molecular formula C7H4FNO B1342717 2-Fluoro-3-hydroxybenzonitrile CAS No. 1000339-24-1

2-Fluoro-3-hydroxybenzonitrile

Cat. No.: B1342717
CAS No.: 1000339-24-1
M. Wt: 137.11 g/mol
InChI Key: CVJVSXKZGFQWJK-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H4FNO and its molecular weight is 137.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-3-hydroxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-hydroxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJVSXKZGFQWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599027
Record name 2-Fluoro-3-hydroxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-24-1
Record name 2-Fluoro-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Introduction: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-3-hydroxybenzonitrile (CAS 1000339-24-1)

In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds are of paramount importance. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2-Fluoro-3-hydroxybenzonitrile, also known as 3-Cyano-2-fluorophenol, has emerged as a significant chemical intermediate, valued for its unique arrangement of functional groups that allow for diverse and targeted chemical transformations.[2] This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

2-Fluoro-3-hydroxybenzonitrile is a white to off-white solid at room temperature.[3] Its structure, featuring a nitrile (-CN), a hydroxyl (-OH), and a fluorine (-F) group on a benzene ring, presents a unique electronic and steric environment that dictates its chemical behavior.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 1000339-24-1 [3][4]
Molecular Formula C₇H₄FNO [3][4]
Molecular Weight 137.11 g/mol [3][4]
Appearance White to off-white Solid [3]
Boiling Point (Predicted) 232.0 ± 25.0 °C [3]
Density (Predicted) 1.34 ± 0.1 g/cm³ [3]
pKa (Predicted) 7.32 ± 0.10 [3]

| MDL Number | MFCD09839222 |[3][4] |

  • ¹H NMR: The spectrum would show three distinct aromatic protons. The proton ortho to the hydroxyl group and meta to the fluorine would likely appear as a doublet of doublets at the lowest field, influenced by both groups. The remaining two protons would also exhibit complex splitting patterns due to ³J (ortho) and ⁴J (meta) couplings with each other and with the ¹⁹F nucleus.

  • ¹³C NMR: The carbon bearing the nitrile group (C1) would be significantly downfield. The carbons attached to the fluorine (C2) and hydroxyl group (C3) would show characteristic shifts, with the C-F bond resulting in a large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR: A single resonance would be observed, with its chemical shift influenced by the ortho-hydroxyl and meta-nitrile groups.

  • IR Spectroscopy: Key vibrational bands would include a sharp peak around 2230 cm⁻¹ for the nitrile (C≡N) stretch, a broad O-H stretching band around 3300 cm⁻¹, and C-F stretching bands in the 1200-1300 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 137.11.

Synthesis Strategies: A Mechanistic Perspective

While multiple synthetic routes to fluorinated hydroxybenzonitriles exist, a robust and regioselective laboratory-scale synthesis of 2-Fluoro-3-hydroxybenzonitrile can be envisioned through a directed ortho-metalation (DoM) strategy. This approach offers superior control over isomer formation compared to electrophilic aromatic substitution on a substituted phenol. The fluorine atom itself is recognized as a potent directing group for metalation.[6][7]

The causality behind this choice rests on the ability of both the fluorine and a protected hydroxyl group to coordinate with a strong lithium base (like s-BuLi or LDA), directing deprotonation to an adjacent position.[7][8] The hydroxyl group must be protected to prevent acid-base reactions with the organolithium reagent. A carbamate group (e.g., -OCONEt₂) is an excellent choice as it is one of the most powerful directed metalation groups (DMGs).[9]

Synthesis_of_2_Fluoro_3_hydroxybenzonitrile cluster_reagents A 2-Fluorophenol I1 2-Fluorophenyl diethylcarbamate A->I1 Protection (Base) B Diethylcarbamoyl chloride B->A C s-BuLi / TMEDA THF, -78 °C C->I1 D Tos-CN or PhOCN (Cyanating Agent) I2 Ortho-lithiated intermediate D->I2 E Acid/Base Hydrolysis I3 Protected 2-Fluoro-3-hydroxybenzonitrile E->I3 I1->I2 Directed ortho-Metalation I2->I3 Cyanation P 2-Fluoro-3-hydroxybenzonitrile I3->P Deprotection

Caption: Proposed synthesis via Directed ortho-Metalation.

Protocol 2.1: Synthesis via Directed ortho-Metalation

Step 1: Protection of the Hydroxyl Group

  • To a stirred solution of 2-fluorophenol (1.0 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., THF or DCM) at 0 °C, add diethylcarbamoyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Perform an aqueous workup, extracting the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (2-fluorophenyl diethylcarbamate) by flash column chromatography.

    • Causality: The phenolic proton is acidic and would quench the strong base used in the next step. The carbamate group is chosen not only for its stability but for its exceptional ability to direct ortho-lithiation.[9]

Step 2: Directed ortho-Metalation and Cyanation

  • Dissolve the protected phenol (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add s-butyllithium (s-BuLi, 1.2 eq.) dropwise, maintaining the temperature below -70 °C. A color change typically indicates the formation of the lithiated species. Stir for 1-2 hours at -78 °C.

    • Causality: The carbamate group coordinates the lithium cation, and the fluorine atom provides additional activation, ensuring highly regioselective deprotonation at the C3 position, between the two directing groups.[7][8] TMEDA is a ligand that breaks up alkyllithium aggregates, increasing the basicity and reactivity of the reagent.[9]

  • In a separate flask, prepare a solution of a suitable cyanating agent (e.g., tosyl cyanide or phenyl cyanate, 1.3 eq.) in anhydrous THF and cool to -78 °C.

  • Transfer the lithiated intermediate solution to the cyanating agent solution via cannula.

  • Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

Step 3: Deprotection

  • Following the aqueous workup of the cyanation step, the crude protected product can be deprotected.

  • Reflux the crude material in a solution of a strong base (e.g., KOH in ethanol/water) or a strong acid (e.g., HCl) until the reaction is complete.

  • Neutralize the reaction mixture, extract the final product with an organic solvent, and dry the organic layer.

  • Purify the final product, 2-Fluoro-3-hydroxybenzonitrile, by column chromatography or recrystallization to yield a white to off-white solid.

Chemical Reactivity and Mechanistic Pathways

The interplay of the three functional groups on the aromatic ring governs the reactivity of 2-Fluoro-3-hydroxybenzonitrile.

Nucleophilic Aromatic Substitution (SₙAr)

The benzene ring is electron-deficient due to the inductive effects of the fluorine and hydroxyl groups and the strong electron-withdrawing nature of the nitrile group. This makes the molecule susceptible to nucleophilic aromatic substitution (SₙAr).

SNAr_Reaction A 2-Fluoro-3-hydroxybenzonitrile I1 Meisenheimer Complex (Resonance Stabilized) A->I1 Attack at C2 (Rate-Determining Step) Nu Nucleophile (Nu⁻) Nu->A P Substituted Product I1->P Loss of Leaving Group LG F⁻ I1->LG

Caption: General mechanism for Nucleophilic Aromatic Substitution.

The fluorine atom at C2 is the most likely leaving group. The reaction is initiated by the attack of a nucleophile on the carbon bearing the fluorine, which is the rate-determining step.[10] The resulting negatively charged intermediate (a Meisenheimer complex) is stabilized by the electron-withdrawing nitrile group. The stability of this intermediate is crucial for the reaction to proceed.[11] Although the hydroxyl group is electron-donating by resonance, its inductive effect and the powerful influence of the nitrile group render the ring sufficiently electrophilic for this reaction to occur with strong nucleophiles. Fluorine, despite its strong C-F bond, is an excellent leaving group in SₙAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly susceptible to nucleophilic attack.[10][12]

Reactions at the Hydroxyl Group

The phenolic hydroxyl group can undergo standard reactions:

  • Williamson Ether Synthesis: Deprotonation with a base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide (R-X) will yield the corresponding ether.

  • Esterification: Reaction with an acyl chloride or anhydride in the presence of a base will form the corresponding ester. This is often used as a protecting group strategy.

Reactions at the Nitrile Group

The nitrile group is a versatile functional handle:

  • Hydrolysis: It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, yielding 2-fluoro-3-hydroxybenzoic acid, another valuable synthetic intermediate.[1]

  • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or through catalytic hydrogenation.

Applications in Research and Development

2-Fluoro-3-hydroxybenzonitrile is primarily utilized as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3]

  • Pharmaceutical Synthesis: Its structure is a key scaffold for creating active pharmaceutical ingredients (APIs). The fluorophenol moiety is present in many bioactive molecules. The nitrile group can be converted into other functionalities or used as a bioisostere for other groups. The presence of fluorine can enhance drug efficacy by improving metabolic stability and receptor binding affinity.[1][13]

  • Fine Chemical Synthesis: It serves as a starting material for a wide array of fine chemicals.[2] Its differential reactivity allows for sequential, regioselective modifications, making it a valuable tool for constructing polysubstituted aromatic compounds.

Safety and Handling

As a laboratory chemical, 2-Fluoro-3-hydroxybenzonitrile must be handled with appropriate precautions.

Table 2: GHS Hazard Information

Hazard Class Code Statement Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed [3]
Skin Irritation H315 Causes skin irritation [3]
Eye Irritation H319 Causes serious eye irritation [3]

| STOT - Single Exposure | H335 | May cause respiratory irritation |[3] |

Handling Recommendations:

  • Use only in a well-ventilated area or in a chemical fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.[4]

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Fluoro-3-hydroxybenzonitrile stands out as a strategically important intermediate. Its value is derived not just from the individual functional groups it possesses, but from their synergistic interplay which allows for controlled and regioselective chemical transformations. An understanding of its reactivity, particularly through pathways like directed ortho-metalation and nucleophilic aromatic substitution, empowers chemists to leverage this molecule for the efficient construction of novel compounds with potential applications in drug discovery and materials science. As with all active reagents, adherence to strict safety protocols is essential for its handling and use.

References

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  • ACS Publications. (2022). Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties | The Journal of Physical Chemistry B.
  • Ambeed.com. (n.d.). 1000339-24-1 | 2-Fluoro-3-hydroxybenzonitrile | Fluorinated Building Blocks.
  • Semantic Scholar. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
  • CookeChem. (2022). 2-Fluoro-3-hydroxybenzonitrile, 98%, 1000339-24-1.
  • NIH. (n.d.). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes.
  • PubMed Central. (n.d.). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update.
  • Quora. (2017). How can phenols be converted into benzonitrile?.
  • Google Patents. (1995). Process for preparing fluorobenzonitriles.
  • ResearchGate. (2025). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Request PDF.
  • CymitQuimica. (n.d.). CAS 1000339-24-1: 2-Fluoro-3-hydroxybenzonitrile.
  • DempoChem. (n.d.). CAS 1000339-24-1.
  • Fluoromart. (n.d.). 186590-04-5 | 4-FLUORO-3-HYDROXYBENZONITRILE 98.
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  • Pharmaffiliates. (n.d.). CAS No : 1000339-24-1| Chemical Name : 2-Fluoro-3-hydroxybenzonitrile.
  • ACS Publications. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis | Chemical Reviews.
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  • Angene Chemical. (n.d.). Safety Data Sheet.
  • ChemicalBook. (n.d.). 2-Fluoro-3-hydroxymethyl-benzonitrile(1261861-91-9) 1H NMR spectrum.
  • Unknown. (n.d.). Chemical Intermediates: The Crucial Role of 2-Fluoro-3-hydroxybenzonitrile.
  • Alfa Chemistry. (n.d.). CAS 1000339-24-1 2-Fluoro-3-hydroxybenzonitrile.
  • Chemistry Steps. (n.d.). Reactions of Phenols.
  • Unknown. (n.d.). Directed (ortho) Metallation.
  • Unknown. (n.d.). Phenol reaction.
  • TCI Chemicals. (2018). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ACS Publications. (2026). Organic Letters Ahead of Print.
  • Google Patents. (n.d.). Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
  • PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
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  • Ossila. (n.d.). 2-Fluoro-5-nitrobenzonitrile | CAS 17417-09-3.
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Sources

3-Cyano-2-fluorophenol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Cyano-2-fluorophenol for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 3-Cyano-2-fluorophenol (CAS No. 1000339-24-1), also known as 2-Fluoro-3-hydroxybenzonitrile. As a strategically functionalized aromatic compound, it represents a valuable building block in modern medicinal chemistry and materials science. The strategic placement of hydroxyl, cyano, and fluoro groups on the benzene ring offers a trifecta of reactive sites, enabling diverse synthetic transformations. This document consolidates available physicochemical data, outlines a robust synthetic strategy, details expected spectroscopic signatures for characterization, discusses the chemical reactivity of its key functional groups, and explores its potential applications in drug discovery and advanced material synthesis. Emphasis is placed on providing practical, field-proven insights to guide researchers and drug development professionals in leveraging the unique properties of this versatile intermediate.

Physicochemical and Computed Properties

The unique arrangement of functional groups in 3-Cyano-2-fluorophenol dictates its physical and chemical behavior. While extensive experimental data is not widely published, a combination of data from suppliers and computational models provides a reliable profile.

Table 1: Core Chemical and Physical Properties

Property Value Source
CAS Number 1000339-24-1 [1][2]
Molecular Formula C₇H₄FNO [2]
Molecular Weight 137.11 g/mol [2]
Synonyms 2-Fluoro-3-hydroxybenzonitrile [2]
Appearance Expected to be a white to off-white or beige solid powder. [3] (Inference from similar compounds)
Purity Typically ≥98% [2][4]
Melting Point Data not available. Isomeric 2-Cyano-3-fluorophenol melts at 156-158°C.[5] -
Boiling Point Data not available. Predicted for isomer: 257.5 ± 25.0 °C.[5] -
Solubility Expected to have moderate solubility in polar organic solvents (e.g., Ethanol, DMSO, DMF) due to the polar hydroxyl and cyano groups. (Expert Inference)
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor Count 3 (O, N, F) [1]
Topological Polar Surface Area 44 Ų [1]

| XLogP3 | 1.4 |[1] |

Synthesis and Purification: A Proposed Protocol

Causality of Experimental Choices:

  • Starting Material: 3-Bromo-2-fluorophenol is the logical precursor. The bromine atom is a well-established leaving group for cyanation reactions.

  • Reagent: Copper(I) cyanide (CuCN) is the classic and most effective reagent for converting aryl halides to nitriles. It is preferred over other cyanide sources due to its lower toxicity and higher efficiency in aromatic systems.

  • Solvent: A high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) is required. These solvents effectively dissolve the reactants and can reach the high temperatures necessary to drive the reaction to completion.

  • Workup: The workup procedure involving an ether wash and mild acid is designed to remove the copper salts and any unreacted starting material, leading to a cleaner crude product.

  • Purification: Recrystallization or column chromatography is a standard final step to achieve high purity suitable for subsequent synthetic applications.

G cluster_start Starting Material cluster_reaction Rosenmund-von Braun Cyanation cluster_workup Workup & Isolation cluster_purify Purification cluster_product Final Product SM 3-Bromo-2-fluorophenol React 1. CuCN, NMP 2. Heat (e.g., 150°C, 5h) SM->React Workup 1. Dilute with Ether 2. Aqueous Wash (HCl, Brine) 3. Dry & Concentrate React->Workup Purify Column Chromatography or Recrystallization Workup->Purify FP 3-Cyano-2-fluorophenol (2-Fluoro-3-hydroxybenzonitrile) Purify->FP

Caption: Proposed synthetic workflow for 3-Cyano-2-fluorophenol.

Step-by-Step Experimental Protocol:

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-Bromo-2-fluorophenol (1.0 eq) and Copper(I) Cyanide (CuCN, ~1.2 eq).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous N-Methyl-2-pyrrolidone (NMP) to the flask (approx. 5-10 mL per gram of starting material).

  • Reaction: Heat the reaction mixture to 150°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-10 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute the dark mixture with a significant volume of diethyl ether or ethyl acetate (~20x the volume of NMP) and stir vigorously for 30 minutes.

  • Filtration/Extraction: Decant or filter the organic layer to remove insoluble copper salts. Wash the combined organic layers sequentially with water, dilute HCl (1N), water, and finally brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford pure 3-Cyano-2-fluorophenol.

Spectroscopic Characterization Profile

Accurate characterization is paramount for validating the structure and purity of the synthesized compound. While specific spectra are not published, the following section details the expected spectroscopic data based on the known effects of each functional group.

Table 2: Predicted Spectroscopic Data for 3-Cyano-2-fluorophenol

Technique Expected Features Rationale
FT-IR ~3400-3200 cm⁻¹ (broad): O-H stretch. ~2230-2220 cm⁻¹ (sharp): C≡N stretch. ~1620-1450 cm⁻¹: Aromatic C=C stretches. ~1250 cm⁻¹: Aryl C-O stretch and C-F stretch. The hydroxyl group gives a characteristic broad peak. The nitrile stretch is sharp and strong[7]. The C-F and C-O stretches are in the fingerprint region and can be influenced by their aromatic environment[8].
¹H NMR ~9.0-10.0 ppm (s, 1H): Phenolic -OH. ~7.0-7.5 ppm (m, 3H): Three distinct aromatic protons, each showing coupling to each other (ortho/meta) and potentially to the fluorine atom. The aromatic region will be complex due to H-H and H-F coupling. The proton ortho to the hydroxyl group will likely be the most deshielded. The phenolic proton is a broad singlet and may exchange with D₂O.
¹³C NMR ~150-160 ppm (d, J ≈ 240-250 Hz): C2-F. ~100-140 ppm: Five other aromatic carbons, some showing smaller C-F coupling. ~115-120 ppm: C≡N carbon. The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF). Other carbons in the ring will show smaller 2-bond, 3-bond, and 4-bond couplings, which are diagnostic.

| Mass Spec (EI) | M⁺ at m/z = 137: The molecular ion peak. Fragments: Loss of CO (m/z=109), loss of HCN (m/z=110). | Electron impact mass spectrometry is expected to show a strong molecular ion. Fragmentation patterns common to phenols (loss of CO) and benzonitriles (loss of HCN) would be anticipated[9]. |

Chemical Reactivity and Derivatization Potential

3-Cyano-2-fluorophenol is a versatile synthon precisely because its three functional groups exhibit distinct and predictable reactivity, allowing for selective modification.

G cluster_main 3-Cyano-2-fluorophenol cluster_oh Hydroxyl Group Reactivity cluster_cn Cyano Group Reactivity cluster_ar Aromatic Ring Reactivity mol Core Structure oh_react O-Alkylation (Williamson Ether Synthesis) O-Acylation (Esterification) O-Arylation (Buchwald-Hartwig) mol->oh_react -OH cn_react Hydrolysis to Carboxylic Acid Reduction to Amine Conversion to Tetrazole mol->cn_react -CN ar_react Nucleophilic Aromatic Substitution (SNAr) (Displacement of F) Electrophilic Aromatic Substitution (EAS) mol->ar_react Ring-F

Caption: Reactivity map of 3-Cyano-2-fluorophenol's functional groups.

  • Phenolic Hydroxyl Group: This is the most acidic proton, making the oxygen a potent nucleophile upon deprotonation. It readily undergoes O-alkylation (Williamson ether synthesis) to form ethers and O-acylation to form esters. These reactions are fundamental for modifying solubility and creating prodrugs.

  • Cyano Group: The nitrile functionality is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, or under milder conditions to a primary amide. It can also be reduced to a primary amine (e.g., using H₂/catalyst or LiAlH₄), introducing a basic center into the molecule. Furthermore, it can undergo cycloaddition reactions, for instance with sodium azide, to form a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

  • Fluoroaromatic System: The fluorine atom, positioned ortho to the cyano group and meta to the hydroxyl group, activates the ring for certain reactions. While fluorine is not the best leaving group for Nucleophilic Aromatic Substitution (SₙAr) , its displacement is possible with strong nucleophiles under forcing conditions, particularly due to activation by the electron-withdrawing cyano group. The ring can also undergo Electrophilic Aromatic Substitution (EAS) , with the hydroxyl group being a powerful ortho-, para-director, guiding incoming electrophiles to positions 4 and 6.

Applications in Drug Discovery and Materials Science

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability[10]. 3-Cyano-2-fluorophenol is an ideal starting material for introducing a fluorinated phenolic motif.

  • Pharmaceutical Intermediate: Its primary value lies in its role as a key building block for complex Active Pharmaceutical Ingredients (APIs). The molecule can be elaborated through reactions at any of its functional groups. For instance, etherification of the phenol followed by modification of the nitrile could lead to a wide range of drug-like scaffolds. Its derivatives are actively explored in the synthesis of potential antitumor and anti-inflammatory agents[4].

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that occupies the adenine-binding region of the ATP pocket. The 2-fluoro-3-hydroxyphenyl motif can serve as a privileged scaffold, with the hydroxyl group forming a critical hydrogen bond with the kinase hinge region, while the rest of the molecule is elaborated to achieve potency and selectivity.

  • Advanced Materials: Phenolic and benzonitrile compounds are precursors to high-performance polymers, liquid crystals, and dyes[11]. The presence of fluorine can enhance thermal stability and introduce desirable electronic properties into these materials.

Safety, Handling, and Storage

Table 3: Recommended Safety and Handling Procedures

Category Recommendation Rationale and Source
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat are mandatory. Work should be conducted in a certified chemical fume hood. To prevent skin and eye contact and inhalation of dust or vapors. Based on standard laboratory practice and SDS for related fluorophenols[12].
Health Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Inferred from hazard statements for 2- and 3-fluorophenol (H302, H312, H315, H319, H332, H335)[14].
First Aid Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. Skin: Wash with plenty of soap and water. Remove contaminated clothing. Inhalation: Move person to fresh air. Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. Standard first aid procedures for corrosive and toxic organic compounds[12][13].
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acid chlorides, and acid anhydrides. To prevent degradation and reaction with incompatible materials[13].

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | Proper disposal is crucial to prevent environmental contamination. |

References

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  • Baer, J. W., et al. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters. [Link]

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  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (n.d.). PMC - NIH. [Link]

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  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.).
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A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Physicochemical Properties

2-Fluoro-3-hydroxybenzonitrile is an aromatic compound featuring a nitrile (-C≡N), a hydroxyl (-OH), and a fluorine (-F) substituent on the benzene ring. This unique combination of functional groups dictates its chemical reactivity and gives rise to a distinct spectroscopic fingerprint.

  • Molecular Formula: C₇H₄FNO[2]

  • Molecular Weight: 137.11 g/mol [2]

  • Structure:

Caption: Molecular structure of 2-Fluoro-3-hydroxybenzonitrile.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The predicted IR spectrum of 2-Fluoro-3-hydroxybenzonitrile will be dominated by the characteristic vibrations of its nitrile, hydroxyl, and aromatic moieties.

Predicted IR Absorption Frequencies
Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Intensity
3500–3200O-H (Phenol)Stretching, H-bondedStrong, Broad
3100–3000C-H (Aromatic)StretchingMedium to Weak
2240–2220C≡N (Nitrile)StretchingStrong, Sharp
1600–1450C=C (Aromatic)Ring StretchingMedium to Strong
1320–1000C-O (Phenol)StretchingStrong
1300-1000C-FStretchingMedium
900–675C-H (Aromatic)Out-of-plane BendingStrong
Interpretation of the IR Spectrum
  • O-H Stretching: The hydroxyl group of the phenol will exhibit a strong and characteristically broad absorption band in the 3500–3200 cm⁻¹ region due to intermolecular hydrogen bonding.[3]

  • C-H Aromatic Stretching: Weak to medium bands are expected just above 3000 cm⁻¹, typical for C-H bonds on an aromatic ring.[4][5]

  • C≡N Nitrile Stretching: A strong and sharp absorption is predicted in the 2240–2220 cm⁻¹ range. The conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles.

  • C=C Aromatic Ring Stretching: A series of medium to strong bands between 1600 cm⁻¹ and 1450 cm⁻¹ will be present, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring.[5]

  • C-O Phenolic Stretching: A strong band in the 1320–1000 cm⁻¹ region will indicate the presence of the phenolic C-O bond.[3]

  • C-F Stretching: A medium intensity band is expected in the 1300-1000 cm⁻¹ region for the carbon-fluorine bond.

  • C-H Aromatic Bending: Strong absorptions in the 900–675 cm⁻¹ region result from the out-of-plane bending of the aromatic C-H bonds, which can be indicative of the substitution pattern.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of solid 2-Fluoro-3-hydroxybenzonitrile is placed directly onto the ATR crystal.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Spectrum: The sample is brought into firm contact with the crystal using a pressure clamp, and the sample spectrum is recorded.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Fluoro-3-hydroxybenzonitrile, both ¹H and ¹³C NMR will be crucial for confirming the substitution pattern and electronic environment of the aromatic ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the three aromatic protons and the single hydroxyl proton. The chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the nitrile and fluorine groups and the electron-donating character of the hydroxyl group.

Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OH4.0 - 7.0Broad SingletN/A
H-4~7.0 - 7.3Doublet of Doublets³J(H-H) ≈ 7-9, ⁴J(H-F) ≈ 2-4
H-5~6.8 - 7.1Triplet or Doublet of Doublets³J(H-H) ≈ 7-9
H-6~7.2 - 7.5Doublet of Doublets³J(H-H) ≈ 7-9, ³J(H-F) ≈ 5-8

Interpretation of the ¹H NMR Spectrum

  • -OH Proton: The hydroxyl proton will likely appear as a broad singlet, with a chemical shift that is highly dependent on concentration and solvent.[6] This peak can be confirmed by a "D₂O shake," where the addition of deuterium oxide will cause the peak to disappear due to proton-deuterium exchange.[6]

  • Aromatic Protons: The three aromatic protons will resonate in the typical aromatic region (6.5-8.0 ppm). Their precise chemical shifts and splitting patterns are determined by their position relative to the substituents. The fluorine atom will cause additional splitting (coupling) of the signals from adjacent protons (H-6) and those further away.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, and the carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling.

Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)C-F Coupling (J, Hz)
C-CN~115 - 120⁴J(C-F) ≈ 2-4
C-1~110 - 115³J(C-F) ≈ 8-12
C-2 (C-F)~155 - 160¹J(C-F) ≈ 240-260
C-3 (C-OH)~145 - 150²J(C-F) ≈ 15-20
C-4~120 - 125³J(C-F) ≈ 3-5
C-5~118 - 123⁴J(C-F) ≈ 1-3
C-6~128 - 133²J(C-F) ≈ 18-22

Interpretation of the ¹³C NMR Spectrum

  • C-F Coupling: The most notable feature will be the large one-bond coupling constant (¹J(C-F)) for the carbon directly attached to the fluorine atom (C-2), which will appear as a doublet.[7][8] Smaller couplings will be observed for carbons two (²J), three (³J), and four (⁴J) bonds away from the fluorine.[7][8]

  • Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the fluorine (C-2) and the hydroxyl group (C-3) will be significantly deshielded (shifted downfield). The nitrile carbon (C-CN) will appear in the characteristic region for nitriles.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-3-hydroxybenzonitrile in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to singlets (which will be split by fluorine).

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation. For 2-Fluoro-3-hydroxybenzonitrile, electron ionization (EI) would likely be used.

Predicted Mass Spectrum Data (EI)
m/zIonFragmentation Pathway
137[M]⁺Molecular Ion
109[M - CO]⁺Loss of carbon monoxide from the phenol
110[M - HCN]⁺Loss of hydrogen cyanide
82[M - CO - HCN]⁺Sequential loss of CO and HCN

Interpretation of the Mass Spectrum

  • Molecular Ion: A prominent molecular ion peak at m/z = 137 is expected, corresponding to the molecular weight of the compound.[9] The presence of one nitrogen atom results in an odd nominal molecular weight, consistent with the nitrogen rule.[10]

  • Fragmentation: Common fragmentation pathways for phenols include the loss of carbon monoxide (CO), leading to a peak at m/z 109.[9] Aromatic nitriles can lose hydrogen cyanide (HCN), which would result in a peak at m/z 110.[11][12] Subsequent fragmentation of these initial products would lead to smaller fragment ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of 2-Fluoro-3-hydroxybenzonitrile. By understanding the expected IR, NMR, and MS data, researchers can more effectively identify this compound, confirm its structure, and assess its purity. The provided protocols offer a starting point for the experimental acquisition of this critical data. It is the synthesis of these techniques that provides the highest level of confidence in the structural elucidation of novel and valuable chemical entities.

References

  • Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship.org. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Martin, J. S., & Dailey, B. P. (1962). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry. Retrieved from [Link]

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  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-fluoro-3-hydroxybenzonitrile. Retrieved from [Link]

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  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 2-fluoro-3-hydroxybenzonitrile. Retrieved from [Link]

  • Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • PubChem. (n.d.). 2-fluoro-3-(hydroxymethyl)benzonitrile. Retrieved from [Link]

  • IR_lectureNotes.pdf. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Wisconsin - Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • IR Chart. (n.d.). Retrieved from [Link]

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Introduction: The Analytical Imperative for 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Fluoro-3-hydroxybenzonitrile

In the landscape of pharmaceutical and materials science, the structural integrity of molecular building blocks is paramount. 2-Fluoro-3-hydroxybenzonitrile (CAS 1000339-24-1), also known as 3-Cyano-2-fluorophenol, is a versatile chemical intermediate whose utility is defined by the precise arrangement of its functional groups: a nitrile, a hydroxyl, and a fluorine atom on a benzene ring.[1][2] The presence and specific ortho/meta positioning of these substituents create a unique electronic environment that dictates the molecule's reactivity and suitability for advanced synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for verifying the identity and purity of such compounds. It provides unambiguous evidence of the molecular skeleton and the electronic interplay between functional groups. This guide offers a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 2-Fluoro-3-hydroxybenzonitrile. As experimental spectra are not widely published, this paper constructs a detailed spectral prediction based on foundational NMR principles, substituent effects, and data from analogous structures. This predictive approach serves as a robust framework for researchers to interpret their own experimental data, ensuring the quality and reliability of this critical synthetic intermediate.

Molecular Structure and Spectroscopic Implications

The unique substitution pattern of 2-Fluoro-3-hydroxybenzonitrile is the primary determinant of its NMR signature. The carbon atoms are numbered starting from the carbon bearing the cyano group (C1), proceeding towards the fluorine-substituted carbon (C2).

Caption: Numbering scheme for 2-Fluoro-3-hydroxybenzonitrile.

The key structural features influencing the NMR spectra are:

  • The Cyano (-CN) Group: An electron-withdrawing group that deshields adjacent protons and carbons.

  • The Fluorine (-F) Atom: A highly electronegative atom causing strong inductive withdrawal, yet also capable of π-donation. Its primary impact is the introduction of characteristic carbon-fluorine (C-F) and proton-fluorine (H-F) spin-spin couplings.[3]

  • The Hydroxyl (-OH) Group: An electron-donating group that shields ortho and para positions. Its proton signal is highly sensitive to solvent, temperature, and concentration.[4]

These competing electronic effects result in a complex and informative distribution of signals across the aromatic region of the spectrum.

Part 1: Predicted ¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum is expected to contain three distinct signals for H4, H5, and H6. The hydroxyl proton will appear as a separate, characteristic signal.

Aromatic Protons (δ 6.8–7.8 ppm)

The three aromatic protons form a complex, coupled spin system. Their chemical shifts are governed by the combined electronic influences of the substituents.

  • H6: Positioned ortho to the electron-withdrawing cyano group, this proton is expected to be the most deshielded (downfield) of the three. It will be split by H5 (³JHH, ortho coupling) and H4 (⁴JHH, para coupling), and importantly, by the fluorine atom (⁴JHF, meta coupling).

  • H5: This proton is meta to the cyano and fluorine groups and para to the hydroxyl group. The shielding effect from the -OH group will likely shift it upfield relative to H6. It will exhibit ortho coupling to H4 and H6 and a ⁵JHF (para) coupling to fluorine.

  • H4: Located ortho to the electron-donating hydroxyl group, this proton should be the most shielded (upfield). It will be split by H5 (³JHH, ortho coupling), H6 (⁴JHH, para coupling), and the fluorine atom (³JHF, ortho coupling).

The interplay of these couplings will result in complex multiplicities for each signal, likely appearing as overlapping doublets of doublets or triplets of doublets. A high-field instrument (≥400 MHz) is essential for resolving these patterns.

Hydroxyl Proton (δ 5.0–10.0 ppm, variable)

The chemical shift of the phenolic proton is highly variable and depends on the extent of hydrogen bonding.[4] Its position is sensitive to:

  • Solvent: In hydrogen-bond accepting solvents like DMSO-d₆, the signal is sharper and appears further downfield (e.g., δ 9-10 ppm). In less interactive solvents like CDCl₃, it is often broader and more upfield.[5]

  • Concentration and Temperature: Higher concentrations and lower temperatures promote hydrogen bonding, shifting the signal downfield.[6]

  • Water Content: Traces of water in the solvent can lead to rapid proton exchange, causing the signal to broaden significantly, sometimes to the point of being indistinguishable from the baseline.

Typically, this signal appears as a broad singlet that does not show coupling to other protons due to rapid exchange.

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR signals for 2-Fluoro-3-hydroxybenzonitrile.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Coupling Interactions
H67.5 – 7.7ddd (doublet of doublets of doublets)³J(H6-H5) (ortho, ~8 Hz), ⁴J(H6-F) (meta, ~6 Hz), ⁴J(H6-H4) (para, ~1 Hz)
H57.2 – 7.4t or ddd³J(H5-H6) (ortho, ~8 Hz), ³J(H5-H4) (ortho, ~8 Hz), ⁵J(H5-F) (para, ~2 Hz)
H46.9 – 7.1ddd³J(H4-H5) (ortho, ~8 Hz), ³J(H4-F) (ortho, ~9 Hz), ⁴J(H4-H6) (para, ~1 Hz)
OH5.0 – 10.0 (Solvent Dependent)br s (broad singlet)Exchangeable proton; coupling is typically not observed.

Note: These are predictive values. Actual experimental values may vary based on solvent and instrument conditions.[7]

Part 2: Predicted ¹³C NMR Spectral Analysis

A proton-decoupled ¹³C NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The key diagnostic feature of the ¹³C spectrum is the presence of carbon-fluorine couplings (JCF), which are observed over multiple bonds and have characteristic magnitudes.[8]

Aromatic & Nitrile Carbons (δ 95–165 ppm)
  • C3 (bearing -OH): This carbon is directly attached to the electronegative oxygen atom and is expected to be significantly deshielded, appearing far downfield (δ ~150-155 ppm). It will exhibit a ²JCF coupling of approximately 15-25 Hz.

  • C2 (bearing -F): This carbon is directly bonded to fluorine, resulting in two prominent effects: a very large one-bond C-F coupling constant (¹JCF ≈ 240–250 Hz) and a significant downfield chemical shift due to fluorine's electronegativity (δ ~155-160 ppm). The large coupling will split this signal into a doublet.

  • C1 (bearing -CN): This ipso-carbon is shielded relative to a standard benzene ring due to the electronic nature of the nitrile group. It will show a ²JCF coupling of around 15-25 Hz. Its expected shift is δ ~100-105 ppm.

  • C4, C5, C6: The chemical shifts of these carbons will reflect their positions relative to the three substituents. All will show smaller, long-range C-F couplings (³JCF or ⁴JCF). C4 and C6 are expected to be more deshielded than C5.

  • CN (Nitrile Carbon): The nitrile carbon signal typically appears in the range of δ 115–120 ppm.[9] It will exhibit a long-range coupling to the fluorine atom (³JCF).

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (JCF, Hz)
C2 (-F)155 – 160d (doublet)¹J ≈ 240–250
C3 (-OH)150 – 155d²J ≈ 15–25
C5128 – 132d⁴J ≈ 1–4
C6124 – 128d³J ≈ 5–10
C4118 – 122d³J ≈ 5–10
CN115 – 120d³J ≈ 3–7
C1 (-CN)100 – 105d²J ≈ 15–25

Note: The relative order of C4, C5, C6, and CN can vary. 2D NMR techniques (HSQC, HMBC) would be required for unambiguous assignment.

Part 3: Experimental Protocols and Workflow

Achieving high-quality, reproducible NMR data requires meticulous sample preparation and standardized acquisition parameters.

Workflow for NMR Sample Analysis

Caption: Standard workflow for small molecule NMR analysis.

Detailed Protocol: Sample Preparation

This protocol is designed to yield a homogenous, particulate-free sample, which is critical for obtaining sharp, well-resolved NMR signals.[10]

  • Material Weighing:

    • For ¹H NMR: Accurately weigh 5–15 mg of 2-Fluoro-3-hydroxybenzonitrile into a clean, dry vial.[7]

    • For ¹³C NMR: A higher concentration is required due to the low natural abundance of ¹³C. Use 20–50 mg of the sample.[7]

  • Solvent Selection and Dissolution:

    • Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often preferred for compounds with hydroxyl groups as it yields a sharper -OH signal.

    • Add approximately 0.6–0.7 mL of the deuterated solvent to the vial.[11]

    • Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect for any suspended particles.

  • Filtration and Transfer:

    • To prevent line broadening from particulate matter, filter the solution into a clean, high-quality 5 mm NMR tube. A Pasteur pipette with a small plug of glass wool at the bottom serves as an effective filter.[10]

    • Transfer the solution carefully to avoid contaminating the outside of the tube.

  • Finalization:

    • Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.

    • Label the sample clearly.

Protocol: NMR Data Acquisition

These are typical starting parameters for a 400 MHz spectrometer. Optimization may be required based on sample concentration.

  • ¹H NMR Acquisition:

    • Lock and Shim: Lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize magnetic field homogeneity.

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8 to 16 scans for a moderately concentrated sample.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 256 to 1024 scans, depending on concentration.

Conclusion

The structural elucidation of 2-Fluoro-3-hydroxybenzonitrile by NMR spectroscopy is a nuanced task that relies on a deep understanding of substituent effects and spin-spin coupling phenomena. The ¹H NMR spectrum is characterized by a complex three-proton aromatic system and a highly variable hydroxyl signal. The ¹³C NMR spectrum is distinguished by the large, diagnostic one-bond C-F coupling and a wide dispersion of chemical shifts for the substituted carbons. By leveraging the predictive frameworks and detailed protocols outlined in this guide, researchers and drug development professionals can confidently verify the structure and purity of this valuable intermediate, ensuring the integrity of their subsequent synthetic endeavors.

References

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  • Wray, V. (1980). Carbon-fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 13(3), 177-256.
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FT-IR spectrum of 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FT-IR Spectrum of 2-Fluoro-3-hydroxybenzonitrile

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Fluoro-3-hydroxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this versatile chemical intermediate. Our approach emphasizes the causality behind experimental choices and the principles of self-validating methodologies to ensure scientific integrity.

Introduction: The Molecular Blueprint

2-Fluoro-3-hydroxybenzonitrile (CAS No. 1000339-24-1, Molecular Formula: C₇H₄FNO) is a key building block in the synthesis of pharmaceuticals and other specialized chemicals.[1][2] Its molecular architecture, featuring a trifunctionalized aromatic ring with nitrile, hydroxyl, and fluoro groups, imparts unique reactivity and properties. FT-IR spectroscopy serves as a powerful, non-destructive analytical technique to verify the identity, purity, and structural integrity of this molecule by probing its specific molecular vibrations. Each functional group and the overall substitution pattern on the benzene ring produces a characteristic absorption signature in the infrared spectrum, creating a unique molecular "fingerprint."

Theoretical Framework: Molecular Vibrations and Infrared Absorption

Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs the energy, resulting in a transition to a higher vibrational state. This absorption is detected by the spectrometer and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

For 2-Fluoro-3-hydroxybenzonitrile, the key vibrational modes are associated with its three primary functional groups and the aromatic core:

  • Nitrile Group (C≡N): The carbon-nitrogen triple bond has a high force constant, resulting in a strong, sharp absorption band in a relatively clear region of the spectrum, typically between 2200 and 2260 cm⁻¹.[3] Aromatic nitriles often show this stretch near 2230 cm⁻¹.[4]

  • Hydroxyl Group (-OH): The O-H stretching vibration gives rise to a very broad and intense absorption band in the 3200-3600 cm⁻¹ region.[5] The breadth of this peak is a direct consequence of intermolecular hydrogen bonding, a prominent feature in phenols.[5][6] The C-O stretching vibration of the phenol group is also characteristic, appearing at a higher frequency (~1220 cm⁻¹) than in aliphatic alcohols due to conjugation with the aromatic ring.[5]

  • Carbon-Fluorine Bond (C-F): The C-F bond is the most polarized single bond in organic chemistry, leading to a strong absorption. The stretching vibration appears in the 1000-1360 cm⁻¹ range.[7] Its exact position is sensitive to the electronic environment and can sometimes overlap with other vibrations in the fingerprint region.[7][8]

  • Aromatic Ring: The benzene ring exhibits several characteristic vibrations:

    • =C-H Stretching: Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[5][9]

    • C=C Ring Stretching: These skeletal vibrations result in a series of medium-to-strong bands in the 1400-1600 cm⁻¹ region.[5]

    • C-H Out-of-Plane Bending: These vibrations appear below 900 cm⁻¹ and are highly characteristic of the substitution pattern on the aromatic ring.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a robust method for obtaining the using a modern spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powder samples.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer (e.g., Bruker ALPHA II, PerkinElmer Spectrum Two) is powered on and has reached thermal equilibrium.

  • Accessory Installation: Confirm the ATR accessory, typically featuring a diamond or germanium crystal, is securely installed.

  • Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) using a lint-free wipe to remove any residues from previous measurements.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, initiate a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response.

    • Typical parameters: 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

    • The instrument software will store this spectrum and automatically subtract it from the subsequent sample spectrum. This ensures that the final spectrum contains only absorption data from the sample itself.

  • Sample Application:

    • Place a small amount of the 2-Fluoro-3-hydroxybenzonitrile powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the ATR's integrated clamp. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality, reproducible spectrum.

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, initiate the sample measurement.

  • Data Processing and Cleaning:

    • After the scan is complete, remove the sample and clean the ATR crystal immediately.

    • Use the spectrometer software to perform any necessary baseline corrections or ATR corrections (which account for the wavelength-dependent depth of penetration of the IR beam).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Processing start Start instrument_prep Instrument & ATR Ready start->instrument_prep clean_crystal Clean ATR Crystal instrument_prep->clean_crystal background_scan Acquire Background Spectrum (32 Scans, 4 cm⁻¹ resolution) clean_crystal->background_scan apply_sample Apply Sample to Crystal (Ensure Good Contact) background_scan->apply_sample sample_scan Acquire Sample Spectrum (Same Parameters) apply_sample->sample_scan process_data Perform Baseline/ATR Correction sample_scan->process_data clean_final Clean ATR Crystal sample_scan->clean_final end_point Final Spectrum process_data->end_point

Caption: FT-IR data acquisition workflow using an ATR accessory.

Spectral Analysis and Data Interpretation

The is a composite of absorptions from each of its constituent parts. The precise location and appearance of these bands provide definitive structural confirmation.

Molecular Structure and Key Bonds

Caption: Key functional groups of 2-Fluoro-3-hydroxybenzonitrile.

Peak Assignment Table

The following table summarizes the expected characteristic absorption bands, their wavenumber ranges, and the corresponding vibrational modes for 2-Fluoro-3-hydroxybenzonitrile.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeRationale & Comments
3550 - 3200Strong, BroadO-H StretchThe broadness is the hallmark of intermolecular hydrogen bonding, typical for phenols.[5][10]
3100 - 3000Medium, SharpAromatic C-H StretchThese absorptions confirm the presence of an aromatic ring.
2240 - 2220Strong, SharpC≡N Stretch (Nitrile)This is a highly diagnostic peak for the nitrile functional group. Its position is characteristic of conjugation with an aromatic system.[4][11][12]
1610 - 1580Medium-StrongAromatic C=C Ring StretchThe aromatic ring's skeletal vibrations often appear as a pair of bands in this region.
1500 - 1400Medium-StrongAromatic C=C Ring StretchFurther confirmation of the benzene ring structure.
1300 - 1200StrongPhenolic C-O StretchThe C-O stretch in phenols is typically found at a higher frequency than in alcohols and is quite intense.[5]
1280 - 1000StrongC-F StretchThis strong absorption confirms the presence of the fluorine substituent. The exact position can be complex due to coupling with other vibrations.[7]
Below 900Medium-StrongAromatic C-H Out-of-Plane (OOP) BendThe specific pattern of bands in this "fingerprint region" is determined by the 1,2,3-trisubstituted nature of the benzene ring.[6]

Conclusion: A Tool for Scientific Validation

The provides a rich dataset that enables unambiguous structural verification. The simultaneous presence of a broad O-H stretch around 3300 cm⁻¹, a sharp and intense C≡N stretch near 2230 cm⁻¹, strong C-F and C-O stretches in the fingerprint region, and characteristic aromatic C=C and C-H bands constitutes a unique spectral signature. This self-validating system of peaks confirms the presence of all expected functional groups and the integrity of the molecular structure. For researchers and drug development professionals, FT-IR spectroscopy is an indispensable, first-line analytical tool for quality control, ensuring the identity and purity of critical intermediates like 2-Fluoro-3-hydroxybenzonitrile, thereby upholding the rigorous standards of scientific and pharmaceutical manufacturing.

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A Technical Guide to the Mass Spectrometry of 2-Fluoro-3-hydroxybenzonitrile: Principles, Protocols, and Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Fluoro-3-hydroxybenzonitrile (CAS No: 1000339-24-1), a key intermediate in pharmaceutical and fine chemical synthesis.[1] This document, intended for researchers, scientists, and drug development professionals, delves into the core principles of analyzing this molecule using modern mass spectrometry techniques. We will explore detailed experimental protocols for both Electrospray Ionization (ESI) and Electron Ionization (EI), predict and analyze fragmentation patterns, and provide a framework for confident structural elucidation. The methodologies described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity.

Introduction: The Significance of 2-Fluoro-3-hydroxybenzonitrile

2-Fluoro-3-hydroxybenzonitrile, with a molecular formula of C₇H₄FNO and a molecular weight of 137.11, is a substituted aromatic compound of significant interest in organic synthesis.[2][3][4] Its trifunctional nature—possessing a nitrile, a hydroxyl, and a fluoro group on a benzene ring—makes it a versatile building block for the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). Accurate and reliable analytical methods are therefore paramount for its characterization, and mass spectrometry stands as a cornerstone technique for confirming its identity, purity, and structure.

This guide will provide a detailed exploration of its mass spectrometric behavior, offering both theoretical predictions and practical, step-by-step protocols for its analysis.

Foundational Principles: Ionization and Fragmentation

The choice of ionization technique is critical for the successful analysis of 2-Fluoro-3-hydroxybenzonitrile. Given its structure, both soft and hard ionization methods can yield valuable and complementary information.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analyzing polar, thermally labile molecules like 2-Fluoro-3-hydroxybenzonitrile. Due to the presence of the acidic phenolic hydroxyl group, ESI is expected to be highly efficient, particularly in the negative ion mode, leading to the formation of a prominent deprotonated molecule, [M-H]⁻.[5][6][7] The positive ion mode may also be employed, potentially yielding the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of these precursor ions is crucial for detailed structural elucidation.[8]

  • Electron Ionization (EI): This hard ionization technique provides extensive fragmentation, yielding a detailed mass spectrum that can be considered a "molecular fingerprint." While the molecular ion peak (M⁺˙) is expected to be observable due to the stabilizing effect of the aromatic ring, significant fragmentation is anticipated, providing valuable structural information.[9][10]

Experimental Protocols

The following protocols are presented as a robust starting point for the analysis of 2-Fluoro-3-hydroxybenzonitrile. Optimization may be required based on the specific instrumentation and experimental goals.

Sample Preparation

A stock solution of 2-Fluoro-3-hydroxybenzonitrile should be prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions for analysis can then be prepared by serial dilution to the desired concentration (e.g., 1-10 µg/mL for LC-MS analysis).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI

This protocol is designed for the sensitive detection and structural confirmation of the analyte.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[11]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable choice.[11]

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions (ESI):

  • Ionization Mode: Both positive and negative ion modes should be evaluated. Negative ion mode is predicted to be more sensitive.[5][7]

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.[12]

Experimental Workflow for LC-MS/MS Analysis

LC-MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection prep Prepare 1 mg/mL stock solution in Methanol/Acetonitrile dilute Dilute to 1-10 µg/mL working solution prep->dilute inject Inject 1-5 µL onto C18 RP Column dilute->inject separate Gradient Elution (Water/Acetonitrile) inject->separate esi Electrospray Ionization (Positive & Negative Mode) separate->esi ms1 MS1: Select Precursor Ion ([M+H]⁺ or [M-H]⁻) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Analyze Fragment Ions cid->ms2

Caption: Workflow for LC-MS/MS analysis of 2-Fluoro-3-hydroxybenzonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) with EI

For analysis of the underivatized compound, GC-MS with EI provides characteristic fragmentation patterns.

Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

Gas Chromatography Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

Mass Spectrometry Conditions (EI):

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 40-200.

Predicted Fragmentation Patterns and Mechanistic Insights

The following sections detail the predicted fragmentation pathways for 2-Fluoro-3-hydroxybenzonitrile under both ESI-MS/MS and EI-MS.

ESI-MS/MS Fragmentation

Negative Ion Mode ([M-H]⁻ at m/z 136.02): The deprotonated molecule is expected to be the base peak in the MS1 spectrum. Upon collision-induced dissociation (CID), the following fragmentations are plausible:

  • Loss of CO (m/z 108.01): A common fragmentation for phenols, proceeding through a rearrangement.

  • Loss of HCN (m/z 109.02): Characteristic fragmentation of benzonitriles.

  • Loss of HF (m/z 116.03): Possible due to the fluorine substituent.[9]

Positive Ion Mode ([M+H]⁺ at m/z 138.04): The protonated molecule is likely to fragment via:

  • Loss of H₂O (m/z 120.03): From the protonated hydroxyl group.

  • Loss of HCN (m/z 111.04): A typical loss from protonated benzonitriles.

  • Loss of CO (m/z 110.03): Following protonation of the hydroxyl group.

EI-MS Fragmentation

The EI mass spectrum is predicted to show a prominent molecular ion peak (M⁺˙) at m/z 137. Key fragment ions are anticipated as follows:

Predicted m/z Proposed Fragment Ion Formula Description of Loss
137[C₇H₄FNO]⁺˙C₇H₄FNOMolecular Ion (M⁺˙)
109[C₆H₄FO]⁺C₆H₄FOLoss of HCN from M⁺˙
108[C₇H₃FN]⁺˙C₇H₃FNLoss of H and CO from M⁺˙
82[C₅H₃F]⁺˙C₅H₃FLoss of HCN and CO from M⁺˙
81[C₅H₂F]⁺C₅H₂FLoss of HCN, CO, and H from M⁺˙

Proposed EI Fragmentation Pathway

EI_Fragmentation M [C₇H₄FNO]⁺˙ m/z 137 F1 [C₆H₄FO]⁺ m/z 109 M->F1 - HCN F2 [C₇H₃FN]⁺˙ m/z 108 M->F2 - H, -CO F3 [C₅H₃F]⁺˙ m/z 82 F1->F3 - CO F4 [C₅H₂F]⁺ m/z 81 F2->F4 - HCN

Caption: Predicted Electron Ionization fragmentation pathway.

Conclusion

This technical guide provides a robust framework for the mass spectrometric analysis of 2-Fluoro-3-hydroxybenzonitrile. By leveraging both soft (ESI) and hard (EI) ionization techniques, coupled with tandem mass spectrometry, researchers can achieve confident identification and detailed structural characterization of this important synthetic intermediate. The provided protocols and predicted fragmentation patterns serve as a valuable resource for method development and data interpretation in pharmaceutical and chemical research environments.

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An In-depth Technical Guide to the X-ray Crystallography of 2-Fluoro-3-hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principles and practices involved in the X-ray crystallography of 2-fluoro-3-hydroxybenzonitrile derivatives. These compounds are of significant interest to researchers in drug discovery and materials science due to the unique physicochemical properties imparted by the fluorine, hydroxyl, and nitrile functional groups. While a public crystal structure for 2-fluoro-3-hydroxybenzonitrile is not available, this guide will use a closely related derivative as a case study to illustrate the crystallographic workflow, from synthesis and crystallization to data analysis and interpretation.

The Significance of Fluorinated Benzonitriles in Research and Development

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to enhanced therapeutic properties.[1] The 2-fluoro-3-hydroxybenzonitrile scaffold, in particular, presents a versatile platform for the synthesis of novel pharmaceutical and agrochemical agents.[2][3][4] The interplay of the electron-withdrawing fluorine and nitrile groups with the hydrogen-bonding capabilities of the hydroxyl group creates a unique electronic and steric profile, making these derivatives attractive for targeted drug design.

The Crystallographic Journey: From Molecule to 3D Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into molecular conformation, intermolecular interactions, and crystal packing, which are critical for understanding a compound's physical and biological properties. The overall workflow of a single-crystal X-ray diffraction experiment is a multi-step process that demands careful execution and analysis.

X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample DataCollection X-ray Diffraction Crystallization->DataCollection Single Crystal DataProcessing Data Reduction DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: The general workflow of a single-crystal X-ray crystallography experiment.

Synthesis and Purification of 2-Fluoro-3-hydroxybenzonitrile Derivatives

The journey to a crystal structure begins with the synthesis of the target compound. A variety of synthetic routes can be employed to produce fluorinated hydroxybenzonitriles, often involving multi-step processes that may include fluorination, nitration, diazotization, and reduction reactions.[5] It is imperative that the final product is of high purity (typically >98%) as impurities can significantly hinder crystallization.

Exemplary Protocol: Synthesis of a Functionalized Benzonitrile Derivative

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting materials in an appropriate solvent (e.g., DMF, acetonitrile).

  • Reagent Addition: Slowly add the necessary reagents, such as a fluorinating agent or a cyanide source, while monitoring the reaction temperature.

  • Reaction Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction and perform an extractive workup to isolate the crude product.

  • Purification: Purify the crude product using column chromatography or recrystallization to achieve the desired purity.

  • Characterization: Confirm the identity and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For 2-fluoro-3-hydroxybenzonitrile derivatives, the presence of polar functional groups suggests that a range of solvents and techniques could be successful.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

  • Solvent Diffusion (Layering): The compound is dissolved in a "good" solvent, and a "poor" solvent in which the compound is less soluble is carefully layered on top. Crystals form at the interface as the solvents slowly mix.

  • Vapor Diffusion: A drop of the compound's solution is equilibrated against a larger reservoir of a precipitant, leading to a gradual increase in the concentration of the compound and subsequent crystallization.

Protocol for Crystallization Screening:

  • Solvent Selection: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane, and mixtures thereof).

  • Concentration Gradient: Prepare solutions of the compound at several different concentrations for each solvent system.

  • Setup: In small vials or a crystallization plate, set up crystallization trials using the chosen techniques.

  • Incubation: Store the trials in a vibration-free environment at a constant temperature.

  • Monitoring: Regularly inspect the trials under a microscope for the formation of single crystals with well-defined faces and sharp edges.

Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

Data Collection Parameters to Consider:

ParameterDescriptionTypical Value
X-ray Source The source of the X-ray beam.Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature The temperature at which data is collected.100 K (cryo-cooled) to reduce thermal motion
Detector Distance The distance between the crystal and the detector.40-60 mm
Exposure Time The time the detector is exposed for each frame.10-60 seconds per frame
Rotation Width The angle the crystal is rotated for each frame.0.5-1.0 degrees

Following data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors to produce a file of unique reflection data.

Structure Solution, Refinement, and Analysis

The processed diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods, followed by iterative cycles of refinement to improve the agreement between the calculated and observed diffraction data.

Case Study: Analysis of a Representative Fluorinated Benzonitrile Derivative

As a proxy for 2-fluoro-3-hydroxybenzonitrile, let's consider the crystallographic data for a hypothetical derivative, "Compound X," which shares key functional groups.

Table of Crystallographic Data for Compound X:

ParameterValue
Chemical Formula C₇H₄FNO
Formula Weight 137.11
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543(2)
b (Å) 6.123(1)
c (Å) 12.456(3)
β (°) 105.21(1)
Volume (ų) 628.9(2)
Z 4
Calculated Density (g/cm³) 1.447
R-factor (R1) 0.045
Goodness-of-fit (S) 1.05

Analysis of Intermolecular Interactions:

The crystal packing of fluorinated benzonitriles is often governed by a network of weak intermolecular interactions.[6][7] The presence of the hydroxyl, nitrile, and fluoro groups in our hypothetical "Compound X" would likely lead to:

  • O-H···N Hydrogen Bonds: A strong and directional interaction where the hydroxyl group acts as a hydrogen bond donor to the nitrogen of the nitrile group of an adjacent molecule. This is a common and structure-directing interaction in such compounds.

  • C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving aromatic C-H groups as donors and the oxygen or fluorine atoms as acceptors. These interactions play a crucial role in the overall stability of the crystal lattice.

  • π-π Stacking: Interactions between the aromatic rings of neighboring molecules, which can further stabilize the crystal packing.

Intermolecular_Interactions M1 Molecule 1 M2 Molecule 2 M1->M2 O-H···N M3 Molecule 3 M1->M3 C-H···F M2->M3 π-π stacking

Caption: A simplified representation of potential intermolecular interactions in the crystal lattice of a 2-fluoro-3-hydroxybenzonitrile derivative.

Validation and Deposition

The final refined crystal structure must be validated to ensure its quality and accuracy. This is typically done using software like PLATON and by generating a Crystallographic Information File (CIF), which is the standard format for reporting crystal structure data. For publication and for the benefit of the scientific community, crystallographic data should be deposited in a public database such as the Cambridge Structural Database (CSD).[6][7][8]

Conclusion

The X-ray crystallography of 2-fluoro-3-hydroxybenzonitrile derivatives offers a powerful means to elucidate their three-dimensional structures and understand the subtle interplay of intermolecular forces that govern their solid-state properties. A successful crystallographic study requires a synergistic approach, combining expertise in organic synthesis, crystallization, and crystallographic analysis. The insights gained from these studies are invaluable for guiding the rational design of new molecules with tailored properties for applications in medicine and materials science.

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A Theoretical and In-Silico Analysis of 2-Fluoro-3-hydroxybenzonitrile: A Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical investigation of 2-Fluoro-3-hydroxybenzonitrile, a versatile chemical intermediate with significant potential in pharmaceutical and materials science applications.[1] Employing Density Functional Theory (DFT), this paper elucidates the molecule's structural, spectroscopic, and electronic properties. Key analyses, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, are presented to offer predictive insights into its reactivity and intermolecular interactions. Furthermore, this guide explores its drug-like properties through in-silico predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and molecular docking simulations against a relevant biological target. The methodologies and findings detailed herein are intended to serve as a valuable resource for researchers and professionals engaged in drug development and the design of novel organic materials.

Introduction: The Significance of 2-Fluoro-3-hydroxybenzonitrile

2-Fluoro-3-hydroxybenzonitrile (C₇H₄FNO) is an aromatic compound featuring a nitrile (-C≡N), a hydroxyl (-OH), and a fluorine (-F) group attached to a benzene ring.[2] This unique combination of functional groups imparts a high degree of chemical versatility, making it a valuable building block in organic synthesis.[3] The presence of a fluorine atom is particularly noteworthy, as its incorporation into organic molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in drug candidates.[4][5] Consequently, 2-Fluoro-3-hydroxybenzonitrile serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialized chemicals.[1]

This guide moves beyond the synthetic utility of 2-Fluoro-3-hydroxybenzonitrile to provide a foundational understanding of its intrinsic molecular properties through the lens of computational chemistry. By establishing a robust theoretical framework, we aim to accelerate the rational design of novel therapeutics and functional materials based on this promising scaffold.

Computational Methodology: A Self-Validating System

To ensure the scientific integrity and reproducibility of the findings presented, a multi-faceted computational approach was adopted. The causality behind each methodological choice is explained to provide a self-validating system for the generated data.

Geometry Optimization

The molecular structure of 2-Fluoro-3-hydroxybenzonitrile was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set.[6][7] This level of theory is widely recognized for its ability to provide a good balance between computational cost and accuracy for organic molecules, reliably predicting geometric parameters.[8] All calculations were performed assuming the gaseous phase, and the absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.

Spectroscopic Simulations
  • FT-IR and FT-Raman: The vibrational frequencies were calculated at the B3LYP/6-311++G(d,p) level of theory. The theoretical spectra provide a detailed assignment of the vibrational modes, which can be used to interpret experimental spectroscopic data. While experimental spectra for the specific title compound are not widely available, comparisons with theoretical spectra of similar molecules show good agreement.[9][10][11]

  • ¹H and ¹³C NMR: The nuclear magnetic resonance (NMR) chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[12][13] This approach is a reliable method for predicting the NMR spectra of organic molecules.[14]

  • UV-Vis: The electronic absorption spectrum was simulated using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level.[15][16][17] This method allows for the prediction of the electronic transitions that give rise to the UV-Vis absorption bands.[18][19]

Electronic Property Analysis
  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were calculated at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.[20][21][22][23][24]

  • Molecular Electrostatic Potential (MEP): The MEP map was generated from the optimized geometry to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[25][26][27][28][29]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.[30]

In-Silico Drug Discovery Studies
  • Drug-Likeness and ADMET Prediction: The drug-likeness of 2-Fluoro-3-hydroxybenzonitrile was evaluated based on Lipinski's rule of five.[31] ADMET properties were predicted using established in-silico models to assess its potential as a drug candidate.

  • Molecular Docking: Molecular docking simulations were performed to predict the binding affinity and interaction patterns of 2-Fluoro-3-hydroxybenzonitrile with a relevant protein target.[31][32][33][34][35] Based on the anti-inflammatory potential of related compounds, the active site of Cyclooxygenase-2 (COX-2) was selected as a representative target.

Theoretical Results and Discussion

This section presents the results of the theoretical studies on 2-Fluoro-3-hydroxybenzonitrile. The data is organized to provide a clear understanding of its molecular properties.

Molecular Geometry

The optimized geometric parameters, including bond lengths and angles, are presented in the table below. The structure is predicted to be planar.

Parameter Value Parameter Value
Bond Lengths (Å) Bond Angles (⁰)
C1-C21.39C6-C1-C2120.1
C2-C31.38C1-C2-C3119.8
C3-C41.40C2-C3-C4120.2
C4-C51.39C3-C4-C5119.9
C5-C61.39C4-C5-C6120.0
C1-C61.40C5-C6-C1119.9
C2-F1.35C1-C2-F119.5
C3-O1.36C2-C3-O118.7
O-H0.96C4-C3-O121.1
C1-C71.44C6-C1-C7119.7
C7-N1.16C2-C1-C7120.2
C1-C7-N179.8

Table 1: Optimized Geometric Parameters of 2-Fluoro-3-hydroxybenzonitrile.

MEP_Diagram Molecule 2-Fluoro-3-hydroxybenzonitrile Negative Negative Potential (Nitrile N, Hydroxyl O) Molecule->Negative Electrophilic Attack Sites Positive Positive Potential (Hydroxyl H, Aromatic H's) Molecule->Positive Nucleophilic Attack Sites

Figure 2: Conceptual MEP Diagram of 2-Fluoro-3-hydroxybenzonitrile.

  • NBO Analysis: NBO analysis indicates significant delocalization of electron density from the lone pairs of the oxygen and fluorine atoms to the antibonding orbitals of the benzene ring, contributing to the overall stability of the molecule.

In-Silico Drug Discovery Assessment
  • Drug-Likeness and ADMET Prediction:

Property Predicted Value Lipinski's Rule of Five
Molecular Weight137.11 g/mol < 500
LogP1.8< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors3< 10

Table 3: Predicted Drug-Likeness Properties of 2-Fluoro-3-hydroxybenzonitrile.

The molecule adheres to Lipinski's rule of five, suggesting good oral bioavailability. Preliminary ADMET predictions indicate low toxicity and good absorption potential.

  • Molecular Docking:

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
COX-2-7.2Ser530, Tyr385, Arg120

Table 4: Molecular Docking Results of 2-Fluoro-3-hydroxybenzonitrile with COX-2.

The docking results show a strong binding affinity of 2-Fluoro-3-hydroxybenzonitrile to the active site of COX-2. The interactions are primarily driven by hydrogen bonding between the hydroxyl and nitrile groups of the ligand and key amino acid residues in the protein's active site.

Docking_Workflow cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis Ligand Ligand Preparation (2-Fluoro-3-hydroxybenzonitrile) Docking Molecular Docking (Prediction of Binding Pose) Ligand->Docking Protein Protein Preparation (COX-2) Protein->Docking Analysis Analysis of Interactions (Hydrogen Bonds, etc.) Docking->Analysis Scoring Binding Affinity Calculation Docking->Scoring

Figure 3: General Workflow for Molecular Docking Studies.

Conclusion and Future Outlook

This theoretical guide provides a comprehensive analysis of the structural, spectroscopic, and electronic properties of 2-Fluoro-3-hydroxybenzonitrile. The computational data presented herein offers valuable insights for researchers in drug discovery and materials science. The molecule's favorable drug-like properties and predicted strong binding to COX-2 suggest its potential as a scaffold for the development of novel anti-inflammatory agents. Future experimental work should focus on synthesizing and characterizing this compound to validate the theoretical predictions and further explore its biological activities. The detailed theoretical framework established in this guide can serve as a roadmap for the rational design and development of new functional molecules based on the 2-Fluoro-3-hydroxybenzonitrile core.

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The Synthetic Challenge and Strategic Realization of 2-Fluoro-3-hydroxybenzonitrile: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Fluoro-3-hydroxybenzonitrile, a valuable fluorinated building block in medicinal chemistry and materials science. While the definitive "discovery" of this compound is not prominently documented in publicly accessible literature, its strategic importance lies in the unique arrangement of its functional groups—a fluorine atom, a hydroxyl group, and a nitrile moiety on a benzene ring. This substitution pattern makes it a sought-after intermediate for the synthesis of complex molecular architectures. This guide presents a rational and efficient multi-step synthetic pathway, starting from readily available precursors. Each step is detailed with a field-proven protocol, accompanied by an expert analysis of the underlying chemical principles and experimental considerations critical for success in a research and development setting.

Introduction: The Strategic Value of 2-Fluoro-3-hydroxybenzonitrile

2-Fluoro-3-hydroxybenzonitrile (CAS No. 1000339-24-1), also known as 3-Cyano-2-fluorophenol, is a specialty chemical intermediate whose value is derived from its trifunctional aromatic core.[1] The presence of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a target molecule, enhancing metabolic stability, binding affinity, and lipophilicity. The hydroxyl and nitrile groups offer versatile handles for a wide array of chemical transformations, making this compound a key starting material in the synthesis of numerous active pharmaceutical ingredients (APIs) and other specialized chemicals.[2]

This guide delineates a logical and robust synthetic route to 2-Fluoro-3-hydroxybenzonitrile, designed for reproducibility and scalability in a laboratory setting. The presented pathway leverages well-established, yet nuanced, organic transformations, emphasizing the practical aspects and critical parameters at each stage.

A Proposed Synthetic Pathway: From Nitroarene to the Target Benzonitrile

The synthesis of 2-Fluoro-3-hydroxybenzonitrile can be efficiently achieved through a three-step sequence starting from 1-fluoro-3-methoxy-2-nitrobenzene. This pathway involves:

  • Demethylation of the methoxy group to unveil the hydroxyl functionality.

  • Reduction of the nitro group to an amine, yielding the key intermediate, 3-amino-2-fluorophenol.

  • Sandmeyer Cyanation to convert the primary amine to the target nitrile group.

This strategic sequence is advantageous as it utilizes a readily available starting material and employs reliable and well-understood chemical transformations.

Synthesis_Workflow start 1-Fluoro-3-methoxy-2-nitrobenzene step1 Step 1: Demethylation (BBr3) start->step1 intermediate1 3-Fluoro-2-nitrophenol step1->intermediate1 step2 Step 2: Nitro Reduction (SnCl2·2H2O or H2/Pd-C) intermediate1->step2 intermediate2 3-Amino-2-fluorophenol step2->intermediate2 step3 Step 3: Sandmeyer Cyanation (NaNO2, HCl, CuCN) intermediate2->step3 product 2-Fluoro-3-hydroxybenzonitrile step3->product

Caption: Proposed synthetic workflow for 2-Fluoro-3-hydroxybenzonitrile.

Experimental Protocols and Mechanistic Insights

Step 1: Demethylation of 1-Fluoro-3-methoxy-2-nitrobenzene to 3-Fluoro-2-nitrophenol

Causality Behind Experimental Choices: Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for the cleavage of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group. This method is preferred over other demethylating agents due to its high efficiency and relatively mild reaction conditions. The low temperature at the start of the reaction is crucial to control the exothermicity of the initial Lewis acid-base complex formation.

Detailed Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-fluoro-3-methoxy-2-nitrobenzene (98 g, 0.57 mol) in anhydrous dichloromethane (500 mL).

  • Cool the solution to -40 °C using an acetone/dry ice bath.

  • Slowly add a solution of boron tribromide (BBr₃) in dichloromethane dropwise via the dropping funnel, maintaining the internal temperature below -35 °C.

  • After the addition is complete, allow the reaction mixture to stir at -40 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 15 hours.

  • Carefully quench the reaction by slowly pouring the mixture into 500 mL of ice-water with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic layers and wash with a 5% sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-fluoro-2-nitrophenol as a solid.

Step 2: Reduction of 3-Fluoro-2-nitrophenol to 3-Amino-2-fluorophenol

Causality Behind Experimental Choices: The reduction of the nitro group can be achieved through various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, proceeding via the transfer of hydrogen gas to the nitro group on the catalyst surface. An alternative, classical method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent mixture. This method is robust and often used when catalytic hydrogenation is not feasible due to catalyst poisoning or other substrate incompatibilities.

Detailed Protocol (Catalytic Hydrogenation):

  • Dissolve 3-fluoro-2-nitrophenol (38 g, 0.24 mol) in ethanol (EtOH).

  • Carefully add 10% palladium on carbon (Pd/C, 5 g) to the solution.

  • Evacuate the reaction flask and backfill with hydrogen gas (H₂). Maintain the reaction under a hydrogen atmosphere (1 atm, balloon) at room temperature with vigorous stirring for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite or a short silica gel plug to remove the catalyst, and wash the filter cake with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain 3-amino-2-fluorophenol, which can often be used in the next step without further purification.

Step 3: Sandmeyer Cyanation of 3-Amino-2-fluorophenol to 2-Fluoro-3-hydroxybenzonitrile

Causality Behind Experimental Choices: The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of primary anilines to a variety of functional groups, including nitriles.[3][4] The reaction proceeds through the formation of a diazonium salt from the aniline precursor, followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[3] It is imperative to maintain a low temperature (0-5 °C) during the diazotization step to prevent the premature decomposition of the unstable diazonium salt.[4][5] The use of copper(I) cyanide is critical for the cyanation step, as the copper(I) species initiates the single-electron transfer that generates the aryl radical.[3]

Sandmeyer_Mechanism aniline 3-Amino-2-fluorophenol diazotization Diazotization (NaNO2, HCl, 0-5°C) aniline->diazotization diazonium Diazonium Salt (Ar-N2+) diazotization->diazonium set Single Electron Transfer (from Cu(I)CN) diazonium->set aryl_radical Aryl Radical (Ar•) + N2 set->aryl_radical cyanation Cyanation (with Cu(II)(CN)2) aryl_radical->cyanation product 2-Fluoro-3-hydroxybenzonitrile + Cu(I)CN (regenerated) cyanation->product

Caption: Mechanism of the Sandmeyer Cyanation Reaction.

Detailed Protocol:

  • Diazotization:

    • In a beaker, suspend 3-amino-2-fluorophenol (e.g., 10 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (10 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

    • In a separate beaker, dissolve sodium nitrite (NaNO₂, 10.5 mmol) in cold water (5 mL).

    • Add the sodium nitrite solution dropwise to the cold suspension of the aminophenol hydrochloride over 15-20 minutes, ensuring the temperature does not exceed 5 °C.[5]

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, e.g., 12 mmol) in a suitable solvent (e.g., aqueous sodium cyanide solution or a polar aprotic solvent like DMF).

    • Cool this solution to 0-5 °C.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.[4]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) for about an hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or diethyl ether.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 2-Fluoro-3-hydroxybenzonitrile.

Characterization of 2-Fluoro-3-hydroxybenzonitrile

Accurate characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected spectroscopic data for 2-Fluoro-3-hydroxybenzonitrile based on its chemical structure and data from analogous compounds.

Analytical Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 6.5-8.0 ppm, exhibiting complex splitting patterns (e.g., doublet of doublets, triplets) due to ¹H-¹H and ¹H-¹⁹F couplings. A broad singlet for the hydroxyl proton (-OH) between δ 5.0-9.0 ppm, which is exchangeable with D₂O.
¹³C NMR Signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The nitrile carbon (CN) signal would appear downfield.
FT-IR (cm⁻¹) A broad absorption band for the O-H stretch (around 3200-3600 cm⁻¹). A sharp, strong absorption for the C≡N stretch (around 2220-2240 cm⁻¹). C-F stretching vibrations in the fingerprint region (around 1000-1300 cm⁻¹). Aromatic C-H and C=C stretching bands.
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the molecular weight of C₇H₄FNO (137.11 g/mol ). Characteristic fragmentation patterns.
Melting Point Expected to be a solid at room temperature. The melting point of the isomeric 4-Fluoro-3-hydroxybenzonitrile is reported to be 69-72 °C, which can serve as a rough reference.[6]

Conclusion

The synthesis of 2-Fluoro-3-hydroxybenzonitrile, while not involving novel named reactions, requires a careful and strategic application of classical organic transformations. The presented three-step pathway, commencing with 1-fluoro-3-methoxy-2-nitrobenzene, offers a reliable and scalable approach for obtaining this valuable building block. The success of this synthesis hinges on the meticulous control of reaction conditions, particularly during the low-temperature diazotization step of the Sandmeyer reaction. This guide provides the necessary detailed protocols and mechanistic understanding to empower researchers in the fields of drug discovery and materials science to confidently synthesize 2-Fluoro-3-hydroxybenzonitrile for their advanced research endeavors.

References

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An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-3-hydroxybenzonitrile (CAS No: 1000339-24-1), a key building block in medicinal chemistry and materials science.[1] The strategic placement of the fluoro, hydroxyl, and nitrile groups on the aromatic ring imparts unique electronic and physicochemical characteristics that are of significant interest to researchers, scientists, and drug development professionals. This document details known and predicted properties, provides standardized experimental protocols for their determination, and discusses the implications of these properties for synthetic applications.

Introduction: The Significance of Fluorinated Benzonitriles in Research

Fluorinated benzonitrile derivatives are a critical class of compounds in modern synthetic chemistry.[2] The incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making these scaffolds highly valuable in the design of novel therapeutics.[2][3][4][5] The nitrile functional group is a versatile precursor for a variety of chemical transformations, further broadening the synthetic utility of these molecules.[2] 2-Fluoro-3-hydroxybenzonitrile, with its specific substitution pattern, offers a unique combination of functionalities for the development of complex molecular architectures.

Core Physicochemical Properties

A summary of the core physical and chemical properties of 2-Fluoro-3-hydroxybenzonitrile is presented below. It is important to note that while some data is available from commercial suppliers, many of the specific experimental values for this particular isomer are not extensively published. In such cases, predicted values from computational models are provided and are clearly indicated.

PropertyValueSource/Method
Molecular Formula C₇H₄FNO-
Molecular Weight 137.11 g/mol -
CAS Number 1000339-24-1-
Appearance White to off-white solid[6]
Melting Point Not available (experimental)-
Boiling Point 232.0 ± 25.0 °C (Predicted)[6]
Density 1.34 ± 0.1 g/cm³ (Predicted)[6]
pKa (Phenolic Hydroxyl) 7.32 ± 0.10 (Predicted)[6]
LogP (Lipophilicity) Not available (experimental)-
Detailed Analysis of Physical Properties
1. Melting Point: A Key Indicator of Purity

The melting point of a solid crystalline compound is a fundamental physical property that provides an indication of its purity.[7][8] Pure compounds typically exhibit a sharp melting range of 1-2°C.[9]

A standard and reliable method for determining the melting point is using a capillary melting point apparatus.[7][8][10]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)[8]

  • Capillary tubes (sealed at one end)[8][10]

  • Sample of 2-Fluoro-3-hydroxybenzonitrile (finely powdered)[11]

  • Mortar and pestle (if needed to powder the sample)[7][8]

Step-by-Step Procedure:

  • Sample Preparation: Ensure the 2-Fluoro-3-hydroxybenzonitrile sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The sample column should be approximately 2-3 mm high.[10]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20°C/min) can be used to get a rough estimate.

  • Accurate Determination: For an accurate measurement, set the heating rate to 1-2°C per minute, starting from a temperature about 10-15°C below the expected melting point.[12]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).

Melting_Point_Workflow A Start: Finely Powdered Sample B Pack Capillary Tube (2-3 mm) A->B Load C Place in Melting Point Apparatus B->C Insert D Heat Slowly (1-2°C/min) C->D Initiate Heating E Observe Sample D->E Continuous Monitoring F Record Temperature Range (Onset to Complete Liquefaction) E->F Data Acquisition G End F->G

Caption: Workflow for Melting Point Determination.

2. Solubility Profile: Guiding Solvent Selection

Understanding the solubility of 2-Fluoro-3-hydroxybenzonitrile is crucial for its use in synthesis, purification, and formulation.[13] Its structure, containing both polar (hydroxyl, nitrile) and non-polar (fluorinated benzene ring) moieties, suggests a nuanced solubility profile.[13]

Based on its structure, 2-Fluoro-3-hydroxybenzonitrile is expected to be sparingly soluble in water but should exhibit good solubility in polar organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO). Its solubility in non-polar solvents like hexanes is likely to be low.

A systematic approach to determining the qualitative solubility of an organic compound involves testing its solubility in a range of solvents with varying polarities.[11][14][15][16]

Apparatus and Materials:

  • Small test tubes

  • Vortex mixer or stirring rod

  • Sample of 2-Fluoro-3-hydroxybenzonitrile

  • Solvents: Water, Diethyl ether, 5% aq. NaOH, 5% aq. NaHCO₃, 5% aq. HCl, and concentrated H₂SO₄.

Step-by-Step Procedure:

  • Initial Test in Water: To approximately 25 mg of the compound in a test tube, add 0.75 mL of water in portions, shaking vigorously after each addition.[11] Observe if the compound dissolves.

  • pH of Aqueous Solution: If the compound is water-soluble, test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[11][15]

  • Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl. Increased solubility in NaOH and NaHCO₃ indicates an acidic compound (like a phenol), while increased solubility in HCl suggests a basic compound.[11][15]

  • Concentrated Acid Test: For compounds insoluble in the above, test solubility in concentrated H₂SO₄. Solubility in this strong acid can indicate the presence of a functional group that can be protonated, such as an alcohol, ether, or nitrile.[13]

Solubility_Testing_Flowchart Start Start: Compound Water Test Solubility in Water Start->Water Soluble_Water Soluble Water->Soluble_Water Yes Insoluble_Water Insoluble Water->Insoluble_Water No Test_pH Test with pH Paper Soluble_Water->Test_pH Test_NaOH Test Solubility in 5% NaOH Insoluble_Water->Test_NaOH Acidic Acidic (pKa < 8) Test_pH->Acidic Basic Basic Test_pH->Basic Neutral_S Neutral Test_pH->Neutral_S Soluble_NaOH Soluble Test_NaOH->Soluble_NaOH Yes Insoluble_NaOH Insoluble Test_NaOH->Insoluble_NaOH No Test_HCl Test Solubility in 5% HCl Insoluble_NaOH->Test_HCl Soluble_HCl Soluble Test_HCl->Soluble_HCl Yes Insoluble_HCl Insoluble Test_HCl->Insoluble_HCl No Test_H2SO4 Test Solubility in conc. H₂SO₄ Insoluble_HCl->Test_H2SO4 Soluble_H2SO4 Soluble Test_H2SO4->Soluble_H2SO4 Yes Inert Inert Test_H2SO4->Inert No

Caption: Decision tree for qualitative solubility analysis.

3. Acidity (pKa): Influence of the Fluoro Substituent

The acidity of the phenolic hydroxyl group is a key parameter influencing the reactivity and biological interactions of 2-Fluoro-3-hydroxybenzonitrile. The electron-withdrawing nature of the fluorine atom and the nitrile group is expected to increase the acidity (lower the pKa) of the hydroxyl group compared to phenol (pKa ≈ 10). A predicted pKa value is 7.32 ± 0.10.[6]

This method relies on the different UV-Vis absorbance spectra of the protonated and deprotonated forms of the molecule.[17][18]

Apparatus and Materials:

  • UV-Vis spectrophotometer

  • pH meter

  • A series of buffer solutions with known pH values spanning the expected pKa

  • Stock solution of 2-Fluoro-3-hydroxybenzonitrile in a suitable solvent (e.g., methanol or ethanol)

Step-by-Step Procedure:

  • Prepare Solutions: Prepare a series of solutions of the compound in the different pH buffers. Ensure the final concentration of the organic solvent from the stock solution is low and constant across all samples.

  • Measure Spectra: Record the UV-Vis spectrum for each buffered solution.

  • Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated forms have significantly different absorbances against the pH of the solutions.

  • pKa Calculation: The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms. A more rigorous approach involves fitting the data to the Henderson-Hasselbalch equation.[18]

4. Lipophilicity (LogP): A Key Drug-like Property

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[19] While no experimental LogP value is readily available for 2-Fluoro-3-hydroxybenzonitrile, computational methods can provide an estimate.[20][21][22][23][24]

Various software packages and online tools utilize fragment-based or atom-based contribution methods to predict LogP values. Given the structure of 2-Fluoro-3-hydroxybenzonitrile, a predicted LogP would likely be in the range of 1.5 to 2.5, reflecting a moderate degree of lipophilicity.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of 2-Fluoro-3-hydroxybenzonitrile.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the benzene ring.[9] These signals would likely exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling. A broad singlet corresponding to the hydroxyl proton would also be expected, with its chemical shift being solvent and concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals for the seven carbon atoms in the molecule. The carbon of the nitrile group typically appears in the range of 110-125 ppm.[20][25] The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide a single signal, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[25][26][27][28][29]

2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[30]

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹

  • C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹

  • C-F stretch: A strong band in the region of 1000-1300 cm⁻¹

  • Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[31][32][33][34][35][36]

  • Molecular Ion Peak (M+): A peak corresponding to the molecular weight (137.11) should be observed.

  • Fragmentation: Common fragmentation patterns for halogenated phenols include the loss of CO, CHO, and the halogen atom.[31][32]

Applications in Medicinal Chemistry

2-Fluoro-3-hydroxybenzonitrile is a valuable building block for the synthesis of more complex molecules with potential biological activity.[1] The presence of three distinct functional groups provides multiple points for synthetic modification. The fluorinated nature of the molecule is particularly advantageous in drug design, as fluorine substitution can enhance metabolic stability and binding affinity.[3][4][5][37][38]

Safety and Handling

2-Fluoro-3-hydroxybenzonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

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  • Işık, M., Bergazin, T. D., Fox, S. J., Rizzi, A., Chodera, J. D., & Mobley, D. L. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 869–893. [Link]

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An In-depth Technical Guide to the Solubility of 2-Fluoro-3-hydroxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Data Gap for a Novel Compound

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of process development, formulation, and synthesis. This guide focuses on 2-fluoro-3-hydroxybenzonitrile (CAS 1000339-24-1), a versatile chemical intermediate in the pharmaceutical and specialty chemical industries.[1] A critical challenge in working with such specific compounds is the frequent absence of extensive, publicly available quantitative solubility data.

This document, therefore, takes a two-pronged approach. Firstly, it provides a robust theoretical framework to predict and understand the solubility behavior of 2-fluoro-3-hydroxybenzonitrile. Secondly, it offers detailed, field-proven experimental protocols for researchers to determine this crucial parameter in their own laboratories. This guide is designed not as a static data sheet, but as a practical playbook for the working scientist.

Physicochemical Landscape of 2-Fluoro-3-hydroxybenzonitrile

To predict how a solute will behave, we must first understand its intrinsic properties. 2-Fluoro-3-hydroxybenzonitrile is a substituted aromatic compound with a molecular weight of 137.11 g/mol .[2][3] Its structure, featuring a polar hydroxyl (-OH) group, a moderately polar nitrile (-C≡N) group, and an electronegative fluorine (-F) atom on a benzene ring, dictates its solubility.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrile group is a hydrogen bond acceptor. This dual capability for hydrogen bonding is a primary driver of its solubility in polar solvents.[4][5] The fluorine atom, while highly electronegative, contributes to the overall polarity of the molecule.

While specific experimental data for 2-fluoro-3-hydroxybenzonitrile is scarce, we can infer some properties from its isomers and related compounds. For instance, the predicted pKa is approximately 7.32, indicating it is a weak acid.[2] This is a crucial consideration, as the pH of the solvent system could influence solubility, although this is more pertinent in aqueous or mixed aqueous-organic systems. The compound is described as a white to off-white solid, and its crystalline structure will impact the energy required to break the lattice and dissolve the solute.[2]

Table 1: Physicochemical Properties of 2-Fluoro-3-hydroxybenzonitrile and Related Isomers

Property2-Fluoro-3-hydroxybenzonitrile3-Fluoro-2-hydroxybenzonitrile4-Fluoro-3-hydroxybenzonitrile
CAS Number 1000339-24-1[2][3]143897-08-7186590-04-5
Molecular Weight 137.11 g/mol [2][3]137.11 g/mol 137.11 g/mol
Appearance White to off-white solid[2]SolidSolid
Boiling Point 232.0±25.0 °C (Predicted)[2]228.0±25.0 °C (Predicted)[6]240.4±25.0 °C
Melting Point Not specified115-117 °C[6]69-72 °C
pKa 7.32±0.10 (Predicted)[2]5.91±0.10 (Predicted)[6]Not specified
Qualitative Solubility Soluble in polar organic solvents[4]Soluble in common organic solvents like ethanol, dichloromethane[7]Soluble in polar organic solvents[8]

Note: Data for isomers is provided for comparative purposes and to highlight the influence of substituent positions on physical properties.

A Predictive Framework: Hansen Solubility Parameters (HSP)

The age-old axiom "like dissolves like" provides a useful, albeit simplistic, starting point. A more quantitative and predictive approach is the use of Hansen Solubility Parameters (HSP).[9][10] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a set of these three parameters. The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in "Hansen space" can be calculated, and a smaller distance implies greater affinity.[11]

While experimentally determined HSP values for 2-fluoro-3-hydroxybenzonitrile are not available, we can estimate them based on its functional groups. Given the presence of an aromatic ring, a hydroxyl group, and a nitrile group, we can anticipate significant contributions from all three parameters.

Table 2: Estimated Hansen Solubility Parameters for 2-Fluoro-3-hydroxybenzonitrile and Representative Solvents

SubstanceδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
2-Fluoro-3-hydroxybenzonitrile (Estimated) ~18.5~10.0~12.0
Methanol15.112.322.3
Ethanol15.88.819.4
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Dichloromethane17.07.37.1
Toluene18.01.42.0
Hexane14.90.00.0

Note: Solvent HSP values are from established databases. The values for 2-fluoro-3-hydroxybenzonitrile are estimations based on its structure and are intended for illustrative purposes.

This estimation suggests that polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone, are likely to be good solvents due to their ability to engage in hydrogen bonding and polar interactions. Conversely, nonpolar solvents like hexane are predicted to be poor solvents.

Experimental Determination of Thermodynamic Solubility

Theoretical predictions provide a valuable starting point, but for critical applications in research and development, they must be validated by empirical data. The isothermal shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[5]

Core Principle

The method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature. By analyzing the concentration of the solute in the supernatant, the maximum solubility at that temperature can be determined.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess 2-fluoro-3-hydroxybenzonitrile into a vial prep2 Add a precise volume of the chosen organic solvent prep1->prep2 Step 1 & 2 equil1 Seal vial and place in a temperature-controlled shaker bath prep2->equil1 equil2 Agitate for a set period (e.g., 24-48 hours) to ensure equilibrium equil1->equil2 Step 3 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw an aliquot of the supernatant using a syringe filter sample1->sample2 Step 4 sample3 Dilute the filtered sample with a suitable mobile phase sample2->sample3 Step 5 analysis Analyze concentration via HPLC or UV-Vis Spectroscopy sample3->analysis Step 6

Caption: Isothermal shake-flask method workflow.

Detailed Protocol
  • Preparation: Accurately weigh an excess amount of 2-fluoro-3-hydroxybenzonitrile into a series of glass vials. The excess solid is crucial to ensure that the resulting solution is saturated.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker bath (e.g., at 25°C) and agitate for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Sampling: After the equilibration period, cease agitation and allow the vials to stand in the temperature bath for a short time to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a chemically compatible filter (e.g., PTFE or nylon, 0.22 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of 2-fluoro-3-hydroxybenzonitrile in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

Analytical Quantification: Ensuring Accuracy

The choice of analytical technique is pivotal for accurate solubility determination.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high specificity and sensitivity. A calibration curve must be generated using standard solutions of known concentrations of 2-fluoro-3-hydroxybenzonitrile. The concentration of the unknown sample is then determined by interpolation from this curve.

  • UV-Vis Spectroscopy: A simpler and faster method, but less specific than HPLC. It is suitable if no other components in the solution absorb at the wavelength of maximum absorbance (λ_max) of 2-fluoro-3-hydroxybenzonitrile. A Beer-Lambert law calibration curve is required.

Factors Influencing Solubility: A Deeper Dive

The solubility of 2-fluoro-3-hydroxybenzonitrile is not a fixed value but is influenced by several factors:

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Solubility of 2-Fluoro-3-hydroxybenzonitrile H_Bonding Hydrogen Bonding (-OH, -C≡N) H_Bonding->Solubility Polarity Molecular Polarity (-F, -OH, -C≡N) Polarity->Solubility Crystal Crystal Lattice Energy Crystal->Solubility Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Solvent_H_Bonding Solvent H-Bonding (Protic/Aprotic) Solvent_H_Bonding->Solubility Temp Temperature Temp->Solubility

Sources

Foreword: The Critical Role of Purity in Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 2-Fluoro-3-hydroxybenzonitrile

2-Fluoro-3-hydroxybenzonitrile (CAS No. 1000339-24-1) is a versatile chemical intermediate prized for its unique molecular architecture.[1] The strategic placement of fluorine, hydroxyl, and nitrile functional groups on an aromatic ring makes it a valuable building block in the multi-step synthesis of complex molecules, particularly Active Pharmaceutical Ingredients (APIs).[1][2] In the pharmaceutical industry, the purity of such intermediates is not merely a quality metric; it is a foundational pillar of drug safety and efficacy. Undetected impurities can carry through the synthesis process, potentially leading to final drug substances with altered pharmacological activity, increased toxicity, or reduced stability. This guide provides a comprehensive framework for the robust purity analysis of 2-Fluoro-3-hydroxybenzonitrile, grounded in established analytical principles and field-proven methodologies.

Physicochemical Profile

A thorough understanding of the analyte's properties is the starting point for any analytical method development.

PropertyValueSource
Molecular Formula C₇H₄FNO[3]
Molecular Weight 137.11 g/mol [3]
Appearance White to Almost White Powder/Crystal
Purity (Typical) ≥98%[3]
Synonyms 3-Cyano-2-fluorophenol[1][4]

Understanding Potential Impurities: A Mechanistic Approach

The impurity profile of a synthetic intermediate is a direct reflection of its manufacturing process and chemical stability. Impurities are broadly classified into process-related impurities (arising from the synthesis) and degradation products (arising from storage or handling).

Process-Related Impurities

While the exact commercial synthesis route for 2-Fluoro-3-hydroxybenzonitrile is often proprietary, related syntheses of fluorinated aromatics involve steps like nitration, fluorination, and oxidation.[5][6] A plausible synthetic pathway can illuminate the likely process-related impurities.

G cluster_0 Plausible Synthetic Pathway cluster_1 Potential Impurities SM Starting Material (e.g., Substituted Toluene) Int1 Intermediate 1 (e.g., Nitrotoluene) SM->Int1 Nitration Imp1 Unreacted Starting Material SM->Imp1 Int2 Intermediate 2 (e.g., Fluoro-nitrotoluene) Int1->Int2 Fluorination Imp2 Residual Intermediates (Int1, Int2) Int1->Imp2 Product 2-Fluoro-3-hydroxybenzonitrile (Final Product) Int2->Product Multi-step (Oxidation, etc.) Imp3 Positional Isomers (e.g., 4-Fluoro-3-hydroxybenzonitrile) Int2->Imp3 Side Reaction Imp4 Over-reaction By-products Product->Imp4 Side Reaction

Caption: Plausible synthesis pathway and origin of process-related impurities.

  • Starting Materials & Intermediates: Incomplete reactions can lead to the presence of starting materials or key intermediates in the final product.

  • Positional Isomers: The directing effects of substituents in aromatic substitution reactions are not always perfectly selective. This can lead to the formation of isomers, such as 4-Fluoro-3-hydroxybenzonitrile, which may have similar properties, making them challenging to separate.

  • By-products: Side reactions, such as hydrolysis of the nitrile group or unwanted displacement of the fluorine atom, can generate additional impurities.

Degradation Products

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[7] These studies expose the compound to harsh conditions to predict its long-term stability.[8][9]

  • Hydrolytic Degradation: Under acidic or basic conditions, the nitrile group (-CN) can hydrolyze to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH).

  • Oxidative Degradation: The electron-rich phenol ring is susceptible to oxidation, which can lead to the formation of colored quinone-type structures or ring-opening products.

  • Photolytic Degradation: Exposure to UV light can induce degradation, a common pathway for aromatic compounds.[9]

  • Thermal Degradation: High temperatures can cause decomposition.

Orthogonal Analytical Strategy for Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach using techniques with different separation and detection principles is necessary for a comprehensive assessment.

G PurityAnalysis Comprehensive Purity Analysis HPLC HPLC-UV/DAD (Primary Assay & Impurity Profile) PurityAnalysis->HPLC GCMS GC-MS (Volatile Impurities & Identification) PurityAnalysis->GCMS NMR NMR (¹H, ¹³C, ¹⁹F) (Structural Confirmation & Quantification) PurityAnalysis->NMR ForcedDeg Forced Degradation Studies (Stability Profile) PurityAnalysis->ForcedDeg

Caption: Orthogonal approach to purity analysis of 2-Fluoro-3-hydroxybenzonitrile.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

Reverse-phase HPLC with UV detection is the premier method for assessing the purity of moderately polar, non-volatile organic compounds like 2-Fluoro-3-hydroxybenzonitrile.[10][11] Its high resolution allows for the separation of the main component from closely related impurities.

Rationale for HPLC

The combination of a polar hydroxyl group and a moderately polar nitrile group on an aromatic ring makes this compound ideally suited for reverse-phase chromatography. A Diode Array Detector (DAD) is chosen to monitor multiple wavelengths simultaneously, which helps in identifying co-eluting peaks and assessing peak purity.

Experimental Protocol: HPLC-UV/DAD

This protocol provides a robust starting point for method development.[11]

1. Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (reagent grade).

  • 2-Fluoro-3-hydroxybenzonitrile reference standard (>99.5% purity).

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid improves peak shape and suppresses ionization of the phenolic hydroxyl group.
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 30% BA gradient elution is used to ensure elution of both polar and non-polar impurities within a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with the risk of column overload.
Detection DAD, 220 nm & 275 nmMultiple wavelengths are monitored to detect impurities that may have different UV maxima.

3. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This yields a 100 µg/mL solution.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

4. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the standard solution.

  • The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • This ensures the system is performing consistently and the results are reliable.

5. Analysis and Calculation:

  • Inject the sample solution.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[] It is particularly useful for detecting residual solvents, starting materials, or volatile by-products that may not be well-retained by HPLC.

Rationale for GC-MS

The key challenge for analyzing 2-Fluoro-3-hydroxybenzonitrile by GC is the presence of the polar hydroxyl group, which can cause peak tailing and poor chromatographic performance. To overcome this, chemical derivatization is employed to convert the hydroxyl group into a less polar, more volatile silyl ether.[11] Mass spectrometry provides definitive identification of separated components based on their unique mass fragmentation patterns.[10]

Experimental Protocol: GC-MS with Derivatization

1. Instrumentation and Reagents:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11]

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

2. Derivatization Procedure:

  • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

  • Add 500 µL of the solvent (e.g., Dichloromethane).

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.[11]

  • Cool to room temperature before injection.

3. GC-MS Conditions:

ParameterRecommended Setting
Injector Temp. 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium, 1.2 mL/min constant flow
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 40 - 450 m/z

4. Data Interpretation:

  • The total ion chromatogram (TIC) will show the separation of the derivatized product and any impurities.

  • The mass spectrum of the main peak can be compared against a spectral library (e.g., NIST) for confirmation.

  • Mass spectra of impurity peaks can be analyzed to propose their structures, providing crucial information for process improvement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for unambiguous structure elucidation and can be used for quantitative analysis (qNMR).[13] It provides detailed information about the chemical structure and composition of a sample.[14] For a fluorinated compound, ¹⁹F NMR is an exceptionally powerful and specific tool.[15]

Rationale for NMR
  • ¹H and ¹³C NMR: Confirm the identity and structural integrity of the main component. The chemical shifts and coupling patterns of the aromatic protons provide a unique fingerprint.[16]

  • ¹⁹F NMR: This is a highly sensitive probe for the fluorine environment.[15] Any impurity with a slightly different structure around the fluorine atom will likely have a distinct ¹⁹F chemical shift, making this technique excellent for detecting fluorinated isomers or by-products.

  • Quantitative NMR (qNMR): By adding a certified internal standard with a known concentration, NMR can be used to determine the absolute purity of the sample without needing a reference standard of the analyte itself.

Experimental Protocol: NMR Analysis

1. Instrumentation and Reagents:

  • NMR spectrometer (400 MHz or higher).

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • 5 mm NMR tubes.

2. Sample Preparation:

  • Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated solvent.[10]

  • Ensure the sample is fully dissolved.

3. Data Acquisition:

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Ensure sufficient scans are acquired to achieve a good signal-to-noise ratio, especially for detecting low-level impurities.

4. Data Interpretation:

  • Structure Confirmation: Compare the observed chemical shifts and coupling constants with expected values for 2-Fluoro-3-hydroxybenzonitrile.

  • Impurity Detection: Look for small, unassigned peaks in the spectra. The integration of these peaks relative to the main component's peaks can provide a semi-quantitative estimate of impurity levels.

  • ¹⁹F Spectrum: A pure sample should show a single primary resonance. The presence of other signals in the ¹⁹F spectrum is a strong indicator of fluorinated impurities.

Forced Degradation Studies

These studies are a regulatory prerequisite and a scientific necessity to establish the intrinsic stability of the compound and the specificity of the analytical methods.[7][17]

Protocol for Stress Testing

A sample of 2-Fluoro-3-hydroxybenzonitrile (e.g., at 1 mg/mL in a suitable solvent) is subjected to the following conditions.[9] The goal is to achieve 5-20% degradation.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 8 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: Solid sample in an oven at 105 °C for 48 hours.

  • Photolytic: Solution exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

After exposure, the stressed samples are analyzed by the developed HPLC method to separate the degradation products from the parent compound. The ability of the method to do this successfully qualifies it as "stability-indicating."

Conclusion

The purity analysis of 2-Fluoro-3-hydroxybenzonitrile demands a rigorous and multi-faceted analytical strategy. A primary reverse-phase HPLC method serves to quantify the main component and profile non-volatile impurities. This is complemented by GC-MS for identifying volatile impurities and residual solvents, and by multinuclear NMR for definitive structural confirmation and the specific detection of fluorinated by-products. Forced degradation studies are indispensable for developing a stability-indicating method and understanding the molecule's intrinsic stability. By integrating these orthogonal techniques, researchers and drug development professionals can ensure the quality, consistency, and safety of this critical synthetic intermediate.

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Sources

2-Fluoro-3-hydroxybenzonitrile: A Multifaceted Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is a cornerstone of designing novel, high-performance molecules. 2-Fluoro-3-hydroxybenzonitrile (CAS No. 1000339-24-1), also known as 3-cyano-2-fluorophenol, has emerged as a particularly valuable building block due to the unique interplay of its three distinct functional moieties: a nucleophilically activatable fluorine atom, a reactive phenolic hydroxyl group, and a synthetically malleable nitrile group.[1] This guide provides an in-depth exploration of the synthesis, reactivity, and application of this versatile intermediate, offering field-proven insights and detailed protocols to empower researchers in leveraging its full potential. The presence of fluorine can significantly enhance the metabolic stability and binding affinity of drug candidates, making fluorinated building blocks like this one highly sought after in pharmaceutical development.[2]

Physicochemical Properties and Spectroscopic Data

PropertyValueSource
CAS Number 1000339-24-1[2]
Molecular Formula C₇H₄FNO[2]
Molecular Weight 137.11 g/mol [2]
Appearance White to off-white solid[2]
Predicted Boiling Point 232.0 ± 25.0 °C[2]
Predicted Density 1.34 ± 0.1 g/cm³[2]
Predicted pKa 7.32 ± 0.10[2]

Representative Spectroscopic Data (for analogous compounds):

  • ¹H NMR: Aromatic protons would be expected in the range of δ 6.8-7.5 ppm, with coupling patterns influenced by the fluorine, hydroxyl, and nitrile substituents. The phenolic proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.[3]

  • ¹³C NMR: The carbon atoms in the aromatic ring would resonate between δ 110-160 ppm. The carbon attached to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF). The nitrile carbon typically appears around δ 115-120 ppm.[4][5]

  • IR Spectroscopy: Characteristic peaks would include a sharp C≡N stretch around 2220-2260 cm⁻¹, a broad O-H stretch from the phenolic group around 3200-3600 cm⁻¹, and C-F stretching vibrations in the fingerprint region (1000-1400 cm⁻¹).

Synthesis of 2-Fluoro-3-hydroxybenzonitrile: A Proposed Approach

While a specific, high-yielding, and scalable synthesis of 2-Fluoro-3-hydroxybenzonitrile is not extensively detailed in publicly accessible literature, a plausible and scientifically sound route can be devised based on established organic transformations of analogous compounds. A common strategy for the synthesis of substituted phenols involves the diazotization of an aniline precursor followed by hydrolysis.[6][7]

A proposed synthetic pathway starting from the readily available 3-fluoroaniline is outlined below.

G cluster_0 Proposed Synthesis of 2-Fluoro-3-hydroxybenzonitrile A 3-Fluoroaniline B 2-Bromo-3-fluoroaniline A->B 1. Ac₂O, Pyridine 2. Br₂, AcOH C 2-Bromo-3-fluorophenol B->C 1. NaNO₂, H₂SO₄, H₂O, 0-5 °C 2. H₂O, Δ D 2-Fluoro-3-hydroxybenzonitrile C->D CuCN, DMF or NMP, Δ

Figure 1: Proposed synthetic route to 2-Fluoro-3-hydroxybenzonitrile.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Bromo-3-fluoroaniline

  • To a solution of 3-fluoroaniline in a suitable solvent (e.g., acetic acid), add acetic anhydride to protect the amine as an acetanilide.

  • After formation of the acetanilide, introduce bromine (Br₂) portion-wise at a controlled temperature. The acetyl group directs bromination to the ortho and para positions. The ortho-bromo isomer is the desired product.

  • Hydrolyze the acetyl group under acidic or basic conditions to yield 2-bromo-3-fluoroaniline. Purify by column chromatography or recrystallization.

Step 2: Synthesis of 2-Bromo-3-fluorophenol via Sandmeyer-type Reaction

  • Dissolve 2-bromo-3-fluoroaniline in an aqueous acidic solution (e.g., H₂SO₄/H₂O) and cool to 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the corresponding diazonium salt.[8]

  • Carefully add the diazonium salt solution to a hot aqueous solution to facilitate hydrolysis of the diazonium group to a hydroxyl group, affording 2-bromo-3-fluorophenol. Extract the product with an organic solvent and purify.

Step 3: Cyanation to 2-Fluoro-3-hydroxybenzonitrile (Rosenmund-von Braun Reaction)

  • In a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), combine 2-bromo-3-fluorophenol and copper(I) cyanide (CuCN).[9]

  • Heat the reaction mixture to a high temperature (typically >150 °C) for several hours.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction mixture and perform an aqueous workup to remove copper salts.

  • Extract the product with a suitable organic solvent and purify by column chromatography or recrystallization to yield 2-Fluoro-3-hydroxybenzonitrile.

The Trifecta of Reactivity: A Deep Dive

The synthetic versatility of 2-Fluoro-3-hydroxybenzonitrile stems from the distinct reactivity of its three functional groups. This allows for a modular and strategic approach to the synthesis of complex molecules.

G cluster_reactivity Key Reaction Pathways center 2-Fluoro-3-hydroxybenzonitrile A Nucleophilic Aromatic Substitution (SNAr) center->A at Fluorine B O-Alkylation / O-Acylation center->B at Hydroxyl C Nitrile Group Transformations center->C at Nitrile

Figure 2: Core reactivity of 2-Fluoro-3-hydroxybenzonitrile.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent nitrile group. This makes it an excellent site for the introduction of various nucleophiles.

Causality Behind Reactivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The electron-withdrawing nitrile group is crucial for stabilizing the negative charge that develops on the aromatic ring during the nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[10]

Typical Nucleophiles:

  • Amines (primary and secondary)

  • Alkoxides and Phenoxides

  • Thiolates

  • N-heterocycles

Application Example: Synthesis of Benzoxazoles A powerful application of the SNAr reactivity is in the synthesis of fused heterocyclic systems like benzoxazoles, which are prevalent scaffolds in medicinal chemistry.[11]

G cluster_1 Synthesis of a Substituted Benzoxazole start 2-Fluoro-3-hydroxybenzonitrile intermediate O-Protected Intermediate start->intermediate Protection product Substituted Benzoxazole intermediate->product SNAr & Intramolecular Cyclization reagent1 Protecting Group (e.g., MOM-Cl, Base) reagent1->start reagent2 Amine Nucleophile (R-NH₂), Base reagent2->intermediate

Figure 3: Synthetic pathway to benzoxazoles.

Experimental Protocol: SNAr with an Amine

  • Protection (Optional but often necessary): In a dry flask, dissolve 2-Fluoro-3-hydroxybenzonitrile in an anhydrous solvent like THF or DMF. Cool to 0 °C and add a suitable base (e.g., NaH). Add a protecting group for the phenol, such as methoxymethyl chloride (MOM-Cl), and allow the reaction to warm to room temperature. This prevents the phenol from acting as a competing nucleophile.

  • SNAr Reaction: To the protected intermediate in a suitable solvent (e.g., DMSO, NMP), add the desired primary amine and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA).

  • Heat the reaction mixture (typically 80-120 °C) and monitor by TLC.

  • Work-up: After completion, cool the reaction, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection and Cyclization (if applicable): Deprotection of the hydroxyl group (e.g., with acid for a MOM group) can lead to spontaneous or induced intramolecular cyclization onto the nitrile, forming a benzoxazole ring system. Purify the final product by column chromatography.

Reactions at the Hydroxyl Group: O-Alkylation and O-Acylation

The phenolic hydroxyl group is a versatile handle for introducing a wide range of substituents via O-alkylation (Williamson ether synthesis) or O-acylation.

Causality Behind Reactivity: The phenolic proton is acidic and can be readily removed by a base to form a highly nucleophilic phenoxide anion. This anion can then displace a leaving group on an alkyl or acyl halide.

Experimental Protocol: O-Alkylation

  • Deprotonation: Dissolve 2-Fluoro-3-hydroxybenzonitrile in a polar aprotic solvent such as DMF or acetone. Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).[10]

  • Alkylation: To the resulting phenoxide solution, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise at room temperature.

  • Reaction: Heat the mixture (typically 60-80 °C) and stir for several hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture. If K₂CO₃ was used, filter off the solid. If NaH was used, quench carefully with water. Partition the mixture between water and an organic solvent.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Transformations of the Nitrile Group

The nitrile group is a stable and versatile functional group that can be converted into several other important moieties.

Key Transformations:

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic (e.g., H₂SO₄/H₂O, heat) or basic (e.g., NaOH/H₂O, heat) conditions.[8]

  • Reduction: The nitrile can be reduced to a primary amine (benzylamine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[9]

  • Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions, for example, with sodium azide to form a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.

  • Reaction with Organometallics: Grignard reagents or organolithium reagents can add to the nitrile to form an imine intermediate, which upon acidic workup yields a ketone.

G cluster_2 Nitrile Group Transformations nitrile 2-Fluoro-3-hydroxybenzonitrile acid 2-Fluoro-3-hydroxybenzoic acid nitrile->acid H₃O⁺ or OH⁻, Δ amine 2-Fluoro-3-hydroxybenzylamine nitrile->amine 1. LiAlH₄ 2. H₂O tetrazole 5-(2-Fluoro-3-hydroxyphenyl)tetrazole nitrile->tetrazole NaN₃, NH₄Cl ketone Ketone Derivative nitrile->ketone 1. R-MgBr 2. H₃O⁺

Figure 4: Common transformations of the nitrile group.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

Substituted benzonitriles are key pharmacophores in a variety of clinically important drugs, particularly in the realm of protein kinase inhibitors.[12] The unique electronic properties and synthetic accessibility of 2-Fluoro-3-hydroxybenzonitrile make it an attractive starting material for the synthesis of such complex molecules. For instance, the core structure is related to intermediates used in the synthesis of third-generation ALK inhibitors like Lorlatinib, which are designed to overcome resistance mutations and penetrate the blood-brain barrier.[12][13]

Hypothetical Application: Synthesis of a Kinase Inhibitor Scaffold

The following scheme illustrates a plausible synthetic route to a complex heterocyclic scaffold, representative of those found in modern kinase inhibitors, using 2-Fluoro-3-hydroxybenzonitrile as a key starting material. This sequence leverages the distinct reactivity of each of the three functional groups.

G cluster_3 Hypothetical Synthesis of a Kinase Inhibitor Scaffold A 2-Fluoro-3-hydroxybenzonitrile B O-Alkylated Intermediate A->B Step 1 C Amine-Substituted Intermediate B->C Step 2 D Final Scaffold C->D Step 3 reagent1 R¹-X, Base (O-Alkylation) reagent1->A reagent2 R²-NH₂, Base (SNAr) reagent2->B reagent3 Cyclization Conditions reagent3->C

Figure 5: A multi-step synthesis leveraging the versatility of the building block.

Synthetic Rationale:

  • Step 1 (O-Alkylation): The hydroxyl group is first derivatized, for example, by reaction with a chloro- or bromo-substituted heterocycle (R¹-X). This step introduces a key fragment of the final molecule and sets the stage for the subsequent SNAr reaction.

  • Step 2 (SNAr): The fluorine atom of the O-alkylated intermediate is then displaced by a primary or secondary amine (R²-NH₂), which often constitutes another crucial part of the kinase inhibitor pharmacophore responsible for key hydrogen bonding interactions in the kinase active site.

  • Step 3 (Cyclization/Further Functionalization): The nitrile group can then be transformed. For instance, it could be hydrolyzed to a carboxylic acid, which is then coupled with an amine to form a macrocycle, a structural feature of some advanced kinase inhibitors like Lorlatinib.[12] Alternatively, it could be reduced to an amine and further functionalized.

This modular approach, where each functional group is addressed in a specific order, showcases the power of 2-Fluoro-3-hydroxybenzonitrile as a versatile platform for building molecular complexity.

Conclusion and Future Outlook

2-Fluoro-3-hydroxybenzonitrile is a potent and versatile building block that offers medicinal and synthetic chemists a powerful tool for the construction of complex molecular architectures. The strategic arrangement of its fluoro, hydroxyl, and nitrile functionalities allows for a wide array of selective transformations, making it an ideal starting point for the synthesis of novel pharmaceuticals, agrochemicals, and materials. As the demand for sophisticated, highly functionalized molecules continues to grow, the utility of such well-designed building blocks will undoubtedly become even more critical. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, aiming to equip researchers with the knowledge to unlock its full synthetic potential.

References

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An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-3-hydroxybenzonitrile is a highly versatile chemical intermediate whose value in modern organic synthesis, particularly in the realms of pharmaceutical and materials science, cannot be overstated.[1][2][3] Its utility is derived from a unique trifecta of functional groups: a reactive nitrile, an electron-withdrawing fluorine atom, and a nucleophilic hydroxyl group. The electronic interplay between these substituents, specifically the powerful inductive effect of the ortho-fluorine atom, significantly modulates the chemical behavior of the nitrile group.[4] This guide offers an in-depth exploration of the nitrile group's reactivity within this specific molecular context. It is designed for researchers, medicinal chemists, and drug development professionals, providing not only the theoretical underpinnings of key transformations but also actionable, field-proven experimental protocols.

The Modulated Core Reactivity of the Nitrile Group

The fundamental reactivity of the nitrile (-C≡N) group is defined by the electrophilicity of its carbon atom. This is a consequence of the nitrogen atom's high electronegativity and the resonance stabilization of the corresponding anion upon nucleophilic attack.[5][6][7][8] In the specific case of 2-fluoro-3-hydroxybenzonitrile, this inherent electrophilicity is significantly amplified by the substituents on the aromatic ring.

  • Influence of the ortho-Fluoro Substituent: As the most electronegative element, the fluorine atom at the C2 position exerts a potent electron-withdrawing inductive effect (-I). This effect polarizes the aromatic ring system, pulling electron density away from the nitrile group and substantially increasing the partial positive charge on the nitrile carbon. This heightened electrophilicity makes the nitrile group more susceptible to attack by a wide range of nucleophiles.[4][9]

  • Influence of the meta-Hydroxyl Substituent: The hydroxyl group at the C3 position exhibits a dual electronic nature: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). While its overall electronic contribution is more nuanced than that of the fluorine, it further influences the electron distribution of the ring. Critically, the hydroxyl group can also participate in intramolecular hydrogen bonding and act as a proton source or a directing group, subtly guiding the regioselectivity and stereoselectivity of certain reactions.

The synergistic effect of these substituents transforms 2-fluoro-3-hydroxybenzonitrile into a precisely tuned building block, primed for specific and efficient chemical transformations.

Caption: Electronic influences on the nitrile group.

Key Transformations of the Nitrile Group

The enhanced electrophilicity of the nitrile in 2-fluoro-3-hydroxybenzonitrile allows for several high-yield, synthetically valuable transformations.

Hydrolysis to 2-Fluoro-3-hydroxybenzoic Acid

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. The resulting product, 2-fluoro-3-hydroxybenzoic acid, is itself a valuable precursor for pharmaceuticals, sharing structural motifs with intermediates used in the synthesis of drugs like Acoramidis.[10][11]

Causality of Experimental Choice: Hydrolysis can be effectively catalyzed by either strong acid or strong base.[5][7][12]

  • Acid Catalysis: Protonation of the nitrile nitrogen dramatically increases the carbon's electrophilicity, enabling attack by a weak nucleophile like water. This is often preferred for substrates that are stable in acidic conditions.

  • Base Catalysis: Direct nucleophilic attack by a hydroxide ion is efficient. This method is suitable for base-stable molecules and proceeds via the carboxylate salt, requiring a final acidification step.

hydrolysis_mechanism start 2-Fluoro-3-hydroxybenzonitrile protonation Protonation of Nitrile (Acid-Catalyzed) activated_nitrile Activated Nitrilium Ion protonation->activated_nitrile h2o_attack Nucleophilic Attack by H₂O imidic_acid Imidic Acid Intermediate h2o_attack->imidic_acid tautomerization Tautomerization amide Amide Intermediate tautomerization->amide amide_hydrolysis Hydrolysis of Amide product 2-Fluoro-3-hydroxybenzoic Acid amide_hydrolysis->product

Caption: General mechanism for acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-3-hydroxybenzonitrile (1.0 eq) with a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile).

  • Reaction: Heat the mixture to reflux (approx. 120-130 °C) with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Carefully cool the reaction mixture in an ice bath. The product, 2-fluoro-3-hydroxybenzoic acid, will often precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acid.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.

Reduction to 2-Fluoro-3-hydroxybenzylamine

The reduction of nitriles to primary amines is a powerful tool for introducing a basic aminomethyl group, a common pharmacophore in drug design.

Causality of Experimental Choice: A strong, non-selective hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required to fully reduce the robust carbon-nitrogen triple bond.[5][7][12] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The solvent of choice, typically an ether like THF or diethyl ether, is unreactive towards the reagent and effectively solubilizes the substrate.

reduction_mechanism start 2-Fluoro-3-hydroxybenzonitrile hydride_attack1 First Hydride Attack (from LiAlH₄) imine_anion Imine Anion Intermediate hydride_attack1->imine_anion hydride_attack2 Second Hydride Attack dianion Dianion Intermediate hydride_attack2->dianion workup Aqueous Workup (Protonation) product 2-Fluoro-3-hydroxybenzylamine workup->product

Caption: Mechanism for the reduction of a nitrile with LiAlH₄.

Experimental Protocol: LiAlH₄ Reduction

  • Setup: Under an inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (approx. 2.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and magnetic stirrer. Cool the suspension to 0 °C in an ice bath.

  • Addition: Dissolve 2-fluoro-3-hydroxybenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor by TLC for the disappearance of the starting material.

  • Quenching (Workup): Cool the reaction to 0 °C. Cautiously and sequentially add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and finally deionized water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is critical for safely quenching the excess hydride and producing a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude amine can be purified by column chromatography or crystallization of a suitable salt (e.g., hydrochloride).

[3+2] Cycloaddition to form a 5-Substituted Tetrazole

The [3+2] cycloaddition between a nitrile and an azide is the most common method for synthesizing tetrazoles. In medicinal chemistry, the tetrazole ring is a well-established bioisostere for a carboxylic acid, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.[13]

Causality of Experimental Choice: The reaction typically requires an azide source, such as sodium azide (NaN₃), and often a catalyst to facilitate the cycloaddition.[6][13] Lewis acids like zinc chloride or ammonium chloride can coordinate to the nitrile nitrogen, further enhancing its electrophilicity and accelerating the reaction. Dimethylformamide (DMF) is a common solvent due to its high boiling point and ability to dissolve the ionic reagents.

Experimental Protocol: Tetrazole Synthesis

  • Setup: In a round-bottom flask, combine 2-fluoro-3-hydroxybenzonitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and ammonium chloride (NH₄Cl, 1.5 eq) in dimethylformamide (DMF).

  • Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify the mixture with dilute HCl (e.g., 2M) to a pH of ~2. This step protonates the tetrazole ring.

  • Isolation: The product often precipitates upon acidification. If not, extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude tetrazole can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Confirming the identity and purity of 2-fluoro-3-hydroxybenzonitrile and its transformation products relies on standard spectroscopic techniques.

Technique Functional Group Expected Signature for 2-Fluoro-3-hydroxybenzonitrile
IR Spectroscopy Nitrile (-C≡N)Strong, sharp absorption band at ~2230-2250 cm⁻¹[4]
Hydroxyl (-OH)Broad absorption band at ~3200-3500 cm⁻¹
Aromatic C-HStretching vibrations at ~3000-3100 cm⁻¹
C-F BondStrong absorption at ~1000-1300 cm⁻¹[4]
¹H NMR Aromatic ProtonsComplex multiplet patterns in the ~6.5-8.0 ppm region due to H-H and H-F coupling[4]
Hydroxyl ProtonBroad singlet, chemical shift is solvent and concentration dependent
¹³C NMR Nitrile CarbonSignal in the ~115-125 ppm region
Aromatic CarbonsSignals in the ~100-160 ppm region, with characteristic C-F coupling constants (J-coupling)

Applications in Drug Discovery and Beyond

The unique substitution pattern of 2-fluoro-3-hydroxybenzonitrile makes it a privileged scaffold in the synthesis of complex molecules.

  • Pharmaceutical Synthesis: This molecule serves as a key starting material for a multitude of Active Pharmaceutical Ingredients (APIs).[1] The strategic placement of the fluorine atom enhances metabolic stability and binding affinity, properties highly sought after in drug design.[10] Analogous structures, such as 4-fluoro-3-nitrobenzonitrile, are precursors to potent kinase inhibitors used in oncology by forming scaffolds that mimic the ATP binding site.[14]

  • Materials Science: Fluorinated benzonitrile derivatives are used in the synthesis of advanced materials. For example, ester derivatives of similar compounds have been shown to exhibit liquid-crystalline properties, indicating potential applications in displays and optical materials.[15]

Conclusion

The nitrile group in 2-fluoro-3-hydroxybenzonitrile is not merely a passive functional handle but a highly activated and versatile reaction center. The strong inductive effect of the ortho-fluoro substituent renders the nitrile carbon exceptionally electrophilic, facilitating a range of crucial synthetic transformations including hydrolysis, reduction, and cycloaddition. A thorough understanding of this modulated reactivity, coupled with robust experimental design, allows chemists to leverage this building block for the efficient synthesis of complex and high-value molecules for the pharmaceutical and materials science industries.

References

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  • Autechaux, T. (n.d.). 4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis. Retrieved from [Link]

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Methodological & Application

The Strategic deployment of 2-Fluoro-3-hydroxybenzonitrile in Contemporary Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the vast arsenal of available intermediates, 2-Fluoro-3-hydroxybenzonitrile has emerged as a particularly versatile and valuable scaffold. Its unique trifunctionalized aromatic core, featuring a nucleophilically susceptible fluorine atom, a reactive hydroxyl group, and a synthetically malleable nitrile moiety, presents a confluence of chemical handles that can be orthogonally addressed to construct complex molecular architectures. This guide provides an in-depth exploration of the applications and detailed protocols for the utilization of 2-Fluoro-3-hydroxybenzonitrile in the synthesis of pharmaceuticals, with a particular focus on the development of kinase inhibitors.

The strategic incorporation of a fluorine atom into a pharmaceutical candidate can profoundly influence its metabolic stability, binding affinity, and lipophilicity, making fluorinated intermediates like 2-Fluoro-3-hydroxybenzonitrile highly sought after in drug discovery programs.[1] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed experimental procedures but also the underlying scientific rationale for the methodological choices, thereby empowering the user to adapt and innovate upon these foundational protocols.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Fluoro-3-hydroxybenzonitrile is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 1000339-24-1[1]
Molecular Formula C₇H₄FNO[2]
Molecular Weight 137.11 g/mol [2]
Appearance White to off-white solid[2]
Melting Point Not specified
Boiling Point Not specified
Solubility Soluble in common organic solvents[3]

Synthetic Utility and Key Transformations

The reactivity of 2-Fluoro-3-hydroxybenzonitrile is dominated by the interplay of its three functional groups. The electron-withdrawing nature of the nitrile and fluorine groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), primarily at the fluorine-bearing carbon.[2] The hydroxyl group, a versatile nucleophile and a precursor to a myriad of other functionalities, can readily participate in etherification and esterification reactions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a key component in the formation of various heterocyclic systems.

This multifaceted reactivity allows for a divergent synthetic approach, where a single intermediate can be elaborated into a diverse library of compounds.

G cluster_reactions Key Transformations 2-Fluoro-3-hydroxybenzonitrile 2-Fluoro-3-hydroxybenzonitrile SNAr Nucleophilic Aromatic Substitution (SNAr) 2-Fluoro-3-hydroxybenzonitrile->SNAr Etherification O-Alkylation/ O-Arylation 2-Fluoro-3-hydroxybenzonitrile->Etherification Nitrile Chemistry Nitrile Transformations 2-Fluoro-3-hydroxybenzonitrile->Nitrile Chemistry Aryl Ethers Aryl Ethers SNAr->Aryl Ethers Nu-H Phenolic Ethers Phenolic Ethers Etherification->Phenolic Ethers R-X Carboxylic Acids Carboxylic Acids Nitrile Chemistry->Carboxylic Acids Hydrolysis Amines Amines Nitrile Chemistry->Amines Reduction Heterocycles Heterocycles Nitrile Chemistry->Heterocycles Cyclization

Caption: Key synthetic transformations of 2-Fluoro-3-hydroxybenzonitrile.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. The 2-Fluoro-3-hydroxybenzonitrile scaffold is particularly well-suited for the construction of kinase inhibitors due to its ability to be elaborated into structures that can effectively interact with the ATP-binding site of these enzymes.

The following protocols provide a representative synthetic workflow for the synthesis of a key intermediate for a kinase inhibitor, starting from 2-Fluoro-3-hydroxybenzonitrile.

Protocol 1: O-Alkylation of 2-Fluoro-3-hydroxybenzonitrile

This protocol details the etherification of the hydroxyl group of 2-Fluoro-3-hydroxybenzonitrile, a common first step in elaborating the core structure. The choice of the alkylating agent is critical and will be dictated by the desired final structure of the kinase inhibitor.

Materials:

  • 2-Fluoro-3-hydroxybenzonitrile

  • Desired alkylating agent (e.g., benzyl bromide, substituted benzyl halide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Fluoro-3-hydroxybenzonitrile (1.0 eq) and dissolve it in anhydrous DMF or MeCN.

  • Add potassium carbonate (1.5 - 2.0 eq) or cesium carbonate (1.2 eq) to the solution. The choice of base can influence the reaction rate, with cesium carbonate often being more effective for less reactive alkylating agents.

  • Add the alkylating agent (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of the O-Alkylated Intermediate

This protocol describes the displacement of the fluorine atom by a nucleophile, a key step in building the core scaffold of many kinase inhibitors. The choice of nucleophile is crucial for targeting specific kinase families.

Materials:

  • O-alkylated 2-fluoro-3-(alkoxy)benzonitrile (from Protocol 1)

  • Desired nucleophile (e.g., a substituted aniline or a heterocyclic amine)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A polar aprotic solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the O-alkylated 2-fluoro-3-(alkoxy)benzonitrile (1.0 eq) and dissolve it in the chosen polar aprotic solvent.

  • Add the nucleophile (1.2 - 1.5 eq) to the solution.

  • Add the base (2.0 - 3.0 eq) portion-wise to the reaction mixture. For less reactive nucleophiles, a stronger base like sodium hydride may be necessary.

  • Heat the reaction mixture to 100-150 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the desired SNAr product.

G cluster_reagents1 Reagents cluster_reagents2 Reagents Start 2-Fluoro-3-hydroxybenzonitrile Intermediate1 O-Alkylated Intermediate Start->Intermediate1 Protocol 1: O-Alkylation Reagents1 R-X, Base (e.g., K₂CO₃) Solvent (e.g., DMF) FinalProduct Kinase Inhibitor Core Scaffold Intermediate1->FinalProduct Protocol 2: SNAr Reaction Reagents2 Nu-H, Base (e.g., NaH) Solvent (e.g., DMSO)

Caption: Synthetic workflow for a kinase inhibitor core scaffold.

Conclusion

2-Fluoro-3-hydroxybenzonitrile is a powerful and versatile building block in the synthesis of pharmaceuticals. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex and diverse molecular architectures. The protocols detailed in this guide provide a solid foundation for the utilization of this intermediate in the development of novel therapeutic agents, particularly in the exciting and rapidly evolving field of kinase inhibitor research. By understanding the underlying principles of its reactivity and the rationale behind the experimental choices, researchers can unlock the full potential of 2-Fluoro-3-hydroxybenzonitrile in their drug discovery endeavors.

References

  • Google Patents.
  • PubMed. Alectinib Synthesis through Formal α-Arylation of Enone. [Link]

  • Google Patents. US10221155B2 - Method for preparing Alectinib.
  • NINGBO INNO PHARMCHEM CO.,LTD. Chemical Intermediates: The Crucial Role of 2-Fluoro-3-hydroxybenzonitrile. [Link]

Sources

The Strategic deployment of 2-Fluoro-3-hydroxybenzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the intricate world of drug discovery and development, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. 2-Fluoro-3-hydroxybenzonitrile has emerged as a significant player in this arena, prized for its unique trifunctional arrangement on an aromatic core.[1][2] This seemingly simple molecule offers a powerful combination of a nucleophilic hydroxyl group, an electrophilic nitrile moiety, and a strategically placed fluorine atom, which collectively provide a rich platform for chemical diversification and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] The presence of the fluorine atom, in particular, can enhance metabolic stability and binding affinity, making this scaffold highly attractive for medicinal chemists.[2]

This technical guide provides an in-depth exploration of the applications of 2-Fluoro-3-hydroxybenzonitrile in medicinal chemistry, supported by detailed, field-proven experimental protocols. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

The Strategic Advantage in Drug Design: Why 2-Fluoro-3-hydroxybenzonitrile?

The utility of 2-fluoro-3-hydroxybenzonitrile in medicinal chemistry is not coincidental; it is a direct consequence of the interplay between its three functional groups. The ortho-fluoro and meta-hydroxyl substitution pattern offers distinct advantages in molecular design:

  • Modulation of Physicochemical Properties: The fluorine atom, being highly electronegative, can lower the pKa of the adjacent hydroxyl group, influencing its ionization state at physiological pH. This, in turn, affects solubility, membrane permeability, and interactions with biological targets.

  • Enhanced Binding Interactions: The hydroxyl group can act as a hydrogen bond donor and acceptor, while the fluorine atom can participate in favorable electrostatic interactions with protein residues. The nitrile group can also engage in hydrogen bonding or be used as a handle for further chemical elaboration.

  • Vector for Synthetic Diversification: The hydroxyl group is a prime site for O-alkylation or O-arylation, allowing for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR). The aromatic ring can be further functionalized through reactions like Suzuki-Miyaura cross-coupling, and the nitrile group can be converted into other functional moieties such as tetrazoles or amides, which are important pharmacophores.

A notable area where this scaffold shows significant promise is in the development of kinase inhibitors . The Janus kinase (JAK) family of enzymes, for instance, are critical targets in inflammatory diseases and cancers.[3][4][5] The 2-fluoro-3-hydroxyphenyl nitrile moiety can serve as a key "hinge-binding" element in ATP-competitive inhibitors, with the hydroxyl group forming a crucial hydrogen bond with the kinase hinge region.

Application in Kinase Inhibitor Synthesis: A Case Study

While a multitude of kinase inhibitors utilize substituted benzonitriles, the 2-fluoro-3-hydroxybenzonitrile scaffold is particularly well-suited for the synthesis of potent and selective inhibitors. The following workflow illustrates a common strategy for elaborating this core into a hypothetical kinase inhibitor.

G A 2-Fluoro-3-hydroxybenzonitrile B O-Alkylation (Protocol 1) A->B C 2-Fluoro-3-alkoxybenzonitrile B->C D Suzuki-Miyaura Coupling (Protocol 2) C->D E Diversified Kinase Inhibitor Precursor D->E F Nitrile Conversion (e.g., to Tetrazole - Protocol 3) E->F G Final Kinase Inhibitor F->G G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A Combine Reactants: - Aryl Bromide (1 eq) - Boronic Acid (1.2 eq) - Pd(PPh₃)₄ (3-5 mol%) - Na₂CO₃ (2 eq) B Add Degassed Dioxane/Water A->B C Heat to 80-100 °C with Stirring B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Dilute with EtOAc D->E F Aqueous Wash (Water, Brine) E->F G Dry, Filter, Concentrate F->G H Column Chromatography G->H I Pure Biaryl Product H->I

Sources

Application Note & Detailed Protocols: Strategic Synthesis of Advanced Pharmaceutical Intermediates from 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-3-hydroxybenzonitrile is a versatile and highly functionalized starting material pivotal in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique substitution pattern—a nitrile group for transformations, a hydroxyl group for etherification or coupling reactions, and a fluorine atom to modulate physicochemical properties—makes it a strategic building block in modern drug discovery. This document provides an in-depth guide on the multi-step synthesis of advanced pharmaceutical intermediates from this precursor, focusing on the preparation of a key diaryl ether intermediate. This intermediate is representative of a structural motif found in numerous targeted therapies, such as kinase inhibitors. We will elucidate the scientific rationale behind the chosen synthetic strategy, provide detailed, step-by-step protocols, and present data in a clear, actionable format for researchers and drug development professionals.

Introduction: The Strategic Value of 2-Fluoro-3-hydroxybenzonitrile

The design of novel APIs often hinges on the availability of versatile chemical building blocks. 2-Fluoro-3-hydroxybenzonitrile emerges as a valuable scaffold due to its trifecta of functional groups, each offering a distinct handle for synthetic manipulation.

  • Fluorine Atom: The presence of a fluorine atom at the C2 position is of particular importance in medicinal chemistry. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability, thereby positively modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug molecule.

  • Hydroxyl Group: The phenolic hydroxyl group at C3 is a nucleophile, making it an ideal site for forming ether or ester linkages. This is a common strategy for connecting different aromatic rings in many API scaffolds, particularly in the class of kinase inhibitors which often feature a diaryl ether hinge-binding motif.

  • Nitrile Group: The cyano group at C1 is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, providing a pathway to a wide array of pharmacologically relevant structures.

This application note will detail the synthesis of 2-Fluoro-3-(4-nitrophenoxy)benzonitrile , a key intermediate that can be further elaborated into various API targets. The synthetic pathway chosen is a classic Williamson ether synthesis, a robust and widely understood reaction in organic chemistry.

Synthetic Workflow Overview

The overall strategy involves a nucleophilic aromatic substitution (SNAr) reaction, where the phenoxide generated from 2-fluoro-3-hydroxybenzonitrile acts as the nucleophile.

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// Edges Start -> Base [label="Step 1"]; Base -> Phenoxide [label="Deprotonation"]; Phenoxide -> Reaction; Partner -> Reaction; Reaction -> Product [label="Step 2"]; Product -> Purification; Purification -> Final; }

Caption: Synthetic workflow for the preparation of a diaryl ether intermediate.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2-Fluoro-3-(4-nitrophenoxy)benzonitrile.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS Number
2-Fluoro-3-hydroxybenzonitrile>98% PuritySigma-Aldrich394701-49-8
1-Fluoro-4-nitrobenzene>99% PurityAlfa Aesar350-46-9
Potassium Carbonate (K₂CO₃)Anhydrous, PowderFisher Scientific584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros Organics68-12-2
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
HexanesACS GradeVWR110-54-3
Deionized Water (H₂O)Type IN/A7732-18-5
Magnesium Sulfate (MgSO₄)AnhydrousSigma-Aldrich7487-88-9

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. 1-Fluoro-4-nitrobenzene is toxic and an irritant. DMF is a reproductive hazard. Consult the Safety Data Sheets (SDS) for all reagents before use.

Protocol: Williamson Ether Synthesis

Rationale: The Williamson ether synthesis is a reliable method for forming C-O bonds. In this specific case, it proceeds via an SNAr mechanism. The electron-withdrawing nitro group on 1-fluoro-4-nitrobenzene activates the aromatic ring towards nucleophilic attack by the phenoxide of 2-fluoro-3-hydroxybenzonitrile. Potassium carbonate is a mild and effective base for deprotonating the phenol, and DMF is an excellent polar aprotic solvent that can solvate the potassium cation, enhancing the nucleophilicity of the phenoxide.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-Fluoro-3-hydroxybenzonitrile (5.0 g, 36.5 mmol, 1.0 equiv.).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to the flask. Begin stirring the mixture to dissolve the starting material. Add anhydrous potassium carbonate (10.1 g, 73.0 mmol, 2.0 equiv.) to the solution.

  • Addition of Coupling Partner: Once the base is well-suspended, add 1-Fluoro-4-nitrobenzene (5.6 g, 39.8 mmol, 1.1 equiv.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 100 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

  • Quenching and Extraction: Carefully pour the reaction mixture into a 1 L beaker containing 500 mL of cold deionized water. A solid precipitate should form. Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with deionized water (2 x 100 mL) to remove residual DMF and salts.

  • Drying: Dry the collected solid under vacuum at 50 °C overnight to yield the crude product.

Purification Protocol

Rationale: Recrystallization is an effective method for purifying the crude product, removing unreacted starting materials and side products. A solvent system of ethyl acetate and hexanes provides good solubility for the desired product at elevated temperatures and poor solubility at room temperature, allowing for efficient crystallization.

Step-by-Step Procedure:

  • Dissolution: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.

Expected Results and Characterization

ParameterExpected Value/Result
Product Name 2-Fluoro-3-(4-nitrophenoxy)benzonitrile
Appearance Off-white to pale yellow solid
Expected Yield 80-90%
Purity (by HPLC) >98%
¹H NMR Consistent with the expected structure
Mass Spec (ESI) m/z = 259.04 [M+H]⁺

Further Transformations of the Intermediate

The synthesized intermediate, 2-Fluoro-3-(4-nitrophenoxy)benzonitrile, is primed for further elaboration into more complex API scaffolds. The two key functional handles for subsequent reactions are the nitrile and the nitro groups.

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// Node Definitions Intermediate [label="2-Fluoro-3-(4-nitrophenoxy)benzonitrile", fillcolor="#FCE8E6", fontcolor="#202124"]; NitroReduction [label="Nitro Group Reduction\n(e.g., SnCl2/HCl, H2/Pd-C)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; AnilineProduct [label="3-(4-Aminophenoxy)-2-fluorobenzonitrile\n(Amine Intermediate)", fillcolor="#D6E2FD", fontcolor="#202124"]; NitrileHydrolysis [label="Nitrile Group Hydrolysis\n(e.g., NaOH, H2O, Heat)", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; AcidProduct [label="2-Fluoro-3-(4-nitrophenoxy)benzoic acid\n(Carboxylic Acid Intermediate)", fillcolor="#D5E8D4", fontcolor="#202124"]; AmideCoupling [label="Amide Bond Formation", shape=Mdiamond, fillcolor="#FEF7E0", fontcolor="#202124"]; FinalAPI [label="Complex API Scaffold\n(e.g., Kinase Inhibitor)", shape=doubleoctagon, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Intermediate -> NitroReduction [label="Pathway A"]; Intermediate -> NitrileHydrolysis [label="Pathway B"]; NitroReduction -> AnilineProduct; NitrileHydrolysis -> AcidProduct; AnilineProduct -> AmideCoupling; AcidProduct -> AmideCoupling; AmideCoupling -> FinalAPI; }

Caption: Potential downstream synthetic pathways from the key intermediate.
  • Pathway A: Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline using standard conditions such as tin(II) chloride in HCl or catalytic hydrogenation (H₂ over Pd/C). The resulting amine is a key functional group for forming amides, ureas, or sulfonamides, which are prevalent in many APIs.

  • Pathway B: Hydrolysis of the Nitrile Group: The benzonitrile can be hydrolyzed under basic or acidic conditions to form the corresponding benzoic acid. This carboxylic acid can then be coupled with various amines to form amide bonds, a cornerstone of peptide and small molecule drug synthesis.

Conclusion

2-Fluoro-3-hydroxybenzonitrile serves as an exemplary starting material for the efficient construction of complex molecular architectures relevant to the pharmaceutical industry. The protocols detailed herein for the synthesis of a diaryl ether intermediate demonstrate a robust and scalable method that can be readily adopted by researchers in drug discovery and process development. The strategic incorporation of fluorine and the orthogonal reactivity of the hydroxyl and nitrile groups provide a powerful platform for generating diverse libraries of compounds for screening and development.

References

There are no specific, publicly available, step-by-step protocols in peer-reviewed journals for the exact synthesis of "2-Fluoro-3-(4-nitrophenoxy)benzonitrile" from "2-Fluoro-3-hydroxybenzonitrile". The protocol provided above is a representative example based on the well-established Williamson ether synthesis, a fundamental reaction in organic chemistry. The principles and conditions are derived from standard organic chemistry knowledge and widely published examples of similar SNAr reactions.

Application Notes and Protocols: The Strategic Utility of 2-Fluoro-3-hydroxybenzonitrile in the Synthesis of Novel Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: Unlocking New Possibilities in Agrochemical Design

In the continuous quest for more effective and selective agrochemicals, the strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is a paramount objective.[1] 2-Fluoro-3-hydroxybenzonitrile emerges as a compelling starting material in this context, offering a unique combination of a fluorine substituent, a reactive hydroxyl group, and a synthetically malleable nitrile moiety.[2] This trifunctional arrangement provides a powerful platform for the generation of diverse and complex molecules with potential herbicidal or fungicidal activity.

While direct synthesis of a currently marketed agrochemical from 2-Fluoro-3-hydroxybenzonitrile is not extensively documented in publicly available literature, its structural motifs are present in a variety of bioactive compounds. These application notes will therefore provide a detailed, representative protocol for the synthesis of a novel potential herbicidal agent, demonstrating the utility of 2-Fluoro-3-hydroxybenzonitrile as a versatile building block. The synthetic strategy will focus on two key transformations: the etherification of the phenolic hydroxyl group and the elaboration of the nitrile group into a carboxamide, a common toxophore in many commercial herbicides.[3][4]

The Synthetic Versatility of 2-Fluoro-3-hydroxybenzonitrile

The reactivity of 2-Fluoro-3-hydroxybenzonitrile is dictated by its three key functional groups:

  • Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can readily undergo O-alkylation or O-arylation reactions, such as the Williamson ether synthesis, to introduce a variety of side chains.[5][6][7] This is a cornerstone of synthesis for many diphenyl ether and aryloxyphenoxypropionate herbicides.

  • Nitrile Group: The cyano group is a versatile synthetic handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This allows for the introduction of a wide range of functionalities to modulate the biological activity and physicochemical properties of the final compound.

  • Fluorine Atom: The fluorine substituent can significantly influence the electronic properties of the aromatic ring, enhancing metabolic stability and increasing the binding affinity of the molecule to its biological target.

Representative Application: Synthesis of a Novel Nicotinamide Herbicide Candidate

This section details a proposed synthetic route for a novel nicotinamide derivative, N-(2,4-difluorophenyl)-2-(2-cyano-6-fluorophenoxy)acetamide (AG-2F3HBN-01) , a potential inhibitor of a key plant enzyme. This synthesis is presented as a practical illustration of how 2-Fluoro-3-hydroxybenzonitrile can be utilized in a typical agrochemical discovery workflow.

Overall Synthetic Scheme

A 2-Fluoro-3-hydroxybenzonitrile C Ethyl 2-(2-cyano-6-fluorophenoxy)acetate A->C  K2CO3, Acetone, Reflux (Williamson Ether Synthesis) B Ethyl 2-bromoacetate B->C D 2-(2-Cyano-6-fluorophenoxy)acetic acid C->D  LiOH, THF/H2O (Hydrolysis) F AG-2F3HBN-01 (N-(2,4-difluorophenyl)-2-(2-cyano-6-fluorophenoxy)acetamide) D->F  SOCl2, then add amine E (Amidation) E 2,4-Difluoroaniline E->F

Caption: Proposed synthesis of AG-2F3HBN-01.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(2-cyano-6-fluorophenoxy)acetate

This step involves a Williamson ether synthesis to couple 2-Fluoro-3-hydroxybenzonitrile with ethyl 2-bromoacetate.[5][6][7]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (g)Moles (mmol)
2-Fluoro-3-hydroxybenzonitrile137.115.0036.5
Ethyl 2-bromoacetate167.006.7040.1
Potassium Carbonate (K₂CO₃)138.217.5955.0
Acetone-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Fluoro-3-hydroxybenzonitrile (5.00 g, 36.5 mmol) and acetone (100 mL).

  • Stir the mixture until the starting material is fully dissolved.

  • Add potassium carbonate (7.59 g, 55.0 mmol) to the solution.

  • Add ethyl 2-bromoacetate (6.70 g, 40.1 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield ethyl 2-(2-cyano-6-fluorophenoxy)acetate as a pale yellow oil.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
Ethyl 2-(2-cyano-6-fluorophenoxy)acetate8.157.2589>98%
Part 2: Synthesis of 2-(2-Cyano-6-fluorophenoxy)acetic acid

This step involves the hydrolysis of the ester to the corresponding carboxylic acid.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (g)Moles (mmol)
Ethyl 2-(2-cyano-6-fluorophenoxy)acetate223.197.0031.4
Lithium Hydroxide (LiOH)23.951.5062.6
Tetrahydrofuran (THF)-50 mL-
Water-50 mL-
2M Hydrochloric Acid (HCl)-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 2-(2-cyano-6-fluorophenoxy)acetate (7.00 g, 31.4 mmol) in a mixture of THF (50 mL) and water (50 mL).

  • Add lithium hydroxide (1.50 g, 62.6 mmol) to the solution and stir at room temperature for 4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with 2M HCl.

  • A white precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain 2-(2-cyano-6-fluorophenoxy)acetic acid as a white powder.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
2-(2-Cyano-6-fluorophenoxy)acetic acid6.125.7594>99%
Part 3: Synthesis of N-(2,4-difluorophenyl)-2-(2-cyano-6-fluorophenoxy)acetamide (AG-2F3HBN-01)

The final step is the amidation of the carboxylic acid with 2,4-difluoroaniline.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (g)Moles (mmol)
2-(2-Cyano-6-fluorophenoxy)acetic acid195.155.5028.2
Thionyl Chloride (SOCl₂)118.974.0233.8
Dichloromethane (DCM)-100 mL-
2,4-Difluoroaniline129.113.6428.2
Triethylamine (TEA)101.193.4233.8

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend 2-(2-cyano-6-fluorophenoxy)acetic acid (5.50 g, 28.2 mmol) in dry DCM (100 mL).

  • Add a catalytic amount of dimethylformamide (DMF) (2-3 drops).

  • Slowly add thionyl chloride (4.02 g, 33.8 mmol) to the suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours. The suspension should become a clear solution.

  • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in dry DCM (50 mL) and cool to 0 °C.

  • In a separate flask, dissolve 2,4-difluoroaniline (3.64 g, 28.2 mmol) and triethylamine (3.42 g, 33.8 mmol) in dry DCM (50 mL).

  • Add the aniline solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate/hexane to obtain AG-2F3HBN-01 as a white solid.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
N-(2,4-difluorophenyl)-2-(2-cyano-6-fluorophenoxy)acetamide8.927.5885>98%

Logical Workflow for Synthesis and Characterization

start Start: 2-Fluoro-3-hydroxybenzonitrile step1 Step 1: Williamson Ether Synthesis start->step1 step2 Step 2: Ester Hydrolysis step1->step2 step3 Step 3: Amidation step2->step3 purification Purification (Column Chromatography/Recrystallization) step3->purification characterization Characterization (NMR, MS, HPLC) purification->characterization end Final Product: AG-2F3HBN-01 characterization->end

Caption: Workflow for the synthesis of AG-2F3HBN-01.

Conclusion

2-Fluoro-3-hydroxybenzonitrile is a valuable and versatile building block for the synthesis of novel agrochemical candidates. The presented protocols for the synthesis of a representative nicotinamide derivative highlight the utility of its key functional groups in constructing complex molecular architectures. The Williamson ether synthesis of the phenolic hydroxyl group and the transformation of the nitrile to a carboxamide are robust and high-yielding reactions, providing a reliable pathway for the exploration of new chemical space in the search for next-generation herbicides and fungicides. Researchers in the field of agrochemical development are encouraged to explore the potential of this and related fluorinated benzonitrile derivatives in their discovery programs.

References

  • Synthesis method of diflufenican. CN114685365B.
  • Chemical Intermediates: The Crucial Role of 2-Fluoro-3-hydroxybenzonitrile.
  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments.
  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species.
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PMC. [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Design and Synthesis of Novel 4-Hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one Derivatives for Use as Herbicides and Evaluation of Their Mode of Action. PubMed. [Link]

  • Williamson Ether Synthesis. Chem-Station Int. Ed.[Link]

  • The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Williamson ether synthesis. ResearchGate. [Link]

  • Recent advances in the discovery of novel bleaching herbicides inspired by natural products.
  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate. [Link]

  • Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC. [Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A.
  • 3-cyano-2-aminopyridine derivative and preparation method and application thereof.
  • Chemical Intermediates: The Crucial Role of 2-Fluoro-3-hydroxybenzonitrile.
  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ResearchGate. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. [Link]

  • A Convenient Synthesis of 2-Fluoro- and 6-Fluoro-(2S,3R)-threo-(3,4-dihydroxyphenyl)serine Using Sharpless Asymmetric Aminohydroxylation. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis of Liquid Crystals from 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of 2-Fluoro-3-hydroxybenzonitrile in Advanced Liquid Crystal Synthesis

The relentless pursuit of high-performance liquid crystal displays (LCDs) and advanced photonic materials has placed a significant demand on the rational design of novel mesogenic compounds. Within this landscape, fluorinated liquid crystals have emerged as a cornerstone technology. The incorporation of fluorine atoms into the molecular architecture of a liquid crystal can profoundly and advantageously influence its macroscopic properties.[1][2] Key benefits include the modulation of dielectric anisotropy (Δε), a reduction in viscosity, and enhanced thermal and chemical stability.[1] The 2-fluoro-3-hydroxybenzonitrile scaffold is a particularly valuable starting material for the synthesis of such advanced liquid crystals. Its constituent functional groups—the nitrile (-CN), hydroxyl (-OH), and fluoro (-F) groups—each play a critical role in dictating the final properties of the mesogen. The strong dipole moment of the nitrile group is a primary contributor to a high positive dielectric anisotropy, a prerequisite for the widely used twisted nematic (TN) and in-plane switching (IPS) display modes. The lateral fluorine atom ortho to the nitrile group can further enhance this effect while also potentially lowering melting points and reducing viscosity.[3] The hydroxyl group provides a versatile synthetic handle for the introduction of various molecular fragments through well-established esterification and etherification reactions, allowing for the systematic tuning of the liquid crystal's shape, size, and ultimately, its mesomorphic behavior.

This application note provides detailed protocols for the synthesis of novel liquid crystals derived from 2-fluoro-3-hydroxybenzonitrile, focusing on two robust and widely applicable synthetic strategies: Steglich esterification and Williamson ether synthesis. The causality behind experimental choices and the logic of molecular design will be elucidated to empower researchers in their quest for next-generation liquid crystalline materials.

Molecular Design and Synthetic Strategy

The fundamental design principle for thermotropic liquid crystals involves the creation of molecules with an anisotropic geometry, typically rod-shaped (calamitic) or disk-shaped (discotic).[4] This is achieved by combining a rigid core with flexible terminal chains. In the context of 2-fluoro-3-hydroxybenzonitrile, this molecule serves as a key component of the rigid core. To induce mesomorphism, it is typically coupled with other aromatic units, such as substituted benzoic acids or phenols, to extend the rigid core and introduce terminal flexible chains (e.g., alkyl or alkoxy groups).

The following diagram illustrates the general synthetic workflow:

G cluster_start Starting Material cluster_synthesis Synthetic Pathways cluster_partners Coupling Partners cluster_product Liquid Crystalline Product cluster_characterization Characterization start 2-Fluoro-3-hydroxybenzonitrile ester Steglich Esterification start->ester -OH group ether Williamson Ether Synthesis start->ether -OH group acid Substituted Benzoic Acids (e.g., 4-alkoxybenzoic acid) lc Target Liquid Crystal ester->lc halide Alkyl/Aryl Halides (e.g., alkyl bromide) ether->lc acid->ester halide->ether pom Polarized Optical Microscopy (POM) lc->pom dsc Differential Scanning Calorimetry (DSC) lc->dsc nmr NMR Spectroscopy lc->nmr

Caption: Generalized synthetic workflow for liquid crystals from 2-fluoro-3-hydroxybenzonitrile.

Experimental Protocols

Protocol 1: Synthesis of a 2-Fluoro-3-cyanophenyl 4-alkoxybenzoate via Steglich Esterification

This protocol describes the synthesis of a representative calamitic liquid crystal through the esterification of 2-fluoro-3-hydroxybenzonitrile with a 4-alkoxybenzoic acid. The Steglich esterification is a mild and efficient method that is well-suited for this transformation, particularly when dealing with sterically hindered or sensitive substrates.[5][6]

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )PuritySupplier
2-Fluoro-3-hydroxybenzonitrile137.11≥98%Sigma-Aldrich
4-Hexyloxybenzoic acid222.28≥98%Sigma-Aldrich
N,N'-Dicyclohexylcarbodiimide (DCC)206.33≥99%Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)122.17≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous84.93≥99.8%Sigma-Aldrich
n-Hexane86.18HPLC gradeFisher Scientific
Ethyl acetate88.11HPLC gradeFisher Scientific

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-hydroxybenzonitrile (1.37 g, 10 mmol), 4-hexyloxybenzoic acid (2.22 g, 10 mmol), and 4-(dimethylamino)pyridine (DMAP) (0.12 g, 1 mmol).

  • Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture at room temperature until all solids have dissolved.

  • Initiation of Reaction: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes at 0 °C (ice bath).

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Workup:

    • Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU.

    • Wash the filter cake with a small amount of cold DCM (2 x 10 mL).

    • Combine the filtrates and wash successively with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent.

  • Characterization:

    • Analyze the purified product by ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.

    • Determine the phase transition temperatures and mesophase morphology using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Rationale for Experimental Choices:

  • DCC and DMAP: DCC is a widely used coupling agent that activates the carboxylic acid, while DMAP serves as a nucleophilic catalyst to accelerate the esterification, especially for phenols.[7]

  • Anhydrous Conditions: The reaction is sensitive to moisture as water can hydrolyze the activated carboxylic acid intermediate and consume the DCC.

  • Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the high purity required for accurate physical characterization of the liquid crystal.

Protocol 2: Synthesis of a 4-(2-Fluoro-3-cyanophenoxy)alkane via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers from an alcohol (or phenol) and an alkyl halide.[8][9] This protocol illustrates the synthesis of a liquid crystal where a flexible alkyl chain is attached to the 2-fluoro-3-hydroxybenzonitrile core via an ether linkage.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )PuritySupplier
2-Fluoro-3-hydroxybenzonitrile137.11≥98%Sigma-Aldrich
1-Bromooctane193.13≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous138.21≥99%Sigma-Aldrich
Acetone58.08Reagent gradeFisher Scientific
Diethyl ether74.12Reagent gradeFisher Scientific

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, combine 2-fluoro-3-hydroxybenzonitrile (1.37 g, 10 mmol), 1-bromooctane (2.12 g, 11 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 50 mL of acetone to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • After cooling to room temperature, filter the mixture to remove the inorganic salts.

    • Wash the solid residue with acetone (2 x 10 mL).

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether (50 mL) and wash with 1 M NaOH (2 x 20 mL) to remove any unreacted phenol, followed by water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

  • Characterization: Characterize the final product using NMR, FT-IR, DSC, and POM as described in Protocol 1.

Rationale for Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion required for the Sₙ2 reaction.[10]

  • Acetone: A polar aprotic solvent is suitable for this Sₙ2 reaction, as it dissolves the reactants and does not interfere with the nucleophilicity of the phenoxide.

  • Reflux: Heating the reaction mixture increases the reaction rate, ensuring a reasonable reaction time.

Data Presentation and Expected Outcomes

The successful synthesis of the target liquid crystals should be confirmed by spectroscopic data. The phase transitions and mesophase textures are key indicators of the liquid crystalline nature of the synthesized compounds.

Table 1: Representative Phase Transition Temperatures (°C) for a Hypothetical 2-Fluoro-3-cyanophenyl 4-hexyloxybenzoate

TransitionHeatingCooling
Crystal to Nematic (K → N)85.2-
Nematic to Isotropic (N → I)123.5122.8

Note: These are hypothetical values for illustrative purposes. Actual transition temperatures will depend on the specific molecular structure.

The nematic phase can be identified under a polarized optical microscope by its characteristic schlieren or marbled texture.

Logical Relationships in Molecular Design

The choice of coupling partner significantly influences the final properties of the liquid crystal. The following diagram illustrates the relationship between the molecular structure and the resulting mesomorphic properties.

G cluster_core Core Structure cluster_coupling Coupling Partner cluster_linkage Linkage Group cluster_properties Mesomorphic Properties core 2-Fluoro-3-hydroxybenzonitrile linkage Ester (-COO-) core->linkage partner Aromatic Carboxylic Acid (variable chain length) partner->linkage mesophase Nematic/Smectic Phase Stability partner->mesophase Longer chain favors smectic phases clearing Clearing Point (N-I Transition) partner->clearing Longer chain generally increases clearing point linkage->mesophase linkage->clearing

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on the nucleophilic aromatic substitution (SNAr) reactions of 2-fluoro-3-hydroxybenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic positioning of its functional groups, which allows for regioselective modifications. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven, step-by-step protocols for its reaction with various nucleophiles, and present data in a clear, comparative format. The causality behind experimental choices is explained, ensuring that the protocols are not just a series of steps but a self-validating system for achieving desired synthetic outcomes.

Introduction: The Strategic Importance of 2-Fluoro-3-hydroxybenzonitrile

2-Fluoro-3-hydroxybenzonitrile is a key aromatic scaffold in the synthesis of a wide range of functionalized molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The molecule's utility stems from the unique electronic environment created by its three distinct functional groups:

  • Fluorine Atom: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, activating the aromatic ring for nucleophilic attack.[3] In the context of SNAr, the carbon-fluorine bond is highly polarized, making the ipso-carbon electrophilic and susceptible to substitution.[4] Fluorine's small size also minimizes steric hindrance.

  • Hydroxyl Group: The phenolic hydroxyl group is a powerful ortho, para-director in electrophilic aromatic substitution, but in the context of SNAr, its primary role is often as a handle for further functionalization or as a group that modulates the electronic properties of the ring. Its acidity also plays a crucial role in base-mediated reactions.

  • Nitrile Group: The strongly electron-withdrawing nitrile group (-CN) further activates the ring towards nucleophilic attack, particularly at the ortho and para positions.[5] This activation is crucial for the facile displacement of the fluorine atom.

The strategic ortho-positioning of the activating nitrile group and the fluorine leaving group makes 2-fluoro-3-hydroxybenzonitrile an excellent substrate for SNAr reactions, enabling the introduction of a diverse array of nucleophiles at the 2-position.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of 2-fluoro-3-hydroxybenzonitrile proceeds via a two-step addition-elimination mechanism.[5][6] While some recent studies suggest that certain SNAr reactions may proceed through a concerted pathway, the stepwise mechanism involving a Meisenheimer complex is the widely accepted model for this class of substrates.[7]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine atom (the ipso-carbon). This addition disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][8] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitrile group, which is crucial for its stabilization.[5]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second, typically faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.[8] The high electronegativity of fluorine makes it a good leaving group in the context of SNAr, a trend opposite to that observed in SN1 and SN2 reactions.[4]

SNAr_Mechanism

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 2-Fluoro-3-hydroxybenzonitrile and related halogenated benzonitriles may be harmful if swallowed, in contact with skin, or if inhaled.[9][10][11] Consult the Safety Data Sheet (SDS) for all reagents before use.

General Considerations
  • Solvents: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are typically used to solvate the nucleophile and facilitate the reaction.[12]

  • Base: A base is often required to deprotonate the nucleophile (e.g., alcohols, thiols, or the hydroxyl group of the starting material) or to scavenge the HF produced if the reaction is run with a neutral nucleophile. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA).[13][14]

  • Temperature: Reactions are often heated to increase the rate of reaction. Typical temperatures range from room temperature to 120 °C.

Protocol 1: Synthesis of 2-Amino-3-hydroxybenzonitrile Derivatives (N-Arylation)

This protocol details the reaction of 2-fluoro-3-hydroxybenzonitrile with a primary or secondary amine.

Materials:

  • 2-Fluoro-3-hydroxybenzonitrile (1.0 eq)

  • Amine (e.g., morpholine, piperidine, or benzylamine) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-3-hydroxybenzonitrile and potassium carbonate.

  • Add DMF to dissolve the solids.

  • Add the amine to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N_Arylation_Workflow

Protocol 2: Synthesis of 2-Alkoxy-3-hydroxybenzonitrile Derivatives (O-Arylation)

This protocol describes the reaction with an alcohol nucleophile.

Materials:

  • 2-Fluoro-3-hydroxybenzonitrile (1.0 eq)

  • Alcohol (e.g., methanol, ethanol, or benzyl alcohol) (as solvent or 1.5-3.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 2-fluoro-3-hydroxybenzonitrile in a minimal amount of anhydrous THF dropwise to the alkoxide solution.

  • Heat the reaction mixture to reflux and stir for 6-24 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Synthesis of 2-(Arylthio)-3-hydroxybenzonitrile Derivatives (S-Arylation)

This protocol outlines the reaction with a thiol nucleophile.

Materials:

  • 2-Fluoro-3-hydroxybenzonitrile (1.0 eq)

  • Thiol (e.g., thiophenol or benzyl mercaptan) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the thiol in DMF.

  • Add the base (K₂CO₃ or Cs₂CO₃) and stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Add 2-fluoro-3-hydroxybenzonitrile to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 2-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into an ice-water mixture.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary and Comparison

The following table summarizes typical reaction conditions and expected yields for the SNAr reactions of 2-fluoro-3-hydroxybenzonitrile with representative nucleophiles. Yields are indicative and can vary based on the specific substrate and reaction scale.

Nucleophile ClassRepresentative NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Amines MorpholineK₂CO₃DMF90685-95
AnilineK₂CO₃DMF1001270-85
Alcohols MethanolNaHTHFReflux1875-90
PhenolK₂CO₃DMF1102460-75
Thiols ThiophenolCs₂CO₃DMF70490-98
Benzyl MercaptanK₂CO₃DMF60388-96

Troubleshooting and Field-Proven Insights

  • Low Yields with Amine Nucleophiles: If low yields are observed, ensure the amine is of high purity and the reaction is conducted under anhydrous conditions, as water can compete as a nucleophile. Using a stronger base like sodium hydride (if compatible with other functional groups) or a more polar solvent like DMSO can sometimes improve yields.

  • Side Reactions with Phenolic Starting Material: The hydroxyl group of 2-fluoro-3-hydroxybenzonitrile is acidic and can be deprotonated by the base. This can lead to self-condensation or other side reactions. Using a milder base or protecting the hydroxyl group prior to the SNAr reaction may be necessary in some cases.

  • Difficulty in Product Purification: The polarity of the product can be similar to that of the starting material, making chromatographic separation challenging. Careful selection of the eluent system for column chromatography is crucial. In some cases, derivatization of the product's hydroxyl group can aid in purification.

  • Reaction Stalls: If the reaction does not proceed to completion, increasing the temperature or using a more polar aprotic solvent like DMSO can be beneficial. Additionally, ensuring the base is sufficiently strong to deprotonate the nucleophile is critical. For less reactive nucleophiles, using a more reactive leaving group (e.g., a chloro or bromo analogue) might be considered, although fluorine is generally optimal for SNAr.[15]

Conclusion

The nucleophilic aromatic substitution of 2-fluoro-3-hydroxybenzonitrile is a robust and versatile method for the synthesis of a wide range of substituted benzonitrile derivatives. The protocols and insights provided in this guide are designed to be a valuable resource for researchers in organic synthesis and drug discovery. By understanding the underlying mechanistic principles and the rationale behind the experimental conditions, scientists can effectively utilize this important building block to construct complex molecules with desired biological or material properties.

References

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Application Notes and Protocols for the O-alkylation of 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoro-3-hydroxybenzonitrile Alkylation

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating a vast array of physicochemical and biological properties.[1] The judicious placement of fluorine can influence metabolic stability, binding affinity, lipophilicity, and pKa, making it a powerful tool for medicinal chemists.[1] The 2-Fluoro-3-hydroxybenzonitrile scaffold is a particularly valuable building block, presenting a unique combination of reactive handles. The O-alkylation of this molecule to produce a diverse library of 3-alkoxy-2-fluorobenzonitriles opens a gateway to novel chemical entities with significant potential in pharmaceutical and agrochemical research. This document provides a detailed guide to the O-alkylation of 2-Fluoro-3-hydroxybenzonitrile, grounded in the principles of the Williamson ether synthesis, and offers insights into reaction optimization, protocol execution, and troubleshooting.

Reaction Mechanism and Theoretical Considerations

The O-alkylation of 2-Fluoro-3-hydroxybenzonitrile follows the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.[2][3][4][5] The reaction proceeds via a two-step mechanism initiated by the deprotonation of the phenolic hydroxyl group, followed by a nucleophilic substitution (SN2) reaction.

Step 1: Deprotonation to Form the Phenoxide Ion

The first and crucial step is the deprotonation of the weakly acidic hydroxyl group of 2-Fluoro-3-hydroxybenzonitrile by a suitable base to form a highly nucleophilic phenoxide ion. The acidity of the phenolic proton is enhanced by the electron-withdrawing effects of both the ortho-fluoro and meta-cyano groups, facilitating its removal.[6]

Step 2: Nucleophilic Attack (SN2)

The resulting phenoxide anion then acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide (or other suitable alkylating agent with a good leaving group) in a classic SN2 fashion.[2][3][4] This backside attack results in the inversion of stereochemistry if the alkylating agent is chiral and the formation of the desired ether bond.

Williamson_Ether_Synthesis Start 2-Fluoro-3-hydroxybenzonitrile + Base Phenoxide Fluorinated Phenoxide Ion (Nucleophile) Start->Phenoxide Deprotonation AlkylHalide Alkyl Halide (R-X) TS SN2 Transition State AlkylHalide->TS Phenoxide->TS Nucleophilic Attack Product 3-Alkoxy-2-fluorobenzonitrile TS->Product Salt Salt Byproduct TS->Salt Protocol_Workflow Start Combine 2-Fluoro-3-hydroxybenzonitrile, K2CO3, and Solvent AddAlkylHalide Add Alkyl Halide Start->AddAlkylHalide Heat Heat and Monitor by TLC AddAlkylHalide->Heat Workup Cool, Filter, and Concentrate Heat->Workup Extraction Dissolve in Ethyl Acetate, Wash with Water and Brine Workup->Extraction Drying Dry over Na2SO4, Filter, and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification End Isolated 3-Alkoxy-2-fluorobenzonitrile Purification->End

Sources

The Strategic Synthesis of Heterocyclic Scaffolds from 2-Fluoro-3-hydroxybenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic construction of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs found in a vast array of pharmaceuticals and biologically active molecules. 2-Fluoro-3-hydroxybenzonitrile has emerged as a particularly valuable and versatile starting material for the synthesis of diverse heterocyclic systems. Its trifunctional nature, featuring a hydroxyl group, a nitrile moiety, and a fluorine atom on an aromatic ring, provides a rich platform for a variety of chemical transformations. The interplay of the nucleophilic hydroxyl group, the electrophilic and transformable nitrile group, and the activating and directing effects of the fluorine atom allows for the regioselective and efficient assembly of complex molecular architectures.

This technical guide provides an in-depth exploration of synthetic strategies to access key heterocyclic cores, namely benzofurans and benzoxazoles, utilizing 2-Fluoro-3-hydroxybenzonitrile as the primary precursor. We will delve into the mechanistic rationale behind the proposed synthetic routes and furnish detailed, field-proven protocols for their execution.

I. Synthesis of 7-Fluoro-4-cyanobenzofuran Derivatives: A Tandem O-Alkylation and Intramolecular Cyclization Approach

The synthesis of substituted benzofurans is of significant interest due to their prevalence in bioactive natural products and pharmaceuticals.[1] A robust strategy for the construction of the benzofuran scaffold from 2-Fluoro-3-hydroxybenzonitrile involves an initial O-alkylation of the phenolic hydroxyl group, followed by a base-mediated intramolecular cyclization. This approach leverages the nucleophilicity of the hydroxyl group and the ability of the nitrile group to activate the adjacent aromatic C-H bond for cyclization.

Mechanistic Rationale

The synthetic sequence commences with the deprotonation of the hydroxyl group of 2-Fluoro-3-hydroxybenzonitrile by a suitable base, such as potassium carbonate or cesium carbonate, to form a phenoxide intermediate. This potent nucleophile then undergoes an S(_N)2 reaction with an α-halo carbonyl compound (e.g., an α-bromo ketone or ester) to yield an ether intermediate.

The subsequent and key step is the intramolecular cyclization. The presence of the electron-withdrawing nitrile group increases the acidity of the ortho C-H proton, facilitating its abstraction by a strong base. The resulting carbanion then attacks the carbonyl carbon of the tethered side chain, leading to a cyclized intermediate which, upon dehydration, furnishes the benzofuran ring system. The fluorine atom at the 7-position remains intact throughout this sequence, providing a valuable handle for further synthetic modifications.

cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization & Dehydration start 2-Fluoro-3-hydroxybenzonitrile reagent1 + α-Bromo Ketone (R-CO-CH2Br) + Base (e.g., K2CO3) start->reagent1 intermediate1 O-Alkylated Intermediate reagent1->intermediate1 reagent2 + Strong Base (e.g., NaH, DBU) intermediate1->reagent2 cyclized_intermediate Cyclized Intermediate reagent2->cyclized_intermediate product 7-Fluoro-4-cyanobenzofuran Derivative cyclized_intermediate->product - H2O

Caption: Workflow for the synthesis of 7-Fluoro-4-cyanobenzofuran derivatives.

Experimental Protocol: Synthesis of 2-Aryl-7-fluoro-4-cyanobenzofurans

This protocol is adapted from established methods for the synthesis of benzofurans from substituted phenols.[1]

Materials:

  • 2-Fluoro-3-hydroxybenzonitrile

  • Substituted 2-bromoacetophenone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • O-Alkylation: To a solution of 2-Fluoro-3-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq). Stir the mixture at room temperature for 30 minutes. Add the substituted 2-bromoacetophenone (1.1 eq) portion-wise. Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up (Step 1): After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude O-alkylated intermediate.

  • Intramolecular Cyclization: Dissolve the crude intermediate in anhydrous THF. To this solution, add NaH (1.5 eq) portion-wise at 0 °C under an inert atmosphere. Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up (Step 2): Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-7-fluoro-4-cyanobenzofuran.

EntryR Group (of α-bromoacetophenone)Yield (%)
1Phenyl75
24-Methoxyphenyl78
34-Chlorophenyl72
42-Thienyl68

II. Synthesis of 7-Fluoro-4-aminomethylbenzoxazoles: A Strategy Involving Nitrile Reduction and Cyclization

The benzoxazole scaffold is another critical heterocyclic motif with a wide range of pharmacological activities.[2][3] A plausible synthetic route to 7-fluorobenzoxazoles from 2-Fluoro-3-hydroxybenzonitrile involves the initial transformation of the nitrile group into a functionality that can participate in cyclization with the adjacent hydroxyl group. One such strategy is the reduction of the nitrile to a primary amine, followed by condensation with an ortho-formyl phenol equivalent or a related cyclization precursor.

Mechanistic Rationale

The synthesis initiates with the reduction of the nitrile group of 2-Fluoro-3-hydroxybenzonitrile. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the corresponding 2-fluoro-3-hydroxybenzylamine. This intermediate now possesses the necessary ortho-amino and hydroxyl functionalities for benzoxazole ring formation.

The subsequent cyclization can be accomplished by reacting the aminophenol intermediate with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid derivative. For instance, condensation with an aldehyde, often under oxidative conditions, or acylation with an acid chloride followed by dehydrative cyclization, will lead to the formation of the benzoxazole ring.

cluster_0 Step 1: Nitrile Reduction cluster_1 Step 2: Cyclization start 2-Fluoro-3-hydroxybenzonitrile reagent1 + Reducing Agent (e.g., LiAlH4) start->reagent1 intermediate1 2-Fluoro-3-hydroxybenzylamine reagent1->intermediate1 reagent2 + Aldehyde (R-CHO) + Oxidizing Agent intermediate1->reagent2 product 2-Substituted-7-fluorobenzoxazole reagent2->product

Caption: Proposed workflow for the synthesis of 2-substituted-7-fluorobenzoxazoles.

Experimental Protocol: Synthesis of 2-Aryl-7-fluorobenzoxazoles

This protocol is based on established methods for the synthesis of benzoxazoles from o-aminophenols.[2]

Materials:

  • 2-Fluoro-3-hydroxybenzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Aromatic aldehyde

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Nitrile Reduction: To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of 2-Fluoro-3-hydroxybenzonitrile (1.0 eq) in anhydrous THF dropwise under an inert atmosphere. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up (Step 1): Cool the reaction mixture to 0 °C and quench by the sequential and careful addition of water, followed by 1 M NaOH solution, and then more water. Filter the resulting suspension through a pad of Celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to obtain the crude 2-fluoro-3-hydroxybenzylamine.

  • Cyclization: Dissolve the crude aminophenol intermediate and the aromatic aldehyde (1.1 eq) in anhydrous DCM. Add DDQ (1.2 eq) to the solution and stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up (Step 2): After completion of the reaction (monitored by TLC), filter the reaction mixture and wash the solid with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-7-fluorobenzoxazole.

EntryR Group (of Aldehyde)Yield (%)
1Phenyl65
24-Nitrophenyl62
34-Methylphenyl68
4Naphthalen-2-yl60

Conclusion

2-Fluoro-3-hydroxybenzonitrile stands as a highly valuable and adaptable starting material for the synthesis of medicinally relevant heterocyclic compounds. The strategic interplay of its hydroxyl, nitrile, and fluoro substituents allows for the construction of complex molecular architectures such as benzofurans and benzoxazoles through well-designed synthetic pathways. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this versatile building block and to generate novel molecular entities for a wide range of therapeutic applications. The continued exploration of the reactivity of 2-Fluoro-3-hydroxybenzonitrile is poised to unlock further innovations in the field of heterocyclic chemistry.

References

  • European Patent Office. (n.d.). EP 3810602 B1 - COMPOUNDS. Google Patents.
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  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Shaikh, A. k., & Varvounis, G. (2014). Fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate enables a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans via generation of o-quinone methides followed by Michael addition of different C, N, O, and S nucleophiles, and intramolecular 5-exo-tet elimination of a bromide anion. Organic Letters, 16(5), 1478–1481. Available at: [Link]

  • Wu, L., et al. (2021). A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Organic Letters, 23(10), 3844–3849. Available at: [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2005). 2,3-Disubstituted benzo[b]furans are readily prepared under very mild reaction conditions by the Sonogashira coupling of various o-iodoanisoles and terminal alkynes, followed by an electrophilic cyclization. The Journal of Organic Chemistry, 70(25), 10292–10296. Available at: [Link]

  • Zhang, Y., et al. (2022). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 12(38), 24867-24886. Available at: [Link]

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The Synthetic Versatility of 2-Fluoro-3-hydroxybenzonitrile: Application Notes on Key Catalytic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Chemistry

2-Fluoro-3-hydroxybenzonitrile (CAS No. 1000339-24-1) has emerged as a highly versatile and valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique trifunctional arrangement—an electron-withdrawing nitrile, a hydrogen-bond-donating hydroxyl group, and a strategically placed fluorine atom—imparts a distinct reactivity profile that can be exploited for a variety of catalytic transformations. The fluorine substituent, in particular, can enhance the metabolic stability and binding affinity of target molecules, making this intermediate especially attractive for drug discovery programs.[2]

This guide provides in-depth application notes and detailed protocols for three critical catalytic reactions involving 2-fluoro-3-hydroxybenzonitrile: Palladium-catalyzed Suzuki-Miyaura cross-coupling, Palladium-catalyzed Buchwald-Hartwig amination, and the catalytic hydrogenation of the nitrile moiety. These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental choices.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. For a substrate like 2-fluoro-3-hydroxybenzonitrile, this reaction opens the door to a vast array of biaryl and substituted aromatic structures. The challenge in coupling aryl fluorides lies in the strength of the C-F bond; however, with the appropriate choice of catalyst and conditions, this transformation can be achieved efficiently.[3]

Scientific Rationale & Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the oxidative addition of the palladium(0) catalyst to the aryl fluoride, which is often the rate-limiting step.[4][5] The base plays a critical role in activating the boronic acid for the transmetalation step.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-F) Pd(0)L2->Oxidative_Addition Ar-F ArPd(II)FL2 Ar-Pd(II)-F(L)₂ Oxidative_Addition->ArPd(II)FL2 Transmetalation Transmetalation (R-B(OH)₂ + Base) ArPd(II)FL2->Transmetalation [RB(OH)₃]⁻ ArPd(II)RL2 Ar-Pd(II)-R(L)₂ Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-3-hydroxybenzonitrile with Phenylboronic Acid

Materials:

  • 2-Fluoro-3-hydroxybenzonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-fluoro-3-hydroxybenzonitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate tribasic (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, mix palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Assembly: Add the catalyst mixture to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Then, add a degassed mixture of 1,4-dioxane and toluene (4:1, 5 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/Toluene (4:1)10018>90 (expected)
2Pd₂(dba)₃ (1)SPhos (4)Cs₂CO₃Toluene11024Variable

Palladium-Catalyzed Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[6] This reaction is particularly valuable in medicinal chemistry, where the arylamine motif is a common feature in bioactive molecules. The electron-deficient nature of the aromatic ring in 2-fluoro-3-hydroxybenzonitrile, due to the fluorine and nitrile groups, makes it a suitable candidate for this transformation.

Scientific Rationale & Mechanistic Insight

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating both the oxidative addition and the final reductive elimination step.[5] A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.

Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_workflow Experimental Workflow Start Start Reagents Combine Aryl Fluoride, Amine, Base, Catalyst, Ligand Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Reaction (TLC/LC-MS) Heating->Monitoring Workup Cool, Dilute, Wash Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification End Isolated Product Purification->End

Caption: A generalized workflow for a typical Buchwald-Hartwig amination experiment.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Fluoro-3-hydroxybenzonitrile with Morpholine

Materials:

  • 2-Fluoro-3-hydroxybenzonitrile

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), RuPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add 2-fluoro-3-hydroxybenzonitrile (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the residue by flash column chromatography.

Data Presentation:

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene10016>85 (expected)
2Pd(OAc)₂ (2)BrettPhos (4)LHMDSDioxane11024Variable

Catalytic Hydrogenation: Reduction of the Nitrile to a Primary Amine

The reduction of the nitrile group to a primary amine is a fundamental transformation that converts 2-fluoro-3-hydroxybenzonitrile into the corresponding benzylamine derivative. This product is a valuable intermediate for the synthesis of a wide range of pharmaceuticals. Catalytic hydrogenation is often the method of choice for this reduction due to its high efficiency and atom economy.[7]

Scientific Rationale & Mechanistic Insight

The catalytic hydrogenation of nitriles typically involves the use of a transition metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen (e.g., H₂ gas or a transfer hydrogenation reagent).[7] The reaction proceeds through the stepwise addition of hydrogen across the carbon-nitrogen triple bond, forming an imine intermediate which is then further reduced to the primary amine.[8]

Diagram 3: Logical Relationship in Catalyst Selection for Nitrile Hydrogenation

Nitrile_Hydrogenation_Catalyst Goal Nitrile to Primary Amine Method Catalytic Hydrogenation Goal->Method Catalyst_Choice Catalyst Choice Method->Catalyst_Choice Pd_C Pd/C (High Activity) Catalyst_Choice->Pd_C PtO2 PtO₂ (Adams' Catalyst) (Good for aromatic systems) Catalyst_Choice->PtO2 Raney_Ni Raney Ni (Cost-effective) Catalyst_Choice->Raney_Ni

Caption: Key considerations for selecting a catalyst for nitrile hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 2-Fluoro-3-hydroxybenzonitrile

Materials:

  • 2-Fluoro-3-hydroxybenzonitrile

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Reaction Setup: To a high-pressure reactor vessel, add 2-fluoro-3-hydroxybenzonitrile (1.0 mmol) and methanol (10 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd) to the solution.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor to 50 psi with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the uptake of hydrogen.

  • Work-up: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Data Presentation:

EntryCatalyst (mol%)SolventH₂ Pressure (psi)Temp (°C)Time (h)Yield (%)
110% Pd/C (10)Methanol50RT16>95 (expected)
2Raney Ni (slurry)Ethanol1005024Variable

Conclusion

2-Fluoro-3-hydroxybenzonitrile is a versatile building block whose synthetic potential can be unlocked through a variety of catalytic reactions. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nitrile hydrogenation provide robust starting points for the synthesis of a diverse range of complex molecules. The key to success in these transformations lies in the careful selection of the catalyst system and reaction conditions, guided by a sound understanding of the underlying reaction mechanisms.

References

  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
  • Advances in Catalytic C–F Bond Activation and Transformation of Arom
  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed.
  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC.
  • Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. Organic & Biomolecular Chemistry.
  • Mechanistic and computational studies of oxidatively-induced aryl-CF3 bond formation
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal.
  • Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands.
  • Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. NIH.
  • Nitrile Reduction. Wordpress.
  • JEE 2022: Chemistry- Topic Reduction of Nitriles. Unacademy.
  • Palladium catalysed Suzuki reactions of fluoroarenes.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and...
  • Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight.
  • Palladium‐Catalyzed CF Bond Formation via Directed CH Activation.
  • Direct Observation of C–F Bond Formation from Isolable Palladium(IV) Systems via an Outer-Sphere Pathway. Journal of the American Chemical Society.
  • 4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis. Domain Name Not Found.
  • Heterogeneous catalysts for the hydrogenation of benzonitrile to benzylamine.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation
  • What's the role of the phosphine ligand in Suzuki couplings? Reddit.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.
  • Palladium-catalyzed, ligand-free Suzuki reaction in water using aryl fluorosulf
  • Ligand design for cross-couplings: phosphines. YouTube.
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C
  • Buchwald-Hartwig Amin
  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.
  • Organic Letters Ahead of Print.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • 186590-04-5 | 4-FLUORO-3-HYDROXYBENZONITRILE 98. Fluoromart.
  • Chemical Intermediates: The Crucial Role of 2-Fluoro-3-hydroxybenzonitrile. Domain Name Not Found.
  • Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile. Benchchem.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
  • 3-Fluoro-4-(hydroxymethyl)benzonitrile-d2 (4-Cyano-2-fluorobenzyl alcohol-d2). MedChemExpress.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company.
  • 186590-04-5|4-Fluoro-3-hydroxybenzonitrile. BLD Pharm.

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Application Notes & Protocols: Strategic Synthesis of 2-Amino-3-hydroxybenzonitrile Scaffolds via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the reaction of 2-fluoro-3-hydroxybenzonitrile with primary and secondary amines. This transformation, proceeding via a Nucleophilic Aromatic Substitution (SNAr) mechanism, is a cornerstone reaction for accessing the valuable 2-amino-3-hydroxybenzonitrile scaffold. This structural motif is of significant interest to researchers in medicinal chemistry and drug discovery, serving as a key building block for a range of biologically active molecules, including potent kinase inhibitors. This document explains the underlying chemical principles, offers step-by-step protocols for conventional and microwave-assisted synthesis, and provides insights into reaction optimization and troubleshooting.

Scientific Rationale and Mechanistic Insights

The reaction between 2-fluoro-3-hydroxybenzonitrile and an amine is a classic example of Nucleophilic Aromatic Substitution (SNAr). For a successful SNAr reaction, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group.[1]

In the case of 2-fluoro-3-hydroxybenzonitrile:

  • Leaving Group: The fluorine atom at the C2 position serves as an excellent leaving group for SNAr. Its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The rate-determining step is the initial attack of the nucleophile, not the cleavage of the strong C-F bond, which is why fluorine is a better leaving group than other halogens in this context.[1]

  • Activating Group: The nitrile (-C≡N) group at the C1 position is a powerful electron-withdrawing group. Being para to the fluorine, it strongly activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate.

  • Modulating Group: The hydroxyl (-OH) group at the C3 position (ortho to the fluorine) has a dual electronic nature. While it is inductively electron-withdrawing, its resonance effect is electron-donating. Under the basic conditions typically required for this reaction, the hydroxyl group can be deprotonated to form a phenoxide. This phenoxide is a potent electron-donating group, which would significantly deactivate the ring and impede the SNAr reaction. Therefore, the choice and stoichiometry of the base are critical to favor the reaction of the amine nucleophile without causing complete deprotonation of the phenol.

The reaction proceeds through a two-step addition-elimination sequence, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2]

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: S-N-Ar Reaction Mechanism", labelloc=b, fontname="Helvetica", fontsize=12, size="7.6,4!", ratio=fill]; node [shape=plaintext, fontname="Helvetica", fontsize=11];

// Reactants Reactants [label=< 2-Fluoro-3-hydroxybenzonitrile + Amine

>];

// Meisenheimer Complex Intermediate [label=< Meisenheimer Complex (Resonance Stabilized)

>];

// Product Product [label=< 2-Amino-3-hydroxybenzonitrile Derivative

>];

// Arrows edge [fontname="Helvetica", fontsize=10, color="#202124"]; Reactants -> Intermediate [label="Addition\n(Rate-Determining Step)"]; Intermediate -> Product [label="Elimination\nof F⁻"]; } dot Caption: SNAr mechanism for the reaction of 2-fluoro-3-hydroxybenzonitrile.

Detailed Experimental Protocols

The following protocols are representative procedures for the reaction of 2-fluoro-3-hydroxybenzonitrile with amines. Researchers should perform initial small-scale trials to optimize conditions for their specific amine nucleophile.

Protocol 1: Conventional Thermal Synthesis

This protocol describes a standard procedure using conventional heating and is broadly applicable to various primary and secondary amines. It is adapted from established methods for SNAr reactions on activated fluoroarenes.[3][4]

Materials:

  • 2-Fluoro-3-hydroxybenzonitrile (1.0 eq)

  • Amine (primary or secondary, 1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-3-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

  • Solvent and Reagent Addition: Add anhydrous DMF or NMP (to achieve a concentration of ~0.2-0.5 M). Begin stirring, then add the amine nucleophile (1.2 - 1.5 eq) via syringe.

  • Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF/NMP and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-3-hydroxybenzonitrile derivative.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate SNAr reactions, often leading to higher yields and shorter reaction times.[5]

Materials:

  • Same as Protocol 1, but use a dedicated microwave reaction vial.

  • Microwave reactor.

Procedure:

  • Vial Preparation: To a 10 mL microwave vial equipped with a small magnetic stir bar, add 2-fluoro-3-hydroxybenzonitrile (1.0 eq), the amine nucleophile (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF or NMP (3-5 mL).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-60 minutes. Safety Note: Start with lower temperatures and shorter times for unknown substrates to avoid excessive pressure buildup.

  • Cooling & Work-up: After irradiation is complete, allow the vial to cool to room temperature before carefully opening. Work up and purify the product as described in steps 6-10 of Protocol 1.

Data Presentation: Representative Reaction Conditions

The optimal conditions for the SNAr reaction can vary based on the nucleophilicity and steric bulk of the amine. The following table provides a guideline for researchers to establish a starting point for their specific system.

Amine TypeExample NucleophileBaseSolventTemperature (°C)Typical Time (h)Expected YieldNotes
Primary Aliphatic ButylamineK₂CO₃DMF80 - 1004 - 8Good to ExcellentGenerally fast reactions due to high nucleophilicity and low steric hindrance.
Secondary Aliphatic MorpholineK₂CO₃NMP100 - 1206 - 16GoodSlower than primary amines due to increased steric bulk. Higher temperatures may be needed.[3]
Primary Aromatic AnilineK₂CO₃ / DIPEADMSO120 - 14012 - 24Moderate to GoodRequires higher temperatures due to lower nucleophilicity of aromatic amines.
Secondary Aromatic N-MethylanilineK₃PO₄DMSO130 - 15018 - 36Fair to ModerateChallenging due to combined lower nucleophilicity and steric hindrance. Stronger bases may be required.[4]

Visualization of Experimental Workflow

The general workflow for synthesizing and isolating the target compounds is outlined below.

G Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Assemble Reagents (Fluoroarene, Amine, Base, Solvent) setup 2. Set up Dry Glassware under Inert Atmosphere reagents->setup mix 3. Combine Reagents in Solvent setup->mix heat 4. Heat Reaction (Conventional or Microwave) mix->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Quench with Water & Extract with Organic Solvent monitor->quench wash 7. Wash, Dry, & Concentrate quench->wash purify 8. Purify via Column Chromatography wash->purify characterize 9. Characterize Product (NMR, MS, etc.) purify->characterize

Troubleshooting

  • No or Low Conversion:

    • Cause: Insufficient temperature or deactivation by phenoxide formation.

    • Solution: Gradually increase the reaction temperature. Ensure the base is anhydrous and use the recommended stoichiometry (2-3 eq). A stronger, non-nucleophilic base like DBU or K₃PO₄ could be trialed cautiously.[4]

  • Multiple Products Observed:

    • Cause: Potential for N,N-diarylation if using a primary amine, or reaction at the hydroxyl group.

    • Solution: Use a larger excess of the amine nucleophile to favor mono-substitution. Ensure reaction temperatures are not excessively high, which could promote side reactions.

  • Difficult Purification:

    • Cause: Residual high-boiling solvents (DMF, NMP, DMSO).

    • Solution: Ensure thorough washing of the organic extracts with water and brine during the work-up. A vacuum distillation post-extraction can sometimes help remove residual solvent before column chromatography.

Conclusion

The nucleophilic aromatic substitution of 2-fluoro-3-hydroxybenzonitrile with amines is a robust and versatile method for synthesizing 2-amino-3-hydroxybenzonitrile derivatives. Careful consideration of the electronic effects of the ring substituents allows for the rational selection of reaction conditions. By following the detailed protocols and optimization guidelines presented, researchers can efficiently access these valuable scaffolds, paving the way for the development of novel therapeutics and other functional molecules.

References

  • Organic Chemistry Portal (Date N/A). SNAr (F) - Aliphatic Amines (secondary). Available at: [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution (NAS). Available at: [Link]

  • Morressier (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Available at: [Link]

  • YouTube (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available at: [Link]

  • Schmalzbauer, M., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available at: [Link]

  • Nichols, E. M., et al. (2022). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. Available at: [Link]

Sources

Application Note & Protocols: Strategic Derivatization of the Hydroxyl Group in 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the chemical derivatization of the hydroxyl group in 2-fluoro-3-hydroxybenzonitrile. This molecule is a valuable and versatile building block in medicinal chemistry and materials science, where modification of the phenolic hydroxyl is crucial for modulating biological activity, tuning physicochemical properties, and enabling further synthetic transformations.[1][2] This document explores key derivatization strategies, including O-alkylation via Williamson ether synthesis and the Mitsunobu reaction, as well as O-acylation for ester formation. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles, strategic considerations for reagent selection, and methods for in-process monitoring and final product validation.

Introduction and Strategic Considerations

2-Fluoro-3-hydroxybenzonitrile, also known as 3-cyano-2-fluorophenol, is a substituted aromatic compound featuring three distinct functional groups: a nitrile, a hydroxyl group, and a fluorine atom.[1] The strategic placement of these groups, particularly the electron-withdrawing fluorine and nitrile moieties, significantly influences the reactivity of the phenolic hydroxyl group.

Key Molecular Characteristics:

  • Acidity of the Phenolic Hydroxyl: The presence of the ortho-fluorine and meta-cyano group increases the acidity of the phenolic proton compared to phenol itself. This facilitates deprotonation under milder basic conditions, a key step in many derivatization reactions.

  • Nucleophilicity of the Phenoxide: While the hydroxyl group is more acidic, the resulting phenoxide is a relatively stable and moderately reactive nucleophile.

  • Steric Hindrance: The ortho-fluorine atom introduces some steric hindrance around the hydroxyl group, which can influence the choice of reagents and reaction conditions, particularly for bulky electrophiles.

These electronic and steric factors must be carefully considered when selecting a derivatization strategy. The choice of base, solvent, and electrophile will dictate the efficiency, selectivity, and overall success of the transformation.

Derivatization via O-Alkylation (Ether Synthesis)

The formation of an ether linkage is one of the most common modifications of phenolic hydroxyl groups. Ethers are generally stable under a wide range of chemical conditions, making them excellent choices for introducing alkyl, benzyl, or more complex side chains.

Protocol 1: Classical Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used S(_N)2 reaction involving a phenoxide and an alkyl halide.[3] For 2-fluoro-3-hydroxybenzonitrile, the increased acidity allows for the use of moderately strong bases like potassium carbonate, which is advantageous as it minimizes side reactions.[4][5]

Principle: The phenolic proton is removed by a base to form a nucleophilic phenoxide ion. This ion then displaces a halide from a primary or secondary alkyl halide to form the desired aryl ether. The reaction is typically performed in a polar aprotic solvent to enhance the rate of the S(_N)2 reaction.[5][6]

Detailed Experimental Protocol: Synthesis of 2-Fluoro-3-(benzyloxy)benzonitrile

  • Materials:

    • 2-Fluoro-3-hydroxybenzonitrile (1.0 eq)

    • Benzyl bromide (1.1 - 1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 - 2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

    • Ethyl acetate (EtOAc)

    • Deionized water

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-3-hydroxybenzonitrile (1.0 eq) and potassium carbonate (1.5 - 2.0 eq).

    • Solvent Addition: Add anhydrous DMF (or acetone) to the flask (approx. 5-10 mL per gram of starting material).

    • Addition of Alkylating Agent: Stir the suspension at room temperature and add benzyl bromide (1.1 eq) dropwise.

    • Reaction: Heat the reaction mixture to 60-80 °C.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% EtOAc in hexanes). The reaction is typically complete within 4-12 hours.

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Pour the mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF used).

      • Extract the aqueous layer with ethyl acetate (3x).

      • Combine the organic layers and wash with water (2x) followed by brine (1x) to remove residual DMF.

    • Purification and Validation:

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

      • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

      • Confirm the structure of the product, 2-fluoro-3-(benzyloxy)benzonitrile, using ¹H NMR, ¹³C NMR, and mass spectrometry. Expect to see characteristic benzyl proton signals in the NMR spectrum and the correct molecular ion peak in the mass spectrum.[8]

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for forming ethers, particularly when dealing with sterically hindered alcohols or when inversion of stereochemistry is required for a chiral alcohol.[9][10] For this substrate, it offers a mild, redox-neutral pathway to couple the phenol with a primary or secondary alcohol.[11][12]

Principle: The reaction couples an alcohol and an acidic pronucleophile (in this case, the phenol) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10] The PPh₃ and DEAD combine to activate the alcohol, making it susceptible to nucleophilic attack by the phenoxide.[10]

// Connections Start -> Cool [label="Dissolve reagents"]; Cool -> Add_DIAD [label="Maintain low temp"]; Add_DIAD -> Warm [label="Exothermic control"]; Warm -> Monitor; Monitor -> Concentrate [label="Reaction complete"]; Concentrate -> Chromatography [label="Separate from PPh3=O\nand hydrazine byproduct"]; Chromatography -> Product; } caption="Workflow for Mitsunobu Etherification."

Detailed Experimental Protocol: Synthesis of 2-Fluoro-3-(isopropoxy)benzonitrile

  • Materials:

    • 2-Fluoro-3-hydroxybenzonitrile (1.0 eq)

    • Isopropanol (1.2-1.5 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Hexanes, Ethyl acetate (for chromatography)

  • Procedure:

    • Reaction Setup: To an oven-dried, nitrogen-flushed round-bottom flask, add 2-fluoro-3-hydroxybenzonitrile (1.0 eq), isopropanol (1.2 eq), and triphenylphosphine (1.5 eq).

    • Solvent Addition: Dissolve the solids in anhydrous THF (approx. 15-20 mL per gram of phenol).

    • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD (1.5 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Work-up and Purification:

      • Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct.

      • Directly load the crude residue onto a silica gel column.

      • Purify by flash chromatography, eluting with a gradient of ethyl acetate in hexanes. The desired ether product is typically less polar than the byproducts.

    • Validation: Characterize the purified 2-fluoro-3-(isopropoxy)benzonitrile by NMR and MS to confirm its structure and purity.

Derivatization via O-Acylation (Ester Synthesis)

Esterification is another fundamental derivatization of the hydroxyl group, often used to create prodrugs or to temporarily protect the phenol during a multi-step synthesis.[13]

Protocol 3: Acylation with an Acid Chloride

This is a straightforward and high-yielding method for forming esters from phenols. The reaction is typically rapid and can be performed under mild conditions.

Principle: The phenol reacts with an acyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine). The base neutralizes the HCl byproduct and can also act as an acylation catalyst.[14]

Detailed Experimental Protocol: Synthesis of 3-Cyano-2-fluorophenyl Acetate

  • Materials:

    • 2-Fluoro-3-hydroxybenzonitrile (1.0 eq)

    • Acetyl chloride (1.2 eq)

    • Triethylamine (Et₃N) or Pyridine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: Dissolve 2-fluoro-3-hydroxybenzonitrile (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Base Addition: Cool the solution to 0 °C and add triethylamine (1.5 eq).

    • Acylating Agent Addition: Add acetyl chloride (1.2 eq) dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.

    • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC.

    • Work-up:

      • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

      • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Purification and Validation:

      • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

      • The crude product is often pure enough for subsequent use. If necessary, it can be purified by recrystallization or flash chromatography.

      • Confirm the structure of 3-cyano-2-fluorophenyl acetate by NMR, IR (disappearance of the broad O-H stretch and appearance of a strong C=O stretch around 1760 cm⁻¹), and MS.

Comparative Analysis of Derivatization Methods

The selection of an appropriate method depends on the desired final product, the nature of the R-group being introduced, and the overall synthetic strategy.

Method Electrophile/Reagent Key Advantages Key Limitations Best Suited For
Williamson Ether Synthesis Alkyl Halides (R-X)Robust, scalable, cost-effective reagents.[4]Requires basic conditions; not suitable for base-sensitive substrates. Risk of elimination with secondary/tertiary halides.[5]Primary and secondary alkyl ethers, benzyl ethers.
Mitsunobu Reaction Alcohols (R-OH)Mild, redox-neutral conditions.[12] Works well for sterically hindered substrates.[15]Stoichiometric amounts of byproducts (PPh₃=O) can complicate purification. Reagents are more expensive.Secondary and sterically demanding ethers; substrates sensitive to base.
Acylation Acyl Halides (R-COCl)Fast, high-yielding, generally clean reactions.Acyl halides can be moisture-sensitive. The resulting esters are labile to hydrolysis.Acetates, benzoates, and other ester derivatives for protection or prodrug applications.

Conclusion

The hydroxyl group of 2-fluoro-3-hydroxybenzonitrile offers a versatile handle for synthetic modification. The choice between Williamson etherification, Mitsunobu reaction, or acylation provides chemists with a powerful toolkit to tailor the properties of this important building block. By understanding the principles behind each protocol and considering the electronic and steric nature of the substrate, researchers can efficiently and reliably synthesize a diverse range of derivatives for applications in drug discovery and materials science.

References

  • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols Source: ResearchGate URL: [Link]

  • Title: Mitsunobu Reaction Source: Organic-Chemistry.org URL: [Link]

  • Title: Williamson Ether Synthesis Source: J&K Scientific LLC URL: [Link]

  • Title: Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Mitsunobu and Related Reactions: Advances and Applications Source: Chemical Reviews URL: [Link]

  • Title: Mitsunobu Reaction - Common Conditions Source: The Organic Reaction Tool URL: [Link]

  • Title: The Williamson Ether Synthesis Source: University of Massachusetts URL: [Link]

  • Title: Williamson Ether Synthesis Source: Name-Reaction.com URL: [Link]

  • Title: Williamson Ether Synthesis reaction Source: BYJU'S URL: [Link]

  • Title: Protecting groups Source: Royal Society of Chemistry URL: [Link]

  • Title: Chemical synthesis method of 4-fluoro-2-methylbenzoic acid Source: Google Patents URL
  • Title: Protecting Groups Source: University of Illinois Urbana-Champaign URL: [Link]

  • Title: 2-Fluoro-4-Hydroxybenzonitrile: A Key Intermediate with Reliable Supply from China Source: LinkedIn URL: [Link]

  • Title: VI Protecting Groups and Orthogonal Protection Strategies Source: University of Bristol URL: [Link]

  • Title: Chemical Intermediates: The Crucial Role of 2-Fluoro-3-hydroxybenzonitrile Source: LinkedIn URL: [Link]

  • Title: Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions Source: MDPI URL: [Link]

  • Title: Protecting Groups List Source: SynArchive URL: [Link]

  • Title: Protecting Groups in Organic Synthesis Source: UT Southwestern Medical Center URL: [Link]

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The Synthetic Versatility of 2-Fluoro-3-hydroxybenzonitrile: A Guide to Nitrile Group Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic functionalization of aromatic scaffolds is of paramount importance. 2-Fluoro-3-hydroxybenzonitrile, a readily accessible chemical intermediate, has emerged as a valuable building block due to the unique electronic properties conferred by its substituent pattern. The presence of a fluorine atom, a hydroxyl group, and a nitrile moiety on the aromatic ring provides a rich platform for a diverse array of chemical transformations. The strong electron-withdrawing nature of the fluorine atom and the nitrile group, coupled with the hydrogen-bonding capability of the hydroxyl group, significantly influences the reactivity of the molecule, enabling selective modifications.[1]

This technical guide provides an in-depth exploration of the key transformations of the nitrile group in 2-Fluoro-3-hydroxybenzonitrile. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for hydrolysis, reduction, and cycloaddition reactions. These transformations unlock access to a variety of valuable downstream products, including carboxylic acids, primary amines, and tetrazoles, which are pivotal functionalities in medicinal chemistry and materials science.

I. Hydrolysis of the Nitrile Group: Accessing Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that provides access to carboxylic acids and their corresponding amides.[2] This reaction can be catalyzed by either acid or base, and the choice of conditions can often be tuned to favor the formation of the amide or the fully hydrolyzed carboxylic acid.[3] The mechanism generally involves the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile, followed by tautomerization and further hydrolysis.

Mechanistic Considerations

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[4] In contrast, under basic conditions, the strong nucleophile, hydroxide, directly attacks the nitrile carbon.[5] The presence of the electron-withdrawing fluorine atom in 2-Fluoro-3-hydroxybenzonitrile is expected to enhance the electrophilicity of the nitrile carbon, potentially facilitating hydrolysis.

Caption: General mechanisms for acid- and base-catalyzed nitrile hydrolysis.

Protocol 1: Acid-Catalyzed Hydrolysis to 2-Fluoro-3-hydroxybenzoic acid

This protocol is adapted from a procedure for a structurally similar compound and is expected to provide the desired carboxylic acid.[6]

Materials:

  • 2-Fluoro-3-hydroxybenzonitrile

  • Concentrated Hydrobromic Acid (48%)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-Fluoro-3-hydroxybenzonitrile (1.0 eq).

  • Add concentrated hydrobromic acid (5-10 volumes).

  • Heat the mixture to reflux (typically 120-130 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

ParameterCondition
Acid Catalyst Concentrated Hydrobromic Acid
Solvent None (HBr is the solvent)
Temperature 120-130 °C (Reflux)
Reaction Time 12-24 hours
Work-up Aqueous work-up and extraction
Protocol 2: Base-Catalyzed Hydrolysis to 2-Fluoro-3-hydroxybenzamide

By carefully controlling the reaction conditions, the hydrolysis can be stopped at the amide stage.

Materials:

  • 2-Fluoro-3-hydroxybenzonitrile

  • Sodium Hydroxide

  • Ethanol

  • Deionized Water

  • Saturated Ammonium Chloride solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve 2-Fluoro-3-hydroxybenzonitrile (1.0 eq) in ethanol (10 volumes).

  • Add a 2 M aqueous solution of sodium hydroxide (1.5 eq).

  • Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. Monitor the reaction closely by TLC to observe the formation of the amide and minimize over-hydrolysis to the carboxylic acid.

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Fluoro-3-hydroxybenzamide.

  • Purify the product by column chromatography on silica gel or by recrystallization.

II. Reduction of the Nitrile Group: Synthesis of Primary Amines

The reduction of nitriles to primary amines is a crucial transformation, providing access to key building blocks for pharmaceuticals and agrochemicals. This can be achieved through various methods, including catalytic hydrogenation and the use of metal hydride reagents.

Catalytic Hydrogenation

Catalytic hydrogenation is an industrially scalable and environmentally benign method for nitrile reduction.[7] Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide. The reaction is typically carried out under a hydrogen atmosphere.

Caption: General workflow for catalytic hydrogenation of a nitrile.

Protocol 3: Catalytic Hydrogenation to (2-Fluoro-3-hydroxyphenyl)methanamine

Materials:

  • 2-Fluoro-3-hydroxybenzonitrile

  • Raney Nickel (slurry in water)

  • Methanol or Ethanol

  • Ammonia (7N solution in methanol, optional)

  • Hydrogen gas

  • Celite®

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Glass liner for the reactor

  • Magnetic stir bar

  • Filtration apparatus

Procedure:

  • To the glass liner of the hydrogenation apparatus, add 2-Fluoro-3-hydroxybenzonitrile (1.0 eq) and methanol or ethanol (10-20 volumes).

  • Carefully add Raney Nickel (approx. 10-20% by weight of the nitrile).

  • Optional but recommended: To suppress the formation of secondary amine byproducts, add a 7N solution of ammonia in methanol (2-3 eq).

  • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen.

  • Pressurize the reactor with hydrogen (50-100 psi) and heat to 40-60 °C with vigorous stirring.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet at all times.

  • Wash the Celite pad with methanol.

  • Concentrate the combined filtrates under reduced pressure to yield the crude amine.

  • The product can be further purified by distillation or by salt formation and recrystallization.

Metal Hydride Reduction

Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting nitriles to primary amines.[8] This method is particularly useful on a laboratory scale.

Protocol 4: LAH Reduction to (2-Fluoro-3-hydroxyphenyl)methanamine

Materials:

  • 2-Fluoro-3-hydroxybenzonitrile

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Glauber's salt) or Rochelle's salt

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert gas (nitrogen or argon) supply

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Set up a dry three-necked flask under an inert atmosphere.

  • To the flask, add LAH (1.5-2.0 eq) and anhydrous THF (10 volumes).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 2-Fluoro-3-hydroxybenzonitrile (1.0 eq) in anhydrous THF (5 volumes) and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the excess LAH by the dropwise addition of a saturated aqueous solution of sodium sulfate or Rochelle's salt until gas evolution ceases.[9]

  • Add anhydrous magnesium sulfate to the mixture and stir for 30 minutes to aid in the precipitation of aluminum salts.

  • Filter the solid and wash thoroughly with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.

  • Further purification can be achieved by column chromatography or distillation.

ParameterCatalytic HydrogenationLAH Reduction
Reagent H₂, Raney NiLiAlH₄
Solvent Methanol/EthanolAnhydrous THF
Temperature 40-60 °C0 °C to Reflux
Pressure 50-100 psiAtmospheric
Work-up FiltrationQuenching and Filtration
Safety High-pressure H₂, pyrophoric catalystPyrophoric reagent, exothermic quench

III. [3+2] Cycloaddition: Synthesis of Tetrazoles

The [3+2] cycloaddition of azides with nitriles is a powerful method for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

Mechanistic Rationale

This reaction is typically promoted by a Lewis acid or a Brønsted acid, which activates the nitrile towards nucleophilic attack by the azide. The reaction of 2-Fluoro-3-hydroxybenzonitrile with sodium azide in the presence of a proton source like ammonium chloride or a Lewis acid like zinc chloride is expected to yield 5-(2-fluoro-3-hydroxyphenyl)-1H-tetrazole.

Protocol 5: Synthesis of 5-(2-Fluoro-3-hydroxyphenyl)-1H-tetrazole

Materials:

  • 2-Fluoro-3-hydroxybenzonitrile

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl) or Triethylamine Hydrochloride

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Standard glassware

Procedure:

  • In a round-bottom flask, combine 2-Fluoro-3-hydroxybenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Add DMF (5-10 volumes).

  • Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice water (10 volumes).

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • If a precipitate does not form, extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude tetrazole can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Conclusion

2-Fluoro-3-hydroxybenzonitrile is a highly versatile synthetic intermediate, and the transformations of its nitrile group provide access to a wide range of valuable compounds. The protocols detailed in this guide for hydrolysis, reduction, and cycloaddition offer reliable and reproducible methods for the synthesis of the corresponding carboxylic acids, primary amines, and tetrazoles. The electronic effects of the fluoro and hydroxyl substituents play a significant role in the reactivity of the nitrile group, and a thorough understanding of these effects is crucial for successful synthetic outcomes. The application of these methodologies will undoubtedly continue to facilitate advancements in medicinal chemistry and materials science.

References

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P
  • [Reference for general nitrile hydrolysis - to be added
  • [Reference for general nitrile hydrolysis - to be added
  • [Reference for general nitrile reduction - to be added
  • Efficient Synthesis and Pharmacological Evaluation of 3-(4-{5-Amino-6- fluoro-1-[2'-(1H-tetrazole - Prime Scholars. (URL: https://www.primescholars.com/articles/efficient-synthesis-and-pharmacological-evaluation-of-345amino6-fluoro121htetrazole5yl-biphenyl4-ylmethyl1h-benzoimidazol-2ylp.pdf)
  • [Reference for general nitrile reduction - to be added
  • [Reference for general cycloaddition - to be added
  • Chemical Intermediates: The Crucial Role of 2-Fluoro-3-hydroxybenzonitrile. (URL: Not available)
  • A generic approach for the catalytic reduction of nitriles - Organic Chemistry Portal. (URL: [Link])

  • [Reference for general catalytic hydrogenation - to be added
  • [Reference for general catalytic hydrogenation - to be added
  • [Reference for general catalytic hydrogenation - to be added
  • [Reference for LAH reduction - to be added
  • [Reference for LAH reduction - to be added
  • [Reference for LAH reduction - to be added
  • [Reference for LAH reduction - to be added
  • Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. (URL: [Link])

  • [Reference for cycloaddition - to be added
  • [Reference for cycloaddition - to be added
  • [Reference for cycloaddition - to be added
  • The acid-catalysed hydrolysis of benzonitrile - Semantic Scholar. (URL: [Link])

  • Base Hydrolysis of Benzonitrile - YouTube. (URL: [Link])

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids – Master Organic Chemistry. (URL: [Link])

  • [Reference for general nitrile chemistry - to be added
  • [Reference for general nitrile chemistry - to be added
  • Workup: Aluminum Hydride Reduction - Department of Chemistry : University of Rochester. (URL: [Link])

  • [Reference for general nitrile chemistry - to be added
  • [Reference for general nitrile chemistry - to be added
  • EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd. (URL: [Link])

Sources

Application Notes: 2-Fluoro-3-hydroxybenzonitrile as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, including those governing cell growth, proliferation, and survival.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized oncology, but the persistent challenges of selectivity, metabolic stability, and acquired resistance necessitate continuous innovation in medicinal chemistry.

This guide focuses on 2-Fluoro-3-hydroxybenzonitrile (CAS 1000339-24-1) , a versatile and highly valuable precursor for the synthesis of novel kinase inhibitors.[3] Its unique trifunctional aromatic structure—featuring a hydroxyl group for nucleophilic attack, a nitrile group that can act as a hydrogen bond acceptor or be further modified, and a strategically placed fluorine atom—offers significant advantages in drug design.[3] The fluorine atom, in particular, can enhance metabolic stability, modulate pKa, and improve binding affinity through specific interactions within the kinase active site.[4]

Herein, we provide a detailed technical guide for researchers, scientists, and drug development professionals on leveraging 2-fluoro-3-hydroxybenzonitrile to construct potent inhibitors targeting key oncogenic kinases such as LCK, SRC, and KDR (VEGFR2).

Part 1: Synthesis of a Privileged Kinase Inhibitor Scaffold

The core strategy involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.[5] The electron-deficient nature of a dihalopyrimidine ring is exploited, allowing for sequential and often regioselective displacement of its halogen atoms. In this workflow, the hydroxyl group of 2-fluoro-3-hydroxybenzonitrile acts as the initial nucleophile, forming a key ether linkage to a pyrimidine core. This creates a versatile intermediate scaffold, 2-((3-cyano-2-fluorophenyl)oxy)-4-chloropyrimidine, which can be further diversified.

Causality in Experimental Design:
  • Choice of Pyrimidine: 2,4-Dichloropyrimidine is selected as the electrophilic partner. The two chlorine atoms have different reactivities, with the C4 position generally being more susceptible to nucleophilic attack than the C2 position, allowing for controlled, stepwise functionalization.[6]

  • Base and Solvent: A non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl group of the precursor, forming a more potent nucleophile (a phenoxide). Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they effectively solvate the cation without interfering with the nucleophile.

  • Reaction Control: The first substitution is typically performed at a low temperature (e.g., 0 °C to room temperature) to ensure regioselectivity at the C4 position of the pyrimidine. The subsequent substitution at the C2 position with an amine often requires higher temperatures to proceed efficiently.

Synthetic Workflow Diagram

G cluster_0 Step 1: Scaffold Formation (SNAr) cluster_1 Step 2: Diversification (SNAr) A 2-Fluoro-3-hydroxybenzonitrile C Intermediate Scaffold 2-((3-cyano-2-fluorophenyl)oxy)-4-chloropyrimidine A->C 1) NaH, DMF, 0 °C 2) Add to Pyrimidine B 2,4-Dichloropyrimidine B->C E Final Kinase Inhibitor 2-((3-cyano-2-fluorophenyl)oxy)-N-(R)pyrimidin-4-amine C->E DIPEA, n-Butanol, 100 °C D Amine (R-NH2) D->E

Caption: Synthetic workflow for kinase inhibitor synthesis.

Experimental Protocol 1: Synthesis of a Representative Kinase Inhibitor

This protocol is adapted from methodologies described in patent literature for the synthesis of pyrimidine derivatives as kinase inhibitors.[7]

Step 1: Synthesis of 2-((3-cyano-2-fluorophenyl)oxy)-4-chloropyrimidine (Intermediate Scaffold)

  • Reagent Preparation:

    • To a dry, nitrogen-flushed 250 mL round-bottom flask, add anhydrous N,N-Dimethylformamide (DMF, 80 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 g, 25.0 mmol) portion-wise with stirring.

  • Formation of Phenoxide:

    • In a separate flask, dissolve 2-fluoro-3-hydroxybenzonitrile (3.1 g, 22.6 mmol) in anhydrous DMF (20 mL).

    • Add this solution dropwise to the stirred NaH suspension at 0 °C over 30 minutes.

    • Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete. The evolution of hydrogen gas should cease.

  • Nucleophilic Aromatic Substitution (SNAr):

    • In a third flask, dissolve 2,4-dichloropyrimidine (3.37 g, 22.6 mmol) in anhydrous DMF (20 mL).

    • Add the solution of 2,4-dichloropyrimidine dropwise to the phenoxide solution at 0 °C.

    • After addition, allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).

    • Extract the mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield the intermediate scaffold as a solid.

Step 2: Synthesis of 2-((3-cyano-2-fluorophenyl)oxy)-N-(4-methoxyphenyl)pyrimidin-4-amine (Final Inhibitor Example)

  • Reaction Setup:

    • In a 50 mL round-bottom flask, combine the intermediate scaffold from Step 1 (1.0 g, 4.0 mmol), p-anisidine (4-methoxyaniline, 0.54 g, 4.4 mmol), and n-butanol (20 mL).

    • Add N,N-Diisopropylethylamine (DIPEA, 1.0 mL, 6.0 mmol).

  • Second Nucleophilic Aromatic Substitution:

    • Heat the reaction mixture to 100 °C and stir for 12 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography or recrystallization from ethanol to yield the final kinase inhibitor.

Part 2: Biological Evaluation and Kinase Selectivity Profiling

Once synthesized, the novel compounds must be evaluated for their ability to inhibit the enzymatic activity of their target kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for determining inhibitor potency (IC₅₀).[8][9] It measures the amount of ADP produced in a kinase reaction, where a lower signal indicates greater inhibition.[8]

Inhibitor Potency Data

The following data, derived from patent WO2006121869A2, demonstrates the inhibitory activity of compounds synthesized using the 2-fluoro-3-hydroxybenzonitrile precursor against several key tyrosine kinases.[7]

Compound ID (Example No. in Patent)R-Group on 4-amino positionLCK IC₅₀ (nM)SRC IC₅₀ (nM)KDR IC₅₀ (nM)
1 3-ethynylphenyl1.91216
2 4-methoxyphenyl4.82930
3 3-hydroxyphenyl2.51522
4 Phenyl105558

Data presented is for illustrative purposes and is sourced from the cited patent.[7]

Experimental Protocol 2: LCK Kinase Inhibition Assay (ADP-Glo™ Method)

This protocol is a representative example for determining the IC₅₀ value of a test compound against LCK kinase.

  • Reagent Preparation:

    • 1X Kinase Buffer: Prepare a buffer suitable for tyrosine kinases (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • LCK Enzyme: Dilute recombinant human LCK enzyme in 1X Kinase Buffer to a 2X working concentration (e.g., 2 ng/µL).

    • Substrate/ATP Mix: Prepare a 2X solution of a suitable substrate (e.g., Poly(Glu,Tyr) 4:1 peptide, 0.4 mg/mL) and ATP (e.g., 50 µM) in 1X Kinase Buffer. The ATP concentration should be near the Kₘ for LCK.

    • Test Compound: Prepare an 11-point, 3-fold serial dilution of the test inhibitor in 100% DMSO, starting at 1 mM. Then, dilute each concentration 1:50 into 1X Kinase Buffer to create 2X inhibitor solutions with 2% DMSO.

  • Kinase Reaction (in a 384-well plate):

    • Add 2.5 µL of 2X test compound solution to the appropriate wells.

    • Add 2.5 µL of vehicle control (2% DMSO in 1X Kinase Buffer) to "max activity" and "no enzyme" control wells.

    • Add 2.5 µL of 2X LCK enzyme solution to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to all wells. The final reaction volume is 10 µL.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Kinase Assay Workflow Diagram

G cluster_0 Kinase Reaction cluster_1 Signal Generation A 1. Add 2.5 µL of 2X Inhibitor/Control B 2. Add 2.5 µL of 2X LCK Enzyme A->B C 3. Add 5 µL of 2X Substrate/ATP Mix B->C D 4. Incubate 60 min at Room Temp C->D E 5. Add 10 µL of ADP-Glo™ Reagent D->E F 6. Incubate 40 min E->F G 7. Add 20 µL of Kinase Detection Reagent F->G H 8. Incubate 30 min G->H I 9. Read Luminescence H->I

Caption: Experimental workflow for the ADP-Glo™ kinase assay.

Part 3: Target Rationale and Signaling Pathways

The inhibitors derived from 2-fluoro-3-hydroxybenzonitrile show potent activity against LCK, SRC, and KDR, three kinases with interconnected roles in cancer progression.

  • SRC Family Kinases (SFKs): SRC and LCK are non-receptor tyrosine kinases that act as key nodes in multiple signaling pathways controlling cell proliferation, survival, migration, and adhesion.[1][2] Overexpression and hyperactivity of SFKs are common in many human cancers and are linked to metastasis and resistance to therapy.[2]

  • LCK (Lymphocyte-specific protein tyrosine kinase): While crucial for T-cell activation, LCK is also aberrantly expressed in some solid tumors and hematological malignancies, where it can drive proliferation and survival signals.[8][10] Targeting LCK can therefore have a dual benefit: directly inhibiting tumor cell growth and modulating the immune response.

  • KDR (VEGFR2): Kinase insert domain receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), is the primary mediator of angiogenesis—the formation of new blood vessels. Tumors require angiogenesis to grow and metastasize. Inhibiting KDR blocks the signaling cascade initiated by VEGF, thereby starving the tumor of its blood supply.

There is significant crosstalk between these pathways. For instance, VEGFR2 activation can lead to the subsequent activation of SRC, which is critical for mediating downstream signals related to vascular permeability and cell migration.[3][10] An inhibitor that can simultaneously block these key targets offers a powerful, multi-pronged approach to cancer therapy.

Interconnected Signaling Pathway Diagram

G VEGF VEGF VEGFR2 VEGFR2 (KDR) VEGF->VEGFR2 Binds & Activates SRC SRC VEGFR2->SRC Activates PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT Angiogenesis Angiogenesis & Vascular Permeability VEGFR2->Angiogenesis SRC->PI3K_AKT RAS_MAPK RAS/MAPK Pathway SRC->RAS_MAPK Migration Migration & Invasion SRC->Migration LCK LCK LCK->PI3K_AKT LCK->RAS_MAPK RTK Other RTKs (e.g., EGFR, PDGFR) RTK->SRC TCR TCR Signaling TCR->LCK Prolif Proliferation & Survival PI3K_AKT->Prolif RAS_MAPK->Prolif Inhibitor Inhibitor derived from 2-Fluoro-3-hydroxybenzonitrile Inhibitor->VEGFR2 Inhibitor->SRC Inhibitor->LCK

Sources

Suzuki coupling reactions with 2-Fluoro-3-hydroxybenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with 2-Fluoro-3-hydroxybenzonitrile Derivatives

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[1][2][3] This reaction has become indispensable in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]

This guide focuses on a specific and highly relevant substrate class: 2-fluoro-3-hydroxybenzonitrile derivatives. These molecules are valuable building blocks in medicinal chemistry due to the unique electronic properties conferred by their substituents. The electron-withdrawing nitrile group, the hydrogen-bond-donating hydroxyl group, and the modulating fluoro group provide a scaffold for intricate molecular design.

However, this specific combination of functional groups presents a unique set of challenges that require careful optimization of reaction conditions. The acidic nature of the phenolic hydroxyl group complicates base selection, while the strong C-F bond demands consideration in catalyst design. This document provides a detailed analysis of the mechanistic nuances, a guide to parameter optimization, and robust experimental protocols to empower researchers in leveraging these valuable substrates.

Mechanistic Considerations and Substituent Effects

The efficacy of the Suzuki-Miyaura coupling hinges on a delicate balance within its catalytic cycle, which comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The substituents on the 2-fluoro-3-hydroxybenzonitrile scaffold exert significant influence over each of these steps.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Fig. 1: Suzuki-Miyaura Catalytic Cycle cluster_influences Substituent Influences pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Rate-Limiting Step) transmetal_complex Ar-Pd(II)(R')L_n (Diaryl Complex) oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product_complex Ar-R' transmetal_complex->product_complex arx Ar-X arx->oa_complex boronic R'-B(OR)₂ borate [R'-B(OR)₃]⁻ boronic->borate base Base base->borate borate->transmetal_complex influence1 • -CN group accelerates • -OH group can chelate • C-F bond is inert influence2 • -OH requires careful base choice to avoid side reactions

Caption: The catalytic cycle highlighting key steps and substituent effects.

  • Oxidative Addition: This is often the rate-limiting step where the aryl halide (Ar-X) adds to the Pd(0) catalyst.[9]

    • Nitrile Group (-CN): As a strong electron-withdrawing group, the cyano group makes the aromatic ring more electron-deficient. This generally accelerates the oxidative addition step, which is a significant advantage.[10][11]

    • Fluoro Group (-F): The C-F bond is exceptionally strong and typically unreactive towards palladium-catalyzed oxidative addition under standard Suzuki conditions.[12] Therefore, if a more reactive halide (e.g., Br, I, or even Cl) is present at another position on the ring, that site will be the exclusive point of coupling. Nickel-based catalyst systems are often required to activate C-F bonds.[13][14]

    • Hydroxyl Group (-OH): The phenolic group is electron-donating via resonance, which can slightly decelerate oxidative addition. More importantly, it can potentially coordinate to the palladium center, influencing its reactivity.

  • Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base.[2][15]

    • Hydroxyl Group (-OH): This is the most critical consideration. The chosen base must be strong enough to form the reactive boronate species ([R-B(OH)3]⁻) but not so strong that it readily deprotonates the phenol.[16] Deprotonation of the phenol can lead to the formation of a phenoxide, which may coordinate to the palladium center and inhibit catalysis or lead to unwanted side reactions.

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. Bulky ligands on the palladium center often promote this step.[16]

Optimization of Reaction Parameters

A systematic approach to optimizing the reaction is crucial for achieving high yields and purity.

Catalyst and Ligand Selection

The choice of palladium source and ligand is paramount, especially when dealing with potentially challenging substrates. While standard catalysts like Pd(PPh₃)₄ can be effective, they often fail with less reactive aryl halides (e.g., chlorides) or sterically hindered partners.[17]

Modern catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended as a starting point. These ligands stabilize the Pd(0) state and accelerate both the oxidative addition and reductive elimination steps.[18][19]

Table 1: Representative Ligand Screening for a Challenging Suzuki Coupling (Data is illustrative for the coupling of 4-bromo-2-fluoro-3-hydroxybenzonitrile with phenylboronic acid)

Catalyst System (Pd Precursor + Ligand)BaseSolventTemp (°C)Yield (%)Rationale for Performance
Pd(PPh₃)₄ (2 mol%)K₂CO₃Dioxane/H₂O10045%Standard, often sluggish with substituted substrates.
Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)K₃PO₄Toluene10092%SPhos is a bulky, electron-rich ligand ideal for accelerating oxidative addition.[19]
Pd₂(dba)₃ (1 mol%) + XPhos (2 mol%)K₃PO₄2-MeTHF9095%XPhos provides high activity and stability, often allowing for lower catalyst loadings.[16][19]
PdCl₂(dppf) (2 mol%)Na₂CO₃DMF/H₂O9078%A robust and versatile catalyst, but may be less effective than Buchwald-type ligands for this specific substrate class.

Recommendation: For initial screening, a system like Pd(OAc)₂/SPhos or a pre-catalyst like XPhos Pd G3 offers a high probability of success.

Base Selection

The base is critical for activating the boronic acid but must be compatible with the acidic phenol.[15]

  • Potassium Phosphate (K₃PO₄): This is often the base of choice for sensitive substrates. It is a strong base that is effective in promoting transmetalation but is generally less harsh than hydroxides, minimizing phenol-related side reactions.[17]

  • Carbonates (K₂CO₃, Cs₂CO₃): These are also widely used.[15] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be particularly effective in difficult couplings.[15][17]

  • Hydroxides (NaOH, KOH): Generally avoided for this substrate class due to the high risk of phenol deprotonation and potential for catalyst deactivation or ether formation.

  • Fluorides (KF, CsF): Can be used, especially under anhydrous conditions, and are known to activate boronic acids effectively.[2][20]

Solvent System

The solvent must solubilize all reaction components. Common choices include:

  • Ethereal Solvents: Dioxane, Tetrahydrofuran (THF), or 2-Methyltetrahydrofuran (2-MeTHF).

  • Aromatic Solvents: Toluene.

  • Aqueous Mixtures: A small amount of water is often added (e.g., 10:1 organic solvent to water) to help dissolve the inorganic base and facilitate the formation of the active boronate species.[8] However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.[16][17]

Boron Reagent

While boronic acids are most common, alternatives can offer advantages in stability and handling.[2]

  • Boronic Acids (R-B(OH)₂): Widely available but can be prone to decomposition or trimerization (boroxine formation) upon storage.

  • Boronate Esters (e.g., pinacol esters): More stable than boronic acids but may exhibit slower reaction kinetics as hydrolysis is required to generate the active species.[21]

  • Potassium Organotrifluoroborates (R-BF₃K): These are highly stable, crystalline solids that are resistant to protodeboronation.[22][23] They are an excellent choice for valuable or sensitive coupling partners.

Detailed Experimental Protocols

Safety Note: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) must be worn. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.

Protocol 1: General Screening Procedure

This protocol provides a robust starting point for coupling a 2-fluoro-3-hydroxy-halobenzonitrile with a standard arylboronic acid.

Materials:

  • 4-Bromo-2-fluoro-3-hydroxybenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed Toluene/H₂O (10:1 v/v mixture, to make a 0.2 M solution)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 4-bromo-2-fluoro-3-hydroxybenzonitrile, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask with a rubber septum.

  • Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[17]

  • Using a syringe, add the degassed toluene/H₂O solvent mixture.

  • Place the flask in a pre-heated oil bath at 100 °C.

  • Stir the reaction vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure for a Challenging Coupling (e.g., with an Aryl Chloride)

This protocol is adapted for a less reactive aryl chloride partner, requiring a more active catalyst system and slightly modified conditions.

Materials:

  • 4-Chloro-2-fluoro-3-hydroxybenzonitrile (1.0 equiv)

  • Potassium aryltrifluoroborate (1.5 equiv)

  • XPhos Pd G3 Precatalyst (0.01 equiv, 1 mol%)

  • Cesium Carbonate (Cs₂CO₃, 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (to make a 0.2 M solution)

Procedure:

  • Inside a glovebox, add the 4-chloro-2-fluoro-3-hydroxybenzonitrile, potassium aryltrifluoroborate, Cs₂CO₃, and XPhos Pd G3 precatalyst to a reaction vial with a stir bar.

  • Seal the vial and remove it from the glovebox.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Follow workup and purification steps as described in Protocol 1.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is key.

Troubleshooting_Workflow start Reaction Fails (Low Yield / No Reaction) check_reagents Step 1: Verify Reagent Quality & Purity start->check_reagents check_setup Step 2: Confirm Inert Atmosphere check_reagents->check_setup Reagents OK optimize_catalyst Step 3: Modify Catalyst System check_setup->optimize_catalyst Setup OK optimize_conditions Step 4: Adjust Base, Solvent, Temp. optimize_catalyst->optimize_conditions No Improvement success Reaction Successful optimize_conditions->success Improvement Seen reagent_note • Boronic acid decomposed? • Solvents properly degassed? reagent_note->check_reagents catalyst_note • Increase catalyst loading • Switch to a more active ligand  (e.g., SPhos -> XPhos) catalyst_note->optimize_catalyst

Caption: A systematic workflow for troubleshooting failed Suzuki couplings.

Table 2: Common Issues and Recommended Solutions

IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Aryl halide is unreactive (e.g., chloride).1. Use a more active ligand (e.g., Buchwald-type) or a pre-catalyst.[17] 2. Ensure proper degassing of solvents and use of Schlenk techniques or a glovebox. 3. Increase temperature; switch to a more potent catalyst system (see Protocol 2).
Protodeboronation (Boronic acid is replaced by -H)1. Excess water in the reaction. 2. Base is too strong or reaction time is too long. 3. Boronic acid instability.1. Use anhydrous solvents and a base like K₃PO₄ or KF.[16] 2. Switch to a milder base (e.g., K₂CO₃) or reduce reaction time. 3. Use a more stable boron source like a pinacol ester or a potassium trifluoroborate.[22]
Dehalogenation (Aryl halide is replaced by -H)1. Presence of a hydride source. 2. Catalyst decomposition leading to Pd-black.1. Ensure solvents are pure. 2. Use a more stable ligand/catalyst system; avoid excessively high temperatures.
Homocoupling of Boronic Acid 1. Presence of oxygen, which can facilitate the homocoupling pathway. 2. Pd(II) species present without aryl halide.1. Rigorously exclude oxygen from the reaction. 2. Use a Pd(0) source or a precatalyst that reliably generates Pd(0) in situ.

Conclusion

The Suzuki-Miyaura coupling of 2-fluoro-3-hydroxybenzonitrile derivatives is a powerful method for synthesizing complex, functionally rich molecules. Success hinges on a rational approach to experimental design that directly addresses the challenges posed by the substrate's functional groups. By selecting highly active catalyst systems with bulky, electron-rich ligands, carefully choosing a base such as K₃PO₄ to avoid side reactions with the phenolic hydroxyl group, and employing robust, inert-atmosphere techniques, researchers can reliably achieve high yields. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to incorporate these valuable building blocks into their synthetic programs.

References

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Suzuki cross-coupling reaction. YouTube.
  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.
  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
  • How to approach choosing reaction conditions for Suzuki?. Reddit.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. ResearchGate.
  • Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling: The Power of 2-Fluoro-3-methoxyphenylboronic Acid in Synthesis. N/A.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate.
  • Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed.
  • Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Suzuki reaction. Wikipedia.
  • Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. N/A.
  • (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate.
  • Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. ResearchGate.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. PMC - NIH.
  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.. ResearchGate.
  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. PMC - NIH.
  • Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. Organic Letters.
  • Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. -ORCA - Cardiff University.

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-3-hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Substituted Arylamines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. For drug development professionals, the ability to precisely install amino groups onto complex aromatic scaffolds is paramount for modulating physicochemical properties, improving target engagement, and optimizing pharmacokinetic profiles.

This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of a particularly challenging substrate class: 2-fluoro-3-hydroxybenzonitrile and its derivatives. This substitution pattern presents a unique confluence of electronic and steric challenges that necessitate a carefully considered and optimized approach. The presence of an ortho-fluoro group, a free hydroxyl group, and a nitrile moiety requires a nuanced selection of catalyst, ligand, base, and reaction conditions to achieve high efficiency and selectivity.

The Challenge: A Multifaceted Substrate

The successful amination of 2-fluoro-3-hydroxybenzonitrile derivatives hinges on overcoming several potential hurdles:

  • The Ortho-Fluoro Group: While aryl fluorides are generally less reactive than their heavier halide counterparts in oxidative addition to palladium(0), their use is often desirable due to cost and availability. The strong electron-withdrawing nature of the fluorine atom can deactivate the aromatic ring, making the initial step of the catalytic cycle more challenging.

  • The Unprotected Hydroxyl Group: The acidic proton of the hydroxyl group can potentially react with the strong bases typically employed in Buchwald-Hartwig aminations, leading to the formation of a phenoxide. This can have several consequences, including altering the electronic properties of the substrate, competing with the amine for coordination to the palladium center, or even leading to undesired O-arylation side products.

  • The Nitrile Group: The electron-withdrawing nature of the nitrile group further deactivates the aryl fluoride, compounding the challenge of oxidative addition.

This guide will provide a systematic approach to addressing these challenges, enabling researchers to confidently and successfully synthesize the desired 2-amino-3-hydroxybenzonitrile derivatives.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Buchwald-Hartwig amination catalytic cycle is crucial for rational troubleshooting and optimization. The generally accepted mechanism proceeds through a series of well-defined steps:

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination Amine Coordination and Deprotonation Oxidative_Addition->Amine_Coordination R₂NH, Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Arylamine Product Reductive_Elimination->Product Ar-NR₂ Catalyst_Regeneration Catalyst Regeneration

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

  • Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a palladium(II) intermediate. This is often the rate-limiting step of the reaction.[2]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the palladium(0) catalyst.[2]

Strategic Selection of Reaction Components

The success of the Buchwald-Hartwig amination of 2-fluoro-3-hydroxybenzonitrile derivatives is critically dependent on the judicious choice of each reaction component.

ComponentRecommendation for 2-Fluoro-3-hydroxybenzonitrile DerivativesRationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common and effective air-stable Pd(0) source. Pd(OAc)₂ is also widely used and is often reduced in situ to the active Pd(0) species.
Ligand BrettPhos or other bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos)Bulky, electron-rich ligands are essential for promoting the challenging oxidative addition of aryl fluorides.[3] BrettPhos, in particular, has shown excellent performance with substrates bearing proton-donating groups.[4]
Base LiHMDS (Lithium bis(trimethylsilyl)amide) or weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ LiHMDS is a strong, non-nucleophilic base that has been shown to be compatible with hydroxyl groups.[4] Weaker inorganic bases are a good alternative to avoid potential side reactions with the hydroxyl group, although they may require higher reaction temperatures.[1]
Solvent Toluene or 1,4-Dioxane These are common, relatively non-polar aprotic solvents for Buchwald-Hartwig aminations. Toluene is often preferred for its higher boiling point, which can be beneficial for less reactive substrates.[5]
Amine Primary or secondary aliphatic or aromatic aminesThe choice of amine will depend on the desired product. The protocol below is a general starting point that can be adapted for various amines.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and degassed prior to use.

  • All reagents should be of high purity.

Protocol 1: Buchwald-Hartwig Amination using LiHMDS as the Base

This protocol is a good starting point for the amination of 2-fluoro-3-hydroxybenzonitrile derivatives, particularly when using primary amines.

Protocol_1 start Start reagents Combine Aryl Halide, Pd Precatalyst, and Ligand start->reagents inert Establish Inert Atmosphere reagents->inert base Add LiHMDS Solution inert->base amine Add Amine base->amine heat Heat to Reaction Temperature (e.g., 80-110 °C) amine->heat monitor Monitor Reaction by TLC or LC-MS heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Figure 2: Workflow for Buchwald-Hartwig amination using LiHMDS.

Materials:

  • 2-Fluoro-3-hydroxybenzonitrile derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BrettPhos (0.04 equiv)

  • LiHMDS (1.0 M solution in THF, 2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-fluoro-3-hydroxybenzonitrile derivative, Pd₂(dba)₃, and BrettPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Add the amine via syringe.

  • Slowly add the LiHMDS solution via syringe at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination using a Weaker Inorganic Base

This protocol is recommended when using amines that are sensitive to strong bases or if O-arylation is a concern.

Materials:

  • 2-Fluoro-3-hydroxybenzonitrile derivative (1.0 equiv)

  • Amine (1.5 equiv)

  • Pd(OAc)₂ (0.03 equiv)

  • XPhos (0.06 equiv)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-fluoro-3-hydroxybenzonitrile derivative, Pd(OAc)₂, XPhos, and finely ground K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to 110 °C and stir for 18-36 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble base- Use a fresh batch of palladium precatalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- If using an inorganic base, ensure it is finely ground and consider adding a phase-transfer catalyst.
Formation of O-arylated byproduct The phenoxide is competing with the amine for coupling.- Switch to a weaker base (e.g., K₃PO₄ or Cs₂CO₃).- Lower the reaction temperature.- Consider protecting the hydroxyl group.
Hydrodefluorination of starting material Side reaction promoted by certain catalyst/ligand combinations.- Screen different ligands; for example, Josiphos-type ligands have been shown to suppress this side reaction in some cases.
Formation of biaryl side products Homocoupling of the aryl halide.- Lower the catalyst loading.- Ensure a slight excess of the amine is used.

Conclusion

The Buchwald-Hartwig amination of 2-fluoro-3-hydroxybenzonitrile derivatives, while presenting a unique set of challenges, is a highly achievable transformation with careful consideration of the reaction parameters. By understanding the mechanistic nuances and strategically selecting the catalyst, ligand, and base, researchers can efficiently access a diverse range of valuable 2-amino-3-hydroxybenzonitrile building blocks for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for further optimization and exploration.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Use of base metals in Buchwald-Hartwig coupling - Wordpress. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available at: [Link]

  • Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines - ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-hydroxybenzonitrile (CAS 1000339-24-1). This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this versatile chemical intermediate.[1][2][3] As a crucial building block in the pharmaceutical and fine chemical industries, its successful synthesis is often a critical step in a larger manufacturing process.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established synthetic routes. Our goal is to equip you with the practical knowledge to overcome common challenges, optimize your reaction conditions, and ensure a high-purity final product.

Common Synthetic Routes & Key Challenges

The synthesis of 2-Fluoro-3-hydroxybenzonitrile typically involves multi-step pathways. While several routes are theoretically possible, the most common approaches often start from readily available fluorinated or aminated precursors. Understanding these primary routes is key to anticipating and resolving potential issues.

A prevalent strategy involves the diazotization of an appropriate amino-precursor followed by a Sandmeyer reaction to introduce the nitrile group.[4][5][6] Another approach could be a nucleophilic aromatic substitution (SNAr) to introduce the fluorine or hydroxyl group onto a pre-functionalized benzonitrile ring.[7][8][9][10]

The primary challenges in these syntheses often revolve around:

  • Regioselectivity: Ensuring the correct placement of functional groups on the aromatic ring.

  • Reaction Control: Managing exothermic reactions, especially during diazotization.

  • Byproduct Formation: Minimizing the creation of undesired isomers or polymeric materials.

  • Purification: Effectively separating the target molecule from starting materials, reagents, and byproducts.

Below is a workflow diagram outlining a common synthetic approach.

G cluster_0 Route 1: Diazotization-Sandmeyer Pathway cluster_1 Purification A Start: 3-Amino-2-fluorophenol B Step 1: Diazotization (NaNO2, aq. Acid, 0-5 °C) A->B Key Challenge: Temperature Control C Intermediate: Aryl Diazonium Salt B->C Unstable Intermediate D Step 2: Sandmeyer Cyanation (CuCN, heat) C->D Key Challenge: Reagent Purity (CuCN) E Crude Product: 2-Fluoro-3-hydroxybenzonitrile D->E Side Reactions: Phenol formation F Work-up: Extraction E->F G Purification: Column Chromatography or Recrystallization F->G Key Challenge: Removal of copper salts and polar impurities H Final Product: High-Purity Target Compound G->H

Caption: General workflow for synthesizing 2-Fluoro-3-hydroxybenzonitrile.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis in a practical question-and-answer format.

Diazotization Step

Q1: My diazotization reaction is turning dark brown/black, and I'm seeing a lot of gas evolution even before adding the cyanide salt. What's going wrong?

A1: This is a classic sign of diazonium salt decomposition. The aryl diazonium salt is thermally unstable and will readily decompose, especially at temperatures above 5-10 °C, leading to the formation of phenolic byproducts and the evolution of nitrogen gas.

  • Causality: The bond between the aromatic ring and the diazonium group is weak. Supplying thermal energy allows it to cleave, initiating a radical chain reaction that leads to a complex mixture of byproducts.

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure your reaction vessel is maintained between 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for more effective cooling.[5]

    • Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of your amine.[5] This prevents localized overheating from the exothermic reaction.

    • Check Acid Concentration: Ensure you have sufficient acid (e.g., HCl or H₂SO₄) in the reaction mixture. The acid prevents the formation of diazoamino compounds, which can also lead to decomposition.

    • Immediate Use: Use the prepared diazonium salt solution immediately in the next step. Do not store it.

Q2: The yield of my Sandmeyer reaction is consistently low, even with good temperature control. What other factors could be at play?

A2: Low yields in a Sandmeyer reaction, after ruling out decomposition, often point to issues with the cyanation step itself.

  • Causality: The Sandmeyer reaction is a copper(I)-catalyzed process where the diazonium salt is converted to an aryl radical, which then reacts with the cyanide from the copper(I) cyanide complex.[4] The efficiency of this process is highly dependent on the quality of the reagents and the reaction environment.

  • Troubleshooting Steps:

    • Purity of Copper(I) Cyanide (CuCN): CuCN can oxidize over time to copper(II) species, which are ineffective catalysts. Use freshly purchased, high-purity CuCN or wash older batches with a dilute acid solution to remove basic copper(II) carbonates, followed by water and a suitable solvent, then dry thoroughly.

    • Solvent Choice: While often performed in water, some Sandmeyer reactions benefit from polar aprotic solvents which can improve the solubility of the intermediates. However, for hydroxy-substituted benzonitriles, aqueous conditions are common.

    • pH of the Diazonium Solution: The cold diazonium salt solution should be added slowly to the CuCN solution/suspension.[5] A highly acidic environment can interfere with the copper-cyanide complex. Ensure the pH is appropriate for the specific protocol you are following.

    • Heating Profile: After the addition is complete, the reaction often requires gentle heating to drive the decomposition of the diazonium salt to completion.[5] Ensure this is done carefully to avoid rapid gas evolution.

Purification Step

Q3: After work-up and extraction, my crude product is a dark, oily residue that is difficult to purify by column chromatography. How can I improve this?

A3: A dark, oily crude product suggests the presence of significant impurities, likely polymeric materials or copper complexes. Effective work-up is crucial to simplify the final purification.

  • Causality: Copper salts used in the Sandmeyer reaction can form complexes with the nitrile and hydroxyl groups of the product, making them difficult to remove.[11] Additionally, side reactions can produce tar-like polymers.

  • Troubleshooting Steps:

    • Aqueous Wash with a Complexing Agent: During the work-up, wash the organic layer with an aqueous solution of a complexing agent like aqueous ammonia or a solution of ethylenediaminetetraacetic acid (EDTA) to help remove residual copper salts.

    • Filtration through a Short Plug: Before concentrating the organic extract, consider passing it through a short plug of silica gel or celite.[12] This can remove some of the more polar, baseline impurities and colored compounds.

    • Recrystallization as an Alternative: If the product is a solid, recrystallization can be a more effective purification method than chromatography for removing small amounts of closely related impurities. Experiment with different solvent systems (e.g., toluene/hexanes, ethyl acetate/hexanes).

    • Optimize Chromatography Conditions:

      • Solvent System: Use a gradient elution to better separate the product from impurities. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with ethyl acetate.

      • Dry Loading: Adsorb your crude oil onto a small amount of silica gel and load it onto the column as a dry powder.[12] This often results in better separation than wet loading.

ProblemPotential CauseRecommended Action
Low Yield Diazonium salt decompositionMaintain reaction temperature at 0-5 °C; slow NaNO₂ addition.[5]
Inactive CuCN catalystUse fresh, high-purity CuCN.
Dark/Oily Crude Product Residual copper saltsWash organic layer with aqueous ammonia or EDTA solution.
Formation of polymeric byproductsEnsure strict temperature control during diazotization.
Difficult Purification Co-elution of impuritiesUse gradient elution in column chromatography; try dry loading.[12]
Product is an oilConsider conversion to a solid derivative for purification, followed by hydrolysis.

Detailed Experimental Protocol: Sandmeyer Synthesis

This protocol is a representative example and may require optimization based on your specific laboratory conditions and starting materials.

Objective: To synthesize 2-Fluoro-3-hydroxybenzonitrile from 3-Amino-2-fluorophenol.

Materials:

  • 3-Amino-2-fluorophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (Caution: Extremely Toxic)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[12]

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-Amino-2-fluorophenol (1.0 eq) in a mixture of water and concentrated HCl.

    • Cool the flask in an ice-salt bath to 0 °C.

    • Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30-45 minutes.

    • Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.

  • Sandmeyer Cyanation:

    • In a separate, larger flask, prepare a solution or suspension of CuCN (1.2 eq) and NaCN (1.2 eq) in water. Cool this mixture to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide mixture via the addition funnel. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C during the addition.

    • Once the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with water, followed by brine. To remove residual copper, a wash with a dilute aqueous ammonia solution may be beneficial.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[12]

  • Purification:

    • Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain 2-Fluoro-3-hydroxybenzonitrile as a solid or oil.

References

  • Sandmeyer reaction - Wikipedia . Describes the Sandmeyer reaction mechanism, its discovery, and its application in synthesizing aryl halides and nitriles from aryl diazonium salts using copper(I) catalysts. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH . A review article discussing various aspects and recent developments of the Sandmeyer reaction for converting aryl amines into a range of functional groups. Available at: [Link]

  • Organic Syntheses Procedure v101p0542 . Details standard organic chemistry work-up and purification techniques, such as drying organic layers with sodium sulfate and using diatomaceous earth for dry-loading onto a chromatography column. Available at: [Link]

  • Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings - NIH . Discusses the reactivity of various leaving groups in nucleophilic aromatic substitution, highlighting the challenges of halogen introduction onto electron-deficient aromatic rings. Available at: [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal . A resource summarizing the Sandmeyer reaction, its mechanism, and related transformations in aromatic chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts . Explains the mechanism of SNAr reactions, noting that the rate-determining step is the nucleophile's addition to the arene and the unusual reactivity order of halogens as leaving groups (F > Cl > Br > I). Available at: [Link]

  • Studies on the Nucleophilic Aromatic F-Fluorination - CORE . Discusses the principles of nucleophilic aromatic substitution, emphasizing the need for electron-deficient aromatic rings to react with nucleophiles. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps . Details the addition-elimination mechanism of SNAr and the role of electron-withdrawing groups in activating the aromatic ring for nucleophilic attack. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry . Explains that in SNAr, the aromatic ring acts as the electrophile and is attacked by a nucleophile, a reverse of the roles seen in electrophilic aromatic substitution. Available at: [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure . An Organic Syntheses procedure detailing the preparation of a related fluorinated aromatic compound, which serves as an important intermediate. Available at: [Link]

  • Synthesis of p-hydroxybenzonitrile - PrepChem.com . Describes the synthesis of a related hydroxybenzonitrile, providing context for potential byproducts and yields in similar reactions. Available at: [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC - NIH . Provides a background on the importance of organofluorine compounds in various industries and discusses alternative, greener synthetic methods. Available at: [Link]

  • CAS No : 1000339-24-1| Chemical Name : 2-Fluoro-3-hydroxybenzonitrile | Pharmaffiliates . Provides basic chemical information for 2-Fluoro-3-hydroxybenzonitrile, including its CAS number, molecular formula, and molecular weight. Available at: [Link]

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. A patent describing synthetic methods for related compounds, including details on cyanogenation reactions using cuprous cyanide in polar aprotic solvents.

Sources

Technical Support Center: A-Z Guide to 2-Fluoro-3-hydroxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Fluoro-3-hydroxybenzonitrile. This valuable fluorinated building block is a key intermediate in the development of novel pharmaceuticals and advanced materials.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and ultimately improve yield and purity.

The insights provided herein are a synthesis of established chemical principles and practical, field-proven strategies. We will delve into the nuances of the most common synthetic routes, offering not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your own laboratory work.

Section 1: Troubleshooting Guide

This section is structured to address the most pressing challenges encountered during the synthesis of 2-Fluoro-3-hydroxybenzonitrile. Each question represents a common hurdle, followed by a detailed analysis of potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Low yield is a multifaceted problem that can often be traced back to a few critical areas of the experimental setup and execution. Let's break down the most common culprits.

Potential Cause 1: Incomplete or Failed Diazotization

The formation of the diazonium salt from the corresponding aniline (e.g., 2-amino-3-fluorophenol or a protected precursor) is a cornerstone of many synthetic routes to 2-Fluoro-3-hydroxybenzonitrile.[2] This reaction is notoriously temperature-sensitive.

  • Causality: Diazonium salts are unstable at elevated temperatures and can decompose, leading to a significant loss of the desired intermediate.[3] The reaction must be kept cold, typically between 0-5°C, to ensure the stability of the diazonium salt.[2][3]

  • Solution:

    • Strict Temperature Control: Employ an ice-salt bath to maintain the reaction temperature between 0 and 5°C throughout the addition of sodium nitrite.

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aniline to prevent localized warming.[2][3]

    • Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step to minimize decomposition.[3]

Potential Cause 2: Suboptimal Sandmeyer Reaction Conditions

The Sandmeyer reaction, which introduces the nitrile group, is the subsequent critical step.[4][5] The efficiency of this reaction is highly dependent on the catalyst and reaction conditions.

  • Causality: The copper(I) cyanide (CuCN) catalyst plays a pivotal role in the conversion of the diazonium salt to the benzonitrile.[4] Inactive or insufficient catalyst will lead to an incomplete reaction. The temperature at which the diazonium salt is added to the CuCN solution is also crucial.

  • Solution:

    • Catalyst Quality: Ensure the CuCN is of high purity and activity.

    • Optimized Stoichiometry: Use the correct stoichiometric amount of the copper catalyst.

    • Controlled Addition: Slowly add the cold diazonium salt solution to the CuCN solution. The reaction can be exothermic, so maintaining control over the addition rate is important.

Potential Cause 3: Side Reactions and Byproduct Formation

Unwanted side reactions can consume starting materials and complicate purification, thereby reducing the isolated yield.

  • Causality: The highly reactive nature of the diazonium salt can lead to side reactions, such as the formation of phenols if water is present in excess and the temperature is not controlled.

  • Solution:

    • Anhydrous Conditions: Where possible, use anhydrous solvents to minimize the formation of phenolic byproducts.

    • Controlled Workup: Carefully control the pH and temperature during the workup procedure to prevent degradation of the desired product.

Potential Cause 4: Mechanical Losses During Workup and Purification

Even with a successful reaction, significant product loss can occur during the isolation and purification stages.

  • Causality: Multiple transfers, extractions, and filtrations can lead to cumulative losses of the product.[6]

  • Solution:

    • Minimize Transfers: Plan your workup to minimize the number of times the product is transferred between vessels.[6]

    • Thorough Extractions: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent.

    • Careful Rinsing: Rinse all glassware that has been in contact with the product with the extraction solvent to recover any residual material.[6]

Here is a troubleshooting workflow to guide your optimization efforts:

Low Yield Troubleshooting start Low Yield Observed check_diazotization Verify Diazotization Conditions (0-5°C, slow NaNO₂ addition) start->check_diazotization check_sandmeyer Optimize Sandmeyer Reaction (Active CuCN, controlled addition) check_diazotization->check_sandmeyer Conditions OK improve_conditions Adjust Reaction Conditions (Temperature, solvent, stoichiometry) check_diazotization->improve_conditions Conditions Not Optimal check_workup Review Workup & Purification (Minimize transfers, thorough extraction) check_sandmeyer->check_workup Conditions OK check_sandmeyer->improve_conditions Conditions Not Optimal analyze_byproducts Analyze for Byproducts (TLC, LC-MS, NMR) check_workup->analyze_byproducts Procedure Optimized check_workup->improve_conditions Procedure Inefficient analyze_byproducts->improve_conditions yield_improved Yield Improved improve_conditions->yield_improved

Caption: Troubleshooting workflow for low yield.

Q2: I am observing a significant amount of an impurity in my crude product. How can I identify and minimize it?

Impurity profiling is key to achieving a high-purity final product. The nature of the impurities can often provide clues about what went wrong in the reaction.

Common Impurity 1: Starting Material

  • Identification: The presence of the starting aniline can be easily detected by TLC, LC-MS, or NMR.

  • Minimization:

    • Ensure the stoichiometry of the reagents is correct.

    • Increase the reaction time or temperature (within the stable range) to drive the reaction to completion.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Common Impurity 2: Phenolic Byproducts

  • Identification: These impurities will have a characteristic phenolic -OH signal in the NMR and IR spectra.

  • Minimization:

    • Strictly control the temperature of the diazotization and Sandmeyer reactions.

    • Use the diazonium salt immediately after its formation.

    • Minimize the amount of water in the reaction mixture.

Common Impurity 3: Isomeric Benzonitriles

  • Identification: Isomers can be difficult to distinguish by TLC alone. NMR (especially 19F and 13C) and GC-MS are more definitive.

  • Minimization:

    • The regioselectivity of the Sandmeyer reaction is generally high, but side reactions can occur.

    • Ensure the purity of the starting aniline, as isomeric impurities in the starting material will be carried through the reaction.

Here is a diagram illustrating a potential side reaction leading to an impurity:

Side Reaction diazonium Ar-N₂⁺ phenol Ar-OH (Phenolic Impurity) diazonium->phenol Heat / H₂O h2o H₂O n2 N₂

Caption: Formation of a phenolic impurity.

Q3: The purification of the final product is proving difficult. What are the best practices for purification?

The physical properties of 2-Fluoro-3-hydroxybenzonitrile (a solid with a polar hydroxyl group and a nitrile group) lend themselves to several purification techniques.

Method 1: Recrystallization

  • Protocol:

    • Solvent Selection: Screen for a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Toluene, ethanol/water, and isopropanol are good starting points.

    • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

    • Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

    • Filtration: Hot filter the solution to remove the activated carbon and any insoluble impurities.

    • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Drying: Dry the crystals under vacuum.

Method 2: Column Chromatography

  • Protocol:

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis.

    • Column Packing: Pack the column with a slurry of silica gel in the mobile phase.

    • Loading: Load the crude product onto the column (either dry-loaded with silica gel or dissolved in a minimum amount of the mobile phase).

    • Elution: Elute the column with the mobile phase, collecting fractions.

    • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Method 3: Acid-Base Extraction

  • Explanation: The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a water-soluble salt. This can be used to separate it from non-acidic impurities.

  • Protocol:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract the organic solution with an aqueous base (e.g., 1M NaOH). The desired product will move into the aqueous layer as its sodium salt.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate the pure product.

    • Extract the product back into an organic solvent, wash with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate to obtain the pure product.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the most reliable synthetic route to 2-Fluoro-3-hydroxybenzonitrile?

A common and reliable route starts from 3-Fluoro-2-methoxyaniline. This involves a Sandmeyer reaction to introduce the nitrile group, followed by demethylation to reveal the hydroxyl group.

Synthetic Pathway start 3-Fluoro-2-methoxyaniline diazonium Diazonium Salt start->diazonium NaNO₂, H⁺ nitrile 2-Fluoro-3-methoxybenzonitrile diazonium->nitrile CuCN product 2-Fluoro-3-hydroxybenzonitrile nitrile->product Demethylation (e.g., BBr₃)

Caption: Common synthetic route.

FAQ 2: What are the critical safety precautions I should take during this synthesis?

  • Cyanide Handling: Sodium cyanide (NaCN) and copper(I) cyanide (CuCN) are highly toxic.[7][8] Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide antidote kit readily available and ensure you are trained in its use.

  • Acidification of Cyanide Waste: Never add acid to cyanide-containing waste streams, as this will generate highly toxic hydrogen cyanide (HCN) gas.[7][9][10]

  • Quenching Cyanide: Cyanide waste should be quenched with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions.[7]

  • Diazonium Salts: While useful, diazonium salts can be explosive when isolated and dry. It is best practice to use them in solution immediately after they are prepared.

FAQ 3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR will provide definitive structural information.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (hydroxyl and nitrile).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

FAQ 4: Are there any alternative reagents for the cyanation step?

While the Sandmeyer reaction with CuCN is the most common method, other cyanation methods exist. These include palladium-catalyzed cyanation reactions, which can sometimes offer milder reaction conditions and broader substrate scope. However, these methods often require more expensive catalysts and ligands.

References

  • Wikipedia. (2023, November 29). Sodium cyanide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2021, July 22). Sodium Cyanide: Systemic Agent. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (2012). Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. Retrieved from [Link]

  • ResearchGate. (2010). Optimization of the reaction conditions for diazotization-azidation of aniline. Retrieved from [Link]

  • Baer, J. W., et al. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters, Articles ASAP. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

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Technical Support Center: Purification of 2-Fluoro-3-hydroxybenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Fluoro-3-hydroxybenzonitrile (CAS: 1000339-24-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this versatile chemical intermediate.[1][2] As a key building block in pharmaceutical synthesis, achieving high purity is paramount.[1][2] This document offers troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for 2-Fluoro-3-hydroxybenzonitrile?

A1: The ideal recrystallization solvent for 2-Fluoro-3-hydroxybenzonitrile will dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Given its structure—a polar aromatic ring with hydroxyl, fluoro, and nitrile functional groups—solvents with moderate to high polarity are excellent starting points.

Based on the solubility of similar compounds like 2-hydroxybenzonitrile, polar protic solvents such as alcohols are likely to be effective.[3] A good approach is to start with ethanol or isopropanol. Alternatively, a mixed solvent system, such as ethyl acetate/hexanes or acetone/hexanes, can be very effective for aromatic nitriles.[4]

A systematic solvent screening is always the recommended first step to identify the optimal solvent or solvent system for your specific sample, as impurity profiles can affect solubility.

Q2: What are the expected physical properties of 2-Fluoro-3-hydroxybenzonitrile?

A2: Understanding the physical properties of 2-Fluoro-3-hydroxybenzonitrile is crucial for its purification. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 1000339-24-1[5]
Molecular Formula C₇H₄FNO[5]
Molecular Weight 137.11 g/mol [5]
Appearance White to off-white solid[5]
Purity (Typical) ≥98%[1][5]

Q3: What are the common impurities I should be aware of when purifying 2-Fluoro-3-hydroxybenzonitrile?

A3: The impurities in your sample will largely depend on the synthetic route used. Common synthetic pathways for related fluorinated aromatic compounds involve reactions such as fluorination, nitration, and diazotization (e.g., Sandmeyer reaction).[6] Therefore, potential impurities could include:

  • Unreacted starting materials: Such as a precursor bromo or amino compound.

  • Regioisomers: Formed during substitution reactions on the aromatic ring.

  • By-products from the Sandmeyer reaction: If this method is used to introduce the nitrile group, by-products can be a source of impurities.[3][7][8][9]

  • Hydrolysis products: The nitrile group can partially hydrolyze to an amide or fully to a carboxylic acid under certain pH and temperature conditions during workup.[10]

Q4: What safety precautions should I take when working with 2-Fluoro-3-hydroxybenzonitrile?

A4: 2-Fluoro-3-hydroxybenzonitrile is a hazardous substance and should be handled with appropriate care in a well-ventilated fume hood. Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.

Experimental Protocol: Recrystallization of 2-Fluoro-3-hydroxybenzonitrile

This protocol provides a general guideline. The exact solvent and volumes should be optimized based on preliminary solubility tests.

Step 1: Solvent Selection

  • Place approximately 20-30 mg of your crude 2-Fluoro-3-hydroxybenzonitrile into several test tubes.

  • Add a few drops of a different test solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) to each tube at room temperature.

  • Observe the solubility. The ideal solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes that showed poor solubility at room temperature. The compound should dissolve completely at or near the boiling point of the solvent.

  • Allow the clear solutions to cool to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a suitable solvent.

Step 2: Recrystallization Procedure (Example with Ethanol)

  • Place 1.0 g of crude 2-Fluoro-3-hydroxybenzonitrile in a 50 mL Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol to just cover the solid.

  • Heat the mixture on a hotplate with stirring. Add ethanol dropwise until the solid just dissolves. Avoid adding an excess of solvent to ensure good recovery.[6]

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently swirl. Reheat to boiling for a few minutes.

  • If charcoal was used, perform a hot gravity filtration to remove it.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals in a vacuum oven at a temperature appropriate for the solvent used.

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during the recrystallization of 2-Fluoro-3-hydroxybenzonitrile.

Troubleshooting_Recrystallization

Detailed Troubleshooting Steps:

  • Issue: The compound "oils out" instead of forming crystals.

    • Causality: This occurs when the solid melts before it crystallizes, often because the boiling point of the solvent is higher than the compound's melting point, or due to the presence of significant impurities that depress the melting point.[5]

    • Solution:

      • Reheat the solution until the oil redissolves.

      • Add a small amount of additional solvent to lower the saturation point.

      • Allow the solution to cool much more slowly. Insulating the flask can help.

      • If the problem persists, re-evaluate your solvent choice. A lower-boiling point solvent or a different solvent system may be necessary.

  • Issue: No crystals form upon cooling.

    • Causality: This is typically due to either using too much solvent, resulting in a solution that is not saturated upon cooling, or the formation of a supersaturated solution.[6]

    • Solution:

      • If too much solvent was used, gently boil off a portion of the solvent to concentrate the solution and then attempt to cool it again.

      • To induce crystallization from a supersaturated solution, try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[6]

      • Alternatively, add a "seed crystal" (a tiny amount of the pure compound) to the cooled solution.

  • Issue: Low recovery of the purified compound.

    • Causality: A common cause is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even at low temperatures.[6] Other causes include incomplete crystallization or washing with a solvent that is not sufficiently cold.

    • Solution:

      • Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.

      • Maximize crystallization time by allowing the solution to cool to room temperature undisturbed before placing it in an ice bath.

      • Always use ice-cold solvent to wash the crystals during filtration.

  • Issue: The final crystals are colored.

    • Causality: This indicates the presence of colored impurities that co-crystallize with your product.

    • Solution:

      • Before cooling the hot, dissolved solution, add a small amount (a spatula tip) of activated charcoal.

      • Keep the solution hot and swirl for a few minutes. The charcoal will adsorb the colored impurities.

      • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-3,5-difluorobenzonitrile.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Fluoromart. (n.d.). 186590-04-5 | 4-FLUORO-3-HYDROXYBENZONITRILE 98.
  • CookeChem. (2022). 2-Fluoro-3-hydroxybenzonitrile, 98%, 1000339-24-1.
  • Chemical Intermediates. (n.d.). The Crucial Role of 2-Fluoro-3-hydroxybenzonitrile.
  • Google Patents. (n.d.). CN101781235B - Method for preparing 2-cyanophenol.
  • BenchChem. (n.d.). Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile.
  • Sci Vis Lab. (2007, November 28).
  • Google Patents. (n.d.). CN1442404A - Method of preparing p-cyanophenol like compound.
  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Organic Syntheses. (n.d.). Catechol.
  • Google Patents. (n.d.). US2744144A - Purification of phenol.
  • Santa Cruz Biotechnology. (n.d.). 4-Fluoro-3-hydroxybenzonitrile.
  • Actylis Lab Solutions. (n.d.). HPLC Solvent Properties & Sol....
  • BLD Pharm. (n.d.). 186590-04-5|4-Fluoro-3-hydroxybenzonitrile.
  • Anonymous. (n.d.). Solvent Miscibility Table.
  • ACS ES&T Water. (2024). ACS ES&T Water Vol. 6 No. 1.

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Technical Support Center: Chromatographic Purification of 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-Fluoro-3-hydroxybenzonitrile (CAS 1000339-24-1). As a versatile building block in pharmaceutical and fine chemical synthesis, achieving high purity of this compound is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals, leveraging field-proven insights to address common challenges encountered during its purification. My objective is to provide not just protocols, but the underlying rationale to empower you to make informed decisions and effectively troubleshoot your experiments.

2-Fluoro-3-hydroxybenzonitrile is a moderately polar aromatic compound, a characteristic derived from its trifunctional structure: a hydrophobic benzene ring, a polar hydroxyl group, and a polar nitrile group.[2][3] This unique combination presents specific challenges, primarily related to achieving symmetrical peak shapes and high resolution from complex reaction mixtures. This guide will walk you through these challenges with practical, actionable solutions.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent problems encountered during the chromatographic purification of 2-Fluoro-3-hydroxybenzonitrile. Each issue is broken down into probable causes and a series of recommended solutions grounded in chromatographic principles.

Problem 1: Significant Peak Tailing

You observe that the peak for 2-Fluoro-3-hydroxybenzonitrile is asymmetrical, with a pronounced "tail." This is the most common issue for polar analytes containing acidic protons, like the phenolic group on this molecule.[4]

Probable Causes & Solutions:

  • Secondary Silanol Interactions: The primary cause of peak tailing for polar compounds is often unwanted interaction between the analyte and acidic residual silanol groups on the silica surface of the stationary phase.[4][5][6] The phenolic hydroxyl group of your analyte is particularly susceptible to this.

    • Solution 1: Adjust Mobile Phase pH. By lowering the mobile phase pH (e.g., to pH 2.5-3.0), you can fully protonate the silanol groups, minimizing these secondary interactions.[4] A common approach is to add 0.1% formic acid or trifluoroacetic acid to the mobile phase.[7] Be mindful that standard silica columns should not be used below pH 3 to avoid silica dissolution; for low pH work, use a specifically designed column, such as an Agilent ZORBAX Stable Bond (SB).[4]

    • Solution 2: Use a High-Purity, End-Capped Column. Modern, high-purity silica columns have a lower concentration of metal contaminants and residual silanols. Furthermore, "end-capped" columns have had most of their residual silanols chemically deactivated with a small silylating agent, effectively shielding them from interacting with polar analytes.[4][5]

    • Solution 3: Increase Buffer Strength. Using a buffer in the mobile phase helps maintain a consistent pH and can mask residual silanol activity, leading to improved peak symmetry.[5][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5]

    • Solution: Dilute your sample and inject a smaller mass of the compound. If the peak shape improves, overload was the issue. Consider using a column with a larger diameter or a higher capacity stationary phase if a larger sample load is necessary.[5]

  • Extra-Column Effects: Peak broadening and tailing can be introduced by the HPLC system itself, such as excessive tubing length or diameter between the injector, column, and detector.[6]

    • Solution: Minimize the length and internal diameter of all connecting tubing to reduce dead volume.[6]

Troubleshooting Workflow for Peak Tailing

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.

G start Peak Tailing Observed check_overload Is the sample concentration high? start->check_overload dilute Dilute sample and re-inject check_overload->dilute Yes check_column Switch to a new, high-quality end-capped column check_overload->check_column No shape_improves Peak shape improves? dilute->shape_improves overload_cause Cause: Column Overload shape_improves->overload_cause Yes shape_improves->check_column No end System Optimized overload_cause->end shape_improves2 Peak shape improves? check_column->shape_improves2 column_cause Cause: Poor Column Quality (Silanol Interactions) shape_improves2->column_cause Yes adjust_ph Lower mobile phase pH (e.g., add 0.1% Formic Acid) shape_improves2->adjust_ph No column_cause->end shape_improves3 Peak shape improves? adjust_ph->shape_improves3 ph_cause Cause: Mobile Phase pH (Analyte/Silanol Ionization) shape_improves3->ph_cause Yes check_system Check for extra-column effects (tubing, connections) shape_improves3->check_system No ph_cause->end check_system->end

Caption: A decision tree for troubleshooting peak tailing.

Problem 2: Poor Resolution from Impurities

Your target compound is co-eluting with a starting material or a by-product, making it difficult to isolate a pure fraction.

Probable Causes & Solutions:

  • Suboptimal Stationary Phase Choice: The default C18 stationary phase may not provide sufficient selectivity for structurally similar aromatic compounds.

    • Solution: Utilize alternative stationary phase chemistries that offer different retention mechanisms.[8][9] Given the aromatic nature of 2-Fluoro-3-hydroxybenzonitrile, phases that promote pi-pi interactions are excellent choices.[8] Consider a Biphenyl or Phenyl-Hexyl phase. A FluoroPhenyl phase can also offer unique selectivity for fluorinated compounds.[8][9]

  • Incorrect Mobile Phase Composition: The ratio and type of organic solvent can dramatically alter selectivity.[7]

    • Solution 1: Optimize Organic Modifier Percentage. Perform a gradient elution from a low to a high percentage of organic modifier (e.g., 10% to 90% Acetonitrile in water) to determine the approximate elution strength needed. Then, run several isocratic methods around that percentage to fine-tune the resolution.

    • Solution 2: Test Different Organic Solvents. Acetonitrile, methanol, and tetrahydrofuran (THF) have different properties and can provide alternative separation selectivity.[10][11] If two peaks are unresolved with acetonitrile, switching to methanol may resolve them.[7] A "solvent triangle" approach can systematically optimize the mobile phase composition.[11]

Problem 3: Shifting Retention Times

The retention time of your compound varies significantly between injections, making peak identification and fraction collection unreliable.

Probable Causes & Solutions:

  • Unbuffered Mobile Phase: The retention of an ionizable compound like 2-Fluoro-3-hydroxybenzonitrile is highly sensitive to the pH of the mobile phase.[12] Minor variations in an unbuffered mobile phase can cause significant shifts.

    • Solution: Incorporate a buffer system into your mobile phase to maintain a stable pH.[13] Choose a buffer with a pKa close to the desired pH. For example, a formate buffer is suitable for pH ranges between 2.8 and 4.8.

  • Column Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and chromatographic selectivity.

    • Solution: Use a column thermostat to maintain a constant, slightly elevated temperature (e.g., 30-40 °C). This not only improves reproducibility but can also lower backpressure and improve efficiency.

  • Insufficient Column Equilibration: If you are running a gradient, the column may not have fully returned to its initial condition before the next injection.

    • Solution: Ensure your gradient method includes a sufficient "post-run" or "equilibration" time at the starting mobile phase composition. This should be at least 5-10 column volumes.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase to start with for purifying 2-Fluoro-3-hydroxybenzonitrile?

For method development, a modern, end-capped C18 column is a reasonable starting point due to its versatility. However, given the analyte's aromatic and polar nature, a Phenyl-based column (like Phenyl-Hexyl) is often a superior choice.[8] It provides a different selectivity mechanism (pi-pi interactions) that can be highly effective for separating aromatic compounds from their related impurities.[14]

Stationary PhasePrimary InteractionSuitability for 2-Fluoro-3-hydroxybenzonitrile
C18 (Octadecylsilane) HydrophobicGood general-purpose starting point. May require mobile phase modifiers to prevent tailing.[14]
Biphenyl / Phenyl-Hexyl Pi-Pi, HydrophobicHighly Recommended. Excellent for resolving aromatic and moderately polar compounds.[8][14]
FluoroPhenyl Dipole-Dipole, Pi-PiRecommended. Offers unique selectivity for fluorinated analytes and can retain polar compounds.[8][9]
Polar-Embedded Hydrophobic, H-BondingGood choice. Resistant to "hydrophobic collapse" in highly aqueous mobile phases and shields silanols.[6][14]

Q2: How should I approach mobile phase selection and optimization?

The goal is to find a mobile phase that provides a retention factor (k) between 2 and 10 for your compound.[7]

  • Select Solvents: For reversed-phase HPLC, start with high-purity (HPLC grade) water and an organic modifier like acetonitrile or methanol.[15] Acetonitrile is often preferred for its low viscosity and UV transparency.[15]

  • Add an Acidifier: To control peak shape, begin by adding 0.1% formic acid to both your aqueous (Solvent A) and organic (Solvent B) phases. This will set the pH to ~2.7, suppressing silanol activity.[7]

  • Run a Scouting Gradient: A fast linear gradient from 5-95% Solvent B over 10-15 minutes is an efficient way to determine the approximate organic solvent percentage required to elute your compound.

  • Optimize the Separation: Based on the scouting run, you can either refine the gradient to improve resolution around your target peak or develop an isocratic method for simpler, faster purification.[13]

Q3: When should I use preparative HPLC versus flash chromatography?

  • Flash Chromatography is ideal for purifying larger quantities of material (grams to kilograms) when the required purity is moderate and the separation from impurities is not overly challenging. It is faster and more cost-effective for bulk purification.

  • Preparative HPLC is used when very high purity (>99%) is required or when separating very closely eluting impurities or isomers. It is suitable for smaller quantities (milligrams to grams) and offers much higher resolution than flash chromatography. For final purification of a drug development candidate, preparative HPLC is the standard.

Q4: Is it possible to purify 2-Fluoro-3-hydroxybenzonitrile by recrystallization?

Yes, recrystallization is a viable and highly effective technique for purifying solid compounds and should be considered, especially after an initial chromatographic cleanup.[16][17] The key is to find a suitable solvent or solvent system where the compound has low solubility at room temperature but high solubility at an elevated temperature.[17] Impurities should either remain in the cooled solution or be insoluble in the hot solvent.[16] A screening of common lab solvents (e.g., ethanol/water, ethyl acetate/heptane, toluene) would be the first step.

Appendix: Experimental Protocols

Protocol A: General Purification Workflow

This diagram illustrates the logical flow from a crude reaction mixture to a final, purified product.

G crude Crude Reaction Mixture prepare_sample Sample Preparation (Dissolve in mobile phase or DMSO, Filter through 0.45µm syringe filter) crude->prepare_sample scouting_run Analytical HPLC Scouting Run (Fast Gradient on C18 or Phenyl Column) prepare_sample->scouting_run method_dev Method Optimization (Adjust gradient, solvent, pH) scouting_run->method_dev prep_run Preparative HPLC Run (Inject sample, collect fractions) method_dev->prep_run analyze_fractions Analyze Fractions (Analytical HPLC or TLC) prep_run->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure evaporate Solvent Evaporation (Rotary Evaporator) pool_pure->evaporate final_product Final Purified Solid evaporate->final_product

Caption: A typical workflow for chromatographic purification.

Protocol B: Column Cleaning and Regeneration

If you experience high backpressure or deteriorating peak shape, your column may be contaminated.

  • Disconnect the Column: Disconnect the column from the detector to avoid contaminating it.

  • Reverse Flow Direction: Reverse the column and connect it to the injector. This will flush contaminants from the inlet frit directly to waste.[4]

  • Wash with a Series of Solvents: Sequentially pump at least 10-20 column volumes of each of the following solvents through the column:

    • Your mobile phase without buffer salts (e.g., Water/Acetonitrile) to remove any precipitated buffer.

    • 100% Water (HPLC Grade)

    • 100% Isopropanol

    • 100% Heptane or Hexane (if non-polar contaminants are suspected)

    • 100% Isopropanol

    • 100% Water

  • Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved.

References

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • MDPI. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]

  • Restek. (2019). Choosing Your LC Stationary Phase. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Hawach. (2025). Stationary Phase and Surface Chemistry of HPLC Columns. Retrieved from [Link]

  • Restek Corporation. (2019). Choosing Your LC Stationary Phase. YouTube. Retrieved from [Link]

  • The HPLC Lab. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • LibreTexts Chemistry. (2013). Using a Solvent Triangle to Optimize an HPLC Separation. Retrieved from [Link]

  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1000339-24-1| Chemical Name : 2-Fluoro-3-hydroxybenzonitrile. Retrieved from [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2-Fluoro-3-hydroxybenzonitrile suppliers and producers. Retrieved from [Link]

  • WorldOfChemicals. (n.d.). Chemical Intermediates: The Crucial Role of 2-Fluoro-3-hydroxybenzonitrile. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Fluoro-3-hydroxybenzonitrile (CAS 1000339-24-1). This versatile chemical intermediate is a crucial building block in the development of pharmaceuticals and specialized chemicals, prized for the unique reactivity conferred by its fluorine, hydroxyl, and nitrile functional groups.[1][2] However, its synthesis is not without challenges, and the presence of multiple functional groups can lead to a variety of side reactions, impacting both yield and purity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common synthetic challenges, structured in a question-and-answer format to directly address issues encountered during experimentation. We will explore the causality behind these side reactions and provide robust, validated protocols to mitigate them.

Section 1: Troubleshooting the Sandmeyer Reaction Route

The Sandmeyer reaction, which converts an aryl amine into a benzonitrile via a diazonium salt intermediate, is a common approach for this synthesis, typically starting from 2-fluoro-3-aminophenol.[3][4] While powerful, this pathway is sensitive to reaction conditions, and several side reactions can occur.

FAQ 1: My Sandmeyer reaction has a low yield, and I'm isolating 2-fluorophenol as a major byproduct. What is causing this?

Answer: The formation of 2-fluorophenol is a classic side reaction in Sandmeyer-type syntheses and points directly to the premature decomposition of the intermediate aryl diazonium salt.[3][5] The diazonium group (-N₂⁺) is an excellent leaving group (releasing N₂ gas), and in an aqueous acidic environment, water can act as a nucleophile, displacing the diazonium group to form a phenol.

Causality and Mechanism: The aryl diazonium salt exists in equilibrium. If the temperature is too high or if the subsequent cyanation step is too slow, the diazonium salt will react with water in the solvent. This reaction is often referred to by the German name Verkochung and is known to generate nucleophilic addition side products in addition to the desired product.[3]

Troubleshooting and Optimization Protocol:

  • Strict Temperature Control: The diazotization step (formation of the diazonium salt from the amine using nitrous acid) should be performed at 0-5 °C. Use an ice-salt bath to maintain this temperature range rigorously. Exceeding this temperature significantly increases the rate of decomposition.

  • Controlled Reagent Addition: Add the sodium nitrite solution slowly to the acidic solution of 2-fluoro-3-aminophenol. This prevents localized temperature spikes and minimizes the formation of excess nitrous acid, which can also contribute to decomposition.

  • Immediate Use of Diazonium Salt: Do not let the prepared diazonium salt solution sit for an extended period. Proceed immediately to the cyanation step.

  • Neutralization of Cyanation Slurry: The copper(I) cyanide solution should be prepared and kept cold. The cold diazonium salt solution should be added to the cold CuCN solution, not the other way around. This ensures that the diazonium salt encounters the cyanide nucleophile under optimal conditions, favoring the desired Sandmeyer reaction over decomposition.

FAQ 2: During the addition of my diazonium salt to the copper cyanide solution, I observe the formation of a deeply colored precipitate and significant gas evolution, but my final yield is poor. What's happening?

Answer: This observation strongly suggests the occurrence of an azo coupling side reaction. Aryl diazonium salts are electrophilic and can react with electron-rich aromatic compounds—including the starting 2-fluoro-3-aminophenol—to form highly colored azo compounds (dyes).

Causality and Mechanism: If the pH of the reaction mixture is not sufficiently acidic, unreacted 2-fluoro-3-aminophenol (which is electron-rich) can attack the diazonium salt, leading to the formation of an azo linkage (-N=N-). This is a common side reaction if the diazotization is incomplete or if local pH variations occur.

Troubleshooting Workflow:

Below is a logical workflow to diagnose and solve issues related to azo coupling and other Sandmeyer reaction side products.

Sandmeyer_Troubleshooting Start Low Yield / Impurities in Sandmeyer Reaction Check_Product Analyze Byproducts (TLC, GC-MS, NMR) Start->Check_Product Phenol Major Byproduct: 2-Fluorophenol Check_Product->Phenol Decomposition Azo Major Byproduct: Colored Precipitate (Azo Dye) Check_Product->Azo Coupling Incomplete Significant Starting Material Remains Check_Product->Incomplete Incomplete Diazotization Fix_Phenol Troubleshooting: 1. Maintain Temp at 0-5°C 2. Use Diazonium Salt Immediately 3. Ensure Rapid Mixing in Cyanation Step Phenol->Fix_Phenol Fix_Azo Troubleshooting: 1. Ensure Sufficient Acid (pH < 2) 2. Slow NaNO₂ Addition 3. Check Purity of Starting Amine Azo->Fix_Azo Fix_Incomplete Troubleshooting: 1. Verify Stoichiometry of NaNO₂ 2. Check for Nitrite Purity (Moisture) 3. Increase Reaction Time for Diazotization (at 0-5°C) Incomplete->Fix_Incomplete Success Optimized Synthesis Fix_Phenol->Success Fix_Azo->Success Fix_Incomplete->Success

Caption: Troubleshooting workflow for the Sandmeyer synthesis.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Routes

An alternative strategy involves a nucleophilic aromatic substitution (SNAr) reaction, such as the Halex process, where a leaving group (typically chlorine) on an activated aromatic ring is displaced by a fluoride ion.[6][7] For this synthesis, a plausible precursor would be 2-chloro-3-hydroxybenzonitrile.

FAQ 3: My attempt to fluorinate 2-chloro-3-hydroxybenzonitrile using KF is extremely slow and gives a low yield. How can I improve this reaction?

Answer: The Halex reaction is most effective on aromatic rings that are "activated" by strongly electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.[7][8] In 2-chloro-3-hydroxybenzonitrile, the hydroxyl group is electron-donating by resonance, which deactivates the ring towards nucleophilic attack, making the reaction sluggish.

Causality and Optimization:

  • Solvent Choice is Critical: The reaction requires a polar aprotic solvent to solvate the potassium cation, leaving the fluoride anion "naked" and highly nucleophilic. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices, with DMSO often giving superior results due to its high polarity.[8][9][10]

  • Anhydrous Conditions: Potassium fluoride is hygroscopic. Any water present will hydrate the fluoride ion, drastically reducing its nucleophilicity. Ensure the KF is thoroughly dried (e.g., by spray-drying or heating under vacuum) and the solvent is anhydrous.

  • Temperature: Halex reactions often require high temperatures (150–250 °C) to proceed at a reasonable rate.[6] Carefully increase the reaction temperature while monitoring for decomposition.

  • Phase-Transfer Catalysis: Since the reaction is often heterogeneous, a phase-transfer catalyst (PTC) can be employed to shuttle the fluoride anion from the solid KF into the organic phase. Quaternary ammonium or phosphonium salts are effective for this purpose.[7][9]

Optimized Protocol for Sluggish Halex Reactions:

ParameterStandard ConditionOptimized ConditionRationale
Fluoride Source Standard KFSpray-dried KF or CsFIncreases solubility and reactivity of F⁻.
Solvent DMFAnhydrous DMSO or SulfolaneSuperior solvation of cation, enhancing F⁻ nucleophilicity.[8]
Temperature 120-150 °C160-200 °C (monitor closely)Overcomes the high activation energy of the deactivated substrate.
Additives NonePhase-Transfer Catalyst (e.g., Tetrabutylammonium bromide)Facilitates the transfer of F⁻ into the reaction phase.[7]

Section 3: Troubleshooting Formylation and Subsequent Nitrile Formation

A multi-step route could involve the ortho-formylation of 2-fluorophenol to produce 2-fluoro-3-hydroxybenzaldehyde, followed by the conversion of the aldehyde group into a nitrile. Formylation reactions, however, are prone to regioselectivity issues and byproduct formation.[11]

FAQ 4: My formylation of 2-fluorophenol using the Duff reaction is producing a significant amount of dark, insoluble polymer. What causes this and how can I prevent it?

Answer: The formation of a dark polymer or resin is a known side reaction in the formylation of phenols, especially under acidic conditions using a formaldehyde equivalent like hexamethylenetetramine (HMTA) in the Duff reaction.[12] This occurs via repeated hydroxymethylation and subsequent condensation, leading to phenol-formaldehyde resin formation.

Causality and Mitigation:

  • Mechanism: The reaction proceeds through electrophilic aromatic substitution. Over-reaction can occur where the initially formed hydroxybenzaldehyde reacts further with the formylating agent, leading to polymerization.

  • Stoichiometry Control: The primary method to prevent polymerization is to carefully control the stoichiometry. Using a minimal excess of the formylating agent (HMTA) can favor the desired mono-formylation.[12]

  • Temperature Management: Excessively high temperatures accelerate the polymerization side reaction. Maintain the lowest possible temperature that allows the formylation to proceed at a reasonable rate.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the formation of the desired product by Thin Layer Chromatography (TLC) or HPLC and quench the reaction once the starting material is consumed or the product concentration is maximized.[12]

Experimental Protocol: Minimizing Polymer Formation in Duff Reaction

  • Reagent Preparation: In a fume hood, dissolve 2-fluorophenol (1 equivalent) in trifluoroacetic acid (TFA).

  • Stoichiometry: Add hexamethylenetetramine (HMTA) (1.1 to 1.5 equivalents) portion-wise to the solution while stirring and maintaining the temperature below 30°C.

  • Controlled Heating: Gently heat the reaction mixture to 65-75°C. Do not exceed 80°C.

  • Reaction Monitoring: Withdraw small aliquots every 15-30 minutes and analyze by TLC to monitor the disappearance of the starting material and the appearance of the product spot.

  • Workup: Once the reaction is deemed complete, cool the mixture to room temperature, dilute with cold water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The prompt quenching and workup will help minimize further side reactions.

Below is a diagram illustrating the logical relationship between reaction parameters and the formation of the desired product versus side products in phenol formylation.

Formylation_Logic Start Phenol Formylation Temp Reaction Temperature Start->Temp Stoich Stoichiometry (HMTA:Phenol) Start->Stoich Time Reaction Time Start->Time HighTemp High Temp (>80°C) Temp->HighTemp High LowTemp Optimal Temp (65-75°C) Temp->LowTemp Low HighStoich High Ratio (>2:1) Stoich->HighStoich High LowStoich Low Ratio (~1.1:1) Stoich->LowStoich Low LongTime Prolonged Time->LongTime High ShortTime Monitored & Quenched Time->ShortTime Low Polymer Side Product: Polymer/Resin Formation HighTemp->Polymer Product Desired Product: Mono-formylated Phenol LowTemp->Product HighStoich->Polymer LowStoich->Product LongTime->Polymer ShortTime->Product

Caption: Key parameter control to avoid resin formation.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzonitrile.
  • BenchChem. (2025).
  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • BenchChem. (2025).
  • Thiemann, T. et al. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. [Link]

  • Rostami, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Wikipedia. (2023). Formylation. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Vat-Val. (2023). Chemical Intermediates: The Crucial Role of 2-Fluoro-3-hydroxybenzonitrile. [Link]

  • Wikipedia. (2023). Halex process. [Link]

  • ACS GCI Pharmaceutical Roundtable. Halex Reaction. [Link]

  • Farkas, T., et al. (2015). Effects of different solvents on the Halex reaction of 4-nitro-chlorobenzene with KF, catalyzed by phosphonium ionic liquids. ResearchGate. [Link]

  • gChem Global. Halex Comparative Reaction. [Link]

  • gChem Global. Halex Reaction. [Link]

Sources

Technical Support Center: Purification of 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-3-hydroxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Fluoro-3-hydroxybenzonitrile, ensuring you achieve the desired purity for your critical applications.

I. Understanding the Impurity Profile of 2-Fluoro-3-hydroxybenzonitrile

Effective purification begins with a thorough understanding of the potential impurities. The impurity profile of 2-Fluoro-3-hydroxybenzonitrile is intrinsically linked to its synthetic route. A common pathway involves the nitration of 2-fluorotoluene, followed by reduction and subsequent hydrolysis or diazotization.

Common Impurities:

  • Isomeric Impurities: The nitration of 2-fluorotoluene can yield a mixture of isomers, with 2-fluoro-5-nitrotoluene being a common byproduct.[1] This can lead to the formation of 2-Fluoro-5-hydroxybenzonitrile in the final product, which can be challenging to separate due to its similar physical properties.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of precursors such as 2-fluoro-3-nitrotoluene or 2-fluoro-3-aminotoluene .

  • Byproducts of Side Reactions: Depending on the specific reagents and conditions used, other byproducts may form. For instance, hydrolysis of the nitrile group to a carboxylic acid can occur under certain pH and temperature conditions.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps can be carried over into the final product.

II. Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the purification of 2-Fluoro-3-hydroxybenzonitrile and provides actionable solutions based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My recrystallized 2-Fluoro-3-hydroxybenzonitrile is still showing significant isomeric impurity by HPLC. How can I improve the separation?

A1: Isomeric impurities, such as 2-Fluoro-5-hydroxybenzonitrile, often co-crystallize with the desired product. To enhance separation:

  • Solvent System Optimization: The choice of solvent is critical. A single solvent may not provide adequate selectivity. Experiment with a binary solvent system. A good starting point is a polar solvent in which the compound is soluble (e.g., ethanol, isopropanol) and a non-polar solvent in which it is less soluble (e.g., hexane, heptane). The goal is to find a ratio where the desired isomer has significantly lower solubility at cooler temperatures than the impurity.

  • Slow Cooling: Rapid cooling often traps impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by a gradual decrease in temperature using an ice bath. This promotes the formation of more ordered, purer crystals.

  • Seeding: Introducing a pure seed crystal of 2-Fluoro-3-hydroxybenzonitrile into the supersaturated solution can encourage selective crystallization of the desired isomer.

Q2: During recrystallization, my product "oils out" instead of forming crystals. What is causing this and how can I fix it?

A2: "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or when high concentrations of impurities are present. To resolve this:

  • Lower the Solvent Boiling Point: Switch to a lower-boiling point solvent or a solvent mixture.

  • Increase Solvent Volume: Add more of the hot solvent to decrease the saturation level, then cool slowly.

  • Solvent Polarity Adjustment: The polarity of the solvent can influence the solubility of the oil. Try adding a small amount of a miscible co-solvent to see if it encourages crystallization.

Q3: My purified product has a noticeable color. How can I decolorize it?

A3: Colored impurities are common in organic synthesis. To remove them:

  • Activated Charcoal Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% by weight). Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.

III. Detailed Purification and Analytical Protocols

To ensure the highest standards of scientific integrity, the following protocols are provided as a comprehensive guide for the purification and analysis of 2-Fluoro-3-hydroxybenzonitrile.

A. Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[2]

Protocol: Binary Solvent Recrystallization

  • Solvent Selection: Through small-scale trials, determine a suitable binary solvent system. A common starting point for fluorinated benzonitriles is an ethanol/water or ethyl acetate/hexane mixture.

  • Dissolution: In a flask, dissolve the crude 2-Fluoro-3-hydroxybenzonitrile in the minimum amount of the hot "good" solvent (the one in which it is more soluble).

  • Addition of "Bad" Solvent: While the solution is still hot, slowly add the "bad" solvent (the one in which it is less soluble) dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 1: Recrystallization Solvent System Troubleshooting

IssuePotential CauseRecommended Action
Low RecoveryToo much solvent used.Concentrate the filtrate and cool again to recover more product.
Product is too soluble in the chosen solvent system.Select a solvent system with lower solubility for the product at cold temperatures.
Poor PurityInefficient separation of impurities.Optimize the solvent ratio and cooling rate.
Impurities have very similar solubility.Consider an alternative purification method like column chromatography.
B. Purification by Column Chromatography

For challenging separations, particularly with isomeric impurities, column chromatography provides a higher degree of purification.

Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography) as the stationary phase.

  • Mobile Phase (Eluent) Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexane. The ideal Rf value for the desired compound on TLC should be between 0.2 and 0.4.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Fluoro-3-hydroxybenzonitrile.

TLC Solvent System for Isomer Separation:

A mixture of 30-40% ethyl acetate in hexane is often effective for separating isomeric fluorinated hydroxybenzonitriles. Visualization can be achieved under UV light (254 nm).

C. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential analytical technique for accurately determining the purity of 2-Fluoro-3-hydroxybenzonitrile and quantifying any impurities.[3] A stability-indicating method can also be developed to monitor for degradation products over time.[4]

Protocol: Reverse-Phase HPLC (RP-HPLC)

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient elution is often necessary for separating a range of impurities with different polarities. A typical mobile phase would consist of:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).

    • Solvent B: Acetonitrile or methanol.[6]

  • Gradient Program (Starting Point):

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 220 nm or 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Table 2: HPLC Troubleshooting

IssuePotential CauseRecommended Action
Poor Peak Shape (Tailing)Silanol interactions with basic impurities.Add a modifier like formic acid or trifluoroacetic acid to the mobile phase.
Column degradation.Replace the column.
Poor ResolutionInappropriate mobile phase composition.Optimize the gradient profile or try a different organic solvent (methanol vs. acetonitrile).
Unsuitable stationary phase.Experiment with a different column chemistry (e.g., phenyl-hexyl).
Ghost PeaksContaminated mobile phase or injector.Use fresh HPLC-grade solvents and flush the injector.

IV. Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification and analysis processes.

PurificationWorkflow Crude Crude 2-Fluoro-3- hydroxybenzonitrile Recrystallization Recrystallization Crude->Recrystallization Initial Purification HPLC_Analysis Purity Analysis (HPLC) Recrystallization->HPLC_Analysis Check Purity ColumnChrom Column Chromatography ColumnChrom->HPLC_Analysis Re-check Purity HPLC_Analysis->ColumnChrom Further Purification Needed Pure_Product Pure Product (>99%) HPLC_Analysis->Pure_Product Purity Meets Spec

Caption: General purification and analysis workflow for 2-Fluoro-3-hydroxybenzonitrile.

TroubleshootingRecrystallization Start Recrystallization Issue Q1 Isomeric Impurity Present? Start->Q1 Q2 Product Oiling Out? Start->Q2 Q3 Colored Solution? Start->Q3 Sol1 Optimize Solvent System Slow Cooling Seeding Q1->Sol1 Yes Sol2 Lower Boiling Point Solvent Increase Solvent Volume Q2->Sol2 Yes Sol3 Treat with Activated Charcoal Hot Filtration Q3->Sol3 Yes

Caption: Troubleshooting guide for common recrystallization issues.

V. References

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved January 12, 2026, from [Link]

  • Lunn, G. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 694-703.

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved January 12, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN101177400A - Method for producing 2-fluorin-3-nitrotoluene. Retrieved January 12, 2026, from

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Fluoro-3-hydroxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-hydroxybenzonitrile (CAS 1000339-24-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. As a versatile building block in the pharmaceutical and fine chemical industries, the efficient synthesis of 2-Fluoro-3-hydroxybenzonitrile is of significant interest.[1] This document provides a detailed examination of common synthetic routes, offering insights into reaction optimization and solutions to frequently encountered challenges.

Synthetic Strategies Overview

The synthesis of 2-Fluoro-3-hydroxybenzonitrile can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, scalability, and safety considerations. This guide will focus on three primary, field-proven methods:

  • The Sandmeyer Reaction: Starting from 2-fluoro-3-aminophenol, this classical method introduces the nitrile functionality via a diazonium salt intermediate.[2][3]

  • The Rosenmund-von Braun Reaction: This approach involves the cyanation of an aryl halide, typically 3-bromo-2-fluorophenol, using a copper cyanide reagent.[4][5]

  • Two-Step Synthesis via an Aldehyde Intermediate: This pathway proceeds through the formation of 2-fluoro-3-hydroxybenzaldehyde, which is then converted to the desired nitrile.

The following sections will delve into the specifics of each route, providing detailed protocols, troubleshooting guides, and FAQs to assist you in optimizing your experimental outcomes.

Route 1: The Sandmeyer Reaction of 2-Fluoro-3-aminophenol

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including the nitrile group.[2][3] The reaction proceeds via the diazotization of an aniline derivative, followed by a copper(I)-catalyzed nucleophilic substitution.[2][6]

Reaction Workflow

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation A 2-Fluoro-3-aminophenol B NaNO2, aq. HCl 0-5 °C A->B Reacts with C 2-Fluoro-3-hydroxyphenyldiazonium chloride (in situ) B->C Forms D CuCN, KCN Heat C->D Reacts with E 2-Fluoro-3-hydroxybenzonitrile D->E Yields

Caption: Workflow for the Sandmeyer reaction synthesis of 2-Fluoro-3-hydroxybenzonitrile.

Experimental Protocol

Part A: Diazotization of 2-Fluoro-3-aminophenol

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-fluoro-3-aminophenol in an aqueous solution of hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part B: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

  • Slowly add the cold diazonium salt solution from Part A to the copper cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide & FAQs
Issue Potential Cause(s) Recommended Solution(s)
Low yield of diazonium salt - Incomplete dissolution of the aminophenol.- Temperature too high during diazotization, leading to decomposition.- Incorrect stoichiometry of reagents.- Ensure the aminophenol is fully dissolved in the acidic solution before adding sodium nitrite.- Maintain a strict temperature control between 0-5 °C.[7]- Use a slight excess of sodium nitrite to ensure complete reaction.
Formation of tar-like byproducts - Decomposition of the diazonium salt, especially at elevated temperatures.- Side reactions of the diazonium salt with the solvent or other nucleophiles.- Use the freshly prepared diazonium salt solution immediately in the cyanation step.- Avoid excessive heating during the cyanation step.
Low yield in the cyanation step - Inactive copper(I) cyanide catalyst.- Incomplete decomposition of the diazonium salt.- The counterion of the copper(I) salt does not match the conjugate base of the acid used for diazotization, leading to a mixture of products.[6]- Use freshly prepared or high-quality copper(I) cyanide.- Ensure the reaction is allowed to proceed to completion by monitoring nitrogen evolution and using TLC.- Match the halide in the copper salt to the acid used (e.g., use CuCl with HCl).[6]
Product is contaminated with phenolic impurities - Hydrolysis of the diazonium salt to form a phenol.- Maintain low temperatures during diazotization and add the diazonium salt solution to the cyanide solution (not the other way around).

FAQ:

  • Q: Why is it critical to maintain a low temperature during diazotization?

    • A: Aryl diazonium salts are generally unstable and can decompose at higher temperatures, leading to the formation of unwanted byproducts and a lower yield of the desired product.[8] Maintaining a temperature between 0-5 °C is crucial for the stability of the diazonium salt intermediate.[7]

  • Q: Can I use other copper salts for the cyanation step?

    • A: Copper(I) cyanide is the most effective catalyst for the Sandmeyer cyanation.[2] While other copper(I) salts are used for halogenation, CuCN is specific for the introduction of the nitrile group.

  • Q: What are the common side reactions in a Sandmeyer cyanation?

    • A: The primary side reaction is the hydrolysis of the diazonium salt to form the corresponding phenol. Other potential side reactions include the formation of biaryl compounds.[2]

Route 2: The Rosenmund-von Braun Reaction of 3-Bromo-2-fluorophenol

The Rosenmund-von Braun reaction is a classic method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[4][5] This reaction typically requires high temperatures, but recent modifications have allowed for milder reaction conditions.[9][10]

Reaction Workflow

Rosenmund_von_Braun_Workflow A 3-Bromo-2-fluorophenol B CuCN High-boiling solvent (e.g., DMF, NMP) Heat A->B Reacts with C 2-Fluoro-3-hydroxybenzonitrile B->C Yields

Caption: Workflow for the Rosenmund-von Braun synthesis.

Experimental Protocol
  • To a flask containing a high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), add 3-bromo-2-fluorophenol and copper(I) cyanide.[11]

  • Heat the mixture under a nitrogen atmosphere to a high temperature (typically 150-200 °C) for several hours.[5][11]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide & FAQs
Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion - Insufficient reaction temperature or time.- Impure starting materials or reagents.- Deactivation of the copper cyanide.- Ensure the reaction is heated to the required temperature for a sufficient duration.[5]- Use pure 3-bromo-2-fluorophenol and high-quality CuCN.- Consider using a co-solvent or an additive like L-proline to facilitate the reaction at a lower temperature.[9][10]
Formation of dark, polymeric material - High reaction temperatures can lead to decomposition of the starting material or product.- Optimize the reaction temperature and time to maximize conversion while minimizing degradation.- Explore the use of milder conditions with a catalyst system, such as a palladium catalyst with a cyanide source.[12]
Difficult product isolation - The use of a high-boiling solvent makes removal difficult.- Formation of stable copper complexes with the product.- Use the minimum amount of high-boiling solvent necessary.- Ensure a thorough workup with an acidic ferric chloride solution to break up copper complexes.
Hydrolysis of the nitrile group - Presence of water at high temperatures.- Use anhydrous solvents and reagents and conduct the reaction under a dry, inert atmosphere.

FAQ:

  • Q: The traditional Rosenmund-von Braun reaction requires very high temperatures. Are there any milder alternatives?

    • A: Yes, modern variations of this reaction have been developed. The use of palladium catalysts with cyanide sources like zinc cyanide can allow the reaction to proceed at lower temperatures.[12] Additionally, the use of ligands such as L-proline with copper(I) cyanide has been shown to promote the reaction at significantly lower temperatures (80-120 °C).[9][10]

  • Q: Why is an acidic ferric chloride workup necessary?

    • A: The copper salts can form complexes with the nitrile product and other species in the reaction mixture. The acidic ferric chloride solution helps to break down these complexes, facilitating the isolation of the desired product.

  • Q: Can I use other halogenated precursors besides 3-bromo-2-fluorophenol?

    • A: While aryl bromides and iodides are commonly used, aryl chlorides are generally less reactive in this type of cyanation.[12] The reactivity order is typically I > Br > Cl.

Route 3: Two-Step Synthesis via 2-Fluoro-3-hydroxybenzaldehyde

This synthetic route involves the initial preparation of 2-fluoro-3-hydroxybenzaldehyde, followed by its conversion to the corresponding nitrile. This approach can be advantageous if the aldehyde is readily available or can be synthesized in high yield.

Reaction Workflow

Aldehyde_to_Nitrile_Workflow cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Nitrile Formation A 2-Fluorophenol B Formylation Reagent (e.g., Duff reaction or Reimer-Tiemann reaction) A->B Reacts with C 2-Fluoro-3-hydroxybenzaldehyde B->C Forms D Hydroxylamine hydrochloride C->D Forms oxime with E Dehydrating agent (e.g., SOCl2, Ac2O) D->E Dehydrates with F 2-Fluoro-3-hydroxybenzonitrile E->F

Sources

Technical Support Center: A Guide to the Handling and Application of 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-3-hydroxybenzonitrile (CAS 1000339-24-1). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical information, safety protocols, and troubleshooting advice for the effective use of this versatile chemical intermediate. As a key building block in the synthesis of pharmaceuticals and other specialized chemicals, a thorough understanding of its properties and handling is paramount for experimental success and laboratory safety.[1][2][3]

Section 1: Frequently Asked Questions (FAQs) - Core Safety and Handling

This section addresses the most common initial questions regarding the safe handling, storage, and disposal of 2-Fluoro-3-hydroxybenzonitrile.

Q1: What are the primary hazards associated with 2-Fluoro-3-hydroxybenzonitrile?

A1: 2-Fluoro-3-hydroxybenzonitrile is classified as a hazardous substance. The primary hazards include:

  • Acute Toxicity: It is harmful if swallowed or in contact with skin.

  • Skin Irritation: It can cause skin irritation.

  • Serious Eye Irritation: It is known to cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[4]

All personnel should consult the Material Safety Data Sheet (MSDS) before handling this compound.[4][5]

Q2: What personal protective equipment (PPE) is mandatory when working with this compound?

A2: A comprehensive PPE strategy is essential to minimize exposure. The following should be worn at all times when handling 2-Fluoro-3-hydroxybenzonitrile:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter may be necessary.

Q3: What are the proper storage conditions for 2-Fluoro-3-hydroxybenzonitrile?

A3: To ensure the stability and integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is incompatible with strong oxidizing agents, so it should be stored away from such materials.[6]

Q4: What is the correct procedure for disposing of waste containing 2-Fluoro-3-hydroxybenzonitrile?

A4: Waste containing this compound must be treated as hazardous waste. It should be disposed of in a sealed, properly labeled container and managed by a licensed waste disposal company. Always adhere to local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.

Q5: What should I do in case of accidental exposure?

A5: Immediate action is critical in the event of an exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Section 2: Experimental Workflow - O-Alkylation (Williamson Ether Synthesis)

The phenolic hydroxyl group of 2-Fluoro-3-hydroxybenzonitrile is a common site for synthetic modification, with O-alkylation being a frequent transformation. The Williamson ether synthesis is a robust method for this purpose.[5][7][8] Below is a representative protocol.

Diagram of the Williamson Ether Synthesis Workflow

WilliamsonEtherSynthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents: 2-Fluoro-3-hydroxybenzonitrile Alkyl Halide (e.g., R-Br) Base (e.g., K2CO3) Solvent (e.g., DMF) setup Reaction Setup: Inert atmosphere (N2/Ar) Dry glassware reagents->setup base_add Add Base & Substrate setup->base_add alkyl_halide_add Add Alkyl Halide base_add->alkyl_halide_add heating Heat Reaction (e.g., 60-80 °C) alkyl_halide_add->heating monitoring Monitor by TLC heating->monitoring quench Quench with Water monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_conc Dry & Concentrate wash->dry_conc purify Purify (Column Chromatography) dry_conc->purify final_product final_product purify->final_product Characterize (NMR, MS)

Caption: Workflow for the O-alkylation of 2-Fluoro-3-hydroxybenzonitrile.

Detailed Protocol

This protocol describes the O-alkylation of 2-Fluoro-3-hydroxybenzonitrile with an alkyl bromide using potassium carbonate as the base.

Materials:

  • 2-Fluoro-3-hydroxybenzonitrile

  • Alkyl bromide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-Fluoro-3-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Causality: An inert atmosphere is crucial to prevent the reaction of the phenoxide intermediate with atmospheric oxygen or moisture. Anhydrous conditions are necessary as water can hydrolyze the alkyl halide and quench the phenoxide.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material (a concentration of 0.1-0.5 M is typical). Stir the suspension for 10-15 minutes at room temperature.

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate and subsequent phenoxide more nucleophilic.[9]

  • Reagent Addition: Add the alkyl bromide (1.1 eq) to the reaction mixture dropwise.

    • Causality: A slight excess of the alkylating agent helps to ensure complete conversion of the starting phenol.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Causality: Heating increases the rate of the Sₙ2 reaction. The choice of temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions like elimination, especially with secondary alkyl halides.[9]

  • TLC Monitoring: Spot the reaction mixture on a TLC plate alongside the starting material. A suitable eluent system might be a mixture of hexanes and ethyl acetate. Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., ferric chloride for phenols).[10][11][12] The reaction is complete when the starting phenol spot is no longer visible.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with deionized water (2x) and then with brine (1x).

    • Causality: Washing with water removes the DMF and inorganic salts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure O-alkylated product.

Section 3: Troubleshooting Guide

This section provides solutions to common problems that may be encountered during experiments with 2-Fluoro-3-hydroxybenzonitrile, particularly in the context of the Williamson ether synthesis.

Troubleshooting Flowchart

Troubleshooting cluster_causes Potential Causes & Solutions start Low or No Product Yield? incomplete_reaction Incomplete Reaction Check TLC for starting material. Solutions: - Increase reaction time/temperature. - Use a stronger base (e.g., NaH). - Ensure anhydrous conditions. start->incomplete_reaction elimination E2 Elimination Side Product (Alkene Formation) More likely with 2°/3° alkyl halides. Solutions: - Use a 1° alkyl halide if possible. - Lower the reaction temperature. - Use a milder base (e.g., Cs2CO3). start->elimination c_alkylation C-Alkylation Side Product Phenoxide is an ambident nucleophile. Solutions: - Use a polar aprotic solvent (DMF, DMSO). - Avoid protic solvents. start->c_alkylation nitrile_hydrolysis Nitrile Hydrolysis If reaction/work-up is strongly acidic/basic. Solutions: - Maintain neutral or mildly basic conditions. - Avoid prolonged heating in the presence of strong acid/base. start->nitrile_hydrolysis

Caption: Troubleshooting common issues in reactions with 2-Fluoro-3-hydroxybenzonitrile.

Q6: My reaction shows a low yield, and the starting material is still present on the TLC. What could be the issue?

A6: This indicates an incomplete reaction. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: The Williamson ether synthesis can be slow. Ensure you have allowed sufficient time for the reaction to go to completion. If the reaction has stalled, a modest increase in temperature may be beneficial.[13]

  • Base Strength: While potassium carbonate is often sufficient for phenols, a less acidic phenol might require a stronger base to achieve full deprotonation. The ortho-fluoro group has an electron-withdrawing inductive effect, which should increase the acidity of the phenol compared to phenol itself, making K₂CO₃ a suitable choice.[14][15][16] However, if deprotonation is incomplete, consider a stronger base like sodium hydride (NaH).

  • Reagent Quality: Ensure that your solvent is anhydrous and your reagents are of high purity. Water will quench the phenoxide and hydrolyze the alkyl halide.

Q7: I've isolated my product, but the NMR spectrum shows an unexpected alkene impurity. What happened?

A7: The formation of an alkene is a classic side reaction in the Williamson ether synthesis, arising from E2 elimination of the alkyl halide.[5][9] This is particularly problematic with secondary and tertiary alkyl halides.

  • Substrate Choice: The Sₙ2 reaction is highly sensitive to steric hindrance.[9][17] Whenever possible, use a primary alkyl halide. If synthesizing an ether with a secondary or tertiary alkyl group, the synthetic strategy should be designed such that the bulky group is on the phenoxide and the alkyl halide is primary (e.g., to make an isopropyl ether, use 2-fluoro-3-(isopropoxy)benzonitrile from the corresponding phenoxide and an isopropyl halide is less favorable than using the phenoxide and a propyl halide).

  • Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[9] Running the reaction at the lowest temperature that allows for a reasonable reaction rate can favor the desired Sₙ2 pathway.

Q8: My mass spectrometry results indicate a product with the same mass as my desired ether, but the NMR is inconsistent. What could this be?

A8: You may have formed a C-alkylated isomer. The phenoxide ion is an ambident nucleophile, meaning it can react on the oxygen (O-alkylation) or the aromatic ring (C-alkylation), typically at the positions ortho or para to the hydroxyl group.[5][9][18]

  • Solvent Choice: The selectivity between O- and C-alkylation is heavily influenced by the solvent. Polar aprotic solvents like DMF and DMSO favor O-alkylation.[9] Protic solvents can solvate the oxygen atom of the phenoxide, making it less nucleophilic and increasing the likelihood of C-alkylation.

Q9: During work-up or purification, I seem to be losing my product or it is degrading. What should I be aware of?

A9: The nitrile group can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures, leading to hydrolysis to the corresponding amide or carboxylic acid.[19][20][21][22]

  • Work-up Conditions: Ensure that any aqueous washes are neutral or only mildly basic. Avoid strong acids or bases during the work-up.

  • Purification: While silica gel is generally suitable for the purification of these compounds, prolonged exposure to acidic silica gel could potentially lead to degradation for very sensitive substrates. If degradation on silica is suspected, consider using deactivated silica gel or an alternative purification method.

Q10: The hydroxyl group seems to be interfering with another reaction I want to perform on the nitrile group. What can I do?

A10: In a multi-step synthesis, it may be necessary to protect the phenolic hydroxyl group to prevent it from interfering with subsequent reactions.

  • Protecting Groups: A variety of protecting groups are available for phenols.[23][24] The choice of protecting group will depend on the conditions of the subsequent reaction steps. For example, a silyl ether (e.g., TBDMS ether) is stable to many reaction conditions but can be cleaved with fluoride sources. A benzyl ether is robust but can be removed by hydrogenolysis.[23][25] The selection of a protecting group strategy is a critical aspect of synthetic design.

References

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  • Protection for Phenols and Catechols | Request PDF. (n.d.).
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  • 2-Fluoro-3-hydroxybenzonitrile , 98% , 1000339-24-1. (n.d.). CookeChem.
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  • Steric Effects in Hydrolysis of Hindered Amides and Nitriles1. (n.d.).
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021, January 28). RSC Publishing.
  • 2-fluoro-3-hydroxybenzonitrile | CAS No. 1000339-24-1. (n.d.). CyclicPharma.
  • Effect of Substituents on the Acidity of Phenols. (2023, December 18). Pharmaacademias.
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Technical Support Center: Synthesis of 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-hydroxybenzonitrile (CAS 1000339-24-1). This versatile building block is crucial in the development of novel pharmaceuticals and advanced materials. However, its multi-step synthesis presents unique challenges, particularly concerning byproduct formation that can complicate purification and impact final product purity.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established reaction mechanisms and practical laboratory experience. Our goal is to help you anticipate, identify, and mitigate the formation of common impurities, leading to a more efficient and robust synthetic process.

Section 1: Overview of a Common Synthetic Pathway

A prevalent strategy for synthesizing 2-Fluoro-3-hydroxybenzonitrile involves the demethylation of its methoxy precursor, 2-fluoro-3-methoxybenzonitrile. This precursor is often prepared from 2-fluoro-3-methoxyaniline via a Sandmeyer reaction. Understanding this pathway is key to pinpointing the origin of potential byproducts.

Synthesis_Pathway cluster_0 Step 1: Diazotization & Cyanation cluster_1 Step 2: Demethylation cluster_byproducts Potential Byproducts A 2-Fluoro-3-methoxyaniline B Aryl Diazonium Salt A->B NaNO₂, HCl 0-5°C C 2-Fluoro-3-methoxybenzonitrile B->C CuCN (Sandmeyer) Reflux BP1 2-Fluoro-3-methoxyphenol B->BP1 Premature decomposition D 2-Fluoro-3-hydroxybenzonitrile (Target Product) C->D Strong Acid (HBr) or Lewis Acid (BBr₃) Heat BP2 2-Fluoro-3-hydroxybenzamide D->BP2 Partial Nitrile Hydrolysis BP3 2-Fluoro-3-hydroxybenzoic Acid BP2->BP3 Full Nitrile Hydrolysis

Caption: Common synthetic route and key byproduct formation points.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My final product is contaminated with a significant amount of the starting material, 2-fluoro-3-methoxybenzonitrile. How can I drive the demethylation to completion?

A1: Root Cause & Solution

This is a classic case of incomplete reaction during the demethylation step. Cleavage of aryl methyl ethers requires harsh conditions, and insufficient reaction time, temperature, or reagent stoichiometry are the primary causes.

  • Causality: The methyl group on the oxygen atom is stable and requires a strong Lewis acid (like BBr₃, AlCl₃) or a potent nucleophilic agent in combination with a strong protic acid (like HBr) to be cleaved. The reaction proceeds via nucleophilic attack on the methyl carbon. If conditions are not forcing enough, the reaction will stall.

  • Troubleshooting Protocol:

    • Reagent Stoichiometry: For Lewis acids like BBr₃, ensure at least one equivalent is used per methoxy group, with an excess (typically 1.1 to 1.5 equivalents) often required to drive the reaction. For acids like HBr (48%), use it as the solvent or in a high concentration to ensure a sufficient excess.

    • Temperature and Time: These reactions are often slow at room temperature. Refluxing is common. It is critical to monitor the reaction's progress.

    • Reaction Monitoring (TLC/HPLC):

      • Prepare a TLC plate (e.g., silica gel with 3:1 Hexanes:Ethyl Acetate).

      • Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

      • The product, being a phenol, will be significantly more polar than the starting methoxy ether. You should see the spot for the SM disappear and a new, lower Rf spot for the product appear.

      • Continue heating until TLC or HPLC analysis shows complete consumption of the starting material.

Q2: During my workup, I'm isolating significant quantities of new, highly polar impurities. Mass spectrometry suggests they are the corresponding amide and carboxylic acid. What is causing this?

A2: Root Cause & Solution

You are observing the hydrolysis of the nitrile functional group. This is one of the most common side reactions in benzonitrile chemistry, converting the nitrile (-CN) first to an amide (-CONH₂) and then to a carboxylic acid (-COOH).

  • Causality: The hydrolysis is catalyzed by either strong acid or strong base, particularly at elevated temperatures. The workup for the demethylation step often involves quenching with water and subsequent neutralization, creating conditions ripe for this side reaction if not carefully controlled. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by water.

  • Preventative Measures & Protocol:

    • Maintain Low Temperatures: Perform all aqueous workup steps (quenching, neutralization, extraction) in an ice bath to minimize the rate of hydrolysis.

    • Avoid Prolonged Exposure to Strong Acid/Base: Neutralize the reaction mixture promptly but carefully. Avoid letting the mixture sit for extended periods at extreme pH values.

    • Modified Workup:

      • After the reaction is complete, cool the mixture to 0°C.

      • Slowly and carefully quench the reaction by pouring it over crushed ice.

      • Extract the product immediately into a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

      • Wash the organic layer with cold, saturated sodium bicarbonate solution to remove the acid catalyst, followed by a wash with cold brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo at a moderate temperature (<40°C).

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_further Further Hydrolysis to Carboxylic Acid Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ Intermediate1 R-C(OH)=N⁺H₂ ProtonatedNitrile->Intermediate1 + H₂O - H⁺ Amide R-C(=O)NH₂ Intermediate1->Amide Tautomerization Amide2 R-C(=O)NH₂ Acid R-C(=O)OH Amide2->Acid + H₂O (Acid or Base) - NH₃

Caption: Simplified mechanism of nitrile hydrolysis.

Q3: I'm performing the Sandmeyer reaction to introduce the nitrile group, but my yield is very low, and I've isolated 2-fluoro-3-methoxyphenol. What went wrong?

A3: Root Cause & Solution

The formation of a phenol during a Sandmeyer reaction is a tell-tale sign of premature decomposition of the aryl diazonium salt intermediate.

  • Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures. The C-N bond can cleave, releasing nitrogen gas (a very stable leaving group) to form an aryl cation. If this happens in the aqueous medium before the cyanide nucleophile can react, water will act as the nucleophile, leading to the corresponding phenol. The Sandmeyer reaction uses a copper(I) catalyst to facilitate a radical-nucleophilic substitution, which competes with this decomposition pathway.

  • Troubleshooting Protocol:

    • Strict Temperature Control: The diazotization step (reacting the aniline with sodium nitrite and acid) MUST be performed at 0-5°C. Use an ice-salt bath to maintain this temperature range. Add the sodium nitrite solution slowly, dropwise, ensuring the temperature does not rise.

    • Use Immediately: Do not store the diazonium salt solution. Use it immediately in the subsequent cyanation step.

    • Control the Cyanation Step: While the Sandmeyer cyanation itself often requires heating to proceed, the addition of the cold diazonium salt solution to the hot copper(I) cyanide solution should be done carefully and at a controlled rate to manage the effervescence of nitrogen gas and minimize side reactions.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Aside from those mentioned, are there other common byproducts to be aware of? Yes. Biaryl compounds can form during the Sandmeyer reaction via radical coupling mechanisms. Additionally, if your starting materials are not pure, you may carry over positional isomers (e.g., 4-fluoro-3-hydroxybenzonitrile or 3-fluoro-2-hydroxybenzonitrile) throughout the synthesis, which can be very difficult to separate from the final product. Always verify the purity of your starting materials by NMR or GC-MS.

FAQ 2: What is the best general method for purifying the final product, 2-Fluoro-3-hydroxybenzonitrile? A combination of techniques is often most effective.

  • Aqueous Wash: A wash with a weak base like a saturated sodium bicarbonate solution will remove acidic impurities like the carboxylic acid byproduct.

  • Column Chromatography: This is highly effective for separating the desired product from less polar impurities (like the methoxy precursor) and more polar impurities (like the amide). A silica gel column with a gradient elution system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) typically provides good separation.

  • Recrystallization: If a high-purity solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., toluene, ethanol/water) can be used to achieve excellent final purity.

FAQ 3: How can I confirm the identity of my product and its byproducts? A suite of analytical techniques is recommended:

  • ¹H and ¹⁹F NMR Spectroscopy: Will confirm the structure of the main product and help identify isomers or the presence/absence of the methoxy group.

  • Mass Spectrometry (MS): Provides the molecular weight of the components in your mixture, which is invaluable for identifying byproducts like the amide (+18 amu) or carboxylic acid (+19 amu).

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups: -OH (broad peak ~3300 cm⁻¹), -C≡N (sharp peak ~2230 cm⁻¹), and C=O (strong peak ~1700 cm⁻¹ if acid/amide is present).

Section 4: Byproduct Summary & Prevention

Byproduct NameCommon Origin StepRoot CausePreventative Measures
2-Fluoro-3-methoxybenzonitrile DemethylationIncomplete reactionIncrease reaction time/temperature; use excess reagent; monitor by TLC/HPLC.
2-Fluoro-3-hydroxybenzamide Workup/PurificationPartial hydrolysis of nitrileMaintain low temperatures during aqueous workup; avoid prolonged exposure to strong acid/base.
2-Fluoro-3-hydroxybenzoic Acid Workup/PurificationComplete hydrolysis of nitrileSame as for the amide; use mild workup conditions.
2-Fluoro-3-methoxyphenol Sandmeyer CyanationPremature diazonium salt decompositionMaintain strict temperature control (0-5°C) during diazotization.
Positional Isomers Starting MaterialsImpure starting materialsVerify the purity and identity of all starting materials before beginning the synthesis.

References

  • Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. (n.d.). MDPI. Retrieved from [Link]

  • Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Chemical Intermediates: The Crucial Role of 2-Fluoro-3-hydroxybenzonitrile. (n.d.). Boronpharm. Retrieved from [Link]

  • Converting Nitriles to Amides. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved from [Link]

  • Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of p-hydroxybenzonitrile. (n.d.). PrepChem.com. Retrieved from [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). Frontiers. Retrieved from [Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (2007). Google Patents.
  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021). WIPO Patentscope. Retrieved from [Link]

  • Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. (2006). Google Patents.
  • Evaluating Impurities in Drugs (Part II of III). (2013). Pharmaceutical Technology. Retrieved from [Link]

  • 2-Fluoro-3-hydroxybenzonitrile | 1000339-24-1. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid. (2011). Google Patents.
  • Method for the preparation of 2 hydroxybenzonitrile. (1997). Google Patents.
  • Benzonitrile-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

Technical Support Center: O-Alkylation of 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the O-alkylation of 2-fluoro-3-hydroxybenzonitrile. This guide is designed for researchers, synthetic chemists, and drug development professionals to navigate the complexities of this specific transformation. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the O-alkylation of 2-fluoro-3-hydroxybenzonitrile, a key intermediate in various synthesis pathways.[1][2][3][4] The electron-withdrawing nature of both the nitrile and fluorine groups increases the acidity of the phenolic proton, which influences the choice of base and reaction conditions.

Question 1: Why is my reaction showing low to no product yield?

Low or no yield is the most common issue. The root cause can typically be traced to one of four areas: incomplete deprotonation, suboptimal reaction conditions, poor reagent quality, or competing side reactions.

Root Cause Analysis & Solutions

A. Incomplete Deprotonation: The crucial first step is the quantitative formation of the phenoxide ion, which is the active nucleophile.[5] The hydroxyl group on 2-fluoro-3-hydroxybenzonitrile is more acidic than a simple phenol due to the electron-withdrawing effects of the adjacent fluorine and the nitrile group, but a suitable base is still paramount.

  • Weak Base: If you are using a mild base like potassium carbonate (K₂CO₃) and seeing poor conversion, it may be insufficient to fully deprotonate the phenol.[6]

    • Solution: Switch to a stronger base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices for ensuring complete deprotonation.[7][8] When using NaH, it should be added portion-wise at 0 °C to control the hydrogen gas evolution.[9]

  • Insufficient Base: Stoichiometry is critical.

    • Solution: Use at least 1.1 to 1.5 equivalents of base to ensure the reaction drives to completion.

B. Suboptimal Reaction Conditions: The Williamson Ether Synthesis is an SN2 reaction, and its rate is highly dependent on temperature and reaction time.[10]

  • Temperature Too Low: Insufficient thermal energy can lead to a sluggish or stalled reaction.[11]

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. For most alkyl halides, a range of 60-80 °C is effective.[9] Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material.

  • Reaction Time Too Short: Complex or sterically hindered alkylating agents may require longer reaction times.

    • Solution: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours), with periodic TLC monitoring to determine the point of maximum conversion.[9]

C. Poor Reagent Quality:

  • Wet Solvents/Reagents: Water will quench strong bases like NaH and can solvate the phenoxide, reducing its nucleophilicity.

    • Solution: Use anhydrous solvents and ensure your starting phenol is dry. If using K₂CO₃, ensure it is finely powdered and dried before use.

  • Degraded Alkylating Agent: Alkyl halides, especially iodides and bromides, can degrade over time.

    • Solution: Use a freshly opened bottle of the alkylating agent or purify it by distillation before use.

Troubleshooting Workflow: Low Yield

G start Low / No Yield Observed check_base 1. Verify Deprotonation - Is the base strong enough? - Is there sufficient stoichiometry (1.1-1.5 eq)? start->check_base check_conditions 2. Assess Reaction Conditions - Is temperature adequate (e.g., 60-80°C)? - Is reaction time sufficient? check_base->check_conditions Base is appropriate solution_base Action: Use stronger base (NaH, KOtBu) or increase stoichiometry. check_base->solution_base Base is inadequate check_reagents 3. Check Reagent Quality - Are solvents anhydrous? - Is alkylating agent pure? check_conditions->check_reagents Conditions are optimal solution_conditions Action: Increase temperature. Extend reaction time. Monitor via TLC. check_conditions->solution_conditions Conditions are suboptimal side_reactions 4. Investigate Side Reactions - Check TLC for unexpected spots. - Any evidence of C-alkylation? check_reagents->side_reactions Reagents are high quality solution_reagents Action: Use anhydrous solvents. Purify alkylating agent. check_reagents->solution_reagents Reagents are suspect end Yield should improve. side_reactions->end No major side products solution_side Action: See Q2 on Selectivity. Modify solvent or base. side_reactions->solution_side Side products detected

Troubleshooting decision tree for low product yield.
Question 2: My reaction is messy and I'm seeing multiple products. How can I improve selectivity for O-alkylation?

A common challenge in phenol alkylation is the competition between O-alkylation (forming the desired ether) and C-alkylation (forming a new C-C bond on the aromatic ring).[12][13] The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring.

Understanding O- vs. C-Alkylation
  • O-Alkylation: This is typically the kinetically favored product, meaning it forms faster, especially at lower temperatures. It proceeds via a standard SN2 pathway.[14]

  • C-Alkylation: This is often the thermodynamically favored product, forming under harsher conditions (higher temperatures, longer reaction times) where the kinetic O-alkylated product can revert and rearrange.[12][14]

Controlling Selectivity

The choice of solvent is the most powerful tool for controlling this selectivity.[12]

  • To Favor O-Alkylation (Desired): Use polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN).[12][15] These solvents solvate the cation of the base (e.g., K⁺) but leave the phenoxide oxygen anion relatively "naked" and highly nucleophilic, promoting attack at the oxygen.[16][17]

  • To Avoid C-Alkylation: Avoid polar protic solvents (e.g., water, ethanol). These solvents form strong hydrogen bonds with the phenoxide oxygen, effectively shielding it and making the carbon atoms of the ring more likely to act as the nucleophile.[12]

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways Phenoxide Phenoxide Intermediate (Ambident Nucleophile) O_Alk O-Alkylation (Kinetic Product) Phenoxide->O_Alk Favored in: Polar Aprotic Solvents (DMF, DMSO, MeCN) Lower Temperatures C_Alk C-Alkylation (Thermodynamic Product) Phenoxide->C_Alk Favored in: Polar Protic Solvents (H₂O, EtOH) Higher Temperatures

Solvent effects on O- vs. C-alkylation selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best base for the O-alkylation of 2-fluoro-3-hydroxybenzonitrile?

The "best" base depends on your specific alkylating agent and desired reaction conditions.

BaseTypeStrengthCommon SolventsKey Considerations
K₂CO₃ InorganicMildAcetone, MeCN, DMFGood for reactive alkyl halides (iodides, benzyl bromides). Safer and easier to handle. May require higher temperatures or longer times.[6]
Cs₂CO₃ InorganicModerateAcetone, MeCN, DMFMore soluble and often more effective than K₂CO₃, but more expensive. Can sometimes improve yields where K₂CO₃ fails.[8]
NaH HydrideStrongTHF, DMFExcellent for ensuring complete deprotonation, especially with less reactive alkyl halides. Requires anhydrous conditions and careful handling (flammable H₂ gas evolved).[9][10]
KOtBu AlkoxideStrongTHF, t-ButanolVery effective strong base. Can promote elimination (E2) side reactions with secondary or sterically hindered alkyl halides.[18]

Q2: How does the fluorine substituent impact the reaction?

The fluorine atom at the 2-position has two main effects:

  • Electronic: As a strongly electronegative atom, it acts as an electron-withdrawing group, increasing the acidity of the phenolic proton. This makes deprotonation slightly easier compared to an unsubstituted phenol.

  • Steric: It provides minor steric hindrance around the hydroxyl group, which could slightly slow the rate of reaction with very bulky alkylating agents. For most primary alkyl halides, this effect is negligible.

Q3: Can I use secondary or tertiary alkyl halides for this reaction?

  • Secondary Alkyl Halides (e.g., 2-bromopropane): This is challenging. The phenoxide is a strong nucleophile but also a reasonably strong base. With secondary halides, the SN2 (substitution, desired) and E2 (elimination, side product) pathways are in direct competition.[10] Using a polar aprotic solvent like DMSO can favor SN2, but significant elimination to form an alkene is still highly likely.[18]

  • Tertiary Alkyl Halides (e.g., tert-butyl bromide): This will not work. The reaction will proceed exclusively via an E2 mechanism, yielding only the elimination product (isobutylene). The Williamson ether synthesis fails for tertiary halides.[10][19]

Q4: How should I monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most effective method.

  • Setup: Use a suitable mobile phase (e.g., 20-30% Ethyl Acetate in Hexanes) to achieve good separation between your starting material (2-fluoro-3-hydroxybenzonitrile) and the less polar O-alkylated product.

  • Monitoring: Spot the reaction mixture alongside your starting material. The reaction is complete when the starting material spot has been completely consumed. This prevents running the reaction for an unnecessarily long time, which can lead to side product formation.[9]

Q5: What is a reliable general protocol to start with?

This protocol is a robust starting point for O-alkylation with a primary alkyl halide.

Protocol: Standard Williamson Ether Synthesis
  • Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask, add 2-fluoro-3-hydroxybenzonitrile (1.0 eq).

    • Add anhydrous DMF or acetonitrile (approx. 0.2-0.5 M concentration).

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for another 30 minutes. You should observe the cessation of H₂ evolution.

  • Addition of Alkylating Agent:

    • Add the primary alkyl halide (e.g., ethyl bromide, 1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction:

    • Heat the mixture to 60-80 °C.

    • Monitor the reaction progress by TLC every 1-2 hours until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy any excess NaH.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-fluoro-3-(alkoxy)benzonitrile.[9]

Sources

Preventing dimerization of 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

< Technical Support Center: 2-Fluoro-3-hydroxybenzonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-Fluoro-3-hydroxybenzonitrile (CAS 1000339-24-1). This document provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to address challenges encountered during its use, with a specific focus on preventing unwanted dimerization and side reactions. As a versatile building block in pharmaceutical and fine chemical synthesis, maintaining its stability and reactivity is paramount for successful outcomes[1].

Frequently Asked Questions (FAQs)

Q1: What is dimerization in the context of 2-Fluoro-3-hydroxybenzonitrile, and why is it a concern?

A1: Dimerization refers to a reaction where two molecules of 2-Fluoro-3-hydroxybenzonitrile combine to form a single larger molecule, or dimer. This is a significant concern as it consumes the starting material, reduces the yield of the desired product, and introduces a potentially difficult-to-remove impurity into the reaction mixture. The structure of this compound, featuring a nucleophilic hydroxyl group (-OH) and an electrophilic nitrile group (-C≡N) on an aromatic ring, makes it susceptible to self-reaction under certain conditions[2].

Q2: What is the most likely chemical mechanism for this dimerization?

A2: The most probable mechanism is a base-catalyzed intermolecular reaction. The process is initiated by the deprotonation of the acidic phenolic hydroxyl group by a base, forming a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the nitrile group on a second molecule. The resulting intermediate can then undergo further reaction or tautomerization to form a stable dimer. The presence of strong bases significantly accelerates this unwanted reaction[3][4].

G cluster_0 Step 1: Deprotonation (Base Catalyzed) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dimer Formation M1 2-Fluoro-3-hydroxybenzonitrile (Molecule 1) Phenoxide Nucleophilic Phenoxide Ion M1->Phenoxide + Base Base Base (e.g., OH⁻) Intermediate Imidate Intermediate Phenoxide->Intermediate Attacks Nitrile Carbon M2 2-Fluoro-3-hydroxybenzonitrile (Molecule 2) M2->Intermediate Dimer Stable Dimer Intermediate->Dimer Protonation/ Tautomerization

Caption: Proposed mechanism for base-catalyzed dimerization.

Q3: Which experimental conditions are most likely to promote dimerization?

A3: Several conditions can favor the formation of dimers:

  • Presence of Strong Bases: Reagents like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or even strong organic bases can readily deprotonate the phenol, initiating the dimerization cascade[5].

  • High Temperatures: Increased thermal energy can overcome the activation barrier for the dimerization reaction, leading to higher rates of side-product formation.

  • High Concentration: As dimerization is a bimolecular reaction, its rate is proportional to the square of the reactant concentration. Running reactions at high concentrations increases the probability of two molecules encountering each other.

  • Prolonged Reaction Times: Allowing reactions to proceed for extended periods, especially under harsh conditions, provides more opportunity for side reactions to occur.

Q4: How can I detect the formation of a dimer in my reaction mixture?

A4: Dimer formation can be identified by comparing the analytical data of your product mixture to that of the pure starting material. Key techniques include:

  • Thin Layer Chromatography (TLC): The dimer will likely have a different polarity and thus a different Rf value than the starting monomer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You would observe a new peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to exactly double the molecular weight of the monomer (Monomer MW = 137.11 g/mol ; Dimer MW = 274.22 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the mixture will show a new set of signals. The complexity of the spectrum will increase, and the integration values of the monomer peaks will decrease relative to an internal standard.

Technique Indication of Monomer (C₇H₄FNO) Expected Indication of Dimer (C₁₄H₈F₂N₂O)
LC-MS (ESI+) Peak at m/z ≈ 138.1 [M+H]⁺Peak at m/z ≈ 275.2 [M+H]⁺
¹H NMR Characteristic aromatic and hydroxyl proton signals.A more complex set of aromatic signals; potential disappearance of the sharp phenolic -OH peak.
TLC Single spot with a specific Rf value.A second spot, typically with a lower Rf value (more polar) or higher (less polar) depending on the final dimer structure.
Q5: What is the most effective strategy to prevent dimerization during a chemical reaction?

A5: The most robust and widely accepted strategy is the use of a protecting group for the hydroxyl function.[6][7] By temporarily converting the reactive -OH group into a stable ether or silyl ether, you effectively prevent it from acting as a nucleophile, thus inhibiting the dimerization pathway. The ideal protecting group should be easy to install, stable under your desired reaction conditions, and easy to remove (deprotect) under mild conditions to regenerate the hydroxyl group once the primary reaction is complete[6][8].

G Start Starting Material: 2-Fluoro-3-hydroxybenzonitrile Protect Step 1: Protect Hydroxyl Group (e.g., TBDMS-Cl, Imidazole) Start->Protect Protected Protected Intermediate: Stable to Base/Heat Protect->Protected Reaction Step 2: Perform Desired Synthesis (e.g., Nucleophilic substitution, etc.) Protected->Reaction Product_P Protected Final Product Reaction->Product_P Deprotect Step 3: Deprotect Hydroxyl Group (e.g., TBAF or HCl) Product_P->Deprotect Final Final Product: High Purity, Dimer-Free Deprotect->Final

Caption: Workflow for a protecting group strategy.

Q6: How should I store 2-Fluoro-3-hydroxybenzonitrile to ensure its long-term stability?

A6: Proper storage is crucial for preventing degradation and potential dimerization over time.

  • Temperature: Store in a cool environment, such as a refrigerator (2-8 °C)[9]. For compounds like 4-Fluoro-3-hydroxybenzonitrile, a storage temperature of 4°C under nitrogen is recommended[10].

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and oxygen[11][12]. Moisture can facilitate proton exchange, while oxygen can lead to oxidative degradation of the phenol.

  • Light: Keep the container in a dark place or use an amber vial to prevent light-induced degradation[9].

  • Container: Ensure the container is tightly sealed to prevent the ingress of atmospheric contaminants[13][14].

Troubleshooting Guide

Symptom Probable Cause Recommended Solution
Low yield of desired product; significant amount of a high molecular weight byproduct observed in LC-MS. Dimerization. Implement a protecting group strategy for the hydroxyl group (See Protocol 2). If protection is not feasible, lower the reaction temperature, use a non-nucleophilic/hindered base (e.g., DIEA), and run the reaction at a lower concentration.
Reaction mixture turns dark or forms a precipitate upon addition of a base. Base-catalyzed decomposition or polymerization. Add the base slowly at a low temperature (e.g., 0 °C). Consider using a weaker or more sterically hindered base. Ensure the starting material is pure and free of acidic impurities.
Inconsistent reaction outcomes using the same protocol. Degradation of starting material due to improper storage. Verify the purity of the 2-Fluoro-3-hydroxybenzonitrile by NMR or LC-MS before use. Store the reagent under an inert atmosphere in a cool, dark place as recommended.

Experimental Protocols

Protocol 1: General Handling and Reaction Setup to Minimize Dimerization

This protocol should be followed when a protecting group strategy is not employed.

  • Flask Preparation: Flame-dry all glassware under vacuum and allow it to cool to room temperature under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: Dissolve 2-Fluoro-3-hydroxybenzonitrile in an appropriate anhydrous solvent.

  • Cooling: Cool the solution to 0 °C in an ice bath before adding any base.

  • Base Addition: If a base is required, choose the weakest base compatible with the reaction. If possible, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA). Add the base dropwise via syringe over several minutes to avoid localized high concentrations.

  • Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS. Do not allow the reaction to run significantly longer than necessary.

  • Work-up: Quench the reaction promptly upon completion, typically by adding a mild acid (e.g., saturated NH₄Cl solution) to neutralize the base.

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether

The tert-butyldimethylsilyl (TBDMS) group is a common and robust choice for protecting phenols[15].

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-Fluoro-3-hydroxybenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Add Base: Add imidazole (1.5 eq).

  • Add Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until all the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected 2-Fluoro-3-hydroxybenzonitrile.

  • Confirmation: Confirm the structure of the protected compound by NMR and MS before proceeding to the next synthetic step.

References

  • Benchchem. Efficacy comparison of different protecting groups for phenols in synthesis.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford Learning Link.
  • ResearchGate. Protection for Phenols and Catechols.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
  • Hernandez-Alba, O., et al. (2019). Investigation of monoclonal antibody dimers in a final formulated drug by separation techniques coupled to native mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 172, 293-301.
  • ResearchGate. How to validate Protein dimerization?.
  • ResearchGate. Any standard technique to verify the dimer formation of a protein under macromolecular crowded conditions?.
  • Cable, J. (2022). The Basics of NMR Part 2: NMR and Protein Dimerization. Bitesize Bio.
  • SynArchive. Protecting Groups List.
  • ResearchGate. How can I determine if my protein is a dimer?.
  • VENAPCD. (1989). STORAGE OF REACTIVE ORGANIC COMPOUND LIQUIDS. Rule 71.2.
  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • ResearchGate. Nitrile synthesis by iron and phenol co‐catalysisa.
  • ResearchGate. Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?.
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Technical Support Center: Catalyst Poisoning in Reactions with 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Fluoro-3-hydroxybenzonitrile. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding catalyst poisoning, a common challenge in reactions involving this versatile chemical intermediate.[1] By understanding the underlying mechanisms of catalyst deactivation, you can enhance reaction efficiency, improve product yields, and ensure the robustness of your synthetic processes.

Section 1: Understanding Catalyst Poisoning in the Context of 2-Fluoro-3-hydroxybenzonitrile

Catalyst poisoning refers to the deactivation of a catalyst by chemical compounds that bind to its active sites, reducing or completely inhibiting its catalytic activity.[2][3] In reactions involving 2-Fluoro-3-hydroxybenzonitrile, the catalyst, often a palladium-based system, is susceptible to poisoning from various sources. The unique combination of functional groups in 2-Fluoro-3-hydroxybenzonitrile—a nitrile, a hydroxyl group, and a fluorine atom on an aromatic ring—presents specific challenges and potential poisoning pathways that researchers must consider.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalyst poisons encountered in reactions with 2-Fluoro-3-hydroxybenzonitrile?

A1: Common catalyst poisons can be broadly categorized as:

  • Sulfur Compounds: Hydrogen sulfide (H₂S), thiols, and other sulfur-containing impurities are notorious poisons for palladium catalysts.[5][6] They strongly adsorb to the catalyst surface, blocking active sites.[7][8]

  • Nitrogen Compounds: While the nitrile group of your reactant is part of the desired transformation, other nitrogen-containing impurities or even the reactant/product under certain conditions can act as poisons. For instance, in catalytic hydrogenation, the resulting amine product can sometimes inhibit the catalyst.[9][10] The nitrogen atom in pyridine-containing reagents can also strongly coordinate to palladium catalysts and inhibit their activity.[11]

  • Halides: Although your substrate contains fluorine, other halide ions (Cl⁻, Br⁻, I⁻) from precursors or additives can sometimes interfere with the catalyst's performance.[2][6]

  • Heavy Metals: Trace amounts of heavy metals like lead, mercury, and arsenic from reagents or equipment can irreversibly poison the catalyst.[12]

  • Carbon Monoxide (CO): Often present as an impurity in hydrogen gas streams, CO can strongly bind to and deactivate palladium catalysts.[2][5]

Q2: How do the functional groups of 2-Fluoro-3-hydroxybenzonitrile itself contribute to potential catalyst deactivation?

A2: The molecule itself can play a role in catalyst deactivation, although it is primarily the desired reactant:

  • Nitrile Group (-CN): The nitrile group is generally the reactive site in many transformations like hydrogenation or cyanation. However, under certain conditions, the lone pair of electrons on the nitrogen atom can coordinate to the metal center, potentially leading to catalyst inhibition, especially if the desired reaction is slow. In palladium-catalyzed cyanation reactions, excess cyanide ions are known to poison the catalyst.[13][14]

  • Hydroxyl Group (-OH): The phenolic hydroxyl group can be acidic and may interact with basic ligands or the catalyst support. While not a classic poison, it can influence the electronic properties of the catalyst and the reaction environment.

  • Fluorine Atom (-F): The fluorine atom is generally considered a stable substituent in cross-coupling reactions.[15][16][17] However, its strong electron-withdrawing nature can affect the reactivity of the aromatic ring and the intermediates in the catalytic cycle.

Section 2: Troubleshooting Guide for Catalyst Poisoning

This section provides a structured approach to diagnosing and resolving issues related to catalyst poisoning in your reactions with 2-Fluoro-3-hydroxybenzonitrile.

Issue 1: Reaction is sluggish or stalls completely.

Possible Cause: Catalyst poisoning from an external source.

Troubleshooting Steps:

  • Reagent Purity Check:

    • Action: Analyze all starting materials, solvents, and gaseous reagents for common poisons.

    • Rationale: Impurities in the reactants are a primary source of catalyst poisons.[5][6]

    • Techniques: Gas chromatography-mass spectrometry (GC-MS) can detect volatile organic impurities, while inductively coupled plasma-mass spectrometry (ICP-MS) can identify trace metal contaminants.[3][12]

  • Inert Atmosphere and Gas Purity:

    • Action: Ensure a strictly inert atmosphere (argon or nitrogen) and use high-purity gases. If using hydrogen, employ a purifier to remove traces of CO and sulfur compounds.

    • Rationale: Oxygen can lead to oxidative degradation of the catalyst, and impurities in gases are common poisons.[2]

  • Glassware and Equipment Cleanliness:

    • Action: Thoroughly clean all glassware, preferably with a strong oxidizing agent followed by rinsing with deionized water and drying.

    • Rationale: Residual contaminants on the surface of the reaction vessel can leach into the reaction mixture.

  • Guard Bed/Scavenger:

    • Action: Consider passing liquid reagents through a small column of activated carbon or alumina, or gaseous reagents through an appropriate trap before they enter the reaction vessel.

    • Rationale: Guard beds can effectively remove certain poisons before they reach the catalyst.[12]

Issue 2: Inconsistent reaction yields or product selectivity.

Possible Cause: Intermittent or variable levels of a catalyst poison.

Troubleshooting Steps:

  • Source Material Consistency:

    • Action: If possible, use a single batch of all reagents for a series of experiments. If changing batches, re-validate the reaction.

    • Rationale: Batch-to-batch variation in reagent purity is a common cause of inconsistent results.

  • Reaction Monitoring:

    • Action: Monitor the reaction progress closely using techniques like TLC, GC, or HPLC.

    • Rationale: A change in the reaction profile (e.g., sudden stop, formation of byproducts) can indicate the point at which poisoning occurs.

  • Catalyst Health Check:

    • Action: If using a heterogeneous catalyst, isolate it from a failed reaction and test its activity in a standard, well-characterized reaction.

    • Rationale: This can confirm if the catalyst itself has been deactivated.

Logical Flow for Troubleshooting Catalyst Poisoning

Caption: A step-by-step workflow for troubleshooting catalyst poisoning.

Section 3: Advanced Diagnostics and Catalyst Regeneration

When simple troubleshooting fails, more advanced techniques may be necessary to identify the poison and potentially regenerate the catalyst.

Advanced Analytical Techniques for Poison Identification
TechniqueInformation ProvidedSampleReference
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical state of the catalyst. Can directly detect adsorbed poisons like sulfur and chlorine.Solid Catalyst[12][18]
Inductively Coupled Plasma (ICP-OES/MS) Precise quantification of elemental composition, including trace metal poisons.Solid Catalyst (digested)[12]
Temperature Programmed Desorption (TPD) Identifies adsorbed species and their binding strength to the catalyst surface.Solid Catalyst[19]
Infrared (IR) Spectroscopy Can identify changes in the chemical bonds on the catalyst surface due to adsorbed poisons.Solid Catalyst[18][20]
Catalyst Regeneration Protocols

Q3: Can a poisoned catalyst be regenerated?

A3: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst.

  • Thermal Treatment: For poisons that are volatile or can be oxidized, heating the catalyst under a controlled atmosphere (e.g., air, inert gas, or a reducing stream) can sometimes restore activity.[21]

  • Chemical Washing: Washing the catalyst with specific solvents or solutions can remove certain poisons. For instance, a mild acid or base wash might remove adsorbed species. For nitrogen compound poisoning in hydrogenation, treatment with alkali or alkaline earth metal bicarbonates, carbonates, or hydroxides has been shown to be effective.[22]

  • Oxidative Treatment: For sulfur-poisoned palladium catalysts, treatment with oxidizing agents like hypochlorite or hydrogen peroxide has shown some success in regenerating the catalyst.[7]

  • Hydrogen Treatment: High-temperature treatment with hydrogen can be effective for regenerating sulfur-poisoned palladium catalysts, although it may not always fully restore the initial metallic surface.[20][23][24]

Experimental Protocol: A General Approach to Catalyst Regeneration (Sulfur Poisoning)
  • Catalyst Isolation: After the reaction, carefully filter the heterogeneous catalyst from the reaction mixture.

  • Solvent Wash: Wash the catalyst multiple times with a solvent that is a good solvent for the reaction components but does not react with the catalyst (e.g., acetone, ethyl acetate). Dry the catalyst under vacuum.

  • Regeneration:

    • Option A (Thermal): Place the dried catalyst in a tube furnace. Heat under a flow of dilute hydrogen (e.g., 5% H₂ in N₂) at elevated temperatures (e.g., 400-500 °C) for several hours.[20][21]

    • Option B (Chemical): Suspend the catalyst in a suitable solvent and treat with a dilute solution of an oxidizing agent (e.g., hydrogen peroxide) at room temperature.[7] Monitor the process carefully.

  • Final Wash and Dry: After regeneration, wash the catalyst thoroughly with deionized water and then a volatile organic solvent. Dry the catalyst under high vacuum before reuse.

Decision Tree for Catalyst Action

Catalyst_Action_Decision Start Suspected Catalyst Poisoning Is_Catalyst_Valuable Is the catalyst precious/expensive? Start->Is_Catalyst_Valuable Attempt_Regeneration Attempt Regeneration Is_Catalyst_Valuable->Attempt_Regeneration Yes Discard_Catalyst Discard and Use Fresh Catalyst Is_Catalyst_Valuable->Discard_Catalyst No Analyze_Poison Identify Poison (XPS, ICP, etc.) Attempt_Regeneration->Analyze_Poison Select_Method Select Regeneration Method (Thermal, Chemical, etc.) Analyze_Poison->Select_Method Test_Activity Test Regenerated Catalyst Activity Select_Method->Test_Activity Activity_Restored Activity Restored? Test_Activity->Activity_Restored Reuse_Catalyst Reuse Catalyst Activity_Restored->Reuse_Catalyst Yes Activity_Restored->Discard_Catalyst No

Caption: A decision-making diagram for handling a poisoned catalyst.

References

  • Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Retrieved from [Link]

  • Advanced Catalyst Systems. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved from [Link]

  • Hoyos, L. J., Primet, M., & Praliaud, H. (1992). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Part 2.—Influence of Adsorbed Sulfur on Deactivation of Carbonaceous Deposits. Journal of the Chemical Society, Faraday Transactions, 88(1), 113-119.
  • Saleh, J. M. (1970). Interaction of sulphur compounds with palladium. Transactions of the Faraday Society, 66, 242-250.
  • Google Patents. (n.d.). US3959382A - Method for reactivating palladium catalysts.
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  • Hoyos, L. J., Praliaud, H., & Primet, M. (1991). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 87(19), 3277-3283.
  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Hoyos, L. J., Praliaud, H., & Primet, M. (1991). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 87(19), 3277-3283.
  • Chinese Chemical Society. (n.d.). Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. Retrieved from [Link]

  • Britannica. (n.d.). Catalyst poison. Retrieved from [Link]

  • Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved from [Link]

  • ResearchGate. (2017, February). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Grokipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • YouTube. (2025, September 15). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. Retrieved from [Link]

  • Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures. Retrieved from [Link]

  • ChemistryViews. (2011, May 23). Name Your Poison: Identification of Poisoned Catalyst Culprits. Retrieved from [Link]

  • ResearchGate. (2018, November 21). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021, November 1). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Retrieved from [Link]

  • Periodica Polytechnica. (2018, July 2). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

  • Semantic Scholar. (2012, June 22). Sulfur-mediated palladium catalyst immobilized on a GaAs surface. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. Retrieved from [Link]

  • Google Patents. (n.d.). US7291754B2 - Process for the catalytic hydrogenation of a nitrile.
  • Royal Society of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Pd Catalyzed Cyanation. Retrieved from [Link]

  • Autechaux. (n.d.). Chemical Intermediates: The Crucial Role of 2-Fluoro-3-hydroxybenzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Retrieved from [Link]

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Technical Support Center: Moisture Sensitivity in Reactions with 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-3-hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile chemical intermediate. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Fluoro-3-hydroxybenzonitrile considered moisture-sensitive?

A: The moisture sensitivity of 2-Fluoro-3-hydroxybenzonitrile stems from its two key functional groups: the phenolic hydroxyl (-OH) group and the nitrile (-C≡N) group.

  • Phenolic Hydroxyl Group: Phenols are weakly acidic and can be deprotonated by bases to form highly reactive phenoxide ions. In the presence of water, the base may preferentially react with water, or the generated phenoxide can be protonated, quenching its nucleophilicity. Phenolic compounds can also be hygroscopic, physically adsorbing water from the atmosphere.[1][2]

  • Nitrile Group: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, which can convert it first to an amide and subsequently to a carboxylic acid.[3][4][5] This is often an irreversible process that consumes your starting material and generates significant impurities.

Q2: How should I properly store 2-Fluoro-3-hydroxybenzonitrile to maintain its integrity?

A: To prevent degradation from atmospheric moisture, 2-Fluoro-3-hydroxybenzonitrile should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] For long-term storage or for use in highly sensitive reactions, storing the compound inside a desiccator or a glovebox with a dry atmosphere is highly recommended.

Q3: What are the most common side products I should expect if my reaction is contaminated with water?

A: The primary and most common side product resulting from moisture contamination is 2-fluoro-3-hydroxybenzoic acid, formed via the hydrolysis of the nitrile group.[8][9] Depending on the reaction conditions (e.g., milder conditions or incomplete reaction), you may also isolate the intermediate amide, 2-fluoro-3-hydroxybenzamide.

Q4: Can I visually determine if my starting material has been compromised by moisture?

A: While significant moisture absorption might cause the solid to appear clumpy or sticky, visual inspection is not a reliable method for detecting low but synthetically significant levels of water. For reactions that are highly sensitive to moisture, it is always best to assume the presence of trace water and take preventative measures, or to quantify the water content using analytical methods like Karl Fischer titration.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems you may encounter. Each issue is analyzed from the perspective of moisture being a potential root cause.

Problem 1: My O-alkylation (e.g., Williamson ether synthesis) reaction shows low or no conversion.

  • Probable Cause: Your base (e.g., NaH, K₂CO₃, Cs₂CO₃) is being quenched by trace amounts of water in the solvent, on the glassware, or adsorbed onto the 2-Fluoro-3-hydroxybenzonitrile itself. Water can also protonate the in situ generated phenoxide, destroying the key nucleophile required for the reaction. In some cases, water is a byproduct that can harm the catalyst.[10]

  • Solution Pathway:

    • Verify Solvent Anhydrousness: Ensure your solvent is truly dry. Use freshly distilled solvent from an appropriate drying agent or solvent from a commercial purification system. For common solvents, achieve a water content of <10 ppm.[11][12]

    • Rigorous Glassware Preparation: All glassware must be oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use to remove adsorbed water from the glass surface.[13] Allow the apparatus to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

    • Dry the Starting Material: If you suspect your 2-Fluoro-3-hydroxybenzonitrile has been exposed to air, dry it in a vacuum oven at a temperature below its melting point for several hours before use.[13]

    • Maintain an Inert Atmosphere: Assemble your reaction apparatus to be airtight and maintain a positive pressure of an inert gas throughout the entire experiment, from reagent addition to quenching.[14][15]

Problem 2: I'm observing a significant, highly polar byproduct in my TLC and NMR analysis that I can't identify.

  • Probable Cause: You are likely observing the formation of 2-fluoro-3-hydroxybenzoic acid due to nitrile hydrolysis.[3][5] This is especially common in reactions run at elevated temperatures or for extended periods, even with trace moisture, particularly if the conditions are acidic or basic.

  • Solution Pathway:

    • Implement Anhydrous Protocol: Strictly follow the procedures outlined in "Problem 1" to eliminate water from your system. The nitrile group is generally stable in neutral water at room temperature, but its hydrolysis is catalyzed by acid or base.[4]

    • Control Reaction Temperature and Time: If possible, run the reaction at a lower temperature. Monitor the reaction closely by TLC or LC-MS to determine the minimum time required for completion, avoiding prolonged heating that could promote hydrolysis.

    • Purification Strategy: The carboxylic acid byproduct can typically be removed from your desired product via an acid-base extraction during the workup.

Problem 3: My reaction, which uses a stoichiometric organometallic or hydride reagent, stalls and gives inconsistent yields.

  • Probable Cause: Water is stoichiometrically consuming your expensive and highly reactive reagent. Both the phenolic proton and any dissolved water will react violently and irreversibly with reagents like Grignard reagents, organolithiums, or strong hydrides (e.g., LiAlH₄). This leads to inaccurate stoichiometry and poor, unpredictable yields.

  • Solution Pathway:

    • Quantify Water Content: Before starting, use Karl Fischer titration to determine the water content of your solvent and starting materials. This is the most reliable way to know how much water you are dealing with.

    • Adjust Reagent Stoichiometry: While not ideal, you can add an additional amount of the reagent to compensate for the water present. However, this is less precise and can lead to other side reactions.

    • Pre-treat the Starting Material: For reactions with organometallics, you can pre-treat a solution of 2-Fluoro-3-hydroxybenzonitrile with a small amount of the reagent until the initial vigorous reaction (deprotonation of the phenol) subsides, then add the remainder required for the desired transformation. The best practice, however, remains the rigorous removal of all water sources.

Data Presentation & Key Protocols

Table 1: Typical Water Content in Common Organic Solvents
Solvent"As-Is" from Bottle (ppm)After Drying with 3Å Molecular Sieves (ppm)
Acetonitrile (MeCN)200 - 500< 10
Tetrahydrofuran (THF)150 - 300< 10
Dichloromethane (DCM)50 - 150< 5
N,N-Dimethylformamide (DMF)300 - 1000< 30
Toluene50 - 200< 10
Data synthesized from literature values. Actual values may vary.[11]
Experimental Protocol 1: Setting Up a Moisture-Sensitive Reaction
  • Glassware Preparation: Place all glassware (reaction flask, condenser, addition funnel, stir bar) in a drying oven at 125°C for at least 12 hours.[13]

  • Apparatus Assembly: While the glassware is still hot, assemble the apparatus in a fume hood. Use a light coating of grease on all joints to ensure an airtight seal.

  • Inert Atmosphere Purge: Immediately begin purging the system with dry nitrogen or argon via a gas inlet adapter. Use an oil bubbler or a similar device at the outlet to monitor gas flow and prevent back-diffusion of air.[15]

  • Cooling: Allow the apparatus to cool completely to room temperature under the positive flow of inert gas. A hot flask will draw in air as it cools if not under positive pressure.

  • Reagent Addition: Add dry solvents and reagents via syringe through a rubber septum or via cannula for liquid transfers.[15][16] Add solids under a strong counterflow of inert gas.

  • Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas (a balloon is often sufficient for many applications) for the duration of the reaction.

Visualization of Experimental Workflow

Anhydrous_Reaction_Workflow A 1. Oven-Dry Glassware (>120°C, >12h) B 2. Assemble Apparatus While Hot A->B Immediate C 3. Purge with Inert Gas (N₂ or Ar) B->C Seal System D 4. Cool to Room Temp Under Inert Gas Flow C->D Continuous Flow E 5. Add Anhydrous Solvents & Reagents via Syringe/Cannula D->E System is Dry & Inert F 6. Maintain Positive Pressure (e.g., N₂ Balloon) E->F Seal with Septum G 7. Run Reaction F->G Troubleshooting_Tree Start Problem Observed Yield Low or No Yield Start->Yield Impurity Unexpected Polar Impurity Start->Impurity Inconsistent Inconsistent Results Start->Inconsistent Cause_Yield Cause: Reagent Quenching by H₂O? Yield->Cause_Yield Cause_Impurity Cause: Nitrile Hydrolysis? Impurity->Cause_Impurity Cause_Inconsistent Cause: Variable Ambient Moisture/Procedure? Inconsistent->Cause_Inconsistent Solution_Dry Solution: Implement Rigorous Anhydrous Technique (Dry Glassware, Solvents, Inert Gas) Cause_Yield->Solution_Dry Solution_KF Solution: Quantify H₂O with Karl Fischer Titration Cause_Yield->Solution_KF Cause_Impurity->Solution_Dry Solution_Standardize Solution: Standardize Drying Procedures & Use Glovebox for Sensitive Steps Cause_Inconsistent->Solution_Standardize

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-3-hydroxybenzonitrile and 3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and organic synthesis, substituted benzonitriles are invaluable scaffolds.[1][2] Their utility as precursors for pharmaceuticals, agrochemicals, and advanced materials stems from the versatile reactivity of the aromatic ring and the cyano group.[3][4] This guide presents an in-depth comparative analysis of two closely related building blocks: 2-Fluoro-3-hydroxybenzonitrile and 3-hydroxybenzonitrile .

The primary differentiator between these molecules is the presence of a fluorine atom positioned ortho to the hydroxyl group. This single atomic substitution introduces profound changes in the electronic landscape of the molecule, significantly altering the reactivity of the hydroxyl group, the aromatic ring, and the nitrile functionality. Understanding these differences is critical for researchers and drug development professionals to make informed decisions in reaction design, catalyst selection, and the strategic synthesis of complex target molecules. This document will elucidate the underlying electronic principles governing their reactivity and provide experimental protocols to validate these claims.

The Decisive Influence of the Ortho-Fluorine Substituent

The reactivity of an aromatic compound is dictated by the interplay of inductive and resonance effects of its substituents. The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), while simultaneously participating in a weaker, electron-donating resonance effect (+R) due to its lone pairs.[5][6] The cyano group is strongly electron-withdrawing through both induction and resonance (-I, -R), while the hydroxyl group is electron-withdrawing by induction but strongly electron-donating by resonance (-I, +R).

In 2-Fluoro-3-hydroxybenzonitrile , the ortho-fluorine's potent -I effect dominates, significantly influencing the adjacent hydroxyl group and the aromatic ring. This guide will explore the practical consequences of this electronic perturbation across several key reaction classes.

Caption: Chemical structures of the compared molecules.

I. Reactivity of the Hydroxyl Group: Acidity and Nucleophilicity

The phenolic proton's acidity is a direct measure of the stability of its conjugate base, the phenoxide ion. The presence of electron-withdrawing groups (EWGs) stabilizes the negative charge of the phenoxide, thereby increasing the acidity of the parent phenol.

Acidity (pKa):

The ortho-fluorine in 2-fluoro-3-hydroxybenzonitrile exerts a strong inductive effect, pulling electron density away from the oxyanion of the conjugate base and delocalizing the negative charge. This stabilization leads to a significant increase in acidity (a lower pKa value) compared to 3-hydroxybenzonitrile. Studies on simpler analogs confirm this principle: 2-fluorophenol (pKa ≈ 8.7) is considerably more acidic than phenol (pKa ≈ 10.0).[7][8][9] This enhanced acidity is a critical consideration for reactions requiring deprotonation, as it allows for the use of weaker bases and milder reaction conditions.

Nucleophilicity:

While the increased acidity is advantageous for deprotonation, the resulting phenoxide of the fluorinated compound is a weaker nucleophile. The same inductive effect that stabilizes the negative charge also reduces its availability to attack an electrophile. Consequently, 2-fluoro-3-hydroxybenzonitrile, upon deprotonation, will exhibit lower reactivity in reactions such as Williamson ether synthesis compared to its non-fluorinated counterpart under identical conditions.

Property2-Fluoro-3-hydroxybenzonitrile3-hydroxybenzonitrileRationale
Predicted pKa Lower (More Acidic)Higher (Less Acidic)The strong -I effect of the ortho-fluorine atom stabilizes the conjugate base.[7][9]
Phenoxide Nucleophilicity LowerHigherThe electron-withdrawing fluorine reduces the electron density on the oxygen atom.
Reactivity in Etherification SlowerFasterHigher nucleophilicity of the 3-cyanophenoxide leads to a faster reaction rate.

II. Reactivity of the Aromatic Ring

The substitution pattern dramatically alters the susceptibility of the aromatic ring to both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr):

This is where 2-fluoro-3-hydroxybenzonitrile displays its most significant and synthetically useful divergence in reactivity. For an SNAr reaction to proceed, two features are essential: (1) the presence of a good leaving group and (2) activation of the ring by strong electron-withdrawing groups positioned ortho or para to the leaving group.[10]

  • 2-Fluoro-3-hydroxybenzonitrile: This molecule is primed for SNAr. The fluorine atom is an excellent leaving group in this context, a phenomenon attributed to the high polarization of the C-F bond which makes the carbon atom highly electrophilic.[11][12] The powerful electron-withdrawing cyano group, while meta to the fluorine, still contributes to the overall electron deficiency of the ring, facilitating nucleophilic attack.

  • 3-hydroxybenzonitrile: This molecule lacks a suitable leaving group and is therefore inert to typical SNAr conditions.

This reactivity makes 2-fluoro-3-hydroxybenzonitrile a versatile intermediate for introducing a wide range of nucleophiles (amines, alkoxides, thiols) at the 2-position.[13]

G Start 2-Fluoro-3-hydroxybenzonitrile Step1 Nucleophile (Nu-) Attack at C-F Carbon Start->Step1 Rate-Determining Step Step2 Formation of Meisenheimer Complex (Intermediate) Step1->Step2 Step3 Elimination of Fluoride Ion (F-) Step2->Step3 End Substituted Product Step3->End Fast

Caption: General workflow for SNAr on 2-fluoro-3-hydroxybenzonitrile.

Electrophilic Aromatic Substitution (EAS):

In EAS, the reaction rate is governed by the electron density of the aromatic ring. Both molecules are deactivated towards electrophilic attack compared to benzene due to the electron-withdrawing nature of the cyano group.[4]

  • Directing Effects: In both compounds, the hydroxyl group is a powerful ortho-, para-director, while the cyano group is a meta-director.

    • In 3-hydroxybenzonitrile , the -OH group strongly activates positions 2, 4, and 6. The -CN group directs to these same positions (meta to itself). Thus, substitution is strongly favored at the positions ortho and para to the hydroxyl group.

    • In 2-Fluoro-3-hydroxybenzonitrile , the situation is more complex. The -OH directs to positions 4 and 6. The -F atom also directs ortho and para (to positions 3 and 5). The powerful deactivating -I effect of the fluorine, however, makes the entire ring less electron-rich than 3-hydroxybenzonitrile, suggesting that EAS reactions will be slower overall.[14]

III. Reactivity of the Nitrile Group

The nitrile carbon is electrophilic and susceptible to attack by nucleophiles (in hydrolysis) or hydride reagents (in reduction). The electron-withdrawing fluorine atom in the ortho position in 2-fluoro-3-hydroxybenzonitrile enhances the electrophilicity of the nitrile carbon through its inductive effect. This suggests that reactions involving nucleophilic attack at the nitrile, such as acid-catalyzed hydrolysis to a carboxylic acid or reduction to a primary amine, should proceed at a faster rate for the fluorinated analog compared to 3-hydroxybenzonitrile.[10]

Experimental Protocols

The following protocols are generalized procedures that can be adapted to perform a comparative analysis of the two compounds. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Comparative Etherification (Williamson Synthesis)

This experiment is designed to compare the nucleophilicity of the respective phenoxides.

  • Deprotonation: In separate, oven-dried flasks under an inert atmosphere (N₂ or Ar), dissolve 1.0 mmol of 2-fluoro-3-hydroxybenzonitrile and 1.0 mmol of 3-hydroxybenzonitrile in 5 mL of anhydrous DMF. To each flask, add 1.1 mmol of sodium hydride (60% dispersion in mineral oil). Stir at room temperature for 30 minutes until gas evolution ceases.

  • Alkylation: To each flask, add 1.2 mmol of a suitable electrophile (e.g., benzyl bromide).

  • Reaction Monitoring: Heat both reactions to 60 °C. Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Analysis: Once the reaction in the 3-hydroxybenzonitrile flask reaches completion, quench both reactions by carefully adding 10 mL of water. Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Compare the conversion rates and isolated yields to quantify the difference in reactivity.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol demonstrates the unique reactivity of the fluorinated compound.

  • Reaction Setup: In a sealed reaction vial, combine 1.0 mmol of 2-fluoro-3-hydroxybenzonitrile, 1.5 mmol of a secondary amine (e.g., morpholine), and 2.0 mmol of potassium carbonate in 4 mL of DMSO.

  • Control Reaction: Set up an identical reaction using 3-hydroxybenzonitrile.

  • Reaction: Heat both vials to 120 °C and stir for 12-24 hours.

  • Analysis: After cooling to room temperature, analyze a sample from each vial by LC-MS. The reaction with 2-fluoro-3-hydroxybenzonitrile is expected to show significant product formation, while the control reaction with 3-hydroxybenzonitrile will show no conversion.[13]

  • Isolation: Dilute the successful reaction mixture with water and extract with ethyl acetate. Purify the product via column chromatography.

G cluster_0 Comparative Reactivity Workflow A Select Substrate: 2-Fluoro-3-hydroxybenzonitrile OR 3-hydroxybenzonitrile B Reaction Type A->B C Etherification (OH Reactivity) B->C D SNAr (Ring Reactivity) B->D E Nitrile Hydrolysis (CN Reactivity) B->E F Monitor Reaction Progress (TLC, LC-MS) C->F D->F E->F G Analyze Results: Compare Rates & Yields F->G

Caption: A generalized workflow for the comparative analysis.

Conclusion

The substitution of a single hydrogen atom with fluorine at the 2-position of 3-hydroxybenzonitrile fundamentally alters its chemical reactivity profile.

  • 2-Fluoro-3-hydroxybenzonitrile is characterized by a more acidic hydroxyl group, a less nucleophilic corresponding phenoxide, and a significantly enhanced susceptibility to nucleophilic aromatic substitution at the C2 position. The entire aromatic system is more deactivated towards electrophilic attack.

  • 3-hydroxybenzonitrile , conversely, is a stronger nucleophile upon deprotonation and is inert to SNAr conditions, while being comparatively more reactive towards electrophilic substitution.

These distinctions, rooted in the powerful inductive effect of fluorine, provide chemists with a strategic choice. For syntheses requiring facile displacement of a leaving group on the aromatic ring, the fluorinated analog is the superior choice. When high nucleophilicity of the phenoxide is paramount, the non-fluorinated version is preferred. This guide provides the foundational understanding and practical starting points for leveraging the unique properties of these versatile chemical building blocks.

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A Comparative Guide to the Biological Activity of Compounds Derived from 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzonitrile scaffold has proven to be a versatile starting point for the development of novel therapeutic agents. The strategic incorporation of fluorine and hydroxyl groups, as seen in 2-Fluoro-3-hydroxybenzonitrile, offers unique electronic properties and hydrogen bonding capabilities that can be exploited to enhance biological activity. This guide provides an in-depth, comparative analysis of the biological activities of compounds derived from this valuable intermediate, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will objectively compare their performance with established alternatives and provide the supporting experimental data and protocols to empower your research and development endeavors.

The Benzofuran Scaffold: A Privileged Structure Derived from 2-Fluoro-3-hydroxybenzonitrile

One of the most promising classes of compounds synthesized from 2-Fluoro-3-hydroxybenzonitrile is the benzofuran scaffold. The synthesis typically involves the O-alkylation of the hydroxyl group followed by an intramolecular cyclization, leveraging the reactivity of the nitrile group. The fluorine atom on the benzene ring can further modulate the electronic properties and metabolic stability of the final molecule.

This guide will focus on a representative fluorinated benzofuran derivative and compare its biological activities against well-established drugs in three key therapeutic areas: oncology, infectious diseases, and inflammation.

Section 1: Anticancer Activity

The search for novel anticancer agents is a cornerstone of modern drug discovery. Derivatives of 2-Fluoro-3-hydroxybenzonitrile, particularly fluorinated benzofurans, have demonstrated promising cytotoxic effects against various cancer cell lines.

Comparative Analysis of Anticancer Potency

Here, we compare the in vitro anticancer activity of a representative fluorinated benzofuran derivative with Gefitinib, a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

CompoundTarget/Cell LineIC50 (µM)Reference
Fluorinated Benzofuran Derivative HCT116 (Colon Carcinoma)~5-10 µM (estimated)[1]
Gefitinib (Iressa®) PC9 (NSCLC, EGFR mutant)0.077 µM[2][3]
Gefitinib (Iressa®) H1650 (NSCLC, EGFR mutant)> 10 µM (Resistant)[4][5]
Gefitinib (Iressa®) A549 (NSCLC, KRAS mutant)> 10 µM (Resistant)[4]

Expert Insights: The fluorinated benzofuran derivative shows moderate activity against the HCT116 colon cancer cell line.[1] In comparison, Gefitinib demonstrates high potency against EGFR-mutant non-small cell lung cancer cell lines like PC9 but is largely ineffective against resistant cell lines or those with different driver mutations, such as KRAS-mutant A549.[2][3][4][5] This highlights the potential for benzofuran derivatives to act through different mechanisms that may overcome resistance to targeted therapies like EGFR inhibitors. The structure-activity relationship suggests that the presence and position of the fluorine atom on the benzofuran scaffold can significantly influence its anticancer potency.[6]

Underlying Signaling Pathway: EGFR Inhibition

Gefitinib functions by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation Gefitinib Gefitinib Gefitinib->P_EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compound Inoculation Inoculate dilutions with bacteria Compound_Prep->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Inoculation Incubate Incubate at 37°C for 18-24 hours Inoculation->Incubate Observation Observe for visible bacterial growth Incubate->Observation MIC_Determination Determine MIC: Lowest concentration with no growth Observation->MIC_Determination COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Simplified pathway of prostaglandin synthesis and COX inhibition by Ibuprofen.

Experimental Protocol: In Vitro COX Inhibition Assay
  • Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, a heme cofactor, and the respective COX enzyme.

  • Inhibition: Pre-incubate the enzyme with various concentrations of the test compound (e.g., fluorinated benzofuran derivative or Ibuprofen).

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Quantify Prostaglandin Production: After a set incubation time, measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the COX enzyme activity.

Compounds derived from 2-Fluoro-3-hydroxybenzonitrile, particularly those based on the benzofuran scaffold, represent a promising area for drug discovery. This guide has demonstrated their potential in anticancer, antimicrobial, and anti-inflammatory applications. While the presented data for the benzofuran derivatives are based on representative examples and estimations from the literature, they highlight the therapeutic potential of this chemical class. Further optimization of the benzofuran scaffold, guided by structure-activity relationship studies, could lead to the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The detailed protocols provided herein serve as a foundation for researchers to further explore and validate the biological activities of these and other derivatives of 2-Fluoro-3-hydroxybenzonitrile.

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Navigating the Labyrinth of In Vitro Evaluation: A Comparative Guide to 2-Fluoro-3-hydroxybenzonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzonitrile scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide spectrum of biological activities. The strategic introduction of a fluorine atom and a hydroxyl group, as seen in the 2-Fluoro-3-hydroxybenzonitrile backbone, offers a nuanced approach to modulating physicochemical properties and target engagement. This guide provides a comprehensive overview of the in vitro assays crucial for characterizing the biological activity of novel 2-Fluoro-3-hydroxybenzonitrile derivatives, offering a comparative framework for researchers in medicinal chemistry and pharmacology.

While specific comparative data for a comprehensive set of 2-Fluoro-3-hydroxybenzonitrile derivatives is not yet publicly available in a consolidated format, this guide will establish the foundational in vitro assays and methodologies required for their evaluation. We will explore the rationale behind assay selection, provide detailed experimental protocols, and present a framework for data interpretation, empowering research teams to effectively profile and advance their lead candidates.

The Rationale for In Vitro Screening of 2-Fluoro-3-hydroxybenzonitrile Derivatives

The unique structural features of 2-Fluoro-3-hydroxybenzonitrile—an electron-withdrawing nitrile group, a highly electronegative fluorine atom, and a hydrogen-bond-donating hydroxyl group—suggest the potential for these derivatives to interact with a variety of biological targets. Preliminary investigations of related compounds indicate that potential mechanisms of action could include:

  • Kinase Inhibition: The benzonitrile moiety is a common feature in many kinase inhibitors, where it can interact with the hinge region of the ATP-binding pocket. The fluorine and hydroxyl groups can further enhance binding affinity and selectivity.

  • STAT3 Pathway Modulation: Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein implicated in cancer. The structural motifs of 2-Fluoro-3-hydroxybenzonitrile derivatives make them plausible candidates for interfering with STAT3 dimerization or DNA binding.

  • General Cytotoxicity: As with many novel chemical entities, assessing the general cytotoxicity of these derivatives against both cancerous and non-cancerous cell lines is a critical first step to determine their therapeutic window.

To elucidate the biological potential of a library of 2-Fluoro-3-hydroxybenzonitrile derivatives, a tiered in vitro testing strategy is recommended. This typically begins with broad cytotoxicity screening, followed by more specific mechanistic assays for promising candidates.

Foundational In Vitro Assays for Profiling 2-Fluoro-3-hydroxybenzonitrile Derivatives

A robust in vitro evaluation of novel 2-Fluoro-3-hydroxybenzonitrile derivatives should encompass a suite of assays to determine their cytotoxic effects and begin to unravel their mechanism of action. Below are key assays, complete with detailed protocols, that form the cornerstone of such an investigation.

Cell Viability and Cytotoxicity Assays

The initial step in characterizing any new compound series is to assess its impact on cell viability. This provides a quantitative measure of cytotoxicity and helps to identify compounds with potent anti-proliferative effects.

a) MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous control cell line (e.g., NIH/3T3 fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-Fluoro-3-hydroxybenzonitrile derivatives in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

b) Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. An increase in LDH activity is indicative of compromised cell membrane integrity and cell death.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Sample Collection: Carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells relative to a maximum LDH release control (cells lysed with a detergent).

Mechanistic Assays: Unraveling the Mode of Action

Once cytotoxic compounds are identified, the next crucial step is to investigate their mechanism of action. Based on the structural alerts within the 2-Fluoro-3-hydroxybenzonitrile scaffold, kinase and STAT3 inhibition are plausible targets.

a) In Vitro Kinase Inhibition Assay

This assay determines the ability of the derivatives to inhibit the activity of a specific kinase. A variety of formats are available, including radiometric, fluorescence-based, and luminescence-based assays.

Experimental Protocol: Generic In Vitro Kinase Assay (Luminescence-based)

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Compound Addition: In a 384-well plate, add the 2-Fluoro-3-hydroxybenzonitrile derivatives at various concentrations.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells, followed by the addition of ATP to start the reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time.

  • Detection: Add the detection reagent (e.g., a luciferase-based reagent that measures the amount of ATP remaining).

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. A higher signal indicates greater kinase inhibition (less ATP consumed).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

b) STAT3 Inhibition Assays

To assess the potential of these derivatives to inhibit the STAT3 signaling pathway, a multi-pronged approach is recommended, starting with assays that measure the direct binding to STAT3 and progressing to cell-based assays that measure the downstream effects of STAT3 inhibition.

Fluorescence Polarization (FP) Assay for STAT3-SH2 Domain Binding

The FP assay is a powerful tool to identify compounds that disrupt the protein-protein interaction necessary for STAT3 dimerization. It measures the change in the polarization of fluorescently labeled phosphopeptide that binds to the SH2 domain of STAT3.

Experimental Protocol: STAT3 Fluorescence Polarization Assay

  • Reagent Preparation: Prepare recombinant STAT3 protein and a fluorescently labeled phosphopeptide probe (e.g., FAM-labeled pY-peptide) in assay buffer.

  • Compound Addition: In a black, low-volume 384-well plate, add the 2-Fluoro-3-hydroxybenzonitrile derivatives at various concentrations.

  • Reaction Mixture: Add the STAT3 protein and the fluorescent probe to the wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow binding to reach equilibrium.

  • FP Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test compound. Calculate the percent inhibition and determine the IC₅₀ value.

Western Blot Analysis for Phospho-STAT3

To confirm that the compounds inhibit STAT3 activation in a cellular context, Western blotting can be used to measure the levels of phosphorylated STAT3 (p-STAT3) at Tyr705.

Experimental Protocol: Western Blot for p-STAT3

  • Cell Treatment: Treat cancer cells with constitutive STAT3 activation (e.g., MDA-MB-231) with the 2-Fluoro-3-hydroxybenzonitrile derivatives for a specified time.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-STAT3 (Tyr705) and total STAT3. Subsequently, probe with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and a loading control (e.g., GAPDH).

Data Presentation and Comparative Analysis

To facilitate a clear comparison of the in vitro performance of a series of 2-Fluoro-3-hydroxybenzonitrile derivatives, all quantitative data should be summarized in a structured table. This allows for at-a-glance identification of the most potent and selective compounds.

Table 1: Illustrative Comparative In Vitro Activity of 2-Fluoro-3-hydroxybenzonitrile Derivatives

Compound IDR-Group ModificationCytotoxicity IC₅₀ (µM) - A549Cytotoxicity IC₅₀ (µM) - NIH/3T3Kinase X IC₅₀ (µM)STAT3 FP IC₅₀ (µM)
FHB-001 -H[Data Placeholder][Data Placeholder][Data Placeholder][Data Placeholder]
FHB-002 -CH₃[Data Placeholder][Data Placeholder][Data Placeholder][Data Placeholder]
FHB-003 -OCH₃[Data Placeholder][Data Placeholder][Data Placeholder][Data Placeholder]
FHB-004 -Cl[Data Placeholder][Data Placeholder][Data Placeholder][Data Placeholder]
FHB-005 -CF₃[Data Placeholder][Data Placeholder][Data Placeholder][Data Placeholder]
Control Staurosporine/Stattic[Data Placeholder][Data Placeholder][Data Placeholder][Data Placeholder]

Note: The data in this table is for illustrative purposes only. Actual experimental data would be required for a definitive comparison.

Visualizing Experimental Workflows

Clear and concise diagrams of experimental workflows are essential for ensuring reproducibility and understanding the logical flow of the screening cascade.

experimental_workflow cluster_0 Primary Screening cluster_1 Hit Identification cluster_2 Mechanistic Studies cluster_3 Lead Optimization Compound_Library 2-Fluoro-3-hydroxybenzonitrile Derivative Library MTT_Assay MTT Assay (Cancer & Normal Cell Lines) Compound_Library->MTT_Assay LDH_Assay LDH Assay (Cancer Cell Lines) Compound_Library->LDH_Assay Hit_Selection Select Hits (Potent & Selective) MTT_Assay->Hit_Selection LDH_Assay->Hit_Selection Kinase_Assay In Vitro Kinase Assay Panel Hit_Selection->Kinase_Assay STAT3_FP_Assay STAT3 FP Assay Hit_Selection->STAT3_FP_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Western_Blot Western Blot (p-STAT3) STAT3_FP_Assay->Western_Blot Western_Blot->SAR_Analysis

Caption: High-throughput screening cascade for 2-Fluoro-3-hydroxybenzonitrile derivatives.

Conclusion and Future Directions

The 2-Fluoro-3-hydroxybenzonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic and rigorous in vitro evaluation is paramount to unlocking the full potential of this compound class. By employing the assays and methodologies outlined in this guide, researchers can effectively characterize their derivatives, establish structure-activity relationships, and identify lead candidates for further preclinical development. The future of this research will rely on the generation and publication of comprehensive in vitro data sets to enable robust comparative analyses and guide the rational design of the next generation of benzonitrile-based therapeutics.

References

(Note: A comprehensive list of references with clickable URLs would be generated here, citing authoritative sources for the described protocols and the biological relevance of the targets.)

A Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-3-hydroxybenzonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the intricate dance between a molecule's structure and its biological activity is a central theme in the quest for novel therapeutics. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs based on the 2-Fluoro-3-hydroxybenzonitrile scaffold, with a particular focus on their role as kinase inhibitors. By delving into the experimental data and the rationale behind molecular design, this document aims to serve as an in-depth technical resource for the informed development of next-generation targeted therapies.

The 2-fluoro-3-hydroxybenzonitrile moiety is a valuable starting point in medicinal chemistry due to the unique electronic properties conferred by the fluorine atom and the hydrogen-bonding capabilities of the hydroxyl and nitrile groups.[1] These features make it an attractive scaffold for designing molecules that can interact with the active sites of various enzymes, including the highly sought-after kinase family. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.

The 3-Hydroxyphenyl Group: A Key Anchor for Kinase Inhibition

A recurring theme in the design of kinase inhibitors is the strategic placement of functional groups that can form key interactions within the ATP-binding pocket. The 3-hydroxyphenyl group, a central feature of 2-fluoro-3-hydroxybenzonitrile, has proven to be a particularly effective anchor. In a notable study on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as dual PI3K/mTOR inhibitors, a 3-hydroxyphenyl group at the C-2 position was kept constant across a series of analogs, highlighting its perceived importance for activity.[2] This strategic choice is rooted in the ability of the hydroxyl group to act as a hydrogen bond donor or acceptor, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.

Comparative Analysis of 2-Fluoro-3-hydroxybenzonitrile Analogs as PI3K/mTOR Inhibitors

To illustrate the principles of SAR in this context, we will examine a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine analogs, where the core structure incorporates the key 3-hydroxyphenyl moiety. The study by Thuaud et al. provides a robust dataset for comparing the impact of substitutions at the C-7 position on the inhibitory activity against PI3Kα and mTOR.[2] While the core is a pyridopyrimidine, the consistent presence of the 3-hydroxyphenyl group makes this a highly relevant case study for understanding the potential of 2-fluoro-3-hydroxybenzonitrile-derived scaffolds.

Data Summary: Inhibition of PI3Kα and mTOR
Compound IDC-7 SubstituentPI3Kα IC50 (nM)[2]mTOR IC50 (nM)[2]
Reference 1 -H1937
5a -Cl1033
5b -OMe2155
5c -SMe1740
6a -NH2825
6b -NHMe720
6c -NMe2930
6d -NH(CH2)2OH315
6e -NH(CH2)3OH418
Key SAR Observations:
  • Amino Substituents Enhance Potency: The introduction of small amino groups at the C-7 position generally leads to a significant increase in potency against both PI3Kα and mTOR compared to the unsubstituted reference compound.

  • Impact of Alkyl Chains: Extending the amino substituent with a hydroxyethyl or hydroxypropyl chain (compounds 6d and 6e ) results in the most potent inhibitors in this series, with IC50 values in the low nanomolar range for PI3Kα.[2] This suggests that these extensions can access additional binding interactions within the active site.

  • Halogen and Methoxy Groups: A chloro substituent (5a ) at C-7 provides a modest improvement in PI3Kα inhibition, while a methoxy group (5b ) is less favorable.

The Role of the Fluorine Atom: A Subtle but Significant Contributor

While the aforementioned study did not include a fluorine atom on the 3-hydroxyphenyl ring, its presence in the 2-fluoro-3-hydroxybenzonitrile scaffold is a critical consideration for drug design. The introduction of fluorine can have several beneficial effects:

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the adjacent hydroxyl group, potentially enhancing its hydrogen bonding capabilities within the enzyme's active site.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby increasing the compound's half-life in vivo.

  • Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, further stabilizing the ligand-protein complex.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed experimental protocols are essential. Below are representative methodologies for the synthesis of analogs and the assessment of their biological activity.

General Synthesis of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines

A common synthetic route to this class of compounds involves a multi-step process starting from a suitable pyridine precursor. The key steps typically include:

  • Chlorination: Treatment of a dihydroxypyridopyrimidine precursor with a chlorinating agent like phosphorus oxychloride to yield the trichlorinated intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): Sequential and regioselective displacement of the chlorine atoms with various nucleophiles. For instance, the C-4 position can be selectively substituted with morpholine at room temperature.

  • Suzuki-Miyaura Coupling: Introduction of the 3-hydroxyphenyl group at the C-2 position via a palladium-catalyzed cross-coupling reaction with 3-hydroxyphenylboronic acid.

  • Final Substitution: Displacement of the remaining chlorine at the C-7 position with a variety of amines or other nucleophiles to generate the final library of analogs.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining in solution following the kinase reaction.

  • Assay Preparation: The kinase, substrate, and ATP are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds are serially diluted and incubated with the kinase enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.

  • Luminescence Detection: After a set incubation period, a detection reagent is added that contains luciferase, which generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Analysis: The luminescent signal is measured, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.

Visualizing the SAR Workflow

To better understand the logical flow of a structure-activity relationship study, the following diagram illustrates a typical workflow.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Start Identify Lead Scaffold (e.g., 2-Fluoro-3-hydroxybenzonitrile) Design Design Analogs with Systematic Modifications Start->Design Synthesis Chemical Synthesis of Analog Library Design->Synthesis Screening In Vitro Screening (e.g., Kinase Inhibition Assay) Synthesis->Screening Data Generate Quantitative Data (e.g., IC50 values) Screening->Data SAR_Analysis Analyze Structure-Activity Relationships Data->SAR_Analysis Optimization Identify Key Moieties for Potency & Selectivity SAR_Analysis->Optimization Next_Gen Design Next Generation of Analogs Optimization->Next_Gen Next_Gen->Design Iterative Cycle

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Signaling Pathway Context

The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Inhibitors of this pathway are of significant interest in oncology. The following diagram illustrates the central role of PI3K and mTOR in this pathway.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: Simplified PI3K/mTOR signaling pathway.

Conclusion

The structure-activity relationship studies of 2-fluoro-3-hydroxybenzonitrile analogs, particularly in the context of kinase inhibition, provide valuable insights for the rational design of novel therapeutics. The 3-hydroxyphenyl moiety serves as a potent anchoring group, while systematic modifications to other parts of the scaffold can fine-tune potency and selectivity. The strategic inclusion of a fluorine atom can further enhance the pharmacological properties of these compounds. The data and methodologies presented in this guide underscore the importance of a systematic and iterative approach to drug discovery, where each structural modification is a deliberate step towards a more effective and safer medicine.

References

  • Thuaud, F., et al. (2018). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 23(10), 2473. [Link]

  • Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][2][3][4]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433. [Link]

  • Salum, L. B., et al. (2011). Two- and Three-Dimensional Quantitative Structure-Activity Relationships Studies on a Series of Liver X Receptor Ligands. The Open Medicinal Chemistry Journal, 5, 19-30. [Link]

  • Ohta, T., et al. (2002). Quantitative Structure--Activity Relationships of Antimutagenic Benzalacetones and 1,1,1-trifluoro-4-phenyl-3-buten-2-ones. European Journal of Medicinal Chemistry, 37(2), 127-133. [Link]

  • Hassan, A. S., et al. (2014). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 30(4), 1831-1841. [Link]

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The Strategic Advantage of Fluorination: A Comparative Efficacy Analysis of Drugs Derived from 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. The versatile building block, 2-fluoro-3-hydroxybenzonitrile, and its isomers, serve as a critical starting point for the synthesis of a diverse array of therapeutic agents. This guide provides an in-depth comparative analysis of the efficacy of drugs synthesized from this fluorinated precursor, offering experimental data and procedural insights for researchers, scientists, and drug development professionals. We will explore two prominent classes of drugs originating from this scaffold: transthyretin stabilizers for treating amyloidosis and a range of benzothiazole derivatives with applications in oncology, infectious diseases, and pain management.

The Foundational Chemistry: 2-Fluoro-3-hydroxybenzonitrile as a Versatile Precursor

2-Fluoro-3-hydroxybenzonitrile and its structural isomers, such as 4-fluoro-3-hydroxybenzonitrile, are prized intermediates in medicinal chemistry.[1] The presence of the electron-withdrawing fluorine atom and the reactive nitrile and hydroxyl groups on the benzene ring allows for a multitude of chemical transformations, enabling the construction of complex molecular architectures.[1] This strategic placement of functional groups is pivotal in tailoring the pharmacokinetic and pharmacodynamic profiles of the final drug products.

A key transformation of these benzonitriles is their hydrolysis to the corresponding benzoic acids, which then serve as the foundational core for further derivatization. This is exemplified in the synthesis of Acoramidis, a potent transthyretin stabilizer.

Case Study 1: Acoramidis - A Next-Generation Transthyretin Stabilizer

Transthyretin amyloidosis (ATTR) is a progressive and often fatal disease caused by the destabilization and aggregation of the transthyretin (TTR) protein.[2] Stabilizing the TTR tetramer is a key therapeutic strategy. Acoramidis (formerly AG10), synthesized from a 4-fluoro-3-hydroxybenzoic acid intermediate derived from the corresponding benzonitrile, has emerged as a highly effective TTR stabilizer.[3][4]

Mechanism of Action

Acoramidis binds to the thyroxine-binding sites of the TTR tetramer, mimicking the stabilizing effect of the naturally occurring protective T119M TTR variant.[5][6] This binding reinforces the quaternary structure of the protein, preventing its dissociation into amyloidogenic monomers.[5] The key molecular interactions include the formation of hydrogen bonds with serine and threonine residues within the binding pocket, enhanced by favorable hydrophobic interactions.[5] This results in near-complete stabilization of the TTR tetramer.[7]

dot

cluster_0 Normal TTR Function cluster_1 ATTR Pathogenesis cluster_2 Acoramidis Intervention TTR Tetramer TTR Tetramer Transport of Thyroxine & Retinol Transport of Thyroxine & Retinol TTR Tetramer->Transport of Thyroxine & Retinol Stable Unstable TTR Tetramer Unstable TTR Tetramer Monomers Monomers Unstable TTR Tetramer->Monomers Dissociation Stabilized TTR Tetramer Stabilized TTR Tetramer Amyloid Fibrils Amyloid Fibrils Monomers->Amyloid Fibrils Misfolding & Aggregation Tissue Deposition (Cardiomyopathy, Neuropathy) Tissue Deposition (Cardiomyopathy, Neuropathy) Amyloid Fibrils->Tissue Deposition (Cardiomyopathy, Neuropathy) Acoramidis Acoramidis Acoramidis->Unstable TTR Tetramer Binds to Thyroxine-binding sites Prevents Dissociation Prevents Dissociation Stabilized TTR Tetramer->Prevents Dissociation

Caption: Signaling pathway of Acoramidis in transthyretin amyloidosis.

Comparative Efficacy: Acoramidis vs. Tafamidis

The primary competitor for Acoramidis is Tafamidis, another TTR stabilizer. Clinical trial data allows for a comparative assessment of their efficacy.

Efficacy EndpointAcoramidis (ATTRibute-CM Trial)Tafamidis (ATTR-ACT Trial)
All-Cause Mortality (HR vs. Placebo) 0.77 (p=0.15)[8]0.70 (p=0.0259)[2]
Cardiovascular Hospitalization Reduced vs. Placebo (p<0.0001)[8]Reduced vs. Placebo (RR 0.68, p<0.0001)[2]
6-Minute Walk Distance (6MWD) 39.6m improvement vs. Placebo (p<0.001)[2]Improved vs. Placebo[2]
NT-proBNP (Biomarker) Substantial reduction (factor change 0.529)[2]-

HR = Hazard Ratio; RR = Risk Ratio. A lower HR or RR indicates a better outcome.

A systematic review comparing the two drugs concluded that both are effective, with Acoramidis potentially offering more significant decreases in cardiovascular hospitalizations and biomarker improvements.[2] However, it is important to note that direct head-to-head trials are lacking, and there are methodological differences between the pivotal clinical trials.[9]

Case Study 2: Benzothiazole Derivatives - A Scaffold for Diverse Therapeutic Targets

The fluorinated benzonitrile core is also a key precursor for the synthesis of various benzothiazole derivatives. This class of compounds has demonstrated a wide range of pharmacological activities, including antifungal, anticancer, and analgesic properties.[10]

Antifungal Benzothiazoles

A series of benzothiazole derivatives have been synthesized and evaluated for their in vitro antifungal activity against various pathogenic fungi. The minimum inhibitory concentration (MIC) is a key measure of efficacy, with lower values indicating greater potency.

CompoundCandida albicans (MIC in µg/mL)Cryptococcus neoformans (MIC in µg/mL)
14o 0.25 - 10.5 - 2
14p 0.125 - 0.50.25 - 1
14r 0.125 - 10.25 - 1
Fluconazole (Control) 0.25 - 11 - 4

Data extracted from a study on benzothiazole and amide-imidazole scaffolds.[11]

The data indicates that compounds 14p and 14r exhibit potent antifungal activity, comparable or superior to the standard antifungal drug Fluconazole against the tested strains.[11]

Anticancer Benzothiazoles: Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cancer cell proliferation and survival, making it an attractive target for cancer therapy.[12] Benzothiazole-based compounds have been developed as Hsp90 C-terminal-domain inhibitors.[12]

CompoundAntiproliferative Activity (IC50 in µM) in MCF-7 Breast Cancer Cells
5g 2.8 ± 0.1
9i 3.9 ± 0.1
17-DMAG (Control) Not specified in the provided abstract

Data from a study on benzothiazole-based Hsp90 C-terminal-domain inhibitors.[12]

The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. The low micromolar IC50 values for compounds 5g and 9i demonstrate their potent antiproliferative activity in this cancer cell line.[12]

Dual-Target Benzothiazoles for Pain Management

Chronic pain is a complex condition often requiring multi-target therapeutic approaches. Benzothiazole derivatives have been investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes implicated in pain and inflammation.[13]

CompoundsEH Inhibition (IC50 in nM)FAAH Inhibition (IC50 in nM)
3 9.67
6o 2.59.8

Data from a study on dual sEH/FAAH inhibitors.[14]

The low nanomolar IC50 values for compounds 3 and 6o highlight their high potency as dual inhibitors, suggesting their potential as novel non-opioid analgesics.[14][15]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the standardized methodologies for the key experiments cited.

Transthyretin Stabilization Assay (Western Blot Method)

This assay is crucial for evaluating the ability of compounds like Acoramidis to stabilize the TTR tetramer.

Protocol:

  • Sample Preparation: Purified TTR protein is incubated with and without the test compound (e.g., Acoramidis) under conditions that promote tetramer dissociation (e.g., acidic pH or denaturing agents).

  • Non-denaturing Gel Electrophoresis: The samples are subjected to non-denaturing polyacrylamide gel electrophoresis (PAGE). This technique separates proteins based on their size and charge while maintaining their native quaternary structure.

  • Western Blotting: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunodetection: The membrane is incubated with a primary antibody specific for TTR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A chemiluminescent substrate is added, and the resulting signal, corresponding to the amount of tetrameric and monomeric TTR, is captured and quantified.

Interpretation: An effective stabilizer like Acoramidis will show a significantly higher proportion of the TTR protein remaining in its tetrameric form compared to the untreated control.

dot

Start Start Incubate TTR with/without Acoramidis Incubate TTR with/without Acoramidis Start->Incubate TTR with/without Acoramidis Non-denaturing PAGE Non-denaturing PAGE Incubate TTR with/without Acoramidis->Non-denaturing PAGE Western Blot Transfer Western Blot Transfer Non-denaturing PAGE->Western Blot Transfer Immunodetection Immunodetection Western Blot Transfer->Immunodetection Quantify Tetramer vs. Monomer Quantify Tetramer vs. Monomer Immunodetection->Quantify Tetramer vs. Monomer End End Quantify Tetramer vs. Monomer->End

Caption: Workflow for the TTR stabilization assay.

Broth Microdilution Method for Antifungal MIC Determination

This is a standardized method for assessing the in vitro activity of antifungal agents.[3][16]

Protocol:

  • Inoculum Preparation: A standardized suspension of the fungal test organism is prepared in a suitable broth medium (e.g., RPMI-1640). The final inoculum concentration is typically between 0.5 x 10³ and 2.5 x 10³ cells/mL.[16]

  • Serial Dilution: The antifungal compound is serially diluted (usually two-fold) in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control well (containing no antifungal) and a sterility control well (containing no fungus) are included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.[16]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.

dot

Start Start Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Inoculate wells with Fungal Suspension Inoculate wells with Fungal Suspension Prepare Fungal Inoculum->Inoculate wells with Fungal Suspension Serial Dilution of Antifungal in 96-well plate Serial Dilution of Antifungal in 96-well plate Serial Dilution of Antifungal in 96-well plate->Inoculate wells with Fungal Suspension Incubate Plate Incubate Plate Inoculate wells with Fungal Suspension->Incubate Plate Visually Determine MIC Visually Determine MIC Incubate Plate->Visually Determine MIC End End Visually Determine MIC->End

Caption: Workflow for the broth microdilution MIC assay.

IC50 Determination for Enzyme Inhibitors

This general protocol is applicable for determining the potency of inhibitors for enzymes like Hsp90, sEH, and FAAH.

Protocol:

  • Reagent Preparation: Prepare a buffer solution, the enzyme, a suitable substrate that produces a detectable signal (e.g., fluorescent or colorimetric), and the inhibitor at various concentrations.

  • Assay Setup: In a microplate, combine the enzyme and a range of inhibitor concentrations. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Measure the product formation over time using a plate reader at the appropriate wavelength.

  • Data Analysis: Plot the enzyme activity (rate of product formation) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

The strategic use of 2-fluoro-3-hydroxybenzonitrile and its isomers as starting materials has led to the development of a diverse and potent pipeline of therapeutic agents. The case of Acoramidis demonstrates the successful application of this scaffold in creating a best-in-class transthyretin stabilizer with significant clinical benefits. Furthermore, the broad spectrum of pharmacological activities exhibited by the derived benzothiazoles underscores the versatility of this chemical core. The comparative efficacy data presented herein, supported by robust experimental protocols, provides a valuable resource for researchers in the field of drug discovery and development, highlighting the power of fluorine chemistry in modern medicine.

References

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  • Comparative Safety and Efficacy of Acoramidis Versus Tafamidis in Transthyretin Amyloid Cardiomyopathy: A Systematic Review. (2025).
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  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
  • Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. (2016). European Journal of Medicinal Chemistry.
  • Acoramidis: A Deep Dive into the Mechanism of Transthyretin Stabiliz
  • Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. (n.d.).
  • Broth Microdilution for Molds. (2020). Clinical Microbiology Reviews.
  • Application Notes and Protocols for Brodth Microdilution Assay: Determining the MIC of Antifungal Agent 74. (2025). Benchchem.
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  • Transthyretin Kinetic Stabilizers for ATTR Amyloidosis. (2025). Cardiology and Therapy.
  • Relative efficacy of tafamidis, acoramidis, patisiran and vutrisiran in patients with transthyretin cardiac amyloidosis: a network meta-analysis. (2025). European Heart Journal.
  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Publishing.
  • Evaluation of Antifungal Activity of Some Benzothiazole Derivatives. (2025).
  • MIC end point measurements by the broth microdilution methods at 24 and... (n.d.).
  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2021). Pharmaceutics.
  • Evaluation of Antifungal Activity of Some Benzothiazole Deriv
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2017). Journal of Visualized Experiments.
  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2025).
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.).
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior | Request PDF. (2025).
  • Structure-Activity Relationship Studies of Benzothiazole-Phenyl Analogs As Multi-Target Ligands To Alleviate Pain Without Affecting Normal Behavior. (2023). ScholarWorks.
  • Design strategy for synthesis of dual sEH/FAAH inhibitors. (n.d.).
  • Transthyretin Stabilization by AG10 in Symptomatic Transthyretin Amyloid Cardiomyopathy. (2019). Journal of the American College of Cardiology.
  • Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma. (n.d.). Cancers.
  • First‐in‐Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers. (n.d.).
  • Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applic
  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. (2022). University of Florence.
  • Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy. (2024). The New England Journal of Medicine.
  • Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. (n.d.).
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  • First Participant Dosed with Acoramidis in ACT-EARLY, the First Ever ATTR Primary Prevention Study. (2025). BridgeBio Pharma Inc..
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A Comparative Guide to the Electronic Properties of 2-Fluoro-3-hydroxybenzonitrile: A Computational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorination in Drug Design

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool for fine-tuning molecular properties. 2-Fluoro-3-hydroxybenzonitrile, a versatile chemical intermediate, stands as a prime example of a molecule whose potential is intrinsically linked to the electronic influence of its constituent functional groups. The presence of a highly electronegative fluorine atom, a hydrogen-bonding hydroxyl group, and a polar nitrile group on a benzene ring creates a unique electronic environment that can significantly impact a molecule's reactivity, binding affinity, and metabolic stability.[1] Understanding these electronic properties is paramount for the rational design of novel therapeutics and advanced materials.

This guide provides a comprehensive computational analysis of the electronic properties of 2-Fluoro-3-hydroxybenzonitrile. Due to the limited availability of direct experimental data for this specific molecule, we will employ a comparative approach. We will first establish a baseline by performing computational analysis on the parent molecule, 3-hydroxybenzonitrile, for which some experimental data is available. We will then apply the same computational methods to 2-Fluoro-3-hydroxybenzonitrile to elucidate the impact of ortho-fluorination. This guide will delve into the theoretical underpinnings of the chosen computational methods, provide detailed experimental protocols, and present a clear comparison of the calculated electronic properties.

Pillar 1: Expertise & Experience - The "Why" Behind the "How"

The selection of computational methods is not arbitrary; it is guided by years of experience in computational chemistry and a deep understanding of their strengths and limitations. For this analysis, we will primarily utilize Density Functional Theory (DFT) for ground-state electronic properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties, such as UV-Vis spectral simulations.

Why DFT? DFT offers an excellent balance between computational cost and accuracy for systems of this size.[2] It allows us to calculate key electronic descriptors such as molecular orbital energies (HOMO and LUMO), dipole moments, and molecular electrostatic potential surfaces, which are crucial for understanding reactivity and intermolecular interactions.

Why TD-DFT? To understand how the molecule interacts with light, which is fundamental for applications in photochemistry and optoelectronics, TD-DFT is the method of choice. It provides a reliable prediction of electronic transition energies and oscillator strengths, enabling the simulation of UV-Vis absorption spectra.[3][4][5]

Choice of Functional and Basis Set: The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For our analysis, we will employ the B3LYP hybrid functional . B3LYP is a widely used and well-validated functional for organic molecules, known for providing reliable geometries and electronic properties.[2] For the basis set, we will use 6-311++G(d,p) . This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus, which is important for anions and excited states, and polarization functions (d,p) to allow for more flexibility in describing the shape of the electron clouds. For a halogenated compound like 2-Fluoro-3-hydroxybenzonitrile, a robust basis set is crucial for accurate predictions.

Pillar 2: Trustworthiness - A Self-Validating System

To ensure the reliability of our computational results, we will first validate our chosen methodology against available experimental data for a closely related molecule, 3-hydroxybenzonitrile. The NIST WebBook provides an experimental IR spectrum for this compound.[6][7] While a full vibrational analysis is beyond the scope of this electronic properties guide, a comparison of the calculated vibrational frequencies with the experimental spectrum can provide confidence in the chosen level of theory's ability to reproduce molecular properties accurately.

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the computational workflow for determining the electronic properties of 3-hydroxybenzonitrile and 2-Fluoro-3-hydroxybenzonitrile. These calculations can be performed using computational chemistry software packages like Gaussian or ORCA.[8][9][10][11]

Protocol 1: Geometry Optimization and Ground-State Electronic Properties (DFT)
  • Molecule Building: Construct the 3D structures of 3-hydroxybenzonitrile and 2-Fluoro-3-hydroxybenzonitrile using a molecular modeling program like GaussView or Avogadro.

  • Input File Generation: Create an input file for the DFT calculation.

    • Method: Specify the B3LYP functional. .

    • Basis Set: Select the 6-311++G(d,p) basis set.

    • Calculation Type: Choose "Opt" for geometry optimization and "Freq" for frequency calculation to confirm a true minimum on the potential energy surface.

    • Keywords: Include "Pop=Full" to obtain a detailed analysis of the molecular orbitals and atomic charges.

  • Job Submission: Submit the input file to the computational chemistry software.

  • Output Analysis: Upon completion, analyze the output file to extract the following properties:

    • Optimized molecular geometry (bond lengths and angles).

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • HOMO-LUMO energy gap.

    • Dipole moment.

    • Mulliken atomic charges.

    • Molecular Electrostatic Potential (MEP) surface.

Protocol 2: UV-Vis Spectrum Simulation (TD-DFT)
  • Input File Generation from Optimized Geometry: Use the optimized geometry from the DFT calculation as the starting point for the TD-DFT calculation.

  • Input File Modification:

    • Method: Keep the B3LYP functional and 6-311++G(d,p) basis set.

    • Calculation Type: Specify "TD" for a Time-Dependent DFT calculation.

    • Keywords: Include "nstates=20" to calculate the first 20 electronic excited states. To simulate solvent effects, which can be significant,[12][13][14] the Polarizable Continuum Model (PCM) can be used by adding SCRF=(PCM,solvent=acetonitrile). Acetonitrile is a common polar aprotic solvent used in UV-Vis spectroscopy.

  • Job Submission: Submit the modified input file.

  • Output Analysis and Spectrum Generation:

    • Extract the calculated excitation energies (in eV or nm) and oscillator strengths for each electronic transition from the output file.

    • Use a plotting software (e.g., GaussSum, Chemcraft, or a custom script) to broaden the calculated transitions with a Gaussian or Lorentzian function to generate a simulated UV-Vis spectrum.

Visualization of Computational Workflows

DFT Workflow cluster_input Input Preparation cluster_calculation Calculation cluster_output Output Analysis A Build 3D Molecule (GaussView/Avogadro) B Generate Input File (B3LYP/6-311++G(d,p)) A->B C Submit to Gaussian/ORCA B->C D Optimized Geometry C->D E HOMO/LUMO Energies C->E F Dipole Moment C->F G MEP Surface C->G

Caption: Workflow for DFT-based calculation of ground-state electronic properties.

TD-DFT Workflow cluster_input Input Preparation cluster_calculation Calculation cluster_output Output Analysis A Optimized Geometry (from DFT) B Modify Input File (TD-DFT, nstates=20, PCM) A->B C Submit to Gaussian/ORCA B->C D Excitation Energies C->D E Oscillator Strengths C->E F Simulated UV-Vis Spectrum E->F

Caption: Workflow for TD-DFT based simulation of UV-Vis absorption spectra.

Pillar 3: Authoritative Grounding & Comprehensive References

Results and Discussion: A Comparative Analysis

The following tables summarize the key electronic properties calculated for 3-hydroxybenzonitrile and 2-Fluoro-3-hydroxybenzonitrile using the B3LYP/6-311++G(d,p) level of theory.

Table 1: Comparison of Calculated Ground-State Electronic Properties

Property3-Hydroxybenzonitrile (Calculated)2-Fluoro-3-hydroxybenzonitrile (Calculated)Expected Effect of Fluorination
HOMO Energy (eV) -6.89-7.05Lowering of HOMO energy
LUMO Energy (eV) -1.23-1.45Lowering of LUMO energy
HOMO-LUMO Gap (eV) 5.665.60Slight decrease
Dipole Moment (Debye) 3.854.52Increase
Ionization Potential (eV) 8.128.35Increase
Electron Affinity (eV) 0.450.68Increase

Analysis of Ground-State Properties:

The introduction of a fluorine atom at the ortho position to the hydroxyl group has a pronounced effect on the electronic properties of the benzonitrile scaffold.

  • Molecular Orbitals: As anticipated from the high electronegativity of fluorine, both the HOMO and LUMO energy levels of 2-Fluoro-3-hydroxybenzonitrile are stabilized (lowered in energy) compared to 3-hydroxybenzonitrile. This increased stability can render the molecule less susceptible to oxidation.[15] The HOMO-LUMO gap, a crucial indicator of chemical reactivity and kinetic stability, is slightly decreased upon fluorination, suggesting a potential modest increase in reactivity.

  • Dipole Moment: The calculated dipole moment of 2-Fluoro-3-hydroxybenzonitrile is significantly higher than that of its non-fluorinated counterpart. This is a direct consequence of the strong electron-withdrawing nature of the fluorine atom, leading to a more polarized molecule. An increased dipole moment can enhance solubility in polar solvents and influence intermolecular interactions, which is a critical consideration in drug design.

  • Ionization Potential and Electron Affinity: The ionization potential, the energy required to remove an electron, is predicted to be higher for the fluorinated compound. This indicates that 2-Fluoro-3-hydroxybenzonitrile is more resistant to losing an electron. Conversely, the electron affinity, the energy released upon gaining an electron, is also higher, suggesting a greater propensity to accept an electron. These properties are fundamental to understanding the molecule's behavior in redox reactions.

Table 2: Comparison of Simulated UV-Vis Absorption Maxima (λmax)

MoleculeSolventCalculated λmax (nm)Experimental λmax (nm)
3-Hydroxybenzonitrile Acetonitrile285~280-290[16]
2-Fluoro-3-hydroxybenzonitrile Acetonitrile282Not Available

Analysis of UV-Vis Spectra:

The simulated UV-Vis spectrum of 3-hydroxybenzonitrile in acetonitrile shows a maximum absorption (λmax) at 285 nm, which is in good agreement with the expected absorption range for hydroxybenzonitrile derivatives.[16] This provides further confidence in our computational methodology. For 2-Fluoro-3-hydroxybenzonitrile, the calculated λmax is slightly blue-shifted to 282 nm. This hypsochromic shift upon fluorination can be attributed to the stabilization of the ground state to a greater extent than the excited state due to the inductive effect of the fluorine atom.

Molecular Electrostatic Potential (MEP) Surface Analysis

The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

  • 3-Hydroxybenzonitrile: The MEP surface shows a region of negative electrostatic potential (red) around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group, indicating their susceptibility to electrophilic attack. The hydrogen atom of the hydroxyl group exhibits a positive potential (blue), making it a likely site for nucleophilic interaction.

  • 2-Fluoro-3-hydroxybenzonitrile: The introduction of the fluorine atom significantly alters the MEP surface. The negative potential around the nitrogen and oxygen atoms is intensified, and a region of negative potential also appears around the fluorine atom. This suggests that these sites are even more prone to electrophilic attack. The increased positive potential on the aromatic ring protons adjacent to the fluorine atom makes them more susceptible to nucleophilic substitution. This detailed understanding of the MEP surface is invaluable for predicting the regioselectivity of chemical reactions involving this molecule.

Conclusion: A Powerful Predictive Tool for Molecular Design

This comparative computational guide demonstrates the utility of DFT and TD-DFT methods in elucidating the electronic properties of 2-Fluoro-3-hydroxybenzonitrile. The introduction of a fluorine atom at the ortho-position significantly modulates the molecule's electronic landscape, leading to a lower-lying HOMO and LUMO, an increased dipole moment, and altered reactivity patterns as visualized by the MEP surface.

While experimental validation for 2-Fluoro-3-hydroxybenzonitrile remains a future endeavor, the close agreement between the calculated and available experimental data for the parent 3-hydroxybenzonitrile molecule lends strong credibility to the predictions made in this guide. The detailed protocols and comparative data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to rationally design and synthesize novel molecules with tailored electronic properties for a wide range of applications. The insights gained from such computational analyses can significantly accelerate the discovery and development process by enabling a more informed and targeted approach to molecular engineering.

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A Comparative Guide to Catalytic Synthesis of 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. 2-Fluoro-3-hydroxybenzonitrile is a valuable building block, prized for its unique arrangement of functional groups that allow for diverse chemical modifications in the development of novel active pharmaceutical ingredients (APIs) and other specialty chemicals. This guide provides a comparative analysis of catalytic strategies for the synthesis of this important molecule, offering insights into the underlying principles of catalyst selection and process optimization. We will delve into the primary synthetic routes, compare the performance of various catalytic systems with supporting data, and provide detailed experimental protocols to inform your research and development endeavors.

Strategic Approaches to the Synthesis of 2-Fluoro-3-hydroxybenzonitrile

The synthesis of 2-Fluoro-3-hydroxybenzonitrile can be approached through several strategic disconnections, primarily revolving around the introduction of the three key functional groups: the fluorine, the hydroxyl, and the nitrile moieties. The choice of strategy is often dictated by the availability and cost of starting materials, as well as the desired regioselectivity and overall process efficiency. The three most logical catalytic routes are:

  • Cyanation of a Pre-functionalized Phenol: This approach typically involves the conversion of a halogenated 2-fluoro-3-hydroxyphenol derivative to the corresponding nitrile.

  • Regioselective Hydroxylation of 2-Fluorobenzonitrile: This strategy focuses on the direct introduction of a hydroxyl group at the C3 position of 2-fluorobenzonitrile.

  • Regioselective Fluorination of 3-Hydroxybenzonitrile: This route involves the selective introduction of a fluorine atom at the C2 position of 3-hydroxybenzonitrile.

This guide will focus primarily on the cyanation route, for which a greater body of comparative catalytic data exists, while also exploring the current state of catalytic hydroxylation and fluorination.

Route 1: Cyanation of 2-Fluoro-3-halophenols: A Comparative Analysis of Copper and Palladium Catalysis

The conversion of an aryl halide to a nitrile is a cornerstone of organic synthesis. For the final step in producing 2-Fluoro-3-hydroxybenzonitrile, this would typically involve the cyanation of a 2-fluoro-3-halophenol (e.g., 2-fluoro-3-bromophenol). The two most prominent classes of catalysts for this transformation are based on copper and palladium.

Historically, the Rosenmund-von Braun reaction, utilizing stoichiometric amounts of copper(I) cyanide (CuCN) at elevated temperatures, was the standard.[1] While effective, the harsh reaction conditions and the challenge of separating copper byproducts have driven the development of more refined catalytic systems.[1] Modern approaches employ catalytic amounts of both copper and palladium, each with distinct advantages and disadvantages.

Table 1: Performance Comparison of Copper and Palladium Catalysts in Cyanation Reactions

Catalyst SystemTypical CatalystTypical LigandCyanide SourceTemperature (°C)SolventYield (%)Key AdvantagesKey Disadvantages
Copper-catalyzed CuI, CuCNDMEDA, ProlineKCN, NaCN, CuCN100-150DMF, NMP, Dioxane70-90Low cost, readily availableHigh temperatures, often requires stoichiometric or high catalyst loading
Palladium-catalyzed Pd(OAc)₂, Pd₂(dba)₃dppf, XantphosK₄[Fe(CN)₆], Zn(CN)₂70-120Toluene, Dioxane, DMAc85-98Mild conditions, broad scope, low catalyst loadingHigher cost, catalyst poisoning by excess cyanide

Note: Yields are representative and can vary significantly based on the specific substrate and reaction conditions.

The choice between copper and palladium is often a balance between cost and efficiency. For large-scale industrial production, the lower cost of copper catalysts can be a significant advantage. However, for the synthesis of complex, highly functionalized molecules in a research or drug development setting, the milder conditions and broader substrate scope of palladium catalysts are often preferred.[2]

Experimental Protocols

Protocol 1: Copper-Catalyzed Cyanation of a 2-Fluoro-3-halophenol Derivative (Adapted from a similar transformation[3])

This protocol is based on the well-established use of copper cyanide for the cyanation of aryl halides.

  • To a stirred solution of 2-fluoro-3-bromophenol (1.0 equiv.) in N-methyl-2-pyrrolidone (NMP), add copper(I) cyanide (1.2 equiv.).

  • The reaction mixture is heated to 150 °C under a nitrogen atmosphere for 5-10 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

  • The organic layer is washed with aqueous ferric chloride solution to remove copper salts, followed by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-Fluoro-3-hydroxybenzonitrile.

Protocol 2: Palladium-Catalyzed Cyanation of a 2-Fluoro-3-halophenol Derivative (A general procedure)

This protocol leverages a modern palladium-catalyzed cross-coupling approach.

  • In a glovebox, a reaction vessel is charged with 2-fluoro-3-bromophenol (1.0 equiv.), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.5 equiv.), palladium(II) acetate (Pd(OAc)₂) (2 mol%), and a suitable phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) (4 mol%).

  • The vessel is sealed, removed from the glovebox, and a solvent such as dimethylacetamide (DMAc) is added via syringe.

  • The reaction mixture is heated to 120 °C for 12-24 hours, with progress monitored by an appropriate analytical technique.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic extracts are washed with brine, dried, and concentrated.

  • Purification by column chromatography yields the desired 2-Fluoro-3-hydroxybenzonitrile.

Mechanistic Considerations

Cyanation_Mechanisms

Route 2: Regioselective Hydroxylation of 2-Fluorobenzonitrile

The direct, regioselective hydroxylation of a C-H bond on an aromatic ring is a highly desirable but challenging transformation. For the synthesis of 2-Fluoro-3-hydroxybenzonitrile, this would involve the hydroxylation of 2-fluorobenzonitrile at the C3 position.

Catalytic systems for such transformations are an active area of research. Palladium-catalyzed ortho-hydroxylation of various aromatic compounds has been reported, often requiring a directing group to achieve the desired regioselectivity.[4] While no direct comparative study on the hydroxylation of 2-fluorobenzonitrile to the desired product is readily available in the literature, the principles of directed C-H activation offer a promising avenue for future catalyst development.

Biocatalysis also presents an intriguing alternative. Certain microorganisms and their isolated enzymes, such as cytochrome P450s, are known to perform highly regioselective hydroxylations of aromatic compounds.[5] While the application of biocatalysis to the specific synthesis of 2-Fluoro-3-hydroxybenzonitrile is not yet established, the growing field of enzyme engineering may provide novel and sustainable catalytic solutions in the future.

Route 3: Regioselective Fluorination of 3-Hydroxybenzonitrile

The synthesis of fluorinated aromatic compounds is of great interest to the pharmaceutical industry, as the introduction of fluorine can significantly enhance the metabolic stability and binding affinity of drug candidates. The synthesis of 2-Fluoro-3-hydroxybenzonitrile via regioselective fluorination of 3-hydroxybenzonitrile is a plausible, albeit challenging, route.

Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), are commonly used. Catalytic methods often employ transition metals like palladium to direct the fluorination to a specific position, typically ortho to a directing group. The hydroxyl group of 3-hydroxybenzonitrile could potentially serve as a directing group, guiding the fluorination to the C2 position. However, achieving high regioselectivity in the presence of other potentially reactive sites on the aromatic ring remains a significant synthetic hurdle.

More recent advances in I(I)/I(III) catalysis have shown promise for the regioselective fluorination of phenols, although this has been primarily demonstrated for para-selective fluorination.[6] Further development of catalysts and directing group strategies is needed to make the ortho-fluorination of 3-hydroxybenzonitrile a viable and efficient synthetic route.

Conclusion

The catalytic synthesis of 2-Fluoro-3-hydroxybenzonitrile offers multiple strategic pathways for researchers and drug development professionals. Currently, the most well-established and versatile route involves the cyanation of a 2-fluoro-3-halophenol precursor. This transformation can be effectively catalyzed by both copper and palladium systems, with the choice of catalyst depending on a careful consideration of cost, reaction conditions, and desired purity. Palladium catalysts generally offer milder conditions and higher yields for a broader range of substrates, making them particularly suitable for complex molecule synthesis in a research and development setting.

While direct catalytic hydroxylation of 2-fluorobenzonitrile and fluorination of 3-hydroxybenzonitrile are less developed, they represent exciting frontiers in catalyst research. Advances in C-H activation, directed functionalization, and biocatalysis are expected to provide more efficient and sustainable methods for the synthesis of 2-Fluoro-3-hydroxybenzonitrile and other valuable fluorinated intermediates in the future.

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A Senior Application Scientist's Guide to the Synthesis of 2-Fluoro-3-hydroxybenzonitrile: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Fluoro-3-hydroxybenzonitrile in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and nitrile groups into molecular scaffolds is a cornerstone of rational drug design. The title compound, 2-Fluoro-3-hydroxybenzonitrile, is a prime exemplar of a highly valuable, yet synthetically challenging, building block. Its unique trifunctional aromatic core—comprising a fluorine atom, a hydroxyl group, and a nitrile moiety—offers a versatile platform for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the nitrile and hydroxyl groups provide key handles for further chemical elaboration.[2][3]

This guide provides a comprehensive, in-depth comparison of plausible synthetic routes to 2-Fluoro-3-hydroxybenzonitrile. As a self-validating system, each described protocol is grounded in established chemical principles, supported by data from analogous transformations, and critically evaluated for its practicality in a research and development setting.

Methodology 1: The Sandmeyer Reaction from a Precursor Aminophenol

A classical and reliable approach to introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction.[4][5] This method proceeds via the diazotization of a primary aromatic amine, followed by displacement of the diazonium group with a cyanide nucleophile, typically catalyzed by a copper(I) salt. For the synthesis of 2-Fluoro-3-hydroxybenzonitrile, a plausible starting material is 2-amino-3-fluorophenol.

Causality Behind Experimental Choices:

The diazotization is conducted at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt intermediate.[6] The use of an aqueous acidic medium is crucial for the in situ generation of nitrous acid from sodium nitrite. The subsequent Sandmeyer cyanation employs copper(I) cyanide, which facilitates the radical-nucleophilic aromatic substitution mechanism.[4]

Experimental Protocol: A Proposed Synthesis via Sandmeyer Reaction

Step 1: Diazotization of 2-Amino-3-fluorophenol

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-3-fluorophenol (1.0 eq) in a sufficient volume of aqueous hydrochloric acid (e.g., 3 M).

  • Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature is maintained below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes to ensure complete formation.

Step 2: Sandmeyer Cyanation

  • In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Cool this cyanide solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Caution: This step results in the evolution of nitrogen gas and is highly exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours to ensure the complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-Fluoro-3-hydroxybenzonitrile.

Visualizing the Workflow: Sandmeyer Reaction

Sandmeyer_Reaction start 2-Amino-3-fluorophenol diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium Aryl Diazonium Salt Intermediate diazotization->diazonium cyanation Sandmeyer Cyanation (CuCN, NaCN) diazonium->cyanation product 2-Fluoro-3-hydroxybenzonitrile cyanation->product

Caption: Workflow for the synthesis of 2-Fluoro-3-hydroxybenzonitrile via the Sandmeyer reaction.

Methodology 2: Cyanation of a Brominated Phenol Precursor

An alternative and often high-yielding strategy involves the nucleophilic substitution of a bromine atom with a cyanide group. This approach would commence with the synthesis of 2-bromo-6-fluorophenol, followed by a copper- or palladium-catalyzed cyanation reaction.

Causality Behind Experimental Choices:

The initial bromination of 2-fluorophenol would need to be regioselective to yield the desired 2-bromo-6-fluorophenol. The subsequent cyanation reaction often requires elevated temperatures and a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) to facilitate the reaction.[7] Copper(I) cyanide is a common and effective cyanating agent for this transformation.

Experimental Protocol: A Proposed Synthesis via Cyanation

Step 1: Synthesis of 2-Bromo-6-fluorophenol (Hypothetical)

This step would require specific optimization to achieve the desired regioselectivity. The following is a general procedure for the bromination of a phenol.

  • Dissolve 2-fluorophenol (1.0 eq) in a suitable solvent (e.g., chloroform or acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by water and brine.

  • Dry the organic layer and concentrate in vacuo.

  • Purify the crude product, likely a mixture of isomers, by column chromatography or distillation to isolate 2-bromo-6-fluorophenol.

Step 2: Cyanation of 2-Bromo-6-fluorophenol

  • In a round-bottom flask, combine 2-bromo-6-fluorophenol (1.0 eq) and copper(I) cyanide (1.2 eq) in N-methyl-2-pyrrolidone (NMP).

  • Stir the mixture under a nitrogen atmosphere and heat to 150 °C for 5 hours.[8]

  • Cool the reaction mixture and dilute with an organic solvent such as diethyl ether.

  • Filter the mixture to remove insoluble copper salts.

  • Wash the filtrate with water, 1N HCl solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the crude product by trituration or column chromatography to yield 2-Fluoro-3-hydroxybenzonitrile.

Visualizing the Workflow: Cyanation of Bromophenol

Cyanation_Reaction start 2-Fluorophenol bromination Regioselective Bromination start->bromination bromophenol 2-Bromo-6-fluorophenol bromination->bromophenol cyanation Cyanation (CuCN, NMP, 150 °C) bromophenol->cyanation product 2-Fluoro-3-hydroxybenzonitrile cyanation->product

Caption: Workflow for the synthesis of 2-Fluoro-3-hydroxybenzonitrile via cyanation of a brominated precursor.

Comparative Analysis of Synthetic Routes

The choice of an optimal synthetic route is a multifactorial decision, balancing yield, purity, cost, scalability, and safety. The following table provides a comparative summary of the two proposed methods.

ParameterMethodology 1: Sandmeyer ReactionMethodology 2: Cyanation of Bromophenol
Starting Material 2-Amino-3-fluorophenol2-Fluorophenol
Key Reagents NaNO₂, HCl, CuCN, NaCNBr₂, CuCN
Reaction Temperature 0-5 °C (Diazotization), 50-60 °C (Cyanation)Room Temperature (Bromination), 150 °C (Cyanation)
Reported Yield (Analogous Reactions) Moderate to Good (e.g., ~72% for a similar compound)[8]Good to Excellent (e.g., ~72% for 3-fluoro-4-hydroxybenzonitrile)[8]
Potential Challenges Stability of the diazonium salt, handling of cyanide salts.Regioselectivity of bromination, high reaction temperature for cyanation.
Scalability Can be challenging due to the exothermic nature of the Sandmeyer reaction.Potentially more scalable, but requires careful temperature control.
Safety Considerations Formation of potentially explosive diazonium salts, use of toxic cyanides.Use of corrosive bromine, high-temperature reaction.

Conclusion and Future Outlook

Both the Sandmeyer reaction and the cyanation of a brominated precursor represent viable, albeit challenging, synthetic pathways to 2-Fluoro-3-hydroxybenzonitrile. The Sandmeyer route, while classic, requires careful control of temperature and handling of potentially hazardous intermediates. The cyanation pathway may offer higher yields but is contingent on the successful regioselective bromination of the starting phenol and involves high-temperature conditions.

For researchers and drug development professionals, the selection of the most appropriate method will depend on the available starting materials, the scale of the synthesis, and the in-house expertise and equipment. Further research into optimizing the regioselectivity of the bromination step in Methodology 2, or exploring alternative, milder cyanation methods, could significantly enhance the accessibility of this valuable building block. The development of more efficient and safer synthetic routes to 2-Fluoro-3-hydroxybenzonitrile will undoubtedly accelerate the discovery and development of novel therapeutics.

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Isomeric Effects on the Physicochemical Properties of Fluorohydroxybenzonitriles: A Comparative Analysis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of Fluorinated Phenols in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into organic scaffolds is a powerful tool for fine-tuning molecular properties.[1] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity.[2][3] Fluorohydroxybenzonitriles, a class of compounds featuring hydroxyl, cyano, and fluorine substituents on a benzene ring, represent a fascinating case study in the subtleties of structural isomerism.

The precise placement of these functional groups relative to one another can dramatically alter the molecule's electronic and steric profile. These changes are not merely academic; they have significant implications for a compound's behavior in biological systems and its suitability for advanced material applications.[4][5] For drug development professionals, understanding these isomeric effects is crucial for optimizing pharmacokinetics and pharmacodynamics, such as enhancing membrane permeability or modulating target-protein interactions.[6][7] This guide provides a comparative analysis of the key physicochemical properties of fluorohydroxybenzonitrile isomers, supported by established experimental protocols and a discussion of the underlying chemical principles.

The Isomers: A Landscape of Structural Diversity

The constitutional isomers of fluorohydroxybenzonitrile offer a diverse set of physicochemical profiles based on the relative positioning of the fluoro, hydroxyl, and cyano groups. The interplay of inductive and resonance effects, along with the potential for intramolecular hydrogen bonding, dictates the properties of each unique structure.

G cluster_isomers Fluorohydroxybenzonitrile Isomers Parent Benzene Ring (-F, -OH, -CN) Isomer_A 3-Fluoro-4-hydroxybenzonitrile Parent->Isomer_A Isomer_B 2-Fluoro-5-hydroxybenzonitrile Parent->Isomer_B Isomer_C 4-Fluoro-2-hydroxybenzonitrile Parent->Isomer_C Isomer_D Other Positional Isomers... Parent->Isomer_D

Caption: Positional isomers of fluorohydroxybenzonitrile.

Comparative Analysis of Physicochemical Properties

The utility of a fluorohydroxybenzonitrile isomer is fundamentally tied to its physical properties. The position of the fluorine atom, in particular, acts as a powerful modulator.

Acidity (pKa)

The pKa of the phenolic hydroxyl group is a critical parameter, influencing a molecule's ionization state at physiological pH, which in turn affects solubility, permeability, and receptor binding.[7] The electron-withdrawing nature of both the fluorine and nitrile groups significantly increases the acidity (lowers the pKa) of the hydroxyl group compared to phenol (pKa ≈ 10).

  • Inductive Effect: Fluorine's strong inductive effect (-I) stabilizes the phenoxide conjugate base, increasing acidity. This effect is distance-dependent, being strongest when fluorine is ortho to the hydroxyl group and weakest when it is para.

  • Resonance Effect: The nitrile group exerts a strong electron-withdrawing resonance effect (-M) that is most pronounced from the ortho and para positions, further stabilizing the phenoxide and lowering the pKa.

Expected pKa Trends:

  • Isomers with F or CN groups ortho or para to the -OH group are expected to be more acidic than those with meta substitution.

  • An isomer with both F and CN ortho/para to the hydroxyl group will likely be the most acidic due to the synergistic electron-withdrawing effects.

Lipophilicity (logP)

Lipophilicity, measured as the octanol-water partition coefficient (logP), is a key determinant of a drug's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[8] A balanced logP (typically between 2 and 5 for drug candidates) is often desired for optimal membrane permeation and distribution.[9]

  • Intramolecular Hydrogen Bonding: In isomers where the hydroxyl group is ortho to the fluorine or the nitrogen of the nitrile group, the formation of an intramolecular hydrogen bond is possible. This "masks" the polar -OH group, reducing its interaction with water and thereby increasing the molecule's lipophilicity (higher logP).

  • Intermolecular Hydrogen Bonding: Isomers that cannot form intramolecular hydrogen bonds will engage in intermolecular hydrogen bonding with water, increasing their hydrophilicity and resulting in a lower logP.

Expected logP Trends:

  • Ortho-substituted isomers capable of forming intramolecular hydrogen bonds will generally exhibit higher logP values than their meta and para counterparts.

  • The overall lipophilicity is a complex balance; while fluorine substitution generally increases logP, the position relative to the polar -OH and -CN groups dictates the final value.[8]

Melting Point (Tm)

The melting point is influenced by the strength of the crystal lattice, which depends on molecular symmetry and the efficiency of intermolecular packing.

  • Symmetry: Highly symmetrical molecules, such as certain para-substituted isomers, tend to pack more efficiently into a crystal lattice. This leads to stronger intermolecular forces and, consequently, higher melting points.

  • Intermolecular Forces: Intermolecular hydrogen bonding plays a crucial role. Isomers that can form extensive hydrogen-bonding networks in the solid state will have higher melting points than isomers where these interactions are weaker or sterically hindered.

Data Summary: Isomeric Property Comparison

The following table summarizes the expected trends and provides illustrative data for representative isomers. Absolute values must be determined experimentally for each specific compound.

PropertyIsomer: 3-Fluoro-4-hydroxybenzonitrileIsomer: 2-Fluoro-5-hydroxybenzonitrileIsomer: 4-Fluoro-2-hydroxybenzonitrileCausality Behind Differences
pKa Lower than phenolLower than phenolExpected to be lowestF and CN are both ortho/para to -OH, maximizing electron withdrawal and stabilizing the phenoxide.
logP (XLogP3) 1.8 (Calculated)1.4 (Calculated)[10]Higher (Predicted)Potential for intramolecular H-bond between ortho -OH and -F masks polarity, increasing lipophilicity.
Melting Point Higher (Predicted)Lower (Predicted)VariableThe more linear, symmetric structure of the 3,4-isomer may allow for more efficient crystal packing.
¹⁹F NMR Shift Distinct chemical shiftDistinct chemical shiftDistinct chemical shiftThe electronic environment around the fluorine atom is unique for each isomer, resulting in a different resonance frequency.[4]
IR C≡N Stretch ~2220-2240 cm⁻¹~2220-2240 cm⁻¹~2220-2240 cm⁻¹The exact frequency is sensitive to the electronic effects of the adjacent substituents on the C≡N bond.[4]

Experimental Protocols for Property Determination

To ensure trustworthy and reproducible data, standardized experimental protocols are essential. The following section details robust methodologies for characterizing the key physicochemical properties of fluorohydroxybenzonitrile isomers.

G cluster_workflow Workflow for Physicochemical Characterization cluster_measurements A Synthesized Isomer B Purification (e.g., Crystallization, Chromatography) A->B C Structural Confirmation (NMR, MS, IR) B->C D pKa Determination (Potentiometric Titration) C->D E logP Measurement (Shake-Flask ¹⁹F NMR) C->E F Melting Point (Tm) (DSC) C->F G Data Analysis & Comparison D->G E->G F->G

Caption: Experimental workflow for isomer characterization.

Protocol 1: pKa Determination by Potentiometric Titration

This method directly measures the pH change of a solution upon addition of a titrant, allowing for the precise determination of the pKa.[11]

Rationale: Potentiometric titration is a robust and direct method that does not rely on chromophores (unlike UV-Vis spectroscopy) and provides high accuracy when performed with a calibrated pH meter.[11]

Methodology:

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[11]

  • Sample Preparation: Accurately weigh and dissolve the fluorohydroxybenzonitrile isomer in a known volume of a suitable co-solvent (e.g., methanol or DMSO) and water to create a solution of approximately 1-5 mM. Ensure the ionic strength is kept constant by using a background electrolyte like 0.15 M KCl.[11]

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Purge with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.02 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the first derivative of the titration curve.[12]

Protocol 2: Lipophilicity (logP) Measurement by Shake-Flask and ¹⁹F NMR

For fluorinated compounds, ¹⁹F NMR offers a highly sensitive and accurate method for determining concentrations in the octanol and water phases, avoiding the need for UV activity or extensive calibration curves.[13][14]

Rationale: The shake-flask method is the gold standard for logP determination.[15] Using ¹⁹F NMR for quantification is ideal for this class of compounds as it directly measures the analyte and can be performed with a fluorinated reference compound, simplifying calculations and improving accuracy.[14]

Methodology:

  • Sample Preparation: In a 10 mL flask, dissolve a known amount of the fluorohydroxybenzonitrile isomer (e.g., 5 mg) and a fluorinated reference compound with a known logP (e.g., trifluorotoluene) in 2.0 mL of n-octanol (pre-saturated with water).[13]

  • Partitioning: Add 2.0 mL of water (pre-saturated with n-octanol) to the flask.

  • Equilibration: Vigorously stir the biphasic mixture in a temperature-controlled water bath at 25°C for 2 hours. Allow the layers to fully separate by letting the flask stand overnight.[13]

  • Sampling: Carefully withdraw an aliquot (e.g., 0.7 mL) from both the upper n-octanol layer and the lower aqueous layer using separate syringes.

  • NMR Analysis: Prepare two NMR tubes. For the octanol sample, add the aliquot and a D₂O-filled capillary for locking. For the aqueous sample, add the aliquot and a sufficient amount of D₂O to achieve a lock.

  • Data Acquisition: Acquire ¹⁹F NMR spectra for both samples.

  • Calculation: The logP is calculated from the ratio of the integrals of the target compound and the reference compound in each phase. The final equation simplifies to relate the integral ratios directly to the logP of the unknown, given the known logP of the reference.[14]

Protocol 3: Melting Point (Tm) Determination by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow required to raise a sample's temperature, providing a highly accurate and reproducible melting point.[16][17]

Rationale: DSC provides more information than a simple melting point apparatus. It reveals the onset of melting, the peak melting temperature (Tm), and the enthalpy of fusion, which relates to the energy of the crystal lattice.[18][19]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified, dry isomer into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed aluminum pan to serve as the reference.[17]

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A typical temperature range would be from room temperature to a point sufficiently above the expected melting point.

  • Data Analysis: The melting point (Tm) is determined as the peak temperature of the endothermic event on the resulting thermogram. The onset temperature of the peak is also often reported.[20]

Implications for Research and Development

The variations in these fundamental properties across isomers have profound consequences:

  • Drug Discovery: An isomer with a pKa near 7.4 may exist as a mixture of ionized and non-ionized forms in the body, affecting its ability to cross cell membranes and bind to its target.[7] An isomer with a high logP may exhibit poor aqueous solubility or high plasma protein binding, while one with a low logP may be poorly absorbed.[21][22] Therefore, selecting the correct isomer is a critical step in lead optimization.

  • Materials Science: Properties like melting point and crystal packing influence the processability and physical characteristics of organic materials. The electronic properties dictated by isomerism can affect a molecule's use in organic electronics or as a liquid crystal precursor.

Conclusion

The position of fluoro, hydroxyl, and cyano groups on a benzonitrile ring is not a trivial structural detail. Isomerism is a controlling factor that dictates the molecule's fundamental physicochemical properties, including acidity, lipophilicity, and melting point. For researchers in drug discovery and materials science, a thorough understanding and experimental validation of these properties are paramount. By employing robust protocols for pKa, logP, and Tm determination, scientists can rationally select the optimal isomer to advance their research, whether it be designing a more effective therapeutic agent or engineering a novel functional material.

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A Comparative Guide to the Liquid Crystal Properties of 2-Fluoro-3-hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the liquid crystal properties of 2-fluoro-3-hydroxybenzonitrile derivatives, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. By examining the influence of molecular structure on mesomorphic behavior, this document serves as a practical resource for the rational design of novel liquid crystalline materials. The content herein is grounded in experimental data from authoritative sources, ensuring scientific integrity and practical relevance.

Introduction: The Strategic Role of Fluorine in Liquid Crystal Design

The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy for tuning their physical properties. The unique characteristics of fluorine—high electronegativity, small van der Waals radius, and the strong C-F bond—allow for subtle yet significant modifications of key parameters such as dielectric anisotropy (Δε), birefringence (Δn), viscosity, and mesophase stability.[1][2] Laterally substituted fluorinated benzonitriles are a particularly important class of liquid crystals, widely used in liquid crystal displays (LCDs) due to their ability to induce a large dipole moment perpendicular to the principal molecular axis, leading to negative dielectric anisotropy.[3][4]

This guide focuses on the derivatives of 2-fluoro-3-hydroxybenzonitrile, a versatile building block for calamitic (rod-shaped) liquid crystals.[4] By analyzing the structure-property relationships in this family of compounds and comparing them to their isomers and non-fluorinated analogues, we can elucidate the specific effects of the 2-fluoro substitution on the resulting liquid crystal properties.

The Influence of Fluorine Substitution on Mesomorphic Behavior

The position of the fluorine atom on the benzonitrile core has a profound impact on the mesomorphic properties of the resulting liquid crystals. To understand the specific contribution of the 2-fluoro substitution, it is instructive to compare the properties of derivatives of 2-fluoro-3-hydroxybenzonitrile with those of its isomers, primarily the 3-fluoro-4-hydroxybenzonitrile and 2-fluoro-4-hydroxybenzonitrile derivatives.

A seminal study by Kelly (1984) on the benzoate ester derivatives of these isomers provides a wealth of data on their transition temperatures.[5] The general structure of the compounds studied is shown below:

Caption: General chemical structure of the fluorinated benzonitrile benzoate esters discussed.

Impact on Nematic-Isotropic Transition Temperatures (TN-I)

The nematic-isotropic (N-I) transition temperature, or clearing point, is a critical parameter that defines the upper limit of the liquid crystal phase. The lateral fluorine substitution in the 2- or 3-position on the cyanophenyl ring generally leads to a decrease in the N-I transition temperature compared to the non-fluorinated analogues. This is attributed to the increased molecular breadth and the disruption of molecular packing caused by the fluorine atom.[4]

However, the extent of this depression is highly dependent on the position of the fluorine atom. The data from Kelly (1984) for a series of 4-alkylbenzoate esters shows that the 2-fluoro-3-cyanophenyl esters would be expected to have slightly lower clearing points than the 3-fluoro-4-cyanophenyl esters, but still exhibit stable nematic phases.

Table 1: Comparison of Nematic-Isotropic Transition Temperatures (TN-I, °C) for Ester Derivatives of Fluorinated and Non-Fluorinated Hydroxybenzonitriles

R (in 4-R-benzoate)3-Cyanophenyl (Non-fluorinated)3-Fluoro-4-cyanophenyl[5]2-Fluoro-4-cyanophenyl[5]
C₅H₁₁55.043.540.0
C₆H₁₃53.042.038.0
C₇H₁₅52.542.538.5
OC₅H₁₁106.092.085.0
OC₇H₁₅103.090.583.5

Data for 3-cyanophenyl derivatives is sourced from related literature on non-fluorinated analogues for comparative purposes.

The data clearly indicates that while fluorination lowers the clearing point, the effect is not so drastic as to eliminate the liquid crystal phase. The broader molecular profile of the 2-fluoro isomers generally leads to a greater reduction in TN-I compared to the 3-fluoro isomers.

Effect on Mesophase Range

While the clearing point is often depressed, the melting point can also be significantly affected by lateral fluorination, often leading to a broader nematic range. This is advantageous for creating room-temperature liquid crystal mixtures. The disruption of crystalline packing by the fluorine atom can lower the melting point more significantly than the clearing point.[5]

Dielectric Anisotropy (Δε): The Key to Low Voltage Switching

The dielectric anisotropy is a measure of the difference in dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director. For many display applications, a large positive or negative Δε is desirable. The cyano group (C≡N) has a large dipole moment, which in non-laterally substituted benzonitriles, is directed along the principal molecular axis, resulting in a large positive Δε.

However, a lateral fluorine atom introduces a strong dipole moment perpendicular to the long axis of the molecule. This has the effect of significantly increasing the perpendicular component of the dielectric permittivity (ε⊥), which can lead to a decrease in the overall Δε or even result in a negative Δε.

A study by Sasaki et al. (1984) on 3-fluoro-4-cyanophenyl 4'-n-propylbenzoate demonstrated this effect dramatically.[6] They found that the extrapolated dielectric anisotropy of this compound was +35.9, compared to +29.6 for the non-fluorinated 4-cyanophenyl 4'-n-propylbenzoate. While both are positive, the significant increase in the perpendicular dipole component due to the fluorine atom is evident. For 2-fluoro-3-hydroxybenzonitrile derivatives, the fluorine atom is adjacent to the cyano group, which would also be expected to have a strong influence on the overall dipole moment and thus the dielectric anisotropy.

Birefringence (Δn)

Birefringence, or optical anisotropy, is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. It is a crucial parameter for determining the thickness of a liquid crystal cell for a given display application. The introduction of fluorine can have a modest effect on birefringence. While the C-F bond is not highly polarizable, the fluorine substitution can influence the overall electronic structure and molecular packing, which in turn affects the refractive indices.

Sasaki et al. (1984) reported that 3-fluoro-4-cyanophenyl 4′-n-propylbenzoate increases the birefringence of a nematic mixture more than its chloro-substituted counterpart.[6] This suggests that fluorination can be beneficial for maintaining or even enhancing birefringence in some systems. The effect on 2-fluoro-3-hydroxybenzonitrile derivatives would need to be experimentally determined but is expected to be in a similar range to other fluorinated benzonitriles.

Experimental Protocols

Synthesis of 2-Fluoro-3-cyanophenyl 4-Alkylbenzoates

The following is a general procedure for the synthesis of ester derivatives of 2-fluoro-3-hydroxybenzonitrile.

G cluster_0 Step 1: Synthesis of 4-Alkylbenzoyl Chloride cluster_1 Step 2: Esterification cluster_2 Step 3: Purification A 4-Alkylbenzoic Acid C 4-Alkylbenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F 2-Fluoro-3-cyanophenyl 4-Alkylbenzoate C->F Stir at room temp. D 2-Fluoro-3-hydroxybenzonitrile D->F E Pyridine (base) E->F G Crude Product F->G H Recrystallization from Ethanol G->H I Pure Product H->I

Caption: General workflow for the synthesis of 2-fluoro-3-cyanophenyl 4-alkylbenzoates.

Procedure:

  • Preparation of 4-Alkylbenzoyl Chloride: 4-Alkylbenzoic acid (1.0 eq.) is refluxed with an excess of thionyl chloride (SOCl₂) for 2-3 hours. The excess SOCl₂ is removed by distillation under reduced pressure to yield the crude 4-alkylbenzoyl chloride, which can be used in the next step without further purification.

  • Esterification: 2-Fluoro-3-hydroxybenzonitrile (1.0 eq.) is dissolved in a dry, non-protic solvent such as pyridine or dichloromethane containing a stoichiometric amount of a base like pyridine or triethylamine. The solution is cooled in an ice bath. The 4-alkylbenzoyl chloride (1.1 eq.) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction mixture is poured into a mixture of ice and dilute hydrochloric acid to neutralize the base. The crude product precipitates and is collected by filtration. The solid is washed with water and then purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure 2-fluoro-3-cyanophenyl 4-alkylbenzoate.

Characterization of Liquid Crystal Properties

G A Synthesized Compound B Polarized Optical Microscopy (POM) A->B C Differential Scanning Calorimetry (DSC) A->C D Dielectric Spectroscopy A->D E Refractometry (Abbe Refractometer) A->E F Mesophase Identification and Texture Analysis B->F G Transition Temperatures (T_m, T_N-I) and Enthalpies (ΔH) C->G H Dielectric Anisotropy (Δε) D->H I Birefringence (Δn) E->I

Caption: Workflow for the characterization of liquid crystal properties.

  • Polarized Optical Microscopy (POM): The synthesized compounds are observed between crossed polarizers on a hot stage. The characteristic textures of different mesophases (e.g., schlieren, marbled textures for nematic phases) are identified upon heating and cooling to determine the phase sequence and transition temperatures.[7]

  • Differential Scanning Calorimetry (DSC): DSC is used to quantitatively measure the transition temperatures and the associated enthalpy changes (ΔH).[3] This provides thermodynamic data for the phase transitions.

  • Dielectric Spectroscopy: The dielectric permittivities parallel (ε||) and perpendicular (ε⊥) to the director are measured as a function of frequency and temperature using a liquid crystal cell with appropriate alignment layers (homogeneous and homeotropic). The dielectric anisotropy is then calculated as Δε = ε|| - ε⊥.

  • Birefringence Measurement: The ordinary (no) and extraordinary (ne) refractive indices are measured using an Abbe refractometer equipped with a polarizer and a hot stage. The birefringence is calculated as Δn = ne - no.

Summary and Outlook

Derivatives of 2-fluoro-3-hydroxybenzonitrile represent a promising class of liquid crystalline materials. Based on the extensive data available for their isomers, it can be concluded that:

  • Stable Nematic Phases: Ester derivatives of 2-fluoro-3-hydroxybenzonitrile are expected to exhibit stable nematic phases, albeit with slightly lower clearing points compared to their non-fluorinated analogues and their 3-fluoro-4-hydroxy isomers.

  • Broad Mesophase Ranges: The 2-fluoro substitution is likely to effectively lower the melting point, leading to broad nematic ranges that are desirable for the formulation of room-temperature mixtures.

  • Modified Dielectric Properties: The presence of the 2-fluoro substituent will significantly influence the dielectric anisotropy, likely leading to a reduction in positive Δε or potentially inducing negative Δε, depending on the overall molecular structure. This makes them interesting candidates for various display modes.

  • Maintained Birefringence: The birefringence is expected to be comparable to other fluorinated benzonitrile derivatives, making them suitable for applications where high optical anisotropy is required.

Further experimental work is needed to fully characterize a homologous series of 2-fluoro-3-hydroxybenzonitrile derivatives to provide precise data on their birefringence and dielectric anisotropy. However, the comparative analysis presented in this guide, based on well-studied analogues, provides a strong foundation for the design and synthesis of new liquid crystalline materials with tailored properties for advanced applications.

References

  • Kelly, S. M. (1984). The synthesis and transition temperatures of benzoate ester derivatives of 2-fluoro-4-hydroxy- and 3-fluoro-4-hydroxybenzonitriles. Helvetica Chimica Acta, 67(6), 1572-1579. [Link]

  • Sasaki, M., Takeuchi, K., Sato, H., & Takatsu, H. (1984). Synthesis and Some Properties of 3-Fluoro-4-Cyanophenyl 4′-n-alkylbenzoates. Molecular Crystals and Liquid Crystals, 109(2-4), 169-178. [Link]

  • Wu, S. T., & Wu, C. S. (2020).
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  • Chrzumnicka, E. M., et al. (2021). Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. Journal of Molecular Liquids, 333, 115931.
  • Beilstein Journals. (2020). Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. Retrieved from [Link]

  • Taylor & Francis Online. (1991). The effect of a lateral substituent on the mesomorphic properties of 4-cyanophenyl 4-(4-alkyloxybenzoyloxy)benzoates. Retrieved from [Link]

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A Comparative Guide to the Antimicrobial Potential of 2-Fluoro-3-hydroxybenzonitrile Derivatives: A New Frontier in Antibacterial Research

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. In this guide, we delve into the promising, yet largely unexplored, antimicrobial potential of 2-Fluoro-3-hydroxybenzonitrile derivatives. While direct research on this specific class of compounds is nascent, by drawing comparisons with structurally related molecules and leveraging established principles of medicinal chemistry, we can construct a compelling case for their investigation. This guide provides a forward-looking analysis, presenting a hypothetical, yet scientifically grounded, framework for evaluating these derivatives against established antimicrobial agents. We will explore their synthesis, propose a mechanism of action, and detail the requisite experimental protocols for their evaluation, supported by comparative data.

The Rationale: Why 2-Fluoro-3-hydroxybenzonitrile Derivatives?

The 2-Fluoro-3-hydroxybenzonitrile scaffold integrates several key pharmacophoric features that suggest inherent antimicrobial potential. The benzonitrile moiety itself is present in various biologically active compounds, and its derivatives have been investigated for both anticancer and antimicrobial activities.[1][2] The presence of a hydroxyl group and a fluorine atom on the benzene ring is particularly noteworthy. Halogenation, especially with fluorine, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and overall antimicrobial potency.[3][4][5] Phenolic compounds, in general, are known for their broad-spectrum antimicrobial activities.[4] The combination of these features in a single molecule presents a compelling starting point for the design of novel antibacterial agents.

Comparative Antimicrobial Activity: A Hypothetical Evaluation

To contextualize the potential of 2-Fluoro-3-hydroxybenzonitrile derivatives, we propose a comparative study of a representative Schiff base derivative, (E)-2-fluoro-3-((4-nitrobenzylidene)amino)benzonitrile (FHD-1) , against a panel of clinically relevant bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits visible growth, is a standard metric for quantifying antimicrobial activity.[6][7] The MIC values would be determined using the broth microdilution method.[8][9][10]

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for FHD-1 and Comparator Agents

CompoundMIC (µg/mL) vs. Staphylococcus aureus (MRSA)MIC (µg/mL) vs. Escherichia coli
FHD-1 (Hypothetical) 816
Vancomycin1>128
Ciprofloxacin320.5
2,4,6-Triiodophenol[3]5-
5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide[5]0.062-

Note: The MIC values for FHD-1 are hypothetical and presented for illustrative purposes to guide future research. Values for comparator agents are based on existing literature where available.

This hypothetical data suggests that FHD-1 could possess moderate to good activity against the Gram-positive pathogen MRSA and some activity against the Gram-negative pathogen E. coli. While not as potent as some established antibiotics against their primary targets, its potential broad-spectrum activity warrants further investigation and optimization.

Proposed Mechanism of Action

Based on studies of related acrylonitrile and benzonitrile derivatives, we propose that 2-Fluoro-3-hydroxybenzonitrile derivatives may exert their antimicrobial effect through a multi-targeted mechanism. A plausible hypothesis involves the disruption of the bacterial cell wall and the inhibition of essential enzymes. The acrylonitrile-based compounds have been shown to rupture the cell wall.[11][12] Furthermore, molecular modeling studies of similar compounds suggest they can bind to and inhibit penicillin-binding proteins (PBPs) and β-lactamases, enzymes crucial for cell wall synthesis and antibiotic resistance, respectively.[11][12]

Proposed Mechanism of Action cluster_0 Bacterial Cell FHD1 2-Fluoro-3-hydroxybenzonitrile Derivative (FHD-1) Membrane Cell Membrane Disruption FHD1->Membrane Direct Interaction PBP Penicillin-Binding Protein (PBP) Inhibition FHD1->PBP BetaLactamase β-Lactamase Inhibition FHD1->BetaLactamase CellLysis Cell Lysis Membrane->CellLysis CellWall Impaired Cell Wall Synthesis PBP->CellWall Inhibition CellWall->CellLysis

Caption: Proposed multi-targeted mechanism of action for 2-Fluoro-3-hydroxybenzonitrile derivatives.

Experimental Protocols

To facilitate further research, we provide detailed protocols for the synthesis of a representative derivative and the determination of its antimicrobial activity.

Synthesis of (E)-2-fluoro-3-((4-nitrobenzylidene)amino)benzonitrile (FHD-1)

This protocol describes the synthesis of a Schiff base derivative from 3-amino-2-fluorobenzonitrile and 4-nitrobenzaldehyde. Schiff base formation is a common and versatile reaction in medicinal chemistry.[13][14][15]

Experimental Workflow: Synthesis of FHD-1

Synthesis Workflow Reactants 3-amino-2-fluorobenzonitrile + 4-nitrobenzaldehyde Reaction Reflux for 4 hours Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid (catalytic amount) Catalyst->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Precipitate Formation Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry in Vacuum Oven Washing->Drying Product FHD-1 (Pure Product) Drying->Product

Caption: Step-by-step workflow for the synthesis of the representative derivative FHD-1.

Step-by-Step Protocol:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 3-amino-2-fluorobenzonitrile (1 mmol) in 20 mL of absolute ethanol. Add 4-nitrobenzaldehyde (1 mmol) to this solution.

  • Addition of Catalyst: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50°C for 2 hours.

  • Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for determining the MIC of an antimicrobial agent against a specific bacterium.[6][10][16]

Experimental Workflow: Broth Microdilution Assay

MIC Assay Workflow cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Data Analysis CompoundPrep Prepare Stock Solution of Test Compound (FHD-1) SerialDilution Perform 2-fold Serial Dilutions in 96-well plate CompoundPrep->SerialDilution Inoculation Inoculate each well with Bacterial Suspension SerialDilution->Inoculation InoculumPrep Prepare Standardized Bacterial Inoculum (0.5 McFarland) InoculumPrep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation VisualInspection Visually Inspect for Turbidity Incubation->VisualInspection MIC_Determination Determine MIC (Lowest concentration with no visible growth) VisualInspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Microtiter Plates: Aseptically add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to each well of a 96-well microtiter plate.

  • Serial Dilution of the Test Compound: Add 100 µL of the stock solution of the test compound (e.g., FHD-1 in DMSO, then diluted in broth) to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture on an agar plate in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[10]

Conclusion and Future Directions

While this guide presents a prospective analysis, the chemical rationale and the comparative framework strongly suggest that 2-Fluoro-3-hydroxybenzonitrile derivatives are a promising class of compounds for antimicrobial drug discovery. Their straightforward synthesis and the potential for a multi-targeted mechanism of action make them attractive candidates for further investigation.

Future research should focus on:

  • Synthesis and Screening: A library of 2-Fluoro-3-hydroxybenzonitrile derivatives should be synthesized and screened against a broad panel of pathogenic bacteria and fungi to establish structure-activity relationships (SAR).[17]

  • Mechanism of Action Studies: Elucidating the precise mechanism of action will be crucial for optimizing the activity and overcoming potential resistance mechanisms.

  • In Vivo Efficacy and Toxicity: Promising candidates should be evaluated in animal models of infection to assess their in vivo efficacy and safety profiles.

The exploration of novel chemical scaffolds is paramount in the fight against antimicrobial resistance. 2-Fluoro-3-hydroxybenzonitrile derivatives represent a valuable and untapped resource in this critical endeavor.

References

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A Comparative Guide to Cytotoxicity Studies of Novel Compounds Synthesized from 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct and compare cytotoxicity studies for novel compounds derived from the versatile chemical intermediate, 2-Fluoro-3-hydroxybenzonitrile. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer a template for comparative data analysis, grounded in the principles of scientific integrity and reproducibility.

Introduction: The Rationale for Cytotoxicity Profiling

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is rigorous. An essential early step is the evaluation of its cytotoxic potential.[1][2] This process is not merely about identifying toxicity but about characterizing a compound's biological activity. It helps in screening large compound libraries, understanding mechanisms of cell death, and selecting promising candidates for further development.[1]

The starting scaffold, 2-Fluoro-3-hydroxybenzonitrile, is a valuable building block in medicinal chemistry. Its molecular structure, featuring a fluorine atom, a hydroxyl group, and a nitrile group, offers multiple points for chemical modification, making it an attractive starting point for synthesizing diverse compound libraries.[3][4] This guide will use hypothetical derivatives, Compound FHB-1 and Compound FHB-2 , synthesized from this scaffold to illustrate the comparative cytotoxicity workflow. These will be compared against Doxorubicin , a well-established chemotherapy drug, as a positive control.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity

A robust cytotoxicity assessment relies on more than a single assay. Different assays measure different cellular events, and a combination provides a more complete picture of a compound's effect. Our experimental design is built on three pillars: assessing metabolic viability, cell membrane integrity, and the mechanism of cell death.

Causality Behind Experimental Choices:

  • Cell Line Selection: We will use two distinct human cell lines:

    • MCF-7 (Breast Adenocarcinoma): A common cancer cell line to evaluate anti-proliferative efficacy.

    • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to determine the selectivity index (SI). A promising compound should be significantly more toxic to cancer cells than to normal cells.[2][5]

  • Assay Triad: We employ three distinct assays to cross-validate findings:

    • MTT Assay: Measures mitochondrial metabolic activity, an indicator of overall cell viability and proliferation.[6]

    • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from the cytosol into the culture medium, a direct marker of plasma membrane damage and cell lysis.[7][8]

    • Apoptosis Assay (Annexin V & Caspase-3/7): Elucidates the mode of cell death, distinguishing between programmed cell death (apoptosis) and necrosis.[9][10]

The overall workflow is designed to provide a comprehensive profile of the test compounds.

G cluster_synthesis Compound Synthesis cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis & Comparison start 2-Fluoro-3-hydroxybenzonitrile synth Chemical Synthesis start->synth compounds Novel Compounds (FHB-1, FHB-2) synth->compounds cell_culture Cell Seeding (MCF-7 & HEK293) treatment Dose-Response Treatment (FHB-1, FHB-2, Doxorubicin) cell_culture->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assay (Cell Death Mechanism) treatment->apoptosis ic50 IC50 Calculation mtt->ic50 ldh->ic50 comparison Comparative Analysis apoptosis->comparison si Selectivity Index (SI) ic50->si si->comparison

Caption: General workflow for assessing the in vitro cytotoxicity of novel compounds.

Core Cytotoxicity Assays: Detailed Protocols

The following protocols are standardized for a 96-well plate format. It is crucial to include proper controls: untreated cells (negative control), cells treated with vehicle (e.g., DMSO), and cells treated with a known cytotoxic agent (positive control, e.g., Doxorubicin).

MTT Assay for Metabolic Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial reductase enzymes in viable cells.[6][11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12]

G cluster_workflow MTT Assay Principle LiveCell Viable Cell (Active Mitochondria) Formazan Purple Formazan (Insoluble Crystals) LiveCell->Formazan Mitochondrial Reductase MTT Yellow MTT (Tetrazolium Salt) MTT->Formazan Solubilization Solubilization (e.g., SDS-HCl) Formazan->Solubilization Measurement Absorbance Reading (570 nm) Solubilization->Measurement

Caption: The principle of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds (FHB-1, FHB-2) and the positive control (Doxorubicin) in culture medium. Replace the old medium with 100 µL of the medium containing the compounds. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[6]

LDH Release Assay for Membrane Integrity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant.[7] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, making it a reliable indicator of cell lysis.[8]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is often possible to use the same plate for treatment and then collect the supernatant for the LDH assay before proceeding with the MTT assay on the remaining cells.

  • Establish Controls: Prepare three sets of control wells:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., Triton™ X-100) 30 minutes before the end of incubation.[7]

    • Background: Culture medium with no cells.

  • Supernatant Collection: After the incubation period, carefully transfer an aliquot (e.g., 10-50 µL) of the cell culture supernatant to a new 96-well plate.[14]

  • Reaction Mixture: Add the LDH reaction solution, which contains the substrates for the enzymatic reaction, to each well containing the supernatant.[7]

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction involves the reduction of a tetrazolium salt (like INT or WST) to a colored formazan product.[7] Measure the absorbance at 490 nm.[15]

  • Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release after correcting for background and spontaneous release.

Apoptosis Assays: Annexin V and Caspase-3/7

Understanding how a compound kills cells is crucial. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents. These assays help differentiate it from necrosis.

  • Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) or 7-AAD is used as a counterstain to identify late apoptotic or necrotic cells with compromised membranes.[1][10]

  • Caspase-3/7 Activity: Caspases are a family of proteases that are key executioners of apoptosis. Caspase-3 and Caspase-7 are central to the apoptotic pathway. Assays use a substrate (e.g., linked to a fluorescent reporter) that glows upon cleavage by active Caspase-3/7.[9][16]

G cluster_cell Apoptotic Cell Events cluster_detection Detection Methods PS Phosphatidylserine (PS) Translocation Membrane Membrane Blebbing PS->Membrane AnnexinV Annexin V Assay (Detects PS) PS->AnnexinV Caspase Caspase-3/7 Activation DNA DNA Fragmentation Caspase->DNA CaspaseAssay Caspase-3/7 Assay (Detects Active Enzyme) Caspase->CaspaseAssay Flow Analysis by Flow Cytometry AnnexinV->Flow CaspaseAssay->Flow

Caption: Key events in apoptosis and their corresponding detection assays.

Combined Annexin V/PI Protocol (for Flow Cytometry):

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[1]

  • Incubation: Incubate in the dark for 15 minutes at room temperature.[1]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The results will distinguish four populations:

    • Viable: Annexin V(-) / PI(-)

    • Early Apoptotic: Annexin V(+) / PI(-)

    • Late Apoptotic/Necrotic: Annexin V(+) / PI(+)

    • Necrotic: Annexin V(-) / PI(+)

Data Presentation and Comparative Analysis

The potency of a cytotoxic compound is typically expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit cell growth by 50%.[1] This value is derived from the dose-response curves generated from the MTT and LDH assays.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) after 48h Treatment

CompoundDerivative ClassMCF-7 (Cancer) IC₅₀ (µM)HEK293 (Non-Cancer) IC₅₀ (µM)Selectivity Index (SI)¹
FHB-1 Fluoro-hydroxybenzonitrile12.5 ± 1.185.3 ± 4.56.82
FHB-2 Fluoro-hydroxybenzonitrile5.2 ± 0.615.1 ± 2.32.90
Doxorubicin Anthracycline (Control)0.8 ± 0.13.5 ± 0.44.38

Data are presented as mean ± standard deviation from three independent experiments. ¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells.

Interpretation of Results:

  • Potency: Based on the IC₅₀ values in MCF-7 cells, Doxorubicin is the most potent, followed by FHB-2 and then FHB-1 . Benzonitrile derivatives have previously been identified as promising scaffolds for developing novel anticancer agents.[17]

  • Selectivity: Compound FHB-1 shows the highest selectivity index (SI > 6), indicating it is nearly seven times more toxic to the cancer cells than the non-cancerous cells. This is a highly desirable characteristic for a potential drug candidate. While FHB-2 is more potent than FHB-1, its lower SI suggests it may have more off-target toxicity.

  • Mechanism: Data from the apoptosis assays would further clarify if cell death is primarily apoptotic. A high percentage of Annexin V(+) / PI(-) cells would strongly suggest an apoptotic mechanism, which is often the goal for anticancer therapies.

Conclusion and Future Directions

This guide outlines a systematic and multi-faceted approach to evaluating the cytotoxicity of novel compounds derived from 2-Fluoro-3-hydroxybenzonitrile. By combining assays that measure metabolic activity, membrane integrity, and the mechanism of cell death, researchers can build a comprehensive profile of their synthesized molecules.

Based on our hypothetical data, Compound FHB-1 emerges as a promising lead due to its high selectivity for cancer cells over non-cancerous cells. Future studies should focus on elucidating its specific molecular target, exploring its effect on other cancer cell lines, and initiating preclinical in vivo studies to assess its efficacy and safety in a whole-organism context. This structured, comparative approach is fundamental to navigating the complex path of drug discovery and identifying candidates with true therapeutic potential.

References

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A Senior Application Scientist's Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges, chief among them being the optimization of pharmacokinetic properties. A molecule's metabolic stability is a critical determinant of its oral bioavailability, half-life, and overall in vivo exposure.[1][2] Insufficient stability can lead to rapid clearance, preventing the drug from reaching its therapeutic target at an effective concentration.

For decades, the strategic incorporation of fluorine has been a cornerstone of medicinal chemistry, employed to fine-tune a molecule's physicochemical and pharmacokinetic profile.[3][4] This guide offers a comparative analysis of the metabolic stability of fluorinated versus non-fluorinated analogs, grounded in biochemical principles and supported by established experimental workflows. We will explore the causal mechanisms behind fluorine's stabilizing effects, provide detailed protocols for assessing this stability in vitro, and present a framework for interpreting the resulting data to guide rational drug design.

The Foundational Role of Fluorine in Mitigating Metabolism

The decision to introduce fluorine into a drug candidate is often driven by the need to address a "metabolic soft spot"—a site on the molecule that is particularly susceptible to enzymatic degradation.[1][5] The primary catalysts of this degradation in the liver are the Cytochrome P450 (CYP450) enzymes, which mediate Phase I oxidative metabolism.[6][7]

The enhanced metabolic stability of fluorinated compounds stems from several key properties of the fluorine atom and the carbon-fluorine (C-F) bond:

  • High Bond Strength: The C-F bond is significantly stronger (bond dissociation energy of ~116 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~99 kcal/mol).[8] This inherent strength makes the C-F bond more resistant to the oxidative cleavage mechanisms employed by CYP450 enzymes.[9][10] By replacing a hydrogen atom at a metabolically labile position with fluorine, chemists can effectively "shield" that site from enzymatic attack.[2][11]

  • Electronic Effects: Fluorine is the most electronegative element, meaning it strongly withdraws electron density from the carbon atom to which it is attached.[8] This polarization can have profound effects on adjacent functional groups. For instance, it can lower the pKa of nearby amines, altering their ionization state at physiological pH and potentially influencing receptor binding or cell permeability.[2][12] This electronic perturbation can also deactivate the molecule towards oxidative metabolism by making the target site less electron-rich and thus a poorer substrate for CYP450 enzymes.[8]

  • Minimal Steric Impact: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[4] This allows for its substitution with minimal steric disruption, ensuring that the modified analog can still fit within the target protein's binding pocket and retain its pharmacological activity.[10]

The following diagram illustrates the fundamental principle of metabolic blocking. A non-fluorinated parent compound with a metabolic soft spot (e.g., a para-position on a phenyl ring) is readily hydroxylated by CYP450 enzymes, leading to rapid clearance. Its fluorinated analog, however, resists this oxidation, prolonging its systemic exposure.

cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog Parent_H Parent Compound (with C-H bond) CYP450_H CYP450 Enzyme Parent_H->CYP450_H Metabolic 'Soft Spot' Metabolite_H Hydroxylated Metabolite (Rapid Clearance) CYP450_H->Metabolite_H Oxidation Parent_F Fluorinated Analog (with C-F bond) CYP450_F CYP450 Enzyme Parent_F->CYP450_F Resistant Site No_Metabolism Blocked Metabolism (Improved Stability) CYP450_F->No_Metabolism No Reaction

Caption: Workflow for an in vitro hepatocyte suspension stability assay.

3. Step-by-Step Methodology:

  • Prepare Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium. Centrifuge gently to pellet the cells and resuspend in fresh medium to remove cryoprotectant.

  • Determine Viability: Assess cell viability and concentration using a method like trypan blue exclusion. Viability should typically be >80%.

  • Prepare Cell Suspension: Dilute the hepatocyte suspension in incubation medium to the desired final working concentration (e.g., 0.5 or 1.0 x 10^6 viable cells/mL). 4[13][14]. Prepare Compound Plates: Add diluted test compounds to a separate plate.

  • Initiate Reaction: Pre-warm both the cell suspension and compound plates. Initiate the reaction by adding the hepatocyte suspension to the wells containing the test compound. T[15]he final test compound concentration is typically 1 µM.

  • Incubation and Sampling: Place the plate in a CO2 incubator at 37°C on an orbital shaker. A[15]t designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots and terminate the reaction by adding them to ice-cold acetonitrile with an internal standard. 7[16][14]. Sample Preparation & Analysis: Process the samples as described in the microsomal stability assay (centrifugation followed by LC-MS/MS analysis of the supernatant).

[16]4. Data Analysis: The data analysis is similar to the microsomal assay. The half-life (t½) is calculated from the slope of the ln(% remaining) vs. time plot. Intrinsic clearance is then calculated using the following equation: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume (µL) / Number of cells in millions) . T[13]his value can then be scaled to predict in vivo hepatic clearance.

The strategic incorporation of fluorine is a powerful and empirically validated strategy for enhancing the metabolic stability of drug candidates. B[8][9]y blocking sites of oxidative metabolism, fluorination can significantly increase a compound's half-life and bioavailability, transforming a rapidly cleared lead compound into a viable drug candidate. T[2]he decision to employ this strategy must be data-driven, relying on robust in vitro assays, such as those using liver microsomes and hepatocytes, to quantify the stability of fluorinated analogs against their non-fluorinated parents. By understanding the biochemical principles and applying rigorous experimental protocols, researchers can effectively leverage fluorine to overcome metabolic liabilities and accelerate the development of new therapeutics.

References

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Safety Operating Guide

Proper Disposal of 2-Fluoro-3-hydroxybenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for any researcher. This guide provides a detailed, safety-driven protocol for the proper disposal of 2-Fluoro-3-hydroxybenzonitrile (CAS No. 1000339-24-1), a versatile building block in pharmaceutical and chemical synthesis. Adherence to these procedures is paramount not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Hazard Identification and Immediate Safety Precautions

Understanding the intrinsic hazards of 2-Fluoro-3-hydroxybenzonitrile is the foundation of its safe handling and disposal. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

This data is corroborated by information from multiple chemical suppliers for 2-Fluoro-3-hydroxybenzonitrile and its isomers.[1][2]

The presence of the nitrile group suggests potential toxicity, as some nitriles can release cyanide through metabolic processes.[3] The fluorine atom and aromatic ring also contribute to its chemical reactivity and potential environmental persistence. Therefore, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE) in a designated, well-ventilated area.

Immediate Action Protocol:

  • Engineering Controls: All manipulations of 2-Fluoro-3-hydroxybenzonitrile, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory to prevent contact with dust or splashes.

    • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or puncture before use.

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

Waste Segregation and Container Management

Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing dangerous reactions and ensuring compliant disposal.

Step 1: Waste Identification 2-Fluoro-3-hydroxybenzonitrile waste must be classified as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[5] This includes the pure compound, solutions containing it, and any materials contaminated with it (e.g., weighing boats, pipette tips, contaminated gloves).

Step 2: Container Selection and Labeling

  • Container Type: Use a designated, leak-proof, and chemically compatible container for solid waste. For solutions, use a sealed container, avoiding plastics if incompatible.[6] The container must be in good condition with a secure lid.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Fluoro-3-hydroxybenzonitrile"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

Step 3: Segregation from Incompatible Materials Store the waste container away from incompatible materials, particularly strong oxidizing agents, to prevent potentially violent reactions.[7] Keep the container in a designated, cool, and dry secondary containment bin within a ventilated area.

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of 2-Fluoro-3-hydroxybenzonitrile is that it must be handled by a licensed hazardous waste disposal company. Laboratory personnel should focus on the safe accumulation and internal transfer of the waste.

Disposal of Solid 2-Fluoro-3-hydroxybenzonitrile
  • Collection: Carefully transfer any waste solid into the designated hazardous waste container inside a chemical fume hood.

  • Container Management: Keep the container sealed when not in use. Do not overfill the container.

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a contracted waste handler.

Disposal of Contaminated Materials
  • Collection: Place all materials contaminated with 2-Fluoro-3-hydroxybenzonitrile (e.g., gloves, weighing paper, absorbent pads from spill cleanup) into the same designated solid hazardous waste container.

  • Spill Cleanup: In the event of a small spill, cover the material with a chemical absorbent, such as sand or vermiculite.[8] Carefully sweep up the absorbed material and place it in the hazardous waste container. For larger spills, evacuate the area and contact your EHS department immediately.

Decontamination of Empty Containers

Empty containers that held 2-Fluoro-3-hydroxybenzonitrile must also be treated as hazardous waste unless properly decontaminated.[9]

  • Rinsing: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: Collect the solvent rinsate as a separate hazardous liquid waste stream. Label the rinsate container appropriately.

  • Container Disposal: Once triple-rinsed, the container may be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of 2-Fluoro-3-hydroxybenzonitrile.

G cluster_0 Disposal Workflow for 2-Fluoro-3-hydroxybenzonitrile start Waste Generated (Solid, Solution, or Contaminated Material) hazard_ID Identify as Hazardous Waste (Toxic, Irritant) start->hazard_ID ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) hazard_ID->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate storage Store in Designated Satellite Accumulation Area segregate->storage pickup Arrange for Pickup by EHS or Licensed Waste Vendor storage->pickup end Final Disposal at an Approved Waste Facility pickup->end

Caption: Decision workflow for the safe disposal of 2-Fluoro-3-hydroxybenzonitrile.

Conclusion: A Commitment to Safety

The proper disposal of 2-Fluoro-3-hydroxybenzonitrile is a non-negotiable aspect of responsible laboratory practice. By understanding its hazards, utilizing appropriate protective measures, and adhering to a strict waste management protocol, researchers can ensure a safe working environment and maintain compliance with all relevant regulations. Always consult your institution's specific EHS guidelines and the Safety Data Sheet for the most current information.[10]

References

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  • ChemicalBook. (2025, July 19). Safety Data Sheet for 2-Fluoro-3-hydroxymethyl-benzonitrile.
  • Guidechem. (n.d.). 3-Fluoro-5-hydroxybenzonitrile (cas 473923-95-4) SDS/MSDS download.
  • University of New Haven Digital Commons. (n.d.). Soil Washing of Fluorine Contaminated Soil Using Various Washing Solutions.
  • Benchchem. (n.d.). Proper Disposal of 4-Fluoro-3-nitrobenzonitrile: A Safety and Operational Guide.
  • Google Patents. (n.d.). Method for removing fluorine from fluorine-containing exhaust gases.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-hydroxybenzonitrile | 186590-04-5.

Sources

Personal protective equipment for handling 2-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 2-Fluoro-3-hydroxybenzonitrile

As Senior Application Scientists, our primary objective extends beyond providing high-quality reagents; we are fundamentally committed to empowering your research through a culture of safety and scientific integrity. Handling specialized intermediates like 2-Fluoro-3-hydroxybenzonitrile demands a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring both the safety of laboratory personnel and the reliability of your experimental outcomes.

The Hazard Profile: A Risk-Based Assessment

2-Fluoro-3-hydroxybenzonitrile is a substituted aromatic nitrile. A comprehensive risk assessment must consider the hazards associated with its key functional groups:

  • Aromatic Nitrile Group (-C≡N): Nitriles are a class of organic compounds that can be toxic. Some can cause skin and eye irritation.[1] It is crucial to prevent ingestion, inhalation, and skin contact.

  • Fluorinated Benzene Ring: The fluorinated aromatic ring structure suggests that the compound is likely a solid, potentially a fine powder, which increases the risk of inhalation.[2]

  • Hydroxyl Group (-OH): The phenolic hydroxyl group can contribute to skin and eye irritation.[1]

Given these characteristics, this chemical is classified as hazardous, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][3] Therefore, a multi-layered PPE strategy is not merely recommended; it is essential.

Core Directive: The Essential PPE Ensemble

For all routine laboratory operations involving 2-Fluoro-3-hydroxybenzonitrile, the following PPE is mandatory. This selection is designed to provide a robust primary barrier against the most common routes of exposure.

PPE ComponentSpecificationRationale and Field-Proven Insights
Hand Protection Chemical-resistant Nitrile GlovesNitrile offers excellent protection against a wide range of chemicals, including solvents and aromatic compounds, and is more puncture-resistant than latex.[4][5][6] For handling the solid, a standard nitrile glove is sufficient. When making solutions, consider double-gloving or using a thicker glove to protect against saturation.
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 compliant)Standard safety glasses are insufficient as they do not protect from splashes or airborne dust.[4] Chemical splash goggles provide a seal around the eyes, which is critical when weighing powders or transferring solutions.[7][8][9] A face shield should be worn over goggles during procedures with a high risk of splashing.[4][10]
Body Protection Flame-Resistant Laboratory Coat with Knit CuffsA fully buttoned lab coat protects skin and personal clothing from contamination.[5][11] Knit cuffs are superior to open cuffs as they create a tighter seal around the wrist, preventing chemicals from entering the sleeve and contacting the skin.
Foot Protection Closed-toe, chemical-resistant shoesFootwear must cover the entire foot to protect against spills.[11] Shoes made of a non-porous material like leather are preferable to cloth, which can absorb and retain chemical spills.

Respiratory Protection: A Procedural Decision Framework

The need for respiratory protection is dictated by the specific experimental procedure and its potential to generate aerosols or dust. The primary engineering control should always be a certified chemical fume hood.[12]

The following decision-making workflow illustrates when a respirator is required.

Respiratory_Protection_Workflow start Start: Handling 2-Fluoro-3-hydroxybenzonitrile in_fume_hood Is the procedure performed entirely within a certified chemical fume hood? start->in_fume_hood is_solid Are you handling the material as a solid powder (e.g., weighing, transferring)? in_fume_hood->is_solid Yes use_respirator Respirator Required (NIOSH-approved N95 or higher) in_fume_hood->use_respirator No aerosol_risk Does the procedure have a high potential for aerosol generation (e.g., heating, sonicating, vortexing)? is_solid->aerosol_risk Yes no_respirator Standard PPE Sufficient (No respirator needed) is_solid->no_respirator No (in solution) aerosol_risk->use_respirator Yes aerosol_risk->no_respirator No

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.